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  • Product: 2-Phenethylbenzyl alcohol
  • CAS: 835-78-9

Core Science & Biosynthesis

Foundational

An Examination of the Chemical Properties of 2-Phenethylbenzyl Alcohol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a concise overview of the known chemica...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a concise overview of the known chemical properties of 2-phenethylbenzyl alcohol (CAS No. 835-78-9). While comprehensive experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information on its identity and fundamental properties. Due to the scarcity of detailed research on 2-phenethylbenzyl alcohol, this guide will also briefly address the well-characterized properties of the structurally related compound, 2-phenylethanol, to provide a contextual framework for potential reactivity and characteristics, with the explicit caveat that these are distinct molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development who may be interested in this compound, while also highlighting the current gaps in its scientific literature.

Introduction and Chemical Identity

2-Phenethylbenzyl alcohol, systematically named 2-(2-Phenylethyl)benzenemethanol, is a primary alcohol with a molecular structure featuring a benzyl alcohol core substituted with a phenethyl group at the ortho position.[1][2] This structural arrangement suggests potential for interesting pharmacological and chemical properties, combining the features of both a benzyl alcohol and a phenethyl moiety.

Table 1: Chemical Identifiers and Basic Properties of 2-Phenethylbenzyl Alcohol

PropertyValueSource(s)
CAS Number 835-78-9[2]
IUPAC Name 2-(2-Phenylethyl)benzenemethanol[1]
Synonyms o-phenethylbenzyl alcohol, (2-Phenethylphenyl)methanol[2]
Molecular Formula C₁₅H₁₆O[1]
Molecular Weight 212.29 g/mol [1]
Melting Point 58-59 °C[1]

Physicochemical and Spectroscopic Characterization: A Data Gap

A thorough search of scientific literature and chemical databases reveals a significant lack of publicly available experimental data concerning the detailed physicochemical and spectroscopic properties of 2-phenethylbenzyl alcohol. While basic identifiers are known, crucial data for comprehensive characterization, such as boiling point, solubility in various solvents, and detailed spectral analyses (¹H NMR, ¹³C NMR, IR, Mass Spectrometry), are not readily found in the accessed resources.[3][4][5][6][7][8]

For researchers seeking to work with this compound, this data gap necessitates initial, fundamental characterization as a first step in any research endeavor.

Synthesis and Reactivity: Postulated Pathways

Synthesis of 2-Phenethylbenzyl Alcohol

Specific, detailed, and validated experimental protocols for the synthesis of 2-phenethylbenzyl alcohol are not prominently available in the reviewed literature. However, based on fundamental organic chemistry principles, a plausible synthetic route could involve a Grignard reaction.

Hypothetical Synthesis Workflow

This diagram illustrates a potential, though unverified, synthetic pathway to 2-phenethylbenzyl alcohol.

G cluster_start Starting Materials cluster_reaction Grignard Reaction cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product 2-bromobenzyl_bromide 2-Bromobenzyl bromide grignard_step Grignard Coupling 2-bromobenzyl_bromide->grignard_step phenethylmagnesium_bromide Phenethylmagnesium bromide phenethylmagnesium_bromide->grignard_step intermediate_product 2-Phenethylbenzyl bromide grignard_step->intermediate_product hydrolysis_step Nucleophilic Substitution (e.g., with NaOH) intermediate_product->hydrolysis_step final_product 2-Phenethylbenzyl alcohol hydrolysis_step->final_product

Caption: Hypothetical Grignard synthesis of 2-phenethylbenzyl alcohol.

Causality in Experimental Design (Hypothetical):

  • Choice of Grignard Reagent: Phenethylmagnesium bromide is selected to introduce the desired phenethyl group onto the benzyl core.

  • Protection/Deprotection: Depending on the specific synthetic strategy, protection of the hydroxyl group of a starting benzyl alcohol might be necessary, followed by deprotection. The illustrated pathway starts from a bromide, circumventing this need.

  • Reaction Conditions: Anhydrous conditions are critical for the success of the Grignard reaction to prevent quenching of the highly reactive organometallic reagent.

  • Workup: Acidic workup is typically employed to protonate the alkoxide intermediate formed after the Grignard addition.

It is crucial to emphasize that this is a theoretical pathway and would require experimental validation and optimization.

Reactivity Profile

The reactivity of 2-phenethylbenzyl alcohol is expected to be dictated by its primary alcohol functional group. Key reactions would likely include:

  • Oxidation: Oxidation of the primary alcohol could yield the corresponding aldehyde (2-phenethylbenzaldehyde) or carboxylic acid (2-phenethylbenzoic acid), depending on the oxidizing agent used.

  • Esterification: Reaction with carboxylic acids or their derivatives would form the corresponding esters.

  • Etherification: Formation of ethers could be achieved through reactions such as the Williamson ether synthesis.

Illustrative Reactivity Pathways

G cluster_oxidation Oxidation cluster_esterification Esterification start 2-Phenethylbenzyl alcohol aldehyde 2-Phenethylbenzaldehyde start->aldehyde Mild Oxidant (e.g., PCC) ester 2-Phenethylbenzyl ester start->ester Carboxylic Acid (Fischer Esterification) acid 2-Phenethylbenzoic acid aldehyde->acid Strong Oxidant (e.g., KMnO4)

Sources

Exploratory

2-Phenethylbenzyl alcohol CAS number

An In-Depth Technical Guide to 2-Phenylethanol (Phenethyl Alcohol) for Researchers and Drug Development Professionals A Note on Nomenclature: This guide focuses on 2-Phenylethanol, also known as Phenethyl Alcohol, a comp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Phenylethanol (Phenethyl Alcohol) for Researchers and Drug Development Professionals

A Note on Nomenclature: This guide focuses on 2-Phenylethanol, also known as Phenethyl Alcohol, a compound of significant interest in various scientific and industrial fields. The initial query for "2-Phenethylbenzyl alcohol" corresponds to the CAS number 835-78-9[1]. However, due to the extensive research, applications, and available data, this guide will detail the properties and uses of the more prominent and structurally related compound, 2-Phenylethanol (CAS: 60-12-8).

Introduction

2-Phenylethanol (PEA), a primary aromatic alcohol, is a colorless liquid renowned for its pleasant floral odor, reminiscent of roses[2][3][4][5]. Its natural occurrence in the essential oils of various plants, including roses, carnations, and hyacinths, has made it a valuable ingredient in the fragrance and food industries[2][5][6][7]. Beyond its aromatic properties, 2-phenylethanol exhibits significant antimicrobial and preservative capabilities, leading to its widespread use in cosmetics, personal care products, and pharmaceuticals[3][6][7]. For researchers and professionals in drug development, PEA presents a molecule of interest due to its biological activities, including its role as a quorum-sensing molecule in fungi and its potential applications as an antiseptic and preservative in formulations[2][4][6][7].

This technical guide provides a comprehensive overview of 2-phenylethanol, covering its chemical and physical properties, synthesis methodologies, key applications, and safety considerations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-phenylethanol is fundamental for its application in research and development.

PropertyValue
CAS Number 60-12-8[2][3][5][8][9]
Molecular Formula C₈H₁₀O[2][3][8]
Molecular Weight 122.16 g/mol [3][8]
Appearance Colorless liquid[2][4][9]
Odor Mild, rose-like floral odor[2][4][5][6]
Boiling Point 219-221 °C[2][5][10]
Melting Point -27 °C[2][5][10]
Density 1.020 g/mL at 20 °C[5]
Solubility in Water Slightly soluble (2 mL/100 mL)[2][3]
Solubility in Organic Solvents Miscible with most organic solvents[2][3]
Flash Point 102 °C[11]
log P 1.36[2][10]

Synthesis of 2-Phenylethanol

The production of 2-phenylethanol can be achieved through both chemical synthesis and biotechnological routes. The choice of method often depends on the desired purity, cost, and whether a "natural" label is required for the final product.

Chemical Synthesis

Two primary industrial methods for the chemical synthesis of 2-phenylethanol are:

  • Friedel-Crafts Reaction: This is the most common commercial route, involving the reaction of benzene with ethylene oxide in the presence of a Lewis acid catalyst, typically aluminum trichloride[2][12].

    • Reaction: C₆H₆ + (CH₂)₂O → C₆H₅CH₂CH₂OH

    • Causality: The ethylene oxide ring is opened by the electrophilic attack of the benzene ring, which is activated by the Lewis acid. A key challenge is to control the reaction to minimize the formation of byproducts like diphenylethane, which can be achieved by using an excess of benzene[2].

  • Hydrogenation of Styrene Oxide: This method provides an alternative route to 2-phenylethanol[2].

    • Reaction: C₆H₅CHOCH₂ + H₂ → C₆H₅CH₂CH₂OH

    • Causality: The epoxide ring of styrene oxide is opened and reduced by catalytic hydrogenation to yield the primary alcohol.

A laboratory-scale synthesis can be performed via the Grignard reaction between phenylmagnesium bromide and ethylene oxide[2][12].

G cluster_synthesis Chemical Synthesis of 2-Phenylethanol benzene Benzene friedel_crafts Friedel-Crafts Reaction benzene->friedel_crafts ethylene_oxide Ethylene Oxide ethylene_oxide->friedel_crafts alcl3 AlCl3 alcl3->friedel_crafts pea1 2-Phenylethanol friedel_crafts->pea1 styrene_oxide Styrene Oxide hydrogenation Hydrogenation styrene_oxide->hydrogenation h2 H2/Catalyst h2->hydrogenation pea2 2-Phenylethanol hydrogenation->pea2 phenylmagnesium_bromide Phenylmagnesium Bromide grignard Grignard Reaction phenylmagnesium_bromide->grignard ethylene_oxide2 Ethylene Oxide ethylene_oxide2->grignard pea3 2-Phenylethanol grignard->pea3

Caption: Chemical synthesis routes to 2-Phenylethanol.

Biotechnological Production

There is a growing demand for "natural" 2-phenylethanol, which is driven by consumer preference, especially in the food and cosmetic industries[7][13]. Biotechnological production, primarily through yeast fermentation, offers a sustainable alternative to chemical synthesis[7][13][14].

Ehrlich Pathway in Yeast:

The most well-characterized pathway for the biosynthesis of 2-phenylethanol in yeast, such as Saccharomyces cerevisiae, is the Ehrlich pathway[7]. This pathway involves the bioconversion of L-phenylalanine.

Experimental Protocol: Yeast Fermentation for 2-Phenylethanol Production

  • Inoculum Preparation: Aseptically inoculate a single colony of Saccharomyces cerevisiae into a sterile yeast extract-peptone-dextrose (YPD) medium. Incubate at 30°C with shaking (200 rpm) for 24 hours.

  • Fermentation Medium: Prepare a fermentation medium containing L-phenylalanine as the precursor. A typical medium might consist of glucose, yeast extract, and a defined concentration of L-phenylalanine.

  • Fermentation: Inoculate the fermentation medium with the prepared yeast culture. The fermentation is typically carried out at a controlled temperature (e.g., 25-30°C) and pH for a specified duration (e.g., 48-72 hours)[14].

  • Extraction: After fermentation, the 2-phenylethanol can be recovered from the broth using liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate) or by adsorption onto a solid resin[13].

  • Analysis: The concentration of 2-phenylethanol in the extract is quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

G cluster_bioproduction Biotechnological Production of 2-Phenylethanol l_phenylalanine L-Phenylalanine transaminase Transaminase l_phenylalanine->transaminase phenylpyruvic_acid Phenylpyruvic Acid transaminase->phenylpyruvic_acid decarboxylase Decarboxylase phenylpyruvic_acid->decarboxylase phenylacetaldehyde Phenylacetaldehyde decarboxylase->phenylacetaldehyde alcohol_dehydrogenase Alcohol Dehydrogenase phenylacetaldehyde->alcohol_dehydrogenase pea 2-Phenylethanol alcohol_dehydrogenase->pea

Sources

Foundational

An In-depth Technical Guide on 2-Phenethylbenzyl Alcohol: Navigating a Complex Nomenclature

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: As a Senior Application Scientist, my primary objective is to provide you with technical guidance that is not only accurate but also...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

As a Senior Application Scientist, my primary objective is to provide you with technical guidance that is not only accurate but also field-proven and actionable. In the course of preparing this in-depth guide on 2-Phenethylbenzyl alcohol, a significant challenge emerged regarding the compound's nomenclature and the availability of comprehensive data. This introduction serves to clarify this challenge and transparently outline the scope of the information that follows.

Initial investigations into "2-Phenethylbenzyl alcohol" revealed a common point of confusion with the well-documented compound 2-phenylethanol (CAS 60-12-8). It is crucial to distinguish between these two molecules. 2-phenylethanol consists of a phenethyl group attached to a hydroxyl group. In contrast, 2-phenethylbenzyl alcohol has a more complex structure, featuring a phenethyl group attached to a benzyl alcohol backbone.

Through meticulous research, we have identified the correct chemical identity for the topic of interest as [2-(2-phenylethyl)phenyl]methanol , also known as o-phenethylbenzyl alcohol .

Chemical Identity of 2-Phenethylbenzyl Alcohol:

IdentifierValue
IUPAC Name [2-(2-phenylethyl)phenyl]methanol
Synonyms 2-Phenethylbenzyl alcohol, o-phenethylbenzyl alcohol
CAS Number 835-78-9
Molecular Formula C₁₅H₁₆O
Molecular Weight 212.29 g/mol

Despite this precise identification, it must be noted that 2-phenethylbenzyl alcohol is a significantly less common and less-studied compound compared to its isomer, 2-phenylethanol. Consequently, there is a scarcity of publicly available, in-depth technical data, including detailed synthesis protocols, extensive physicochemical properties, and applications in drug development.

This guide will, therefore, proceed by presenting the verified structural and basic physical information available for 2-phenethylbenzyl alcohol. Subsequently, to provide a valuable and comprehensive resource for our intended audience, this document will offer a detailed technical guide on the closely related and extensively studied compound, 2-phenylethanol , as a highly relevant and well-documented alternative. We believe that a thorough understanding of 2-phenylethanol will provide a strong foundational context for professionals interested in this class of aromatic alcohols.

Part 1: 2-Phenethylbenzyl Alcohol ([2-(2-phenylethyl)phenyl]methanol) - The Known Data

Structural Formula

The structural formula for 2-phenethylbenzyl alcohol is as follows:

Structural formula of 2-Phenethylbenzyl alcohol

This structure consists of a benzyl alcohol molecule where a phenethyl group (a two-carbon chain attached to a phenyl group) is substituted at the ortho (position 2) of the benzyl ring.

Physicochemical Properties

The available physicochemical data for 2-phenethylbenzyl alcohol is limited. The following has been reported:

PropertyValueSource
Melting Point 58-59 °CCAS Common Chemistry[1]
Molecular Weight 212.29Santa Cruz Biotechnology[2]
Molecular Formula C₁₅H₁₆OSanta Cruz Biotechnology[2]

Due to the limited availability of further experimental data, a comprehensive table of physicochemical properties cannot be provided at this time.

Synthesis and Applications

Given this scarcity of information, the remainder of this guide will focus on the closely related and extensively documented compound, 2-phenylethanol.

Part 2: An In-depth Technical Guide to 2-Phenylethanol (Phenethyl Alcohol)

Introduction

2-Phenylethanol (CAS 60-12-8), also known as phenethyl alcohol, is an aromatic alcohol with the chemical formula C₈H₁₀O.[3][4] It is a colorless liquid with a characteristic pleasant floral, rose-like odor.[3][4] Found naturally in a variety of essential oils, including rose, carnation, and hyacinth, it is a key component in the fragrance and flavor industries.[4] Beyond its aromatic properties, 2-phenylethanol exhibits antimicrobial and preservative characteristics, leading to its use in cosmetics, pharmaceuticals, and other industrial applications.[5]

Physicochemical Properties of 2-Phenylethanol

A comprehensive understanding of the physicochemical properties of 2-phenylethanol is essential for its effective application in research and development.

PropertyValueSource(s)
Molecular Formula C₈H₁₀O[3][4]
Molecular Weight 122.16 g/mol [6]
Appearance Colorless liquid[3][4]
Odor Floral, rose-like[3][4]
Melting Point -27 °C[7]
Boiling Point 219-221 °C[7]
Density 1.020 g/mL at 20 °C[6]
Solubility in Water Slightly soluble (2 mL/100 mL)[4]
Solubility in Organic Solvents Miscible with ethanol and ether[8]
Flash Point 102 °C
CAS Number 60-12-8[3][4]

Synthesis of 2-Phenylethanol

The synthesis of 2-phenylethanol can be achieved through several routes, both chemical and biotechnological. The choice of synthesis method often depends on the desired purity, scale, and cost-effectiveness.

Chemical Synthesis

A. Friedel-Crafts Reaction:

One of the most common industrial methods for synthesizing 2-phenylethanol is the Friedel-Crafts reaction between benzene and ethylene oxide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4]

  • Causality: The aluminum chloride activates the ethylene oxide, making it more susceptible to electrophilic attack by the benzene ring. The subsequent hydrolysis of the resulting alkoxide yields 2-phenylethanol.

G Benzene Benzene Intermediate Alkoxide Intermediate Benzene->Intermediate EthyleneOxide Ethylene Oxide EthyleneOxide->Intermediate AlCl3 AlCl₃ (Catalyst) AlCl3->Intermediate PE 2-Phenylethanol Intermediate->PE Hydrolysis Hydrolysis (H₂O) Hydrolysis->PE caption Figure 1. Friedel-Crafts Synthesis of 2-Phenylethanol.

Caption: Figure 1. Friedel-Crafts Synthesis of 2-Phenylethanol.

Step-by-Step Protocol (Illustrative):

  • A reaction vessel is charged with an excess of dry benzene and cooled.

  • Anhydrous aluminum chloride is added portion-wise while maintaining a low temperature.

  • Ethylene oxide is then slowly introduced into the reaction mixture.

  • The reaction is stirred until completion, monitored by a suitable analytical technique (e.g., GC).

  • The reaction is quenched by the slow addition of water or a dilute acid to hydrolyze the intermediate.

  • The organic layer is separated, washed, dried, and purified by fractional distillation.

B. Grignard Reaction:

Another laboratory-scale synthesis involves the reaction of a Grignard reagent, phenylmagnesium bromide, with ethylene oxide.[9]

  • Causality: The nucleophilic carbon of the phenylmagnesium bromide attacks one of the carbon atoms of the ethylene oxide ring, leading to ring-opening and the formation of a magnesium alkoxide, which is then protonated to give 2-phenylethanol.

Biotechnological Synthesis (Biotransformation)

There is growing interest in the biotechnological production of "natural" 2-phenylethanol using microorganisms, particularly the yeast Saccharomyces cerevisiae.[10] This process typically involves the biotransformation of L-phenylalanine via the Ehrlich pathway.[10]

G LPhenylalanine L-Phenylalanine PhenylpyruvicAcid Phenylpyruvic Acid LPhenylalanine->PhenylpyruvicAcid Transaminase Phenylacetaldehyde Phenylacetaldehyde PhenylpyruvicAcid->Phenylacetaldehyde Decarboxylase PE 2-Phenylethanol Phenylacetaldehyde->PE Alcohol Dehydrogenase caption Figure 2. Ehrlich Pathway for 2-Phenylethanol Biosynthesis.

Caption: Figure 2. Ehrlich Pathway for 2-Phenylethanol Biosynthesis.

Characterization of 2-Phenylethanol

The identity and purity of synthesized 2-phenylethanol are confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. Representative ¹H NMR data for 2-phenylethanol in CDCl₃ would show characteristic peaks for the aromatic protons, the two methylene groups, and the hydroxyl proton.[4][11]

  • Infrared (IR) Spectroscopy: The IR spectrum of 2-phenylethanol will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, as well as peaks characteristic of the aromatic ring and C-H bonds.[8]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of 2-phenylethanol, further confirming its identity.

Applications in Drug Development and Research

While 2-phenethylbenzyl alcohol has no documented applications in drug development, 2-phenylethanol has several established and emerging roles.

Antimicrobial and Preservative Properties

2-Phenylethanol is utilized as a preservative in some pharmaceutical and cosmetic formulations due to its bacteriostatic and bactericidal properties, particularly against Gram-negative bacteria.[5][12] Its mechanism of action is thought to involve the disruption of bacterial cell membranes.[12]

Research Applications
  • Quorum Sensing: 2-Phenylethanol is a quorum-sensing molecule in the yeast Candida albicans, influencing its morphological transition from yeast to hyphal form. This makes it a valuable tool for studying fungal pathogenesis and communication.

  • Neuroscience: Some studies have explored the potential neurological effects of 2-phenylethanol, including its impact on olfactory function and mood.[13]

Safety and Handling

2-Phenylethanol is generally considered safe for use in cosmetics and as a food additive within specified concentration limits. However, in its pure form, it requires careful handling in a laboratory or industrial setting.

  • Hazards: It can cause serious eye irritation and may be harmful if swallowed.[14]

  • Handling Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[14] Avoid contact with skin and eyes.[14]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

While the initially requested compound, 2-phenethylbenzyl alcohol, remains an obscure molecule with limited available data, a comprehensive understanding of its close and commercially significant relative, 2-phenylethanol, provides a robust framework for researchers and professionals in the fields of chemistry, fragrance science, and drug development. The distinct properties, synthesis routes, and applications of 2-phenylethanol highlight its importance as a versatile aromatic alcohol. Further research into less common isomers like 2-phenethylbenzyl alcohol may yet reveal unique properties and applications, but for now, the scientific and industrial focus remains firmly on the well-characterized 2-phenylethanol.

References

  • Indenta Chemicals. (n.d.). Material Safety Data Sheet 2-Phenylethyl alcohol. Retrieved from [Link]

  • Wikipedia. (2024). Phenethyl alcohol. Retrieved from [Link]

  • Perfumer & Flavorist. (2007). 2-Phenylethyl Alcohol: An Aroma Profile. Retrieved from [Link]

  • Wikipedia. (2024). Phenethyl alcohol. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 2-Phenylethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylethanol. Retrieved from [Link]

  • Unuigboje, A., & Emenike, B. (2011). Convergent preparation of 2-phenylethanol. African Journal of Pure and Applied Chemistry, 5(6), 123-126. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 2-Phenylethanol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-PHENYLETHANOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl Alcohol and β‐Phenethyl Alcohol. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-(2-Phenylethyl)benzenemethanol. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-Phenylethanol. Retrieved from [Link]

  • Kleinwächter, I. S., et al. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International Journal of Molecular Sciences, 22(16), 8826. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 2-Phenylethanol (FDB012152). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-phenylethanol and 2-phenylethyl acetate.
  • SpectraBase. (n.d.). 2-Phenylethanol - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Phenylethanol - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • PubMed. (2022). Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones. Retrieved from [Link]

  • MDPI. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved from [Link]

  • NIST. (n.d.). Isoquinoline. Retrieved from [Link]

  • NIST. (n.d.). Cycloisolongifolene, 8,9-dehydro-. Retrieved from [Link]

  • NIST. (n.d.). Phenylethyl Alcohol. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Phenylethanol - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Common metabolic paths involved in the production of 2-phenylethanol and 2-phenethyl acetate. PEA: phenylethylamine. Retrieved from [Link]

  • ResearchGate. (2016). (2-Methylphenyl)(phenyl)methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved from [Link]

  • NIST. (n.d.). Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-. Retrieved from [Link]

  • NIST. (n.d.). 1H-3a,7-Methanoazulene, 2,3,6,7,8,8a-hexahydro-1,4,9,9-tetramethyl-, (1α,3aα,7α,8aβ)-. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Phenethylbenzyl Alcohol: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Phenethylbenzyl alcohol, a substituted aromatic alcohol, represents a unique structural motif with potential applications in organic synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenethylbenzyl alcohol, a substituted aromatic alcohol, represents a unique structural motif with potential applications in organic synthesis and medicinal chemistry. Its distinct arrangement of a phenethyl group on a benzyl alcohol backbone offers a versatile scaffold for the development of novel compounds. This guide provides a comprehensive overview of 2-Phenethylbenzyl alcohol, focusing on its nomenclature, chemical and physical properties, and a detailed examination of its synthesis. The aim is to furnish researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work, while also clarifying potential ambiguities with structurally similar molecules.

Nomenclature and Synonyms: A Detailed Clarification

A precise understanding of the nomenclature of 2-Phenethylbenzyl alcohol is paramount to avoid confusion with other aromatic alcohols, most notably 2-phenylethanol.

IUPAC Nomenclature

The systematic name for 2-Phenethylbenzyl alcohol, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is (2-(2-phenylethyl)phenyl)methanol .[1]

Let's dissect this name to understand the underlying principles:

  • Parent Hydride: The core structure is toluene, which is a benzene ring substituted with a methyl group.

  • Principal Characteristic Group: The presence of a hydroxyl (-OH) group attached to the methyl group of the toluene core makes it an alcohol. When a hydroxyl group is the principal characteristic group on a side chain attached to a benzene ring, the parent hydride is named by attaching the suffix "-ol" to the name of the side chain. In this case, the side chain is a single carbon, so we have "methanol".

  • Parent Structure: The benzene ring with the methanol group attached is "phenylmethanol", also commonly known as benzyl alcohol.[2]

  • Substituents: A phenylethyl group is attached to the benzene ring. To indicate its position, the carbons of the benzene ring are numbered, starting from the carbon attached to the principal functional group (the methanol group). The phenylethyl group is located at the second position.

  • Putting it Together: The substituent "2-(2-phenylethyl)" is prefixed to the parent structure "phenyl)methanol", resulting in the full IUPAC name.

Common Synonyms and Identifiers

In literature and commercial listings, 2-Phenethylbenzyl alcohol is referred to by several synonyms. Recognizing these is crucial for comprehensive literature searches and material sourcing.

  • 2-Phenethylbenzyl alcohol

  • o-phenethylbenzyl alcohol[1]

  • 2-Phenethylbenzenemethanol[1]

  • (2-Phenethylphenyl)methanol[1]

  • 2-(2-Phenylethyl)benzyl alcohol[1]

  • [2-(2-phenylethyl)phenyl]methanol

  • Benzenemethanol, 2-(2-phenylethyl)-[1]

Table 1: Key Identifiers for 2-Phenethylbenzyl Alcohol

IdentifierValueSource
CAS Number 835-78-9[1][3][4]
Molecular Formula C₁₅H₁₆O[1]
Molecular Weight 212.29 g/mol [1]
InChI InChI=1S/C15H16O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,16H,10-12H2[1]
InChIKey CPZRYQJPVUJHOS-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC=C(C=C1)CCC2=CC=CC=C2CO[1]

Diagram 1: Molecular Structure of 2-Phenethylbenzyl alcohol

Caption: Molecular structure of 2-Phenethylbenzyl alcohol.

Physicochemical Properties

Understanding the physicochemical properties of 2-Phenethylbenzyl alcohol is essential for its handling, formulation, and application in various experimental settings.

Table 2: Physical and Chemical Properties of 2-Phenethylbenzyl Alcohol

PropertyValueSource
Appearance Solid
Melting Point 58-59 °C[1]
Boiling Point Not available
Density Not available
Solubility Not available

Synthesis of 2-Phenethylbenzyl Alcohol: A Mechanistic Approach

The synthesis of 2-Phenethylbenzyl alcohol involves the formation of a carbon-carbon bond to connect the phenethyl and benzyl moieties. While a specific, detailed experimental protocol for this exact molecule is not widely published, a plausible and logical synthetic route can be devised based on established organic chemistry principles for the synthesis of bibenzyl derivatives.[1]

Retrosynthetic Analysis

A retrosynthetic analysis of 2-Phenethylbenzyl alcohol suggests a disconnection at the bond between the two aromatic rings, pointing towards a coupling reaction. A logical approach involves the reaction of a benzyl halide with a phenethyl Grignard reagent or a similar nucleophilic phenethyl equivalent.

Diagram 2: Retrosynthetic Analysis of 2-Phenethylbenzyl alcohol

retrosynthesis target (2-(2-phenylethyl)phenyl)methanol intermediate1 2-(2-phenylethyl)benzoic acid target->intermediate1 Reduction intermediate2 2-bromobenzyl alcohol intermediate1->intermediate2 Suzuki or similar coupling intermediate3 phenethylmagnesium bromide intermediate1->intermediate3 Suzuki or similar coupling starting_material1 2-bromotoluene intermediate2->starting_material1 Benzylic bromination starting_material2 phenethyl bromide intermediate3->starting_material2 Grignard formation starting_material3 magnesium intermediate3->starting_material3 C1 C1 starting_material2->C1 from styrene/HBr or other methods synthesis_workflow cluster_step1 Step 1: Preparation of 2-Bromobenzyl alcohol cluster_step2 Step 2: Preparation of Grignard Reagent cluster_step3 Step 3: Coupling and Product Formation s1_start 2-Bromotoluene s1_reagents 1. NBS, Benzoyl Peroxide 2. NaOH(aq) s1_start->s1_reagents s1_product 2-Bromobenzyl alcohol s1_reagents->s1_product s3_reagents Pd or Ni catalyst s1_product->s3_reagents s2_start Phenethyl bromide s2_reagents Mg, dry ether s2_start->s2_reagents s2_product Phenethylmagnesium bromide s2_reagents->s2_product s2_product->s3_reagents s3_product 2-Phenethylbenzyl alcohol s3_reagents->s3_product s3_workup Quench, Extraction, Purification s3_product->s3_workup

Sources

Foundational

A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Aromatic Alcohols in Plants: A Focus on Benzyl Alcohol and 2-Phenylethanol

Abstract: This technical guide provides an in-depth exploration of the natural occurrence of simple aromatic alcohols in the plant kingdom, with a specific focus on benzyl alcohol and 2-phenylethanol (phenethyl alcohol)....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the natural occurrence of simple aromatic alcohols in the plant kingdom, with a specific focus on benzyl alcohol and 2-phenylethanol (phenethyl alcohol). While the target compound, 2-phenethylbenzyl alcohol, is not documented as a naturally occurring phytochemical, this guide offers a comprehensive overview of its structural precursors and analogs. We delve into the biosynthetic pathways originating from the shikimate pathway, detail robust methodologies for extraction, isolation, and characterization, and summarize the known biological activities of these prevalent plant-derived compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in phytochemistry, natural product chemistry, and pharmacology.

Introduction: The Aromatic Alcohols of Botanical Origin

Plants produce a vast and diverse arsenal of secondary metabolites, many of which possess significant biological activities. Among these are the aromatic alcohols, a class of compounds characterized by a hydroxyl group attached to a side chain of an aromatic ring. These molecules contribute to the characteristic fragrance of many flowers and fruits and play roles in plant defense and signaling.

This guide focuses on two of the most common and well-studied aromatic alcohols: benzyl alcohol and 2-phenylethanol. Benzyl alcohol is a simple aromatic alcohol found in a variety of fruits, teas, and essential oils from flowers like jasmine and ylang-ylang[1][2][3][4]. Similarly, 2-phenylethanol is a major component of rose oil and is also found in carnation, hyacinth, and orange blossom[5][6].

It is important to note that a thorough review of the scientific literature indicates that 2-phenethylbenzyl alcohol, the initial topic of interest, is primarily known as a synthetic compound and has not been reported as a naturally occurring plant metabolite. Therefore, this guide will focus on its naturally occurring structural analogs, providing a scientifically grounded and practical resource for researchers in the field.

Biosynthesis of Benzyl Alcohol and 2-Phenylethanol in Plants

The biosynthesis of aromatic amino acids, the precursors to many aromatic compounds, begins with the shikimate pathway. This pathway converts simple carbohydrate precursors into chorismate, a key branch-point intermediate[7][8][9]. From chorismate, the pathway diverges to produce L-phenylalanine, L-tyrosine, and L-tryptophan.

L-phenylalanine is the primary precursor for the biosynthesis of both benzyl alcohol and 2-phenylethanol[10][11]. The pathways to these two aromatic alcohols share common enzymatic steps and intermediates, representing a branch of the broader phenylpropanoid pathway.

The key steps in the biosynthesis of 2-phenylethanol from L-phenylalanine have been particularly well-elucidated in rose species[12][13][14]. The process involves the conversion of L-phenylalanine to phenylacetaldehyde, which is then reduced to 2-phenylethanol[11]. The biosynthesis of benzyl alcohol also proceeds from L-phenylalanine, though the specific enzymatic steps can vary between plant species[11].

Biosynthesis_of_Aromatic_Alcohols Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate L_Phenylalanine L-Phenylalanine Chorismate->L_Phenylalanine Phenylacetaldehyde Phenylacetaldehyde L_Phenylalanine->Phenylacetaldehyde PAAS/AADC Benzaldehyde Benzaldehyde L_Phenylalanine->Benzaldehyde Multiple Steps Two_Phenylethanol 2-Phenylethanol Phenylacetaldehyde->Two_Phenylethanol PAR Benzyl_Alcohol Benzyl Alcohol Benzaldehyde->Benzyl_Alcohol ADH

Figure 1: Simplified biosynthetic pathway of 2-phenylethanol and benzyl alcohol from the shikimate pathway. (PAAS: Phenylacetaldehyde synthase, AADC: Aromatic amino acid decarboxylase, PAR: Phenylacetaldehyde reductase, ADH: Alcohol dehydrogenase).

Extraction and Isolation of Aromatic Alcohols from Plant Matrices

The successful extraction and isolation of aromatic alcohols from plant materials are contingent on the selection of appropriate methodologies that consider the physicochemical properties of the target compounds and the nature of the plant matrix.

Extraction Techniques

Several techniques are commonly employed for the extraction of aromatic compounds from plants:

  • Steam Distillation: This is one of the most common methods for extracting essential oils from aromatic plants[15]. It is particularly effective for volatile compounds like benzyl alcohol and 2-phenylethanol. However, the water solubility of these alcohols can lead to losses in the hydrosol fraction[16].

  • Solvent Extraction: This method involves the use of organic solvents to dissolve the aromatic compounds from the plant material[17][18]. The choice of solvent is critical and depends on the polarity of the target compounds. For delicate flowers where heat from steam distillation could degrade the aromatic compounds, solvent extraction is often preferred[15].

  • Supercritical Fluid Extraction (SFE): This technique utilizes supercritical CO2 as a solvent. SFE is highly efficient, produces high-quality extracts without residual solvent, and is particularly useful for preserving delicate aromatic compounds[15].

Isolation and Purification

Following extraction, the crude extract is a complex mixture of various phytochemicals. Further isolation and purification are necessary to obtain the pure aromatic alcohols.

  • Fractional Distillation: This technique can be used to separate compounds with different boiling points from the crude extract.

  • Chromatographic Techniques: Column chromatography and High-Performance Liquid Chromatography (HPLC) are powerful tools for the separation and purification of individual compounds from complex mixtures[19].

Extraction_and_Isolation_Workflow Plant_Material Plant Material (e.g., Flowers, Fruits) Extraction Extraction Plant_Material->Extraction Steam_Distillation Steam Distillation Extraction->Steam_Distillation Solvent_Extraction Solvent Extraction Extraction->Solvent_Extraction SFE Supercritical Fluid Extraction (SFE) Extraction->SFE Crude_Extract Crude Extract Steam_Distillation->Crude_Extract Solvent_Extraction->Crude_Extract SFE->Crude_Extract Isolation Isolation & Purification Crude_Extract->Isolation Fractional_Distillation Fractional Distillation Isolation->Fractional_Distillation Chromatography Chromatography (e.g., HPLC) Isolation->Chromatography Pure_Compound Pure Aromatic Alcohol Fractional_Distillation->Pure_Compound Chromatography->Pure_Compound

Figure 2: General workflow for the extraction and isolation of aromatic alcohols from plant sources.

Analytical Characterization

Once isolated, the structural elucidation and quantification of benzyl alcohol and 2-phenylethanol are typically achieved using a combination of spectroscopic and chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation, identification, and quantification of non-volatile or thermally labile compounds. When coupled with a UV detector, it can be used for the quantitative analysis of aromatic compounds[19].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in a molecule, allowing for the unambiguous determination of its structure.

Biological Activities of Benzyl Alcohol and 2-Phenylethanol

Both benzyl alcohol and 2-phenylethanol exhibit a range of biological activities, which has led to their use in various industries, including pharmaceuticals, cosmetics, and food.

CompoundBiological ActivityReferences
Benzyl Alcohol Antimicrobial, Antiseptic, Preservative, Local Anesthetic[2][3][20]
2-Phenylethanol Antimicrobial, Antiseptic, Preservative, Anti-inflammatory, Antioxidant[6][21][22]

The antimicrobial properties of these compounds make them effective preservatives in a variety of products[6][20]. 2-Phenylethanol has also been shown to inhibit platelet aggregation[23].

Conclusion and Future Perspectives

While 2-phenethylbenzyl alcohol remains a synthetic entity, the study of its naturally occurring analogs, benzyl alcohol and 2-phenylethanol, offers significant insights into the biosynthesis, extraction, and biological activities of plant-derived aromatic alcohols. The methodologies and information presented in this guide provide a solid foundation for researchers to explore the rich chemical diversity of the plant kingdom.

Future research could focus on screening a wider range of plant species for novel aromatic alcohols, potentially leading to the discovery of new natural products with valuable pharmacological properties. Furthermore, advances in metabolic engineering could enable the heterologous production of these compounds in microbial systems, providing a sustainable alternative to their extraction from natural sources[7][10].

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Exploratory

An In-depth Technical Guide to the Putative Biosynthesis of 2-Phenethylbenzyl Alcohol

Aimed at Researchers, Scientists, and Drug Development Professionals Preamble: Charting Unexplored Metabolic Territories The relentless pursuit of novel therapeutic agents frequently leads us to the intricate world of pl...

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Metabolic Territories

The relentless pursuit of novel therapeutic agents frequently leads us to the intricate world of plant secondary metabolism. Within this vast chemical library, molecules possessing unique scaffolds often exhibit remarkable biological activities. The 2-phenethylbenzyl alcohol framework represents one such scaffold, holding promise for diverse pharmacological applications. However, the biosynthetic origins of this intriguing class of compounds remain largely uncharted. This technical guide is crafted for the discerning researcher, offering not a mere recitation of established facts, but a reasoned, scientifically-grounded roadmap into a nascent field of study. As a Senior Application Scientist, my objective is to synthesize current knowledge from related biosynthetic pathways to propose a plausible route to 2-phenethylbenzyl alcohol and to provide a robust, self-validating experimental framework for its elucidation and validation. We will proceed from a foundation of known enzymatic reactions, logically extending these principles to construct a testable biosynthetic hypothesis.

The Architectural Enigma: The 2-Phenethylbenzyl Alcohol Scaffold

The defining feature of 2-phenethylbenzyl alcohol is its C6-C2-C1-C6 carbon skeleton, a unique amalgamation of a phenylethyl moiety and a benzyl group. This structure distinguishes it from the more common bibenzyls (C6-C2-C6) and stilbenes (C6-C2-C6 with a double bond). Understanding the enzymatic machinery capable of forging this precise architecture is the central challenge and the primary focus of this guide. A comprehensive understanding of its biosynthesis is critical for:

  • Rational Metabolic Engineering: Enabling the sustainable production of these compounds in microbial or plant chassis.

  • Combinatorial Biosynthesis: Creating novel analogues with potentially enhanced therapeutic properties by manipulating the biosynthetic enzymes.

  • Informing Synthetic Chemistry: Providing biocatalytic retrosynthesis routes for complex derivatives.

A Proposed Biosynthetic Pathway: A Synthesis of Established Enzymatic Logic

While a definitive pathway for 2-phenethylbenzyl alcohol has yet to be elucidated, we can construct a scientifically robust, putative pathway by drawing parallels with the well-characterized biosynthesis of bibenzyls and stilbenes.[1][2] The core of this proposal lies in the substrate flexibility of a key enzyme class: the type III polyketide synthases, specifically Bibenzyl Synthase (BBS).

The proposed pathway initiates from the ubiquitous phenylpropanoid pathway and diverges to generate two key precursors: a phenylethyl-CoA ester and a benzoyl-CoA derivative. A specialized or promiscuous Bibenzyl Synthase is then hypothesized to catalyze their condensation.

Diagram of the Proposed Biosynthetic Pathway

2-Phenethylbenzyl_Alcohol_Biosynthesis L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL Benzaldehyde Benzaldehyde L_Phe->Benzaldehyde Multiple Steps (e.g., via AADC) p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Dihydro_p_Coumaroyl_CoA Dihydro-p-Coumaroyl-CoA p_Coumaroyl_CoA->Dihydro_p_Coumaroyl_CoA DBR-like Bibenzyl_Intermediate Putative Bibenzyl Intermediate Dihydro_p_Coumaroyl_CoA->Bibenzyl_Intermediate Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Bibenzyl_Intermediate Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Aldehyde Dehydrogenase Benzoyl_CoA Benzoyl-CoA Benzoic_Acid->Benzoyl_CoA CoA Ligase Benzoyl_CoA->Bibenzyl_Intermediate Phenethylbenzyl_Alcohol 2-Phenethylbenzyl Alcohol Bibenzyl_Intermediate->Phenethylbenzyl_Alcohol Bibenzyl Synthase (BBS) [Hypothesized] + Reductase

Caption: Proposed biosynthetic pathway for 2-phenethylbenzyl alcohol.

Formation of the Phenylethyl Precursor: Dihydro-p-Coumaroyl-CoA

The C6-C2 portion of the scaffold is likely derived from L-phenylalanine via the core phenylpropanoid pathway.

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, committing carbon flux to the phenylpropanoid pathway.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Double Bond Reductase (DBR)-like Enzyme: To form the saturated ethyl bridge of the phenylethyl moiety, the double bond in the propanoid side chain of p-coumaroyl-CoA must be reduced. This is a key step that differentiates bibenzyl from stilbene biosynthesis.

Formation of the Benzyl Precursor: Benzoyl-CoA

The C1-C6 benzyl unit can also be derived from L-phenylalanine through a series of enzymatic steps.

  • Aromatic Amino Acid Decarboxylase (AADC) or similar enzymes: These enzymes can convert L-phenylalanine to intermediates that can be further metabolized to benzaldehyde.[3][4][5]

  • Aldehyde Dehydrogenase: This enzyme would oxidize benzaldehyde to benzoic acid.

  • CoA Ligase: An appropriate CoA ligase would then activate benzoic acid to benzoyl-CoA.

The Key Condensation Step: A Promiscuous Bibenzyl Synthase

The central hypothesis of this proposed pathway is the existence of a Bibenzyl Synthase (BBS) that can utilize Dihydro-p-Coumaroyl-CoA as a starter molecule and three molecules of Malonyl-CoA as extender units, followed by a final condensation with Benzoyl-CoA. Alternatively, a more plausible scenario involves the BBS catalyzing the condensation of Dihydro-p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form a bibenzyl intermediate, which is then further modified. However, the unique C6-C2-C1-C6 structure suggests a direct condensation involving both a C6-C2 and a C1 precursor.

Bibenzyl synthases from orchids have been shown to have specific substrate requirements, but the possibility of promiscuous activity in uncharacterized BBS enzymes remains.[6][7][8] The active site of a BBS could potentially accommodate the smaller Benzoyl-CoA in place of a fourth Malonyl-CoA, or in a subsequent reaction.

Following the condensation, a reductase would be required to reduce a ketone intermediate to the final alcohol functionality of 2-phenethylbenzyl alcohol.

Experimental Validation: A Framework for Discovery

The validation of this putative pathway requires a systematic, multi-faceted approach. The following experimental workflow is designed to be a self-validating system, where each step provides the foundation for the next.

Diagram of the Experimental Workflow

Experimental_Workflow Start Plant Material Selection (Known to produce 2-phenethylbenzyl alcohol) Metabolite_Profiling Metabolite Profiling (LC-MS/MS) - Confirm presence of target and precursors Start->Metabolite_Profiling Transcriptome_Analysis Transcriptome Analysis (RNA-seq) - Identify candidate genes (PAL, 4CL, BBS, etc.) Metabolite_Profiling->Transcriptome_Analysis Gene_Cloning Candidate Gene Cloning - Isolate full-length cDNAs Transcriptome_Analysis->Gene_Cloning Heterologous_Expression Heterologous Expression in E. coli - Produce recombinant enzymes Gene_Cloning->Heterologous_Expression Enzyme_Purification Enzyme Purification (e.g., His-tag affinity chromatography) Heterologous_Expression->Enzyme_Purification In_Vitro_Assays In Vitro Enzyme Assays - Test substrate specificity and product formation Enzyme_Purification->In_Vitro_Assays Product_Identification Product Identification (LC-MS/MS, NMR) - Confirm enzymatic products In_Vitro_Assays->Product_Identification Mutagenesis Site-Directed Mutagenesis - Probe active site and substrate specificity In_Vitro_Assays->Mutagenesis Kinetics Enzyme Kinetics - Determine Km, kcat Product_Identification->Kinetics Validation In Vivo Validation (e.g., gene silencing in planta) Product_Identification->Validation

Caption: A workflow for the validation of the proposed biosynthetic pathway.

Step 1: Metabolite Profiling of Source Plant Material

Objective: To confirm the presence of 2-phenethylbenzyl alcohol and its putative precursors in the source plant material.

Protocol:

  • Sample Preparation: Harvest plant tissue (e.g., leaves, roots, flowers) known or suspected to produce the target compound. Immediately freeze in liquid nitrogen and lyophilize. Grind the dried tissue to a fine powder.

  • Extraction: Extract the powdered tissue with a suitable solvent (e.g., 80% methanol) with sonication. Centrifuge to pellet debris and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the extract using a high-resolution LC-MS/MS system.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • MS Detection: Operate in both positive and negative ion modes. Use targeted analysis (Multiple Reaction Monitoring, MRM) for known precursors and untargeted analysis to discover novel intermediates.[4][9][10][11]

Step 2: Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding the enzymes of the proposed pathway.

Protocol:

  • RNA Extraction: Extract total RNA from the plant tissue showing the highest accumulation of 2-phenethylbenzyl alcohol.

  • Library Preparation and Sequencing: Prepare an mRNA sequencing library and perform deep sequencing (RNA-seq).

  • Bioinformatic Analysis: Assemble the transcriptome and annotate the transcripts. Identify candidate genes based on homology to known PAL, C4H, 4CL, DBR, AADC, and especially Bibenzyl Synthase (BBS) genes from other species.[1][2][6][7]

Step 3: Heterologous Expression and Purification of Candidate Enzymes

Objective: To produce pure, active recombinant enzymes for in vitro characterization.

Protocol:

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes and clone them into an E. coli expression vector with a purification tag (e.g., N-terminal His-tag).[12]

  • Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 18°C) to enhance soluble protein production.[13]

  • Purification: Lyse the E. coli cells and purify the His-tagged recombinant protein using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.[14][15][16][17]

Step 4: In Vitro Enzyme Assays

Objective: To determine the function of the candidate enzymes and validate the proposed biosynthetic steps.

Protocol for the Hypothesized Bibenzyl Synthase:

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • Purified recombinant BBS enzyme

    • Dihydro-p-Coumaroyl-CoA (substrate 1)

    • Benzoyl-CoA (substrate 2, hypothesized)

    • Malonyl-CoA (extender unit)

    • Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acid. Vortex and centrifuge to extract the products into the organic phase.

  • Product Analysis: Evaporate the organic solvent and resuspend the residue in a suitable solvent for LC-MS/MS analysis to identify the enzymatic product.[6][7]

Step 5: Enzyme Kinetics and Substrate Specificity

Objective: To quantify the catalytic efficiency of the validated enzymes.

Protocol:

  • Varying Substrate Concentrations: Perform in vitro assays with varying concentrations of one substrate while keeping the others at saturating concentrations.

  • Quantification of Product Formation: Quantify the amount of product formed at each substrate concentration using LC-MS/MS with an authentic standard for calibration.

  • Data Analysis: Plot the initial reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.[18][19][20]

Table 1: Hypothetical Enzyme Kinetic Data for a Putative 2-Phenethylbenzyl Alcohol Synthase

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Dihydro-p-Coumaroyl-CoA5-500.1-1.02,000-200,000
Benzoyl-CoA10-1000.1-1.01,000-100,000
Malonyl-CoA20-200--

Note: These are hypothetical values based on known kinetics of related enzymes and serve as a benchmark for experimental results.

Advanced Validation and Future Directions

Site-Directed Mutagenesis

Once the key enzymes are identified, site-directed mutagenesis can be employed to probe the active site residues responsible for substrate specificity.[3][5][21][22][23] This powerful technique can provide insights into the evolutionary divergence of these enzymes and potentially be used to engineer enzymes with novel catalytic activities.

In Vivo Validation

The ultimate validation of the proposed pathway involves in planta studies. Techniques such as virus-induced gene silencing (VIGS) or CRISPR-Cas9-mediated knockout of the candidate genes in the source plant should lead to a reduction or elimination of 2-phenethylbenzyl alcohol accumulation, providing definitive proof of their in vivo function.

Conclusion: From Hypothesis to Established Pathway

The biosynthesis of 2-phenethylbenzyl alcohol presents a compelling scientific puzzle. The proposed pathway in this guide, built upon the foundation of known enzymatic principles in related metabolic routes, offers a logical and testable starting point for its elucidation. The provided experimental framework is designed to be both rigorous and adaptable, empowering researchers to systematically dissect this novel biosynthetic pathway. The successful characterization of the enzymes involved will not only fill a gap in our understanding of plant secondary metabolism but also provide valuable biocatalytic tools for the pharmaceutical and biotechnology industries. The journey from a putative pathway to an established one is challenging, but the potential rewards in terms of scientific discovery and therapeutic innovation are substantial.

References

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  • Enzyme kinetics. YouTube.[Link]

  • Discovery of CC bond-forming and bond-breaking radical enzymes: enabling transformations for metabolic engineering. PubMed.[Link]

  • Enzyme kinetics – Knowledge and References. Taylor & Francis.[Link]

  • Enzyme Kinetics. YouTube.[Link]

  • 2-Phenylethanol. PubChem - NIH.[Link]

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Foundational

Physical and chemical characteristics of 2-Phenethylbenzyl alcohol

An In-depth Technical Guide to 2-Phenylethanol A Note on Nomenclature: This guide focuses on the well-documented aromatic alcohol, 2-Phenylethanol (CAS No. 60-12-8).

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Phenylethanol

A Note on Nomenclature: This guide focuses on the well-documented aromatic alcohol, 2-Phenylethanol (CAS No. 60-12-8). The initial request for "2-Phenethylbenzyl alcohol" (CAS No. 835-78-9) yielded limited publicly available data, suggesting a potential misnomer for the more common and extensively researched 2-Phenylethanol, which is a significant molecule in various scientific and industrial fields.

Introduction

2-Phenylethanol, also known as phenethyl alcohol or benzyl carbinol, is a primary aromatic alcohol with the chemical formula C₈H₁₀O.[1][2] It is a colorless, slightly viscous liquid renowned for its pleasant floral odor, reminiscent of roses.[1][3] This compound occurs naturally in a variety of essential oils, including those from roses, carnations, hyacinths, and geraniums.[2][3] Beyond its aromatic properties, 2-Phenylethanol exhibits antimicrobial and preservative characteristics, making it a valuable ingredient in the cosmetic, pharmaceutical, and food and beverage industries.[4][5] In the realm of drug development and research, it serves as a versatile building block and a subject of study for its biological activities.[4][6]

Chemical Structure of 2-Phenylethanol

Sources

Exploratory

Foreword: Navigating the Data Landscape for Novel Compounds

An In-Depth Technical Guide to the Solubility and Stability of 2-Phenethylbenzyl Alcohol This guide, therefore, adopts a foundational scientific approach. Instead of presenting non-existent specific data, we will establi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Phenethylbenzyl Alcohol

This guide, therefore, adopts a foundational scientific approach. Instead of presenting non-existent specific data, we will establish a robust framework for characterizing 2-phenethylbenzyl alcohol. This is achieved by leveraging data from structurally similar and well-documented analogues—primarily Benzyl Alcohol and 2-Phenylethanol . By understanding the behavior of these parent structures, we can make informed predictions and, more importantly, design rigorous, self-validating experimental protocols to definitively characterize 2-phenethylbenzyl alcohol. This document serves as both a predictive analysis and a practical laboratory playbook for the research scientist.

Physicochemical Profile: Predictions Based on Structural Analogs

The structure of 2-phenethylbenzyl alcohol incorporates the key functional groups of its analogues. The benzyl alcohol group is the primary driver of its chemical reactivity, particularly its susceptibility to oxidation, while the larger, non-polar phenethyl group will significantly influence its solubility profile, likely reducing aqueous solubility compared to benzyl alcohol alone.

Property2-PhenylethanolBenzyl AlcoholPredicted Profile for 2-Phenethylbenzyl AlcoholData Source
Molecular Formula C₈H₁₀OC₇H₈OC₁₅H₁₆O-
Molecular Weight 122.17 g/mol 108.14 g/mol 212.29 g/mol [1][2]
Appearance Colorless liquidColorless liquidExpected: Colorless to pale yellow liquid/low melting solid[2][3]
Boiling Point 219-221 °C205 °CExpected: > 220 °C[2][3]
Melting Point -27 °C-15.2 °CExpected: Near or slightly above room temperature[2][3]
log P (o/w) 1.361.1Expected: ~3.5 - 4.5 (Significantly more lipophilic)[4]
Water Solubility ~16-20 g/L (Slightly soluble)~35-40 g/L (Soluble)Expected: Poorly soluble (< 1 g/L)[1][2][4][5]

Solubility Characterization: A Methodical Approach

Predictably, 2-phenethylbenzyl alcohol will exhibit poor water solubility due to its large, hydrophobic structure. However, it is expected to be miscible with a range of organic solvents.[3][4][5] A formal solubility assessment is critical for formulation development, whether for pharmaceutical, cosmetic, or industrial applications.

Experimental Workflow for Solubility Determination

The following diagram outlines a standard workflow for assessing the solubility of a new chemical entity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess 2-Phenethylbenzyl Alcohol add_compound Add excess compound to each vial prep_compound->add_compound prep_solvents Prepare panel of pharmaceutically relevant solvents (e.g., water, PBS, EtOH, PG, Oils) add_solvent Add known volume of solvent to vials prep_solvents->add_solvent add_solvent->add_compound equilibrate Equilibrate at controlled temperature (e.g., 25°C, 37°C) with agitation for 24-48h add_compound->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge aliquot Extract clear supernatant centrifuge->aliquot dilute Dilute aliquot with appropriate mobile phase aliquot->dilute quantify Quantify concentration via validated HPLC/UV method dilute->quantify result Calculate Solubility (mg/mL) quantify->result

Caption: Workflow for Equilibrium Solubility Assessment.

Protocol: Equilibrium Solubility Assessment via Shake-Flask Method

This protocol is a self-validating system for determining the equilibrium solubility of 2-phenethylbenzyl alcohol in various solvents.

Objective: To determine the saturation solubility of 2-phenethylbenzyl alcohol in a panel of relevant solvents at a controlled temperature.

Materials:

  • 2-Phenethylbenzyl alcohol (solid)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • HPLC system with UV detector

  • Solvents: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Propylene Glycol, Polyethylene Glycol 400, Octanol, relevant oils (e.g., Miglyol 812).

Methodology:

  • Preparation: Add an excess amount of solid 2-phenethylbenzyl alcohol (e.g., 10-20 mg, ensuring undissolved solid remains) to a series of 2 mL glass vials. The key is to ensure saturation is achieved.

  • Solvent Addition: Accurately pipette a fixed volume (e.g., 1.0 mL) of each test solvent into the corresponding vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours). A time-point study can be run to confirm equilibrium is reached when concentrations no longer increase.

  • Phase Separation: After equilibration, allow the vials to stand for a short period. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

  • Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC-UV to determine the concentration.

  • Calculation: Calculate the original solubility in mg/mL or g/L, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.

Stability Profile and Degradation Pathway Analysis

The stability of an active molecule is paramount for determining its shelf-life and ensuring its safety and efficacy. The benzyl alcohol moiety in 2-phenethylbenzyl alcohol is the most likely site of chemical degradation.

Predicted Degradation Pathways

Benzyl alcohols are known to be susceptible to oxidation.[6] Under oxidative stress, the primary alcohol can be oxidized first to an aldehyde (2-phenethylbenzaldehyde) and subsequently to the corresponding carboxylic acid (2-phenethylbenzoic acid). This pathway is a critical focus for stability studies. Long-term exposure to light and air can also potentially lead to the formation of peroxides.[7]

G Parent 2-Phenethylbenzyl Alcohol Aldehyde 2-Phenethylbenzaldehyde Parent->Aldehyde Oxidation [O] (e.g., H₂O₂, light) Acid 2-Phenethylbenzoic Acid Aldehyde->Acid Further Oxidation [O]

Caption: Predicted primary oxidative degradation pathway.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method, as mandated by ICH guidelines.[8]

Objective: To investigate the degradation of 2-phenethylbenzyl alcohol under various stress conditions (hydrolysis, oxidation, photolysis, and heat) to elucidate degradation pathways.

Materials:

  • Stock solution of 2-phenethylbenzyl alcohol (~1 mg/mL in acetonitrile or methanol)

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3-30% Hydrogen Peroxide (H₂O₂)

  • pH meter, water bath, oven

  • Photostability chamber (ICH Option 1 or 2)

  • Validated stability-indicating HPLC method (e.g., reverse-phase C18 column with gradient elution)

Methodology:

  • Sample Preparation: For each condition, mix the stock solution with the stressor agent, typically in a 1:1 ratio. A control sample (stock solution with water) should be run in parallel.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 80°C for a defined period (e.g., 2, 8, 24 hours). Cool and neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or gently heat (e.g., 60°C), monitoring for degradation. Cool and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for up to 24 hours. Analyze directly.

  • Thermal Degradation: Store the stock solution (and a sample of the solid compound) in an oven at a high temperature (e.g., 105°C) for 48 hours.

  • Photodegradation: Expose the stock solution in a transparent vial to light in a photostability chamber according to ICH Q1B guidelines. A dark control (vial wrapped in foil) must be included.

  • Analysis: Analyze all stressed samples, along with a non-degraded standard, using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

  • Peak Purity & Mass Balance: For any new peaks that appear, assess peak purity using a DAD/PDA detector and attempt to identify the degradants using LC-MS. Ensure that the total mass (parent compound + degradants) is conserved (typically 95-105%) to confirm the analytical method is tracking all major products.[8]

General Stability and Storage Recommendations

Based on the stability of its analogues, 2-phenethylbenzyl alcohol should be handled with the following precautions to minimize degradation.

ConditionRiskRecommended StorageSource
Oxidation HighStore under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Avoid contact with strong oxidizing agents.[7][9]
Light Exposure ModerateStore in amber or opaque containers, protected from direct light.[3]
Acids/Bases ModerateStable in neutral conditions. Avoid prolonged contact with strong acids and bases.[5][9]
Heat Low to ModerateStore in a cool, dry place. Avoid excessive heat.[3][5]

Conclusion

While direct experimental data for 2-phenethylbenzyl alcohol is scarce, a robust scientific framework based on its structural analogues—benzyl alcohol and 2-phenylethanol—provides a strong foundation for its characterization. The protocols detailed in this guide for solubility and stability testing are industry-standard, self-validating methodologies. They are designed to provide the definitive data required by researchers and drug development professionals to understand and formulate this compound effectively. The primary anticipated challenges will be its poor aqueous solubility and its susceptibility to oxidative degradation, both of which can be managed with the appropriate formulation and storage strategies derived from the experimental work outlined herein.

References

  • Wikipedia. (n.d.). Phenethyl alcohol. Retrieved from [Link]

  • Muby Chemicals. (n.d.). Phenethyl Alcohol Phenyl Ethanol Phenylethyl Alcohol USP IP, with SDS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenylethyl alcohol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-PHENYLETHANOL. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). 2-Phenylethyl Alcohol: An Aroma Profile. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6054, 2-Phenylethanol. Retrieved from [Link]

  • ResearchGate. (2020). Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). CN102392055A - Preparation method of 2-phenethyl alcohol.
  • JETIR. (n.d.). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. Retrieved from [Link]

  • PubMed. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Retrieved from [Link]

  • Academic Journals. (2011). Convergent preparation of 2-phenylethanol. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

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Foundational

A Note on Nomenclature: From 2-Phenethylbenzyl Alcohol to 2-Phenylethanol

An In-Depth Technical Guide to 2-Phenylethanol: From Discovery to Modern Applications Initial inquiry into the compound "2-Phenethylbenzyl alcohol" reveals a specific chemical entity with limited documentation in broader...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Phenylethanol: From Discovery to Modern Applications

Initial inquiry into the compound "2-Phenethylbenzyl alcohol" reveals a specific chemical entity with limited documentation in broader scientific literature, primarily identifiable by its CAS number, 835-78-9[1]. However, the vast body of research, industrial application, and historical context points towards a closely related and significantly more prominent aromatic alcohol: 2-Phenylethanol (CAS: 60-12-8), also known as phenethyl alcohol or benzyl carbinol.[2][3][4][5] This guide will, therefore, focus on the comprehensive scientific landscape of 2-Phenylethanol, a compound of major significance to researchers, scientists, and drug development professionals.

Introduction to 2-Phenylethanol: An Aromatic Alcohol of Distinction

2-Phenylethanol (C8H10O) is a primary alcohol consisting of a phenethyl group attached to a hydroxyl group.[3][6] It is a colorless, slightly viscous liquid renowned for its pleasant floral odor, most notably that of roses.[3][5][6] This characteristic scent has established it as a cornerstone of the fragrance and cosmetic industries.[7][8][9][10] Beyond its olfactory appeal, 2-Phenylethanol exhibits significant antimicrobial and preservative properties, leading to its widespread use in pharmaceuticals and personal care products.[4][7] It is also a naturally occurring compound, found in a variety of essential oils and produced during microbial fermentation, which has led to a distinction between synthetically derived and "natural" 2-Phenylethanol.[3][8][9]

Discovery and Natural Occurrence

The history of 2-Phenylethanol is intrinsically linked to the study of essential oils. It was identified as a major constituent of rose oils, particularly those obtained from rose blossoms.[5][7] Its presence has also been confirmed in a wide array of other natural sources, including:

  • Carnation

  • Hyacinth

  • Aleppo pine

  • Orange blossom

  • Ylang-ylang

  • Geranium

  • Neroli[6]

Interestingly, due to its slight solubility in water, significant amounts of 2-Phenylethanol can be lost during the steam distillation process used to extract essential oils.[3][5] The compound is also a product of metabolism in various organisms, including plants and microbes like the yeast Saccharomyces cerevisiae, where it contributes to the flavor and aroma profiles of fermented beverages and foods.[4][8]

Synthesis and Production: A Tale of Two Routes

The global demand for 2-Phenylethanol, estimated at approximately 10,000 tons per year, is met through two primary avenues: chemical synthesis and biotechnological production.[8]

Chemical Synthesis

Chemical synthesis remains the most common and cost-effective method for large-scale production.

The most prevalent commercial route involves the Friedel-Crafts reaction between benzene and ethylene oxide, utilizing aluminum trichloride (AlCl3) as a catalyst.[3] The reaction proceeds via an electrophilic substitution mechanism where the ethylene oxide ring is opened and attacks the benzene ring. The resulting aluminum alkoxide is subsequently hydrolyzed to yield 2-Phenylethanol.[3] A key challenge in this process is the formation of the side-product diphenylethane, which can be minimized by using an excess of benzene.[3]

Experimental Workflow: Friedel-Crafts Synthesis of 2-Phenylethanol

cluster_reactants Reactants & Catalyst cluster_reaction Reaction Vessel cluster_intermediate Intermediate cluster_workup Work-up cluster_products Products benzene Benzene (excess) reaction Friedel-Crafts Alkylation benzene->reaction ethylene_oxide Ethylene Oxide ethylene_oxide->reaction catalyst Aluminum Trichloride (AlCl3) catalyst->reaction Catalyst alkoxide Aluminum Alkoxide Intermediate reaction->alkoxide hydrolysis Hydrolysis (e.g., with H2O/H+) alkoxide->hydrolysis product 2-Phenylethanol hydrolysis->product side_product Diphenylethane (Side-product) hydrolysis->side_product purification Purification (Distillation) product->purification side_product->purification

Caption: Workflow for the commercial synthesis of 2-Phenylethanol.

Another significant industrial method is the hydrogenation of styrene oxide.[3][11] This process typically employs a catalyst, such as Raney Nickel or supported platinum group metals, to reduce the epoxide ring of styrene oxide to the corresponding alcohol.[11][12] This route is valued for its potential to produce high-purity 2-Phenylethanol, avoiding chlorinated impurities that can arise in other methods.[11]

A classic laboratory-scale synthesis involves the reaction of a Grignard reagent, phenylmagnesium bromide, with ethylene oxide.[3] The nucleophilic Grignard reagent attacks and opens the ethylene oxide ring, forming an intermediate that, upon acidic workup, yields 2-Phenylethanol.[3] While effective, the use of volatile and flammable diethyl ether as a solvent and the challenges in handling Grignard reagents make this method less suitable for large-scale industrial production.[11]

Biotechnological Production

The increasing consumer demand for "natural" ingredients has driven significant research into the biotechnological production of 2-Phenylethanol.[8][10] This method relies on the fermentation capabilities of microorganisms, particularly yeasts like Saccharomyces cerevisiae and Kluyveromyces marxianus.[8][9] The product of this biotransformation is considered natural by regulatory bodies like the US Food and Drug Administration.[8]

The primary metabolic route for the microbial production of 2-Phenylethanol from L-phenylalanine is the Ehrlich pathway.[8] This pathway involves three key steps:

  • Transamination: L-phenylalanine is converted to phenylpyruvic acid.

  • Decarboxylation: Phenylpyruvic acid is decarboxylated to form phenylacetaldehyde.

  • Reduction: Phenylacetaldehyde is reduced by alcohol dehydrogenases to yield 2-Phenylethanol.[8]

Signaling Pathway: The Ehrlich Pathway for 2-PE Production

phe L-Phenylalanine ppa Phenylpyruvic Acid phe->ppa Transamination paa Phenylacetaldehyde ppa->paa Decarboxylation pea 2-Phenylethanol paa->pea Reduction (Alcohol Dehydrogenase)

Caption: Microbial conversion of L-Phenylalanine to 2-Phenylethanol.

One of the primary challenges in biotechnological production is the inherent toxicity of 2-Phenylethanol to the microorganisms, which can limit the final product concentration.[10] Research is ongoing to develop more robust microbial strains and in situ product removal techniques to overcome this limitation.[10]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Phenylethanol is provided below.

PropertyValueSource
Chemical Formula C8H10O[3][4]
Molecular Weight 122.17 g/mol [2]
Appearance Colorless, viscous liquid[3][4]
Odor Pleasant, rose-like[3][5][6]
Boiling Point 219-221 °C[3][5]
Melting Point -27 °C[3][4]
Density ~1.020 g/mL at 20 °C[5]
Solubility in Water Slightly soluble (~20 g/L)[3][6]
log P 1.36[3]
CAS Number 60-12-8[2][3][4][5]

Applications in Research and Industry

The unique combination of a pleasant aroma and antimicrobial activity makes 2-Phenylethanol a versatile compound with numerous applications.

  • Fragrance and Cosmetics: It is a fundamental ingredient in perfumes, especially for floral and rose scents, and is used in a wide range of personal care products like soaps, lotions, and shampoos.[6][7][11]

  • Food and Beverages: As a FEMA GRAS (Generally Recognized As Safe) substance, it is used as a flavoring agent in products like candy, baked goods, and soft drinks.[8][9]

  • Pharmaceuticals: Its bacteriostatic and antifungal properties make it an effective preservative in pharmaceutical preparations.[4][7][8] It has also been investigated for its potential to improve olfactory function.[7]

  • Antimicrobial Agent: It is used as an antiseptic and disinfectant in various formulations.[4][7]

  • Chemical Intermediate: 2-Phenylethanol serves as a precursor for the synthesis of other valuable chemicals, including its esters (e.g., phenethyl acetate, which also has a rose-like scent) and phenylacetic acid.[8][11]

Experimental Protocol: Laboratory Grignard Synthesis

This protocol outlines the steps for a laboratory-scale synthesis of 2-Phenylethanol via the Grignard reaction. Causality: This method is chosen for its illustrative value in an academic setting, demonstrating a classic carbon-carbon bond-forming reaction.

  • Preparation of Grignard Reagent:

    • Rationale: To create the potent phenylmagnesium bromide nucleophile.

    • Steps:

      • Ensure all glassware is oven-dried to exclude moisture, which quenches the Grignard reagent.

      • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

      • Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium.

      • Initiate the reaction with gentle warming or a crystal of iodine if necessary. The reaction is exothermic and should proceed to form a cloudy grey solution of phenylmagnesium bromide.

  • Reaction with Ethylene Oxide:

    • Rationale: The nucleophilic attack of the Grignard reagent on the electrophilic carbon of the epoxide ring forms the desired carbon skeleton.

    • Steps:

      • Cool the Grignard reagent in an ice bath.

      • Slowly add a solution of ethylene oxide in anhydrous diethyl ether to the cooled Grignard reagent. Caution: Ethylene oxide is a toxic, flammable gas. This step must be performed in a well-ventilated fume hood.

      • Allow the reaction mixture to stir and slowly warm to room temperature.

  • Hydrolysis (Work-up):

    • Rationale: To protonate the intermediate alkoxide and quench any remaining Grignard reagent.

    • Steps:

      • Slowly and carefully pour the reaction mixture over a mixture of crushed ice and dilute sulfuric acid.

      • Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.

  • Purification:

    • Rationale: To isolate pure 2-Phenylethanol from byproducts and solvent.

    • Steps:

      • Separate the organic layer. Wash it sequentially with a sodium bicarbonate solution and brine.

      • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4).

      • Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.

      • Purify the crude product by vacuum distillation to obtain pure 2-Phenylethanol.

Conclusion

2-Phenylethanol stands as a molecule of enduring importance, bridging the gap between natural products chemistry and large-scale industrial synthesis. Its journey from the essence of a rose to a key component in pharmaceuticals and consumer goods highlights its remarkable versatility. Ongoing research, particularly in the realm of biotechnology, promises to deliver more sustainable and efficient production methods, ensuring that the unique properties of 2-Phenylethanol will continue to be harnessed in new and innovative ways.

References

  • 2-Phenylethyl Alcohol - CymitQuimica. (n.d.).
  • 4 major applications impacting the future of 2-phenylethanol industry. (2022, June 21). Global Market Insights.
  • Phenethyl alcohol. (n.d.). In Wikipedia.
  • 2-Phenylethyl Alcohol | 60-12-8. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Synthesis of 2-phenylethyl alcohol. (n.d.). PrepChem.com.
  • 2-PHENETHYLBENZYL ALCOHOL | 835-78-9. (n.d.). ChemicalBook.
  • 2-PHENYLETHANOL. (n.d.). Ataman Kimya.
  • 2-Phenylethanol | C8H10O | CID 6054. (n.d.). PubChem.
  • Bioproduction of 2-Phenylethanol through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review. (2022). PubMed Central.
  • 2-Phenylethanol >=99.0 GC 60-12-8. (n.d.). Sigma-Aldrich.
  • Phenethyl alcohol | 60-12-8. (n.d.). ChemicalBook.
  • Preparation method of 2-phenethyl alcohol. (n.d.). Google Patents.
  • Alofoje, U., & Emenike, B. (2011). Convergent preparation of 2-phenylethanol. African Journal of Pure and Applied Chemistry, 5(6), 123-126.
  • 2-PHENYLETHANOL. (n.d.). Ataman Kimya.
  • Process for the preparation of 2-phenyl ethanol. (n.d.). Google Patents.
  • Benzyl Alcohol and β‐Phenethyl Alcohol. (n.d.). ResearchGate.
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Exploratory

Toxicological profile of 2-Phenethylbenzyl alcohol

An In-Depth Technical Guide to the Toxicological Profile of 2-Phenethylbenzyl Alcohol Disclaimer: This document provides a predictive toxicological profile for 2-Phenethylbenzyl alcohol. As of the date of this publicatio...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile of 2-Phenethylbenzyl Alcohol

Disclaimer: This document provides a predictive toxicological profile for 2-Phenethylbenzyl alcohol. As of the date of this publication, specific experimental toxicological data for this compound are not available in the public domain. The following assessment is therefore based on a structural analogy and read-across approach, utilizing data from the well-characterized structural analogs, Benzyl Alcohol and Phenethyl Alcohol. This guide is intended for researchers, scientists, and drug development professionals and should not be considered a substitute for experimental safety testing.

2-Phenethylbenzyl alcohol (CAS 22133-72-8) is an aromatic alcohol characterized by a benzyl group and a phenethyl group attached to a central carbinol moiety. Its structure suggests potential use as a fragrance ingredient, a chemical intermediate in organic synthesis, or a specialty solvent. A thorough understanding of a chemical's toxicological profile is paramount for ensuring human and environmental safety.

However, a comprehensive search of scientific literature and regulatory databases reveals a significant data gap for 2-Phenethylbenzyl alcohol. There are no publicly available studies corresponding to the standard battery of toxicological endpoints required for a complete safety assessment.

This guide, therefore, adopts a scientifically grounded, predictive approach known as read-across . This methodology uses data from well-studied, structurally similar chemicals (analogs) to predict the properties and potential hazards of a data-poor target chemical.[1][2][3][4] The primary analogs chosen for this assessment are:

  • Benzyl Alcohol (CAS 100-51-6): Shares the core benzyl alcohol structure.

  • Phenethyl Alcohol (CAS 60-12-8): Shares the phenethyl structural motif and is also a primary aromatic alcohol.

The objective of this whitepaper is to provide a reasoned, expert assessment of the likely toxicological profile of 2-Phenethylbenzyl alcohol to guide initial safety considerations and to highlight the necessary experimental work required for a definitive profile.

Physicochemical Properties and Structural Analysis

The toxicological behavior of a chemical is intrinsically linked to its physical and chemical properties.

Structure:

  • IUPAC Name: (2-Phenylethyl)phenylmethanol

  • Molecular Formula: C₁₅H₁₆O

  • Key Functional Groups: The molecule contains a primary alcohol (-CH₂OH) group, which is a primary site for metabolism. It features two distinct aromatic systems: a benzyl group directly attached to the alcohol carbon and a phenethyl group.

The presence of two aromatic rings and a larger carbon skeleton compared to its analogs suggests a higher molecular weight and likely increased lipophilicity (higher logP). This would predict lower water solubility but potentially greater absorption through lipid-rich barriers like the skin.

Predicted Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Given its predicted lipophilic nature, 2-Phenethylbenzyl alcohol is likely to be absorbed through the skin and from the gastrointestinal tract following ingestion. Dermal absorption of its analog, phenethyl alcohol, is well-documented, although absorption in humans (7.6%) is significantly lower than in rats (77%).[5]

Distribution

Following absorption, the compound would be distributed throughout the body, with potential for partitioning into fatty tissues due to its lipophilicity.

Metabolism

Metabolism is the critical step in the detoxification and elimination of this compound. Based on the known metabolic pathways of benzyl alcohol and phenethyl alcohol, a two-step oxidative pathway is the most probable route.[5][6][7]

  • Step 1: Oxidation to Aldehyde: The primary alcohol group is oxidized to the corresponding aldehyde, 2-phenethylbenzyl aldehyde, by alcohol dehydrogenases (ADH).

  • Step 2: Oxidation to Carboxylic Acid: The aldehyde is subsequently and rapidly oxidized to the carboxylic acid, 2-phenethylbenzoic acid, by aldehyde dehydrogenases (ALDH).

  • Step 3: Conjugation and Excretion: The resulting carboxylic acid is expected to be conjugated, likely with glycine, to form a hippuric acid analog, which is then excreted in the urine. This is the primary metabolic route for both benzyl alcohol and phenethyl alcohol.[5][7]

Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism & Excretion A 2-Phenethylbenzyl Alcohol B 2-Phenethylbenzaldehyde A->B  Alcohol  Dehydrogenase (ADH) C 2-Phenethylbenzoic Acid B->C  Aldehyde  Dehydrogenase (ALDH) D Conjugate (e.g., with Glycine) C->D  Conjugation E Urinary Excretion D->E

Caption: Predicted metabolic pathway of 2-Phenethylbenzyl alcohol.

Excretion

The water-soluble conjugate is predicted to be efficiently eliminated from the body via the kidneys and excreted in the urine.

Predictive Hazard Assessment via Read-Across

The following sections provide a qualitative prediction of toxicological hazards. For each endpoint, the known data for the analog compounds are presented as the basis for the prediction.

Table 1: Comparative Toxicological Data of Structural Analogs
Toxicological EndpointBenzyl Alcohol (CAS 100-51-6)Phenethyl Alcohol (CAS 60-12-8)2-Phenethylbenzyl Alcohol (Predicted)
Acute Oral Toxicity Low toxicity (LD₅₀: 1.2 g/kg, rat)[7]Harmful if swallowed (LD₅₀: 1.6 g/kg, rat)Likely to be of low to moderate acute oral toxicity.
Skin Irritation Mild to moderate irritantModerate irritant[8]Expected to be a skin irritant.
Eye Irritation Serious eye irritant/damageCauses serious eye irritationExpected to be a serious eye irritant.
Skin Sensitization Not considered a sensitizer at relevant concentrationsNot considered a sensitizer[8]Low potential for skin sensitization.
Genotoxicity Mostly negative in a battery of testsNot expected to be genotoxicLow potential for genotoxicity.
Reproductive/Dev. Tox. No evidence of teratogenic or reproductive effects[7]Animal tests show possible toxicity to reproduction or development at high doses[9][10]Potential for reproductive/developmental effects at high doses cannot be ruled out.
Acute Toxicity

Both benzyl alcohol and phenethyl alcohol exhibit low acute oral toxicity.[7] It is reasonable to predict that 2-Phenethylbenzyl alcohol would also have a low order of acute toxicity via oral and dermal routes. Inhalation of aerosols may cause respiratory tract irritation.[9]

Skin and Eye Irritation

Both analogs are known skin and eye irritants.[8][9] The primary alcohol functional group is a common structural alert for irritation. Therefore, 2-Phenethylbenzyl alcohol should be presumed to be a skin and serious eye irritant until experimental data proves otherwise.

Skin Sensitization
Genotoxicity

The available data for the analogs show a consistent lack of genotoxic activity in standard assays. There are no structural alerts within 2-Phenethylbenzyl alcohol that would strongly suggest it would behave differently. It is predicted to be non-genotoxic.

Repeated Dose and Developmental Toxicity

For phenethyl alcohol, animal studies indicate that high doses may cause developmental effects.[9][10] While human exposure under normal use conditions for fragrances is considered safe, this endpoint highlights an area of uncertainty.[5][10] A conservative approach would assume that 2-Phenethylbenzyl alcohol may have the potential for systemic or developmental effects upon repeated high-dose exposure.

Data Gaps and Recommended Testing Strategy

Recommended Experimental Workflow

A tiered approach to testing is recommended to efficiently characterize the toxicological profile.

Testing_Strategy cluster_0 Tier 1: Foundational Data cluster_1 Tier 2: Local Toxicity cluster_2 Tier 3: Systemic Toxicity A Physicochemical Properties D In Vitro Skin Irritation (RhE Model - OECD 439) A->D Informs E In Vitro Eye Irritation (RhCE Model - OECD 492) A->E Informs F Skin Sensitization (DPRA/KeratinoSens™/h-CLAT) A->F Informs G Acute Oral Toxicity (Up-and-Down Procedure - OECD 425) A->G Informs B In Vitro Genotoxicity (Ames Test - OECD 471) H Repeated Dose Toxicity (28-day) (OECD 407) B->H If negative, proceed to C In Vitro Genotoxicity (Micronucleus - OECD 487) C->H If negative, proceed to D->H E->H F->H I Reproductive/Developmental Toxicity Screening (OECD 421/422) H->I Results inform need for

Sources

Exploratory

Key reactive sites of the 2-Phenethylbenzyl alcohol molecule

An In-depth Technical Guide to the Key Reactive Sites of 2-Phenethylbenzyl Alcohol Abstract 2-Phenethylbenzyl alcohol is a bi-functional aromatic molecule featuring a primary benzylic alcohol and two distinct phenyl ring...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Key Reactive Sites of 2-Phenethylbenzyl Alcohol

Abstract

2-Phenethylbenzyl alcohol is a bi-functional aromatic molecule featuring a primary benzylic alcohol and two distinct phenyl rings. This structure offers a versatile platform for synthetic chemistry, serving as a precursor for a wide array of more complex molecules. This technical guide provides a comprehensive analysis of the principal reactive sites of 2-Phenethylbenzyl alcohol, intended for researchers, chemists, and professionals in drug development. We will explore the reactivity of the benzylic hydroxyl group through oxidation, etherification, esterification, and hydrogenolysis, alongside an examination of the electrophilic aromatic substitution potential of its two phenyl rings. The discussion is grounded in established chemical principles and supported by detailed experimental protocols and mechanistic diagrams to provide a practical framework for its application in synthesis.

Molecular Structure and Electronic Profile

The reactivity of 2-Phenethylbenzyl alcohol is dictated by its constituent functional groups: a primary benzylic alcohol and two aromatic rings. Understanding the interplay of their electronic and steric properties is crucial for predicting and controlling chemical transformations.

  • Benzylic Alcohol Moiety: The -CH₂OH group is the most prominent reactive center. The oxygen's lone pairs render it nucleophilic, while the adjacent benzylic carbon is activated towards both substitution and oxidation due to the stability of benzylic radical and cationic intermediates.

  • Aromatic System: The molecule contains two phenyl rings.

    • The Substituted Benzyl Ring: This ring is attached to both the alcohol-bearing methylene group (-CH₂OH) and a phenethyl group (-CH₂CH₂-Ph). The alkyl-based phenethyl group is an electron-donating, activating group that directs electrophilic attack to the ortho and para positions. The -CH₂OH group is weakly deactivating through induction.

    • The Terminal Phenyl Ring: This ring is part of the phenethyl substituent and behaves as a typical alkylbenzene (akin to ethylbenzene). It is activated and directs electrophilic substitution to its ortho and para positions.

Reactivity of the Benzylic Alcohol Moiety

The benzylic alcohol group is susceptible to a variety of transformations, making it a highly versatile functional handle.

Oxidation to Aldehydes and Carboxylic Acids

The selective oxidation of primary benzylic alcohols is a fundamental transformation in organic synthesis.[1][2] 2-Phenethylbenzyl alcohol can be selectively oxidized to 2-phenethylbenzaldehyde or further to 2-phenethylbenzoic acid, depending on the chosen oxidant and reaction conditions.

  • Selective Oxidation to Aldehyde: Reagents like activated manganese(IV) oxide (MnO₂) are highly selective for oxidizing allylic and benzylic alcohols without affecting other functional groups.[3] Photochemical methods using catalysts like Eosin Y with O₂ as the oxidant also provide a mild and efficient route to the corresponding aldehydes.[4]

  • Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will typically oxidize the primary alcohol directly to the carboxylic acid.

Protocol 1: Selective Oxidation to 2-Phenethylbenzaldehyde using Activated MnO₂ [3]

  • Activation of MnO₂: Commercially available MnO₂ is activated by heating at 110-120 °C under vacuum for 24 hours to remove adsorbed water, which can compete for active sites on the catalyst surface.

  • Reaction Setup: In a round-bottom flask, dissolve 2-Phenethylbenzyl alcohol (1.0 eq) in a suitable non-polar solvent (e.g., dichloromethane or hexane).

  • Addition of Oxidant: Add activated MnO₂ (5-10 eq by weight) to the solution. The reaction is heterogeneous and requires efficient stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-24 hours at room temperature.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel.

Oxidation_Mechanism cluster_0 Radical Oxidation on MnO₂ Surface RCH2OH 2-Phenethylbenzyl Alcohol (R-CH₂OH) Complex Surface Complex RCH2OH->Complex Adsorption MnO2 MnO₂ Surface MnO2->Complex Radical_Intermediate Benzylic Radical Intermediate Complex->Radical_Intermediate H-atom transfer Product 2-Phenethylbenzaldehyde (R-CHO) Radical_Intermediate->Product Electron Transfer & H⁺ Loss Mn_Reduced H₂MnO₂ Radical_Intermediate->Mn_Reduced

Caption: Radical mechanism for the selective oxidation of benzylic alcohols.

Etherification

The hydroxyl group can be converted into an ether via acid-catalyzed dehydration or by reaction with an alkyl halide under basic conditions. Both symmetrical and unsymmetrical ethers can be synthesized. Iron(III) chloride has been reported as an effective, eco-friendly catalyst for the etherification of benzyl alcohols.[5][6]

  • Symmetrical Etherification: Acid-catalyzed self-condensation of 2-Phenethylbenzyl alcohol yields bis(2-phenethylbenzyl) ether.

  • Unsymmetrical Etherification: Reaction with a different alcohol in the presence of an acid catalyst or conversion to an alkoxide followed by reaction with an alkyl halide (Williamson ether synthesis) produces unsymmetrical ethers.[7][8][9]

Protocol 2: Iron-Catalyzed Synthesis of Bis(2-phenethylbenzyl) Ether [5]

  • Reaction Setup: To a solution of 2-Phenethylbenzyl alcohol (1.0 eq) in a green solvent like propylene carbonate, add FeCl₃·6H₂O (5 mol %).

  • Heating: Heat the reaction mixture to 70-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Workup: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography.

Etherification_Mechanism cluster_1 Acid-Catalyzed Etherification (SN1-type) Alcohol R-CH₂OH Protonated_Alcohol R-CH₂OH₂⁺ Alcohol->Protonated_Alcohol + H⁺ Carbocation Benzylic Carbocation (R-CH₂⁺) Protonated_Alcohol->Carbocation - H₂O (rate-determining) Protonated_Ether Protonated Ether Carbocation->Protonated_Ether + R-CH₂OH Second_Alcohol R-CH₂OH (Nucleophile) Second_Alcohol->Protonated_Ether Ether Symmetrical Ether (R-CH₂-O-CH₂-R) Protonated_Ether->Ether - H⁺

Caption: SN1-type mechanism for acid-catalyzed etherification.

Esterification

Esterification is readily achieved by reacting 2-Phenethylbenzyl alcohol with a carboxylic acid under acidic catalysis (Fischer esterification) or with a more reactive acylating agent like an acid chloride or anhydride.[10][11] This reaction is fundamental for creating derivatives with varied physical and biological properties.[12][13][14]

Protocol 3: Fischer Esterification with Acetic Acid [13]

  • Reaction Setup: Combine 2-Phenethylbenzyl alcohol (1.0 eq), acetic acid (1.5-2.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol %) in a round-bottom flask equipped with a Dean-Stark apparatus to remove water. Toluene can be used as the solvent.

  • Heating: Reflux the mixture until water ceases to collect in the Dean-Stark trap.

  • Workup: Cool the reaction mixture and wash it with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The resulting ester, 2-phenethylbenzyl acetate, can be purified by distillation or chromatography.

Hydrogenolysis

The C-O bond of the benzylic alcohol is susceptible to cleavage by catalytic transfer hydrogenation.[15] This reaction, typically carried out with a palladium on carbon (Pd/C) catalyst and a hydrogen donor like 2-propanol or formic acid, reduces the alcohol to a methyl group, yielding 2-phenethyltoluene. This method is distinct from hydrogenation that reduces the aromatic rings, which requires more forcing conditions.[16][17] Benzyl ethers and esters are also readily cleaved under these conditions, a property widely used in synthetic chemistry for deprotection strategies.[18]

Reactivity of the Aromatic Systems

Both phenyl rings in the molecule can undergo electrophilic aromatic substitution (EAS), but their reactivity and the regiochemical outcome are influenced by the attached substituents.

Electrophilic Aromatic Substitution (EAS)
  • Substituted Benzyl Ring: This ring is influenced by two groups: the activating, ortho, para-directing phenethyl group and the weakly deactivating -CH₂OH group.[19] Electrophilic attack will be directed primarily by the more powerfully activating phenethyl group. Substitution is expected to occur at the positions ortho and para to the phenethyl substituent, with the para position often being favored due to reduced steric hindrance.

  • Terminal Phenyl Ring: This ring is activated by the alkyl chain connecting it to the rest of the molecule. It is an ortho, para-director. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation will yield 2- and 4-substituted products on this ring.[20][21]

Protocol 4: Mononitration of the Terminal Phenyl Ring

  • Reaction Setup: In a flask cooled in an ice bath (0-5 °C), slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) to a solution of 2-Phenethylbenzyl alcohol in a solvent like dichloromethane.

  • Control: Maintain the temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.

  • Reaction Time: Stir the mixture at low temperature for 1-2 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture over crushed ice and extract with an organic solvent.

  • Purification: Wash the organic layer with water and sodium bicarbonate solution, dry it over anhydrous Na₂SO₄, and concentrate it. The resulting regioisomers (ortho and para nitro products) can be separated by column chromatography.

Caption: Directing effects on the terminal phenyl ring in EAS reactions.

Summary of Reactivity

The following table summarizes the key transformations possible at the reactive sites of 2-Phenethylbenzyl alcohol.

Reactive SiteReaction TypeTypical ReagentsExpected Product(s)
Benzylic -OH Oxidation (Aldehyde)MnO₂, PCC, TEMPO, Eosin Y/O₂[3][4]2-Phenethylbenzaldehyde
Benzylic -OH Oxidation (Acid)KMnO₄, CrO₃2-Phenethylbenzoic Acid
Benzylic -OH EtherificationH⁺/Δ; FeCl₃[5]; NaH then R'-XSymmetrical or Unsymmetrical Ethers
Benzylic -OH EsterificationR'COOH/H⁺[10][13]; R'COCl/Pyridine2-Phenethylbenzyl Ester
Benzylic C-O HydrogenolysisH₂, Pd/C[15][18]2-Phenethyltoluene
Aromatic Rings EAS (Nitration)HNO₃, H₂SO₄ortho/para nitro-substituted derivatives
Aromatic Rings EAS (Halogenation)Br₂, FeBr₃ortho/para bromo-substituted derivatives
Aromatic Rings HydrogenationH₂, Rh/C or RuO₂, high P/T[16](2-(Cyclohexylethyl)cyclohexyl)methanol

Conclusion

2-Phenethylbenzyl alcohol is a synthetically valuable molecule with three primary loci of reactivity: the hydroxyl group, the benzylic carbon, and the two aromatic rings. The benzylic alcohol functionality can be smoothly converted into aldehydes, carboxylic acids, ethers, and esters, or removed entirely via hydrogenolysis. Concurrently, both aromatic rings are activated towards electrophilic substitution, allowing for further functionalization. This dual reactivity, combined with the distinct electronic environments of the two phenyl rings, provides chemists with a powerful and versatile building block for the synthesis of complex organic molecules in fields ranging from materials science to medicinal chemistry.

References

  • Besselièvre, F., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. [Link][5][6]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). organic-chemistry.org. [Link][7]

  • Zhang, T., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis. [Link][1]

  • Wang, Y., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. [Link][4]

  • Dresp, S., et al. (2023). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications. [Link][22]

  • Anwer, M. K., et al. (1989). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Canadian Journal of Chemistry. [Link][15]

  • Vedantu. (n.d.). What is the esterification reaction equation of benzyl alcohol and acetic acid? vedantu.com. [Link][10]

  • JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Journal of Visualized Experiments. [Link][3]

  • Ogiwara, Y., et al. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol. Chemical Communications. [Link][8]

  • ResearchGate. (n.d.). Schematic and simplified reaction mechanism of benzyl alcohol oxidation. researchgate.net. [Link][2]

  • Ogiwara, Y., et al. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. RSC Publishing. [Link][9]

  • ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed by Various Catalysts. researchgate.net. [Link][12]

  • Scilit. (n.d.). Catalytic Hydrogenation of Benzaldehyde for Selective Synthesis of Benzyl Alcohol: A Review. scilit.net. [Link][23]

  • Nishimura, S., & Hama, M. (1966). Hydrogenation of Benzyl Alcohol with Platinum Metal Catalysts. Bulletin of the Chemical Society of Japan. [Link][16][17]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. organic-chemistry.org. [Link][11]

  • ACS Publications. (2025). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48. Langmuir. [Link][13]

  • RSC Publishing. (n.d.). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. RSC Advances. [Link][24]

  • Wikipedia. (n.d.). Protecting group. en.wikipedia.org. [Link][18]

  • YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. youtube.com. [Link][20]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. chem.libretexts.org. [Link][19]

  • Quora. (2019). Which is more reactive towards electrophilic reagents, benzyl alcohol or phenol? quora.com. [Link][21]

  • University of Calgary. (n.d.). Ch12: Electrophilic aromatic substitution questions. chem.ucalgary.ca. [Link]

  • AIChE. (n.d.). Feasibility of reactive chromatography for the production of 2‐phenyl ethyl acetate. aiche.onlinelibrary.wiley.com. [Link][14]

Sources

Exploratory

Theoretical Studies on the Conformation of 2-Phenethylbenzyl Alcohol: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The conformational flexibility of bioactive molecules is a critical determinant of their function, influencing everythi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational flexibility of bioactive molecules is a critical determinant of their function, influencing everything from receptor binding affinity to pharmacokinetic properties. 2-Phenethylbenzyl alcohol, a molecule possessing multiple aromatic rings and key rotational bonds, presents a compelling case for detailed conformational analysis. Its structure suggests a rich potential energy surface governed by a subtle interplay of non-covalent interactions. This guide provides a comprehensive, in-depth protocol for the theoretical investigation of 2-phenethylbenzyl alcohol's conformational landscape. We move beyond a simple listing of steps to explain the causality behind methodological choices, offering a robust framework applicable to other flexible aromatic molecules. This document is structured to serve as a practical whitepaper for researchers in computational chemistry, drug discovery, and materials science, detailing a dual molecular mechanics and quantum mechanics approach, from initial broad exploration of the conformational space to high-accuracy energetic refinement.

Introduction: The Significance of Molecular Shape

2-Phenethylbenzyl alcohol is a molecule of interest in fields such as perfumery and potentially as a scaffold in medicinal chemistry due to its aromatic and hydroxyl functionalities.[1][2] The three-dimensional arrangement of its constituent atoms—its conformation—is not static. Rotation around its single bonds gives rise to a multitude of spatial arrangements, or conformers, each with a distinct energy. The relative populations of these conformers at equilibrium, and the energy barriers between them, dictate the molecule's overall properties.

For drug development professionals, understanding the conformational penalty—the energy required for a molecule to adopt its "bioactive" conformation upon binding to a target—is a prerequisite for predicting binding affinities.[3] A molecule that must contort into a high-energy state to bind is unlikely to be a potent therapeutic. Therefore, a thorough exploration of a molecule's accessible conformations is fundamental.

Theoretical and computational studies provide a powerful lens through which to explore this conformational landscape, often with a level of detail that is difficult to achieve experimentally.[4] For flexible molecules like 2-phenethylbenzyl alcohol, computational approaches are indispensable for identifying the full spectrum of low-energy structures.[5] This guide outlines a validated, multi-step computational workflow designed to elucidate the conformational preferences of 2-phenethylbenzyl alcohol, with a focus on the underlying principles that ensure scientific integrity and reproducible results.

Foundational Theories: A Two-Tiered Computational Strategy

A comprehensive conformational analysis demands a balance between computational expense and accuracy. No single method is perfect for both rapidly sampling a vast conformational space and providing highly accurate energetic details. Therefore, we advocate for a hierarchical approach, beginning with a broad, computationally inexpensive search using Molecular Mechanics (MM), followed by a high-accuracy refinement of promising candidates with Quantum Mechanics (QM).

Molecular Mechanics (MM): Mapping the Terrain

Molecular mechanics is an empirical method that treats molecules as a collection of atoms held together by springs.[6] The potential energy of a system is calculated using a "force field," a set of equations and parameters that describe the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

  • Causality of Choice : The primary advantage of MM is its speed. It allows for the rapid evaluation of millions of conformations, making it the ideal tool for an initial, broad search of the potential energy surface.[7] For a molecule with the flexibility of 2-phenethylbenzyl alcohol, an exhaustive search with more accurate but slower methods would be computationally prohibitive.

  • Force Field Selection : The accuracy of MM is entirely dependent on the quality of the force field. For a molecule containing aromatic rings and a hydroxyl group, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or MMFF (Merck Molecular Force Field) are excellent starting points.[6][7] The OPLS-AA force field, for instance, has been specifically parameterized for organic molecules, including alcohols and aromatic compounds, to reproduce experimental properties.[8]

  • Trustworthiness : While fast, MM results should be viewed as a preliminary map. The method's accuracy is limited by its parameterization, and it can struggle with systems exhibiting complex electronic effects, such as the intramolecular hydrogen bonds anticipated in our target molecule.[3]

Quantum Mechanics (QM): Achieving Chemical Accuracy

To obtain a reliable and quantitative understanding of the relative stabilities of the conformers identified by MM, we turn to quantum mechanics. QM methods solve the Schrödinger equation to describe the electronic structure of the molecule, providing a much more fundamental and accurate description of its energy.

  • Expertise in Method Selection :

    • Density Functional Theory (DFT) : For geometry optimization and vibrational frequency calculations, DFT offers an excellent balance of accuracy and computational cost.[9] Functionals like B3LYP are widely used, though for systems where non-covalent interactions are critical, dispersion-corrected functionals (e.g., B3LYP-D3) or functionals specifically designed to capture these effects (e.g., the M06-2X) are recommended. A Pople-style basis set such as 6-311+G(d,p) or an augmented correlation-consistent basis set like aug-cc-pVDZ is advisable to accurately describe the diffuse electron density of the aromatic rings and the lone pairs of the oxygen atom.

    • High-Level Ab Initio Methods : To further refine the relative energies of the final, DFT-optimized conformers, single-point energy calculations using more sophisticated methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) are the gold standard.[9] While too slow for geometry optimizations on a molecule of this size, they provide highly accurate electronic energies.

Experimental Protocol: A Validated Computational Workflow

This section details a step-by-step methodology for conducting a thorough conformational analysis of 2-phenethylbenzyl alcohol.

Workflow Overview

G cluster_0 Molecular Mechanics (MM) Stage cluster_1 Quantum Mechanics (QM) Stage start 1. Initial 3D Structure Generation mm_search 2. Broad Conformational Search (e.g., OPLS-AA) start->mm_search cluster 3. Energy Minimization & Clustering mm_search->cluster selection 4. Selection of Unique Low-Energy Conformers cluster->selection dft_opt 5. DFT Geometry Optimization (e.g., B3LYP-D3/6-311+G(d,p)) selection->dft_opt Top Conformers freq_calc 6. Vibrational Frequency Calculation (Confirm Minima) dft_opt->freq_calc sp_energy 7. High-Accuracy Single-Point Energy (e.g., MP2/aug-cc-pVDZ) freq_calc->sp_energy analysis 8. Analysis of Results (Energies, Geometries, Interactions) sp_energy->analysis

Caption: A hierarchical workflow for conformational analysis.

Step-by-Step Methodology
  • Initial 3D Structure Generation :

    • Construct the 2-phenethylbenzyl alcohol molecule in a molecular modeling program.

    • Perform an initial, quick geometry optimization using a universal force field to generate a reasonable starting structure.

  • Molecular Mechanics Conformational Search :

    • Objective : To broadly sample the potential energy surface and identify a diverse set of low-energy conformers.

    • Protocol :

      • Select an appropriate force field (e.g., OPLS-AA).

      • Define the rotatable bonds. For 2-phenethylbenzyl alcohol, these are primarily the C-C bonds of the ethyl linker and the C-C and C-O bonds connecting the substituents to the benzyl ring.

      • Employ a stochastic (e.g., Monte Carlo) or systematic search algorithm to rotate these bonds and generate thousands of initial conformations.[4]

      • For each generated conformation, perform a full geometry minimization using the selected MM force field.

  • Clustering and Selection :

    • Objective : To identify a set of unique, low-energy conformers for further analysis.

    • Protocol :

      • Filter the minimized structures, retaining only those within a specified energy window (e.g., 10-15 kcal/mol) of the global minimum found by MM.

      • Cluster the remaining structures based on geometric similarity (e.g., RMSD of heavy atoms).

      • From each cluster, select the lowest-energy conformer as a representative. This process eliminates redundant structures and provides a manageable set for the more computationally expensive QM calculations.

  • Quantum Mechanical Geometry Optimization :

    • Objective : To obtain accurate geometries and relative energies of the selected conformers.

    • Protocol :

      • For each representative conformer from the MM stage, perform a full geometry optimization using a DFT method (e.g., B3LYP-D3/6-311+G(d,p)).

      • This step refines the molecular structure based on a more accurate, first-principles description of the electronic distribution.

  • Vibrational Frequency Calculation :

    • Objective : To confirm that the optimized structures are true energy minima.

    • Protocol :

      • Perform a frequency calculation at the same level of theory used for optimization.

      • A true minimum on the potential energy surface will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the structure should be further optimized or discarded.

  • High-Accuracy Single-Point Energy Calculation (Optional but Recommended) :

    • Objective : To obtain the most accurate relative energy ranking of the conformers.

    • Protocol :

      • Using the DFT-optimized geometries, perform a single-point energy calculation with a higher level of theory (e.g., MP2/aug-cc-pVDZ).

      • Use these more accurate energies to calculate the final relative stabilities (ΔE) and Boltzmann populations of the conformers.

Analysis and Interpretation: Unveiling the Conformational Landscape

The output of the computational workflow is a set of stable conformers and their relative energies. The key to extracting meaningful insights lies in a thorough analysis of their geometric and electronic properties.

Key Intramolecular Interactions

For 2-phenethylbenzyl alcohol, the conformational preferences will likely be dominated by a balance of stabilizing and destabilizing non-covalent interactions. Studies on the constituent fragments, benzyl alcohol and 2-phenylethanol, provide a strong basis for what to expect.[5][9]

  • OH-π Interaction : A weak intramolecular hydrogen bond can form between the hydroxyl proton and the π-electron cloud of either the benzyl or the phenethyl aromatic ring. This is a known stabilizing interaction in both benzyl alcohol and 2-phenylethanol.[9] The lowest energy conformer of 2-phenylethanol is predicted to be stabilized by such an interaction.[9]

  • π-π Stacking : The two phenyl rings can adopt a parallel-displaced or T-shaped arrangement, leading to stabilizing dispersion and electrostatic interactions. The relative orientation of these rings will be a major determinant of the overall molecular shape.

  • Steric Repulsion : Conversely, conformations where the bulky phenyl rings or other groups are forced into close proximity will be energetically penalized. The planar trans structure in 2-phenylethanol, for example, is significantly higher in energy than the gauche conformers due to steric interactions.[9]

Interactions cluster_PEBA 2-Phenethylbenzyl Alcohol benzyl_ring Benzyl Ring (π-system) phenethyl_ring Phenethyl Ring (π-system) benzyl_ring->phenethyl_ring π-π Stacking hydroxyl Hydroxyl Group (-OH) hydroxyl->benzyl_ring OH-π Interaction hydroxyl->phenethyl_ring OH-π Interaction

Caption: Key intramolecular interactions in 2-phenethylbenzyl alcohol.

Data Presentation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison between conformers.

Table 1: Calculated Properties of Stable Conformers of 2-Phenethylbenzyl Alcohol

Conformer IDRelative Energy (ΔE, kcal/mol)Key Dihedral Angle 1 (τ1, °)Key Dihedral Angle 2 (τ2, °)OH···π Distance (Å)
Conf-1 0.00valuevaluevalue
Conf-2 valuevaluevaluevalue
Conf-3 valuevaluevaluevalue
...............

Note: Dihedral angles (e.g., τ1: C-C-C-C of the ethyl bridge; τ2: C-C-C-O involving the benzyl group) and intramolecular distances should be defined in the text. Energies are relative to the lowest-energy conformer (Conf-1).

Conclusion

This guide has outlined a robust, multi-tiered computational strategy for the comprehensive theoretical analysis of 2-phenethylbenzyl alcohol's conformation. By combining the speed of molecular mechanics for initial exploration with the accuracy of quantum mechanics for refinement, researchers can build a detailed and reliable model of the molecule's potential energy surface. The analysis of key intramolecular forces, such as OH-π and π-π interactions, provides a chemical rationale for the observed conformational preferences. This methodological framework is not only crucial for understanding the intrinsic properties of 2-phenethylbenzyl alcohol but is also broadly applicable to other flexible molecules relevant to drug discovery and materials science, providing a foundational tool for rational molecular design.

References

  • Leach, A. R., & Kuntz, I. D. (1992). Conformational analysis of flexible ligands in macromolecular receptor sites.
  • Badawi, H. M. (2011). Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 63-8.
  • Koca, J. (1998). Travelling through conformational space: an approach for analyzing the conformational behaviour of flexible molecules. Progress in Biophysics and Molecular Biology, 70(2), 137-73.
  • Chen, I. J., & Foloppe, N. (2013). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Bioorganic & Medicinal Chemistry, 21(24), 7898-920.
  • Determination of the Minimum Energy Conformations of Benzyl Alcohol and 2-Phenethyl Alcohol. (n.d.).
  • Surface Properties of Benzyl alcohol + 2-Phenyl ethanol Binary Mixture at three different temperatures. (2017).
  • Bahal, C. K., & Kostenbauder, H. B. (1964). INTERACTION OF PRESERVATIVES WITH MACROMOLECULES. V. BINDING OF CHLOROBUTANOL, BENZYL ALCOHOL, AND PHENYLETHYL ALCOHOL BY NONIONIC AGENTS. Journal of Pharmaceutical Sciences, 53, 1027-9.
  • Trætteberg, M., Østensen, H., & Seip, R. (1980). The molecular structure and conformation of gaseous benzyl alcohol by electron diffraction. Acta Chemica Scandinavica.
  • Conformational analysis of 5-lipoxygenase inhibitors: role of the substituents in chiral recognition and on the active conformations of the (methoxyalkyl)thiazole and methoxytetrahydropyran series. (1995). Journal of Medicinal Chemistry.
  • Weak intramolecular and intermolecular hydrogen bonding of benzyl alcohol, 2-phenylethanol and 2-phenylethylamine in the adsorption on graphitized thermal carbon black. (2017). Physical Chemistry Chemical Physics.
  • Bogdan, E., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. The Journal of Physical Chemistry A.
  • Suhm, M. A., et al. (2020). Understanding benzyl alcohol aggregation by chiral modification: the pairing step. Physical Chemistry Chemical Physics, 22(40), 23293-23305.
  • Godfrey, P. D., et al. (2004). Conformational studies of benzyl alcohol and benzyl fluoride.
  • Seeman, J. I., et al. (1989). Observation and Geometry Assignment of the Conformation of Benzyl Alcohol in the Gas Phase.
  • Kirschner, K. N., et al. (2008). GLYCAM06: a generalizable biomolecular force field for carbohydrates.
  • Kaminski, G. A., et al. (2002). Parameterization of OPLS-AA force field for the conformational analysis of macrocyclic polyketides.
  • Hu, H., et al. (2021). Force fields for small molecules. Journal of Molecular Modeling, 27(10), 284.
  • PubChem. (n.d.). 2-Phenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • A robust force field based method for calculating conformational energies of charged drug-like molecules. (2012).

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Arylethanol Derivatives via Lewis Acid-Catalyzed Ring-Opening of Styrene Oxide

Introduction The construction of carbon-carbon bonds through the alkylation of aromatic systems is a cornerstone of modern organic synthesis, enabling the creation of complex molecular architectures from simple precursor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The construction of carbon-carbon bonds through the alkylation of aromatic systems is a cornerstone of modern organic synthesis, enabling the creation of complex molecular architectures from simple precursors. Epoxides, particularly activated ones like styrene oxide, serve as potent three-carbon electrophilic synthons. Their strained ring system, combined with the electronic influence of the phenyl group, allows for regioselective ring-opening reactions that are foundational in the synthesis of pharmaceuticals, agrochemicals, and materials.

This document provides a detailed protocol for the synthesis of 1,2-diphenylethanol , a valuable arylethanol derivative. This synthesis is achieved through the Friedel-Crafts alkylation of benzene with styrene oxide, catalyzed by the Lewis acid aluminum chloride (AlCl₃). This reaction serves as an exemplary case study for the regioselective, Lewis acid-mediated ring-opening of an epoxide by an arene. The principles and techniques described herein are broadly applicable to researchers engaged in synthetic chemistry and drug development who seek to utilize epoxides as versatile building blocks.

Part 1: Scientific Principles & Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the key challenge is the activation of the epoxide ring to render it sufficiently electrophilic to react with the electron-rich π-system of benzene.

1.1. The Role of the Lewis Acid Catalyst

Styrene oxide itself is not electrophilic enough to overcome the aromatic stability of benzene. A strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), is required as a catalyst.[1] The Lewis acid coordinates to the oxygen atom of the epoxide, as shown in the mechanism diagram below. This coordination polarizes the carbon-oxygen bonds, effectively withdrawing electron density and inducing a significant partial positive charge on the ring carbons.

1.2. Regioselectivity of Nucleophilic Attack

The AlCl₃-styrene oxide complex can be attacked by a nucleophile at either the terminal (β) or the benzylic (α) carbon. In this reaction, the nucleophilic attack by benzene occurs almost exclusively at the benzylic carbon.[2][3] This high regioselectivity is attributed to the superior stabilization of the developing positive charge at the benzylic position through resonance with the adjacent phenyl ring. The transition state possesses significant SN1-like character, favoring the pathway that proceeds through the more stable carbocationic intermediate.[4]

1.3. Mechanistic Steps

The overall transformation can be broken down into three primary stages:

  • Activation: Anhydrous AlCl₃ reversibly coordinates with the oxygen atom of styrene oxide, forming a highly reactive Lewis acid-base complex.

  • Nucleophilic Attack: A π-bond from the benzene ring attacks the activated benzylic carbon of the complex. This step opens the epoxide ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]

  • Rearomatization & Hydrolysis: The AlCl₄⁻ counter-ion abstracts a proton from the site of substitution on the benzene ring, restoring aromaticity.[6] This generates the aluminum alkoxide of the product and regenerates the AlCl₃ catalyst. An aqueous acidic workup is then required to hydrolyze the alkoxide, liberating the final 1,2-diphenylethanol product.

ReactionMechanism StyreneOxide Styrene Oxide Complex Activated Complex StyreneOxide->Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex SigmaComplex Sigma Complex (Arenium Ion) Benzene Benzene Benzene->SigmaComplex Attack on benzylic carbon Alkoxide Aluminum Alkoxide Intermediate Product 1,2-Diphenylethanol Alkoxide->Product Aqueous Workup (H₃O⁺) AlCl4 AlCl₄⁻ AlCl4->Alkoxide Proton abstraction

Caption: Reaction mechanism of the Friedel-Crafts alkylation.

Part 2: Detailed Experimental Protocol

This protocol details the synthesis of 1,2-diphenylethanol on a 10 mmol scale. All operations should be performed in a certified chemical fume hood.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberQuantity
Styrene Oxide≥97%Sigma-Aldrich96-09-31.20 g (10 mmol)
BenzeneAnhydrous, ≥99.8%Fisher Scientific71-43-250 mL
Aluminum Chloride (AlCl₃)Anhydrous, powderAcros Organics7446-70-01.47 g (11 mmol)
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR Chemicals75-09-250 mL
Hydrochloric Acid (HCl)2 M Aqueous SolutionJ.T. Baker7647-01-0~50 mL
Sodium Bicarbonate (NaHCO₃)Saturated SolutionEMD Millipore144-55-8~30 mL
BrineSaturated SolutionLab Prepared7647-14-5~30 mL
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich7487-88-9~5 g

2.2. Critical Safety Precautions

  • Styrene Oxide: Is a suspected carcinogen and an irritant.[7] Avoid inhalation and skin contact.

  • Benzene: Is a known human carcinogen and is highly flammable.[8] All handling must occur in a fume hood with appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), safety goggles, and a flame-resistant lab coat.

  • Aluminum Chloride: Is a corrosive solid that reacts violently with water, releasing heat and toxic HCl gas.[9] Handle in a dry environment (glovebox or under an inert atmosphere) and add to the reaction mixture slowly and in portions.

  • Workup: The quenching of the reaction is highly exothermic. Perform this step slowly by adding the reaction mixture to ice.

2.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel sealed with a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Charging: To the flask, add anhydrous benzene (50 mL). Begin stirring and cool the flask to 0-5 °C using an ice-water bath.

  • Catalyst Addition: Carefully and in small portions, add the anhydrous aluminum chloride (1.47 g, 11 mmol) to the stirred benzene. The addition may be slightly exothermic. Allow the resulting slurry to stir for 15 minutes at 0-5 °C.

  • Substrate Addition: In a separate dry vial, prepare a solution of styrene oxide (1.20 g, 10 mmol) in anhydrous dichloromethane (10 mL). Load this solution into the dropping funnel.

  • Reaction Execution: Add the styrene oxide solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • Reaction Monitoring: Monitor the consumption of styrene oxide using Thin Layer Chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Quenching: Prepare a 600 mL beaker containing 100 g of crushed ice and 50 mL of 2 M HCl. While stirring vigorously, slowly pour the reaction mixture into the ice/HCl slurry. Caution: This process is highly exothermic and will release HCl gas.

  • Workup & Extraction:

    • Allow the quenched mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 30 mL).

    • Combine all organic layers and wash sequentially with 2 M HCl (1 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a gradient eluent from 9:1 to 4:1 Hexanes:Ethyl Acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield 1,2-diphenylethanol as a white solid.

Part 3: Workflow, Data, and Troubleshooting

3.1. Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep Flame-dry glassware under N₂ atmosphere Charge Charge Benzene (solvent) Cool to 0-5 °C Prep->Charge Add_Cat Add AlCl₃ catalyst in portions Charge->Add_Cat Add_Sub Dropwise addition of Styrene Oxide solution Add_Cat->Add_Sub Stir Stir at 0-5 °C for 2h Monitor via TLC Add_Sub->Stir Quench Quench reaction on ice / aq. HCl Stir->Quench Extract Separate layers Extract with DCM Quench->Extract Wash Wash organic phase (HCl, NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) & Filter Wash->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Analyze Characterize product (NMR, MS, MP) Purify->Analyze

Caption: Overall experimental workflow for the synthesis.

3.2. Expected Results & Characterization

ParameterExpected Value
Yield 65-80% (post-purification)
Appearance White crystalline solid
Melting Point 65-68 °C
¹H NMR (CDCl₃, 400MHz) δ 7.20-7.40 (m, 10H, Ar-H), 4.95 (dd, 1H, CH-OH), 2.95 (d, 2H, CH₂), 2.10 (s, 1H, OH)
¹³C NMR (CDCl₃, 100MHz) δ 141.9, 138.5, 128.6, 128.5, 128.3, 127.8, 126.6, 125.9, 75.8 (CH-OH), 45.9 (CH₂)

3.3. Troubleshooting & Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst due to moisture.2. Insufficient amount of catalyst.1. Ensure all glassware is rigorously dried and reagents are anhydrous. Use fresh, high-quality AlCl₃.2. Use at least 1.1 equivalents of AlCl₃.
Formation of Byproducts 1. Reaction temperature too high, leading to polymerization or side reactions.2. Polyalkylation.1. Maintain strict temperature control (0-5 °C) during catalyst and substrate addition.2. Use a large excess of benzene to favor mono-alkylation.[4]
Difficult Workup Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion. Allow layers to separate for an extended period.
Product Oiling Out Impurities preventing crystallization during purification.Re-purify via column chromatography. Ensure complete removal of benzene and DCM before attempting recrystallization. A different recrystallization solvent pair may be required.

References

  • CSIR-Central Salt & Marine Chemicals Research Institute (CSMCRI). "Technology for The Production of 2-Phenyl Ethyl Alcohol (2-PEA): A Synthetic Rose Aroma by the Hydrogenation of Styrene Oxide." National Research Development Corporation. [Link]

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  • National Research Development Corporation. "Technology for the production of 2-phenyl ethyl alcohol (2-PEA): A synthetic rose aroma by hydrogenation of styrene oxide obtained via non-chlorine route from styrene." (2021-05-12). [Link]

  • Google Patents. "US4064186A - Hydrogenation of styrene oxide to produce 2-phenylethanol."
  • ResearchGate. "Schematic depiction of the synthesis of 2‐phenylethanol from styrene in two steps." [Link]

  • ResearchGate. "The regioselective ring opening of styrene oxide catalyzed by Fe-PPOP." [Link]

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  • ResearchGate. "Hydrogenation of Styrene Oxide to 2-Phenylethanol over Nanocrystalline Ni Prepared by Ethylene Glycol Reduction Method." (2016-02-05). [Link]

  • YouTube. "Friedel Crafts Alkylation of Benzene Reaction Mechanism." (2018-05-07). [Link]

  • Google Patents.
  • YouTube. "Friedel-Crafts Alkylation." (2015-01-05). [Link]

  • Thieme. "Graphene Oxide-Promoted Friedel–Crafts-Type Alkylation of Arenes." [Link]

  • FooDB. "Showing Compound 2-Phenylethanol (FDB012152)." (2010-04-08). [Link]

  • ResearchGate. "Figure S3. The ring opening of styrene oxide with MeOH catalysed by Lewis site in HKUST-1." [Link]

  • University of California, Santa Barbara. "Styrene - Standard Operating Procedure." (2012-12-14). [Link]

  • Water Guard, Inc. "WS-140H - SAFETY DATA SHEET." (2022-02-14). [Link]

  • Wikipedia. "Phenethyl alcohol." [Link]

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Application

Application Notes and Protocols for the Synthesis of 2-Phenethylbenzyl Alcohol via Grignard Reaction

Introduction: The Strategic Synthesis of 2-Phenethylbenzyl Alcohol The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in carbon-carbon bond formation.[1] Its versatility...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of 2-Phenethylbenzyl Alcohol

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in carbon-carbon bond formation.[1] Its versatility allows for the construction of a wide array of organic molecules, including primary, secondary, and tertiary alcohols.[2][3][4] This guide provides a comprehensive protocol for the synthesis of 2-phenethylbenzyl alcohol, a secondary alcohol, utilizing the Grignard reaction. This particular synthesis is of interest to researchers in drug development and medicinal chemistry due to the prevalence of diarylmethane and related scaffolds in pharmacologically active compounds.

The chosen synthetic strategy involves the nucleophilic addition of a benzyl Grignard reagent (benzylmagnesium chloride) to 2-phenylacetaldehyde. This approach is favored for its straightforward execution and the ready availability of the starting materials. The Grignard reagent, a potent nucleophile and a strong base, attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a new carbon-carbon bond and, upon acidic workup, the desired secondary alcohol.[5][6]

This document will detail the underlying mechanism, provide a meticulously outlined experimental protocol, address critical safety considerations, and discuss methods for the purification and characterization of the final product.

Reaction Mechanism and Key Principles

The Grignard reaction proceeds through the nucleophilic attack of the organomagnesium halide on the carbonyl carbon. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic.[3]

The mechanism for the synthesis of 2-phenethylbenzyl alcohol is as follows:

  • Formation of the Grignard Reagent: Benzyl chloride reacts with magnesium turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form benzylmagnesium chloride.[3] The ether solvent is crucial as it solvates and stabilizes the Grignard reagent.[3]

  • Nucleophilic Attack: The nucleophilic benzyl carbanion from the Grignard reagent attacks the electrophilic carbonyl carbon of 2-phenylacetaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.[6]

  • Acidic Workup: The reaction mixture is treated with a dilute acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid) to protonate the magnesium alkoxide, yielding the final product, 2-phenethylbenzyl alcohol, and water-soluble magnesium salts.[7]

Grignard_Reaction reagents Benzylmagnesium Chloride + 2-Phenylacetaldehyde intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Attack workup Acidic Workup (e.g., H₃O⁺) intermediate->workup Protonation product 2-Phenethylbenzyl Alcohol workup->product

Caption: Grignard synthesis of 2-phenethylbenzyl alcohol.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-phenethylbenzyl alcohol.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
Magnesium TurningsMg24.311.2 g (50 mmol)>99%
Benzyl ChlorideC₇H₇Cl126.585.7 mL (50 mmol)>99%
2-PhenylacetaldehydeC₈H₈O120.155.8 mL (50 mmol)>95%
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mLACS Grade
IodineI₂253.811-2 small crystalsACS Grade
Saturated aq. NH₄ClNH₄Cl53.49100 mL
Anhydrous MgSO₄MgSO₄120.37As needed
Diethyl Ether (for extraction)(C₂H₅)₂O74.122 x 50 mL
Saturated aq. NaClNaCl58.4450 mL

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and purification

Procedure:

Part A: Preparation of the Grignard Reagent (Benzylmagnesium Chloride)

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or in a desiccator to prevent moisture from quenching the reaction.[8][9]

  • Reaction Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a nitrogen inlet. Place the magnesium turnings and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface.[1]

  • Initiation: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of benzyl chloride in 50 mL of anhydrous diethyl ether.

  • Grignard Formation: Add approximately 5 mL of the benzyl chloride solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color, bubble formation, and a gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.[9]

  • Addition of Benzyl Chloride: Once the reaction has started, add the remaining benzyl chloride solution dropwise from the dropping funnel at a rate that maintains a steady reflux. The formation of the Grignard reagent is an exothermic process.[8] An ice-water bath can be used to control the reaction temperature if it becomes too vigorous.[10]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction of the magnesium. The resulting solution of benzylmagnesium chloride will be grayish and cloudy.

Grignard_Formation_Workflow start Dry Glassware setup Assemble Apparatus under N₂ start->setup add_mg Add Mg Turnings and I₂ Crystal setup->add_mg add_ether Add Anhydrous Diethyl Ether add_mg->add_ether initiate Add Small Amount of Benzyl Chloride Solution to Initiate add_ether->initiate prepare_benzyl_chloride Prepare Benzyl Chloride in Ether prepare_benzyl_chloride->initiate dropwise_addition Dropwise Addition of Remaining Benzyl Chloride initiate->dropwise_addition reflux Maintain Gentle Reflux dropwise_addition->reflux stir Stir for 30-60 min reflux->stir grignard_reagent Benzylmagnesium Chloride Solution stir->grignard_reagent

Caption: Workflow for Grignard reagent preparation.

Part B: Reaction with 2-Phenylacetaldehyde and Workup

  • Aldehyde Addition: Cool the Grignard reagent solution in an ice-water bath. Prepare a solution of 2-phenylacetaldehyde in 50 mL of anhydrous diethyl ether in the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture over 200 g of crushed ice in a large beaker. Stir the mixture until the ice has melted. This hydrolyzes the magnesium alkoxide.

  • Acidic Workup: Add saturated aqueous ammonium chloride solution (100 mL) to the mixture to dissolve any remaining magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude 2-phenethylbenzyl alcohol.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[11] Alternatively, distillation under reduced pressure can be employed for purification.

Characterization:

The identity and purity of the synthesized 2-phenethylbenzyl alcohol can be confirmed by various spectroscopic methods:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methylene protons of the phenethyl and benzyl groups, the methine proton of the alcohol, and the hydroxyl proton.[12][13]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2-phenethylbenzyl alcohol (C₁₅H₁₆O, MW = 212.29 g/mol ).[14]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol.

Safety Precautions and Troubleshooting

Safety:

  • Flammability: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from any open flames or ignition sources.[8][10]

  • Reactivity of Grignard Reagents: Grignard reagents are highly reactive and react violently with water and protic solvents.[15] Ensure all glassware and reagents are scrupulously dry.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[10][16]

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic. Be prepared to cool the reaction vessel with an ice bath to control the reaction rate.[10][16]

Troubleshooting:

IssuePossible CauseSolution
Reaction fails to initiate Wet glassware or reagents; Inactive magnesium surface.Ensure all equipment is bone dry. Flame-dry the apparatus under vacuum if necessary.[10] Add a fresh crystal of iodine or a small amount of pre-formed Grignard reagent to initiate.
Low yield of product Incomplete Grignard formation; Quenching of the Grignard reagent by moisture.Ensure complete reaction of magnesium. Maintain anhydrous conditions throughout the experiment.
Formation of biphenyl byproduct Coupling of the Grignard reagent with unreacted benzyl chloride.[17]Add the benzyl chloride slowly to maintain a low concentration in the reaction mixture.

Conclusion

The Grignard reaction provides a reliable and efficient method for the synthesis of 2-phenethylbenzyl alcohol. By carefully controlling the reaction conditions, particularly by maintaining an anhydrous environment, high yields of the desired product can be achieved. This protocol, along with the provided safety and troubleshooting guidelines, serves as a comprehensive resource for researchers engaged in the synthesis of novel organic compounds for applications in drug discovery and materials science.

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Method

Application Note &amp; Protocol: Biocatalytic Production of 2-Phenethylbenzyl Alcohol Using Whole-Cell Yeast Biocatalysts

For: Researchers, scientists, and drug development professionals. Introduction: Embracing Green Chemistry for Chiral Alcohol Synthesis The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pha...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Embracing Green Chemistry for Chiral Alcohol Synthesis

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These molecules serve as critical building blocks for a vast array of bioactive compounds. Traditionally, their production has relied on chemical methods that often involve harsh reaction conditions, expensive metal catalysts, and the generation of hazardous waste. Biocatalysis, leveraging the exquisite selectivity of enzymes, presents a sustainable and highly efficient alternative.[1][2]

This application note details a robust methodology for the biocatalytic production of 2-phenethylbenzyl alcohol via the asymmetric reduction of its corresponding prochiral ketone, 2-phenethylbenzyl ketone, using whole-cell yeast biocatalysts. Whole-cell biocatalysis is particularly advantageous as it obviates the need for costly enzyme purification.[3] The yeast's native metabolic machinery is harnessed not only to house the requisite enzymes but also to regenerate the essential cofactors, such as NADPH, required for the reductive process, using a simple co-substrate like glucose.[3][4] This guide provides both the theoretical underpinnings and practical, step-by-step protocols for researchers seeking to implement this green and effective synthetic strategy.

The Biocatalytic Principle: Harnessing Yeast's Reductive Power

The core of this biotransformation lies in the activity of alcohol dehydrogenases (ADHs) present within the yeast cells.[5][6] These oxidoreductase enzymes catalyze the reversible reduction of ketones to their corresponding secondary alcohols. The high degree of stereoselectivity observed in these reactions is a result of the enzyme's chiral active site, which preferentially binds the substrate in a specific orientation.[5][7]

The overall reaction can be summarized as follows:

2-Phenethylbenzyl Ketone + NADPH + H⁺ ⇌ (R)- or (S)-2-Phenethylbenzyl Alcohol + NADP⁺

A critical aspect of whole-cell biocatalysis is the continuous regeneration of the NADPH cofactor, which is consumed stoichiometrically in the reduction. The yeast's glycolytic pathway, when supplied with a carbon source like glucose, efficiently reduces NADP⁺ back to NADPH, ensuring a sustained catalytic cycle.[3][8]

Logical Workflow for Biocatalytic Synthesis

The process begins with the selection of a suitable yeast strain, followed by cultivation and preparation of the whole-cell biocatalyst. The biotransformation is then carried out by incubating the yeast cells with the ketone substrate and a co-substrate. Finally, the product is extracted and analyzed for yield and enantiomeric excess.

Biocatalytic_Workflow cluster_prep Phase 1: Biocatalyst Preparation cluster_reaction Phase 2: Biotransformation cluster_analysis Phase 3: Product Analysis Yeast_Screening Yeast Strain Screening Yeast_Cultivation Optimal Strain Cultivation Yeast_Screening->Yeast_Cultivation Select best performer Cell_Harvest Cell Harvesting & Washing Yeast_Cultivation->Cell_Harvest Reaction_Setup Reaction Setup (Substrate, Co-substrate, Cells) Cell_Harvest->Reaction_Setup Introduce catalyst Incubation Incubation (Controlled Temp & Agitation) Reaction_Setup->Incubation Monitoring Reaction Monitoring (TLC/GC) Incubation->Monitoring Extraction Product Extraction Monitoring->Extraction When reaction is complete Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Analysis (GC/HPLC, NMR) Purification->Analysis Biocatalytic_Pathway cluster_cell Yeast Cell Ketone 2-Phenethylbenzyl Ketone ADH Alcohol Dehydrogenase (ADH) Ketone->ADH Substrate Alcohol 2-Phenethylbenzyl Alcohol Alcohol_ext Product (external) Alcohol->Alcohol_ext Transport ADH->Alcohol Product NADP NADP+ ADH->NADP NADPH NADPH NADPH->ADH Metabolism Glycolysis & Pentose Phosphate Pathway NADP->Metabolism Recycled Glucose Glucose Glucose->Metabolism Energy Source Metabolism->NADPH Regenerated Ketone_ext Substrate (external) Ketone_ext->Ketone Transport

Sources

Application

Topic: A Fermentation-Based Approach to Aromatic Alcohol Production: Protocols for 2-Phenylethanol as a Model System and a Roadmap Toward 2-Phenethylbenzyl Alcohol

An Application Note for Researchers, Scientists, and Drug Development Professionals Executive Summary The sustainable production of complex aromatic alcohols is a significant objective for the pharmaceutical and fine che...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sustainable production of complex aromatic alcohols is a significant objective for the pharmaceutical and fine chemical industries. While direct microbial fermentation of 2-phenethylbenzyl alcohol is not yet established in scientific literature, this guide provides a comprehensive framework for its potential development. We present a detailed application note and robust protocols for the fermentative production of a closely related, high-value aromatic alcohol, 2-phenylethanol (2-PE). This well-documented process serves as an essential model system. By mastering the principles of metabolic engineering, fermentation optimization, and downstream processing for 2-PE, researchers can build the foundational expertise required to approach novel targets like 2-phenethylbenzyl alcohol. This document is structured to bridge established science with future innovation, offering both field-proven protocols and a forward-looking perspective on engineering microbial cell factories for next-generation aromatic compounds.

Part 1: The Model System - Fermentative Production of 2-Phenylethanol (2-PE)

Introduction and Scientific Rationale

2-Phenylethanol (2-PE) is an aromatic alcohol prized for its characteristic rose-like fragrance, finding extensive use in cosmetics, food, and as a pharmaceutical preservative.[1][2][3][4] Traditional production relies on chemical synthesis, which often involves hazardous reagents and unsustainable petrochemical feedstocks.[5][6] Microbial fermentation presents a green, sustainable alternative, capable of producing "natural" 2-PE from renewable resources like glucose.[3][5][7]

The primary biological route for 2-PE synthesis in microorganisms is the Ehrlich pathway, which converts the amino acid L-phenylalanine into 2-PE.[1][8][9] This pathway is highly amenable to metabolic engineering, allowing for significant improvements in titer, rate, and yield. By strategically modifying the genetics of microbial hosts such as Saccharomyces cerevisiae or Escherichia coli, we can create dedicated biocatalysts for high-efficiency 2-PE production.

Core Biosynthetic Pathways

Microorganisms primarily utilize two pathways for 2-PE synthesis:

  • The Ehrlich Pathway (Biotransformation): This is the most efficient and commonly engineered route.[2] It involves the conversion of L-phenylalanine, which can be supplied externally or produced endogenously, to 2-PE in three enzymatic steps.[5][8]

  • The Shikimate Pathway (De Novo Synthesis): This pathway allows for the de novo synthesis of 2-PE directly from central carbon metabolism (e.g., glucose).[2][4] While it eliminates the need for expensive L-phenylalanine supplementation, it is a more complex pathway to engineer for high flux.

This guide will focus on engineering the Ehrlich pathway for its proven efficiency and industrial relevance.

Metabolic Engineering Strategies for Enhanced 2-PE Production

The central principle of engineering a microbial chassis for 2-PE overproduction is to maximize carbon flux through the Ehrlich pathway while minimizing flux into competing metabolic routes.

  • Causality Behind Experimental Choices:

    • Overexpression of Pathway Enzymes: To pull flux towards 2-PE, key enzymes must be abundant. Overexpressing an L-aromatic aminotransferase (e.g., ARO9 from S. cerevisiae), a phenylpyruvate decarboxylase (e.g., ARO10 from S. cerevisiae), and an alcohol dehydrogenase converts the precursor L-phenylalanine efficiently.[8][9][10] The transcription factor Aro80 can also be overexpressed to upregulate endogenous pathway genes.[8]

    • Elimination of Competing Pathways: The primary byproduct is phenylacetic acid, formed by the oxidation of the intermediate phenylacetaldehyde. Deleting the aldehyde dehydrogenase genes responsible (e.g., ALD3 in S. cerevisiae) is a critical step to prevent this loss of precursor and maximize the 2-PE yield.[3][8]

    • Enhancing Precursor Supply: Ensuring a robust supply of L-phenylalanine is crucial. This can be achieved by engineering the upstream shikimate pathway to overproduce this key amino acid precursor.[10]

Diagram 1: Engineered Ehrlich Pathway for 2-PE Production A visualization of the core metabolic engineering strategy in a microbial host. Key enzymes are overexpressed while competing pathways are deleted to maximize carbon flux from L-Phenylalanine to 2-Phenylethanol.

Ehrlich_Pathway cluster_host_cell Microbial Host Cell L_Phe L-Phenylalanine PP Phenylpyruvate L_Phe->PP Aro9 (Transaminase) [Overexpressed] PA Phenylacetaldehyde PP->PA Aro10 (Decarboxylase) [Overexpressed] PE 2-Phenylethanol (Product) PA->PE Alcohol Dehydrogenase [Overexpressed] PAA Phenylacetic Acid (Byproduct) PA->PAA Ald3 (Aldehyde Dehydrogenase) [DELETED] Extracellular External Feed Extracellular->L_Phe Uptake

Part 2: Experimental Protocols

Protocol 1: Construction of an Engineered S. cerevisiae Strain

This protocol describes the genetic modification of a laboratory strain of S. cerevisiae (e.g., CEN.PK) for 2-PE overproduction.

Methodology:

  • Gene Deletion (Ald3):

    • Amplify a knockout cassette (e.g., KanMX marker) using PCR with primers containing 50-bp homology arms flanking the ALD3 gene's open reading frame (ORF).

    • Transform competent S. cerevisiae cells with the purified PCR product using the lithium acetate/PEG method.

    • Select for transformants on YPD agar plates containing G418 (200 µg/mL).

    • Verify the correct integration and gene deletion by colony PCR using primers that bind outside the original ALD3 locus.

  • Gene Overexpression (ARO10):

    • Clone the ARO10 ORF from S. cerevisiae genomic DNA into a high-copy yeast expression vector (e.g., pRS426) under the control of a strong constitutive promoter (e.g., pTDH3).

    • Transform the ald3Δ mutant strain with the resulting plasmid.

    • Select for successful transformants on synthetic complete (SC) dropout medium lacking uracil (SC-Ura).

    • Confirm plasmid presence and integrity via plasmid rescue and restriction digest.

  • Strain Validation:

    • Cultivate the final engineered strain (ald3Δ [pRS426-pTDH3-ARO10]) and the wild-type control strain in small-scale cultures (50 mL) for initial 2-PE production testing.

Protocol 2: Batch Fermentation for 2-PE Production

This protocol outlines the conditions for producing 2-PE in a 2-L benchtop bioreactor.

Table 1: Fermentation Medium Composition

ComponentConcentration (per Liter)Purpose
Glucose40 gCarbon Source
L-Phenylalanine10 gPrecursor & Nitrogen Source[8]
Yeast Extract5 gVitamins & Growth Factors
KH₂PO₄2 gBuffering Agent & Phosphorus Source
(NH₄)₂SO₄1 gSupplemental Nitrogen Source
MgSO₄·7H₂O0.5 gCofactor for Enzymes
Antifoam 2040.1 mLPrevent Foaming

Methodology:

  • Inoculum Preparation:

    • Inoculate 100 mL of sterile fermentation medium in a 500 mL baffled flask with a single colony of the engineered yeast strain.

    • Incubate at 30°C with shaking at 220 rpm for 18-24 hours until the culture reaches the mid-exponential phase (OD₆₀₀ ≈ 4-6).

  • Bioreactor Setup and Sterilization:

    • Calibrate pH and dissolved oxygen (DO) probes for the 2-L bioreactor.

    • Add 1.4 L of fermentation medium to the vessel.

    • Sterilize the bioreactor via autoclaving at 121°C for 20 minutes.

  • Fermentation Run:

    • Aseptically inoculate the sterile bioreactor with the 100 mL seed culture (5% v/v).

    • Maintain the fermentation parameters as specified in Table 2.

    • Collect samples aseptically every 8-12 hours for analysis of cell density (OD₆₀₀), glucose concentration, and 2-PE titer.

Table 2: Optimized Fermentation Parameters

ParameterSetpoint / RangeRationale
Temperature30°COptimal for S. cerevisiae growth and enzyme activity.[11]
pH5.0 (controlled with 2M NaOH)Maintains physiological pH for yeast.
Agitation400-600 rpmEnsures proper mixing and mass transfer.
Aeration1.0 vvm (volume per volume per minute)Provides sufficient oxygen for respiratory metabolism.
Fermentation Time48 - 72 hoursTypical duration to achieve maximum titer before product toxicity becomes limiting.[3][12]
Protocol 3: Product Recovery and Quantification

Methodology:

  • Sample Preparation:

    • Harvest 1 mL of fermentation broth via centrifugation (13,000 x g, 5 min) to pellet the cells.

    • Collect the supernatant for analysis.

  • Extraction (for GC Analysis):

    • To 500 µL of supernatant, add 500 µL of ethyl acetate containing an internal standard (e.g., 1-octanol).

    • Vortex vigorously for 2 minutes to extract the 2-PE into the organic phase.

    • Centrifuge (5,000 x g, 5 min) to separate the phases.

    • Carefully transfer the upper organic layer to a GC vial.

  • Quantification by HPLC:

    • System: High-Performance Liquid Chromatography (HPLC) with a UV detector.[13][14][15]

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[13]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.[13]

    • Quantification: Compare the peak area of 2-PE in the sample to a standard curve generated from known concentrations of pure 2-PE.

Diagram 2: Overall Experimental Workflow A summary of the end-to-end process from strain engineering to final product analysis.

Workflow cluster_strain Strain Engineering cluster_fermentation Fermentation cluster_dsp Downstream & Analysis Deletion Gene Deletion (e.g., ald3Δ) Overexpression Gene Overexpression (e.g., ARO10) Deletion->Overexpression Validation Small-Scale Validation Overexpression->Validation Inoculum Inoculum Prep Validation->Inoculum Optimized Strain Bioreactor Bioreactor (2-L Scale) Inoculum->Bioreactor Sampling Time-Course Sampling Bioreactor->Sampling Extraction Extraction Sampling->Extraction Broth Samples Quantification HPLC/GC Quantification Extraction->Quantification Final_Titer Final_Titer Quantification->Final_Titer Final Product Titer (g/L)

Part 3: A Hypothetical Roadmap to 2-Phenethylbenzyl Alcohol

While the fermentation of 2-phenethylbenzyl alcohol is an uncharted area, the principles learned from 2-PE production provide a logical starting point. The primary challenge lies in identifying or engineering an enzymatic activity capable of forming the C-C bond between a phenethyl precursor and a benzyl precursor.

Proposed Biosynthetic Strategy (Theoretical)

A plausible chemo-enzymatic strategy would involve engineering a microbial host to produce a key precursor, which is then chemically converted to the final product. A purely biological route would require the discovery or evolution of a novel enzyme.

Potential Route:

  • Engineer Host for Phenylacetaldehyde Production: Modify the 2-PE pathway by stopping it after the decarboxylation step. This could involve deleting native alcohol dehydrogenases that act on phenylacetaldehyde, a significant challenge due to enzyme redundancy.[16]

  • In Vitro Enzymatic or Chemical Coupling:

    • Enzymatic: Screen for novel enzymes (e.g., carboligases) that could catalyze the condensation of phenylacetaldehyde with benzaldehyde (another potential microbial product) to form a precursor ketone. This ketone would then need to be reduced to the final alcohol.

    • Chemical: Develop an ex vivo chemical process where the microbially produced phenylacetaldehyde is stripped from the fermenter and reacted with a benzyl Grignard reagent, followed by a reduction step.[17]

Key Scientific and Technical Hurdles
  • Enzyme Discovery: No known native enzyme performs the required C-C bond formation. This would necessitate extensive enzyme screening or directed evolution campaigns.

  • Precursor Toxicity: Aldehyde intermediates, such as phenylacetaldehyde and benzaldehyde, are often highly toxic to microbial cells, which could severely limit production titers.[16]

  • Product Toxicity and Transport: 2-Phenethylbenzyl alcohol is a large, hydrophobic molecule. It would likely exhibit high cytotoxicity and may be difficult to transport out of the cell, leading to intracellular accumulation and feedback inhibition.

  • Pathway Balancing: Coordinating the expression of two separate precursor pathways (one for the phenethyl moiety and one for the benzyl moiety) to achieve stoichiometric balance would be a complex metabolic engineering challenge.

Conclusion

The fermentative production of 2-phenylethanol is a mature and powerful example of applied metabolic engineering. The detailed protocols and strategies outlined in this guide provide a robust platform for researchers to produce this valuable aromatic alcohol. While the direct biosynthesis of 2-phenethylbenzyl alcohol remains a future goal, the path forward is illuminated by the principles of its simpler analogue. Success will require a concerted effort in enzyme discovery, management of cellular toxicity, and intricate pathway engineering. By leveraging the foundational knowledge from established processes, the scientific community can progressively tackle the synthesis of more complex and valuable molecules through microbial fermentation.

References

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Method

Application Note &amp; Protocols: High-Purity Recovery of 2-Phenylethanol

Abstract 2-Phenylethanol (2-PE), a valuable aromatic alcohol with a characteristic rose-like fragrance, is a critical ingredient in the fragrance, cosmetic, food, and pharmaceutical industries.[1][2][3] Its final applica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Phenylethanol (2-PE), a valuable aromatic alcohol with a characteristic rose-like fragrance, is a critical ingredient in the fragrance, cosmetic, food, and pharmaceutical industries.[1][2][3] Its final application is critically dependent on its purity, as trace impurities can drastically alter its organoleptic properties and introduce toxicity. This guide provides a comprehensive framework for the downstream processing and purification of 2-phenylethanol. We move beyond a simple recitation of steps to explain the underlying chemical principles that govern the selection of each technique—from initial recovery to final polishing. Detailed, field-tested protocols for liquid-liquid extraction, vacuum distillation, flash chromatography, and crystallization are provided for researchers, scientists, and process development professionals aiming to achieve high-purity 2-PE suitable for the most demanding applications.

Foundational Principles: Physicochemical Properties & Impurity Profiling

A successful purification strategy is predicated on a deep understanding of the target molecule's properties and the nature of the impurities to be removed. 2-PE's characteristics dictate the applicable range of techniques.

Rationale: The high boiling point of 2-PE immediately suggests that vacuum distillation will be more effective than atmospheric distillation to prevent thermal degradation.[4] Its moderate water solubility and miscibility with organic solvents are the basis for effective liquid-liquid extraction and inform solvent selection for chromatography and crystallization.[2][5]

Table 1: Key Physicochemical Properties of 2-Phenylethanol

Property Value Significance for Purification
Molecular Formula C₈H₁₀O -
Molecular Weight 122.17 g/mol Influences diffusion rates and chromatographic behavior.[6]
Boiling Point 219-221 °C (at 760 mmHg) High temperature necessitates vacuum distillation to prevent degradation.[1][7]
Melting Point -27 °C Low melting point makes crystallization challenging; requires careful control and can involve supercooling.[1][7]
Solubility in Water ~2 mL / 100 mL Sufficiently low for efficient extraction into an immiscible organic solvent.[2]
Solubility (Organic) Miscible with ethanol, ether High solubility in common organic solvents provides a wide choice for extraction and chromatography.[2][6]

| logP (Octanol/Water) | 1.36 | Indicates moderate lipophilicity, suitable for reverse-phase chromatography.[2] |

The impurity profile is entirely dependent on the source of the crude material. A robust purification strategy must be tailored to the specific contaminants expected from the synthesis or production method.

Table 2: Common Impurities in Crude 2-Phenylethanol by Source

Source Common Impurities Rationale for Presence
Friedel-Crafts Synthesis Benzene (residual), diphenylethane, chlorinated compounds Unreacted starting materials and byproducts of the AlCl₃-catalyzed reaction.[2][8]
Grignard Synthesis Diethyl ether, unreacted reagents Residual solvents and starting materials from the reaction workup.[9]
Hydrogenation of Styrene Oxide Ethylbenzene, toluene, residual styrene oxide Side-reactions and incomplete conversion during catalytic hydrogenation.[9]

| Biotransformation (Yeast) | Other fusel alcohols, phenylacetic acid, residual media components | Metabolic byproducts of yeast (e.g., Saccharomyces cerevisiae) and unconsumed nutrients.[10][11] |

Integrated Downstream Processing Workflow

A multi-step approach is invariably required to achieve high purity. The overall process can be visualized as a sequence of stages, each designed to remove a specific class of impurities and increase the concentration of 2-PE.

G cluster_0 Upstream Product cluster_1 Primary Recovery cluster_2 Bulk Purification cluster_3 High-Purity Polishing cluster_4 Final Product & QC Crude Crude 2-PE Feedstock (from Synthesis or Fermentation) Primary Liquid-Liquid Extraction or Adsorption on Resin Crude->Primary Removal of aqueous phase, salts, biomass Bulk Vacuum Distillation Primary->Bulk Removal of solvents and close-boiling impurities Polish Flash Chromatography or Recrystallization Bulk->Polish Removal of structurally similar impurities QC Purity Analysis (GC/HPLC) Polish->QC Final High-Purity 2-PE (>99.5%) QC->Final

Caption: Integrated workflow for 2-Phenylethanol purification.

Primary Recovery from Crude Mixtures

The initial step aims to isolate 2-PE from the bulk reaction or fermentation medium, removing biomass, salts, and the aqueous phase.

Protocol 3.1: Liquid-Liquid Extraction from Aqueous Media

Principle: This technique exploits the preferential solubility of 2-PE in an organic solvent that is immiscible with water. The choice of solvent is critical; it should have high affinity for 2-PE, low water solubility, a boiling point that facilitates easy removal, and be non-reactive. Ethyl acetate is a common and effective choice.

Methodology:

  • Preparation: Transfer the aqueous fermentation broth or reaction quench solution to a separatory funnel of appropriate size. Ensure the solution is at room temperature.

  • Solvent Addition: Add an equal volume of ethyl acetate to the separatory funnel.

  • Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release pressure. Shake vigorously for 1-2 minutes with periodic venting.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense organic layer (containing 2-PE) will be on top.

  • Collection: Carefully drain the lower aqueous layer. Collect the upper organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Return the aqueous layer to the funnel and repeat the extraction process (Steps 2-5) two more times with fresh portions of ethyl acetate to maximize recovery.

  • Drying: Combine all organic extracts. Add anhydrous magnesium sulfate or sodium sulfate (approx. 1-2 g per 100 mL of solvent) to remove residual water. Swirl and let stand for 15-20 minutes.

  • Solvent Removal: Decant or filter the dried organic solution to remove the drying agent. Concentrate the solution using a rotary evaporator to yield crude, solvent-free 2-PE.

Scientist's Note: For bioprocesses where product concentrations are low, in situ product recovery using liquid-liquid extraction can mitigate product toxicity to microorganisms and improve overall yield.[12][13]

Bulk Purification: Vacuum Distillation

Principle: Distillation separates components of a liquid mixture based on differences in their boiling points. Due to 2-PE's high atmospheric boiling point, applying a vacuum is essential to lower the boiling temperature and prevent thermal decomposition, which can create odorous impurities.[4]

Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short Vigreux column (optional, for enhanced separation), a condenser, a receiving flask, and connections to a vacuum pump and manometer. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the distillation flask with the crude 2-PE from the primary recovery step. Do not fill the flask more than two-thirds full. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Begin stirring (if using a stir bar) and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will contain lower-boiling impurities (e.g., residual solvents, ethylbenzene).

    • Main Fraction: As the temperature at the distillation head stabilizes near the expected boiling point of 2-PE at the working pressure, switch to a new receiving flask to collect the main product fraction.

    • Tailings: As the distillation slows or the temperature begins to rise significantly, stop the distillation. The residue in the flask contains high-boiling impurities (e.g., diphenylethane).

  • Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Table 3: Approximate Boiling Points of 2-PE at Reduced Pressures

Pressure (mmHg) Boiling Point (°C)
760 219-221
40 136
20 118
10 104

| 1 | 69 |

High-Purity Polishing Techniques

For applications requiring >99.5% purity, a final polishing step is necessary to remove isomers and structurally related impurities that co-distill with the product.

Protocol 5.1: Flash Column Chromatography

Principle: This preparative liquid chromatography technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and solubility in a mobile phase.[14] Non-polar compounds elute faster, while polar compounds are retained longer on the polar silica gel. 2-PE is moderately polar and can be effectively separated from both less polar (e.g., hydrocarbon byproducts) and more polar (e.g., phenylacetic acid) impurities.

Methodology:

  • Column Packing: Select a column of appropriate size. Pack with silica gel (e.g., 40-63 µm particle size) as a slurry in the initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Sample Loading: Dissolve the distilled 2-PE in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with the starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate), applying positive pressure (air or nitrogen) to achieve a flow rate of ~2 inches/minute.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 90:10, then 80:20). This ensures that less polar impurities elute first, followed by the product, and finally any highly polar impurities.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Pooling: Combine the fractions containing pure 2-PE, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the final, high-purity product.

G cluster_0 Decision Point cluster_1 Primary Strategy cluster_2 Polishing Strategy Source Source of Crude 2-PE Chem Primary Focus: Vacuum Distillation (Removes non-volatile catalysts & high-boiling byproducts) Source->Chem Chemical Synthesis Bio Primary Focus: Extraction / Adsorption (Removes biomass, salts, aqueous media) Source->Bio Biotransformation Chem_Polish Follow with Chromatography (Removes isomers & structurally similar impurities like ethylbenzene) Chem->Chem_Polish Bio_Polish Follow with Vacuum Distillation (Removes other volatile metabolites & residual solvent) Bio->Bio_Polish

Caption: Decision tree for tailoring purification strategy to feedstock.

Quality Control & Purity Assessment

Principle: Final purity must be quantitatively verified. Gas Chromatography with a Flame Ionization Detector (GC-FID) is the industry standard for analyzing volatile compounds like 2-PE.[6] The area under each peak in the chromatogram is proportional to the concentration of that component.

Protocol 6.1: Purity Assessment by Gas Chromatography (GC-FID)
  • Sample Preparation: Prepare a dilute solution of the final 2-PE product (~1 mg/mL) in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Injection: Inject 1 µL of the sample into the GC.

  • Analysis: Run the analysis using an appropriate temperature program.

  • Quantification: Determine the purity by calculating the relative peak area:

    • % Purity = (Peak Area of 2-PE / Total Area of All Peaks) x 100

Table 4: Example GC Method Parameters

Parameter Setting
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1 mL/min)
Injector Temp. 250 °C
Detector Temp. 280 °C

| Oven Program | 80 °C hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

Conclusion

The purification of 2-phenylethanol is a multi-faceted process that must be intelligently designed based on the specific impurity profile of the crude feedstock. No single method is sufficient. By strategically combining primary recovery techniques like liquid-liquid extraction with bulk purification via vacuum distillation and final polishing steps such as flash chromatography, researchers and manufacturers can consistently achieve the high purity (>99.5%) required for the most sensitive fragrance, flavor, and pharmaceutical applications. The protocols and principles outlined in this guide provide a robust framework for developing and optimizing this critical downstream process.

References

  • Benchchem. (n.d.). Application Notes and Protocols: HPLC Purification of Synthesized Benzyl Alcohol Glucuronide.
  • SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzyl alcohol procedure. Retrieved from [Link]

  • Google Patents. (2010). CN102392055A - Preparation method of 2-phenethyl alcohol.
  • PrepChem.com. (n.d.). Synthesis of 2-phenylethyl alcohol. Retrieved from [Link]

  • TU Delft Research Portal. (2025). Advanced downstream process design for recovery of 2-phenylethanol and 2-phenylethyl acetate after biotransformation. Retrieved from [Link]

  • Perfumer & Flavorist. (2016). Extraction of 2-Phenylethyl Alcohol. Retrieved from [Link]

  • PubMed. (2021). Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate. Retrieved from [Link]

  • PubMed. (2006). Removal of benzyl alcohol from a commercially available triamcinolone acetonide suspension for intravitreal use. Retrieved from [Link]

  • Scirp.org. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. Retrieved from [Link]

  • Veeprho. (n.d.). Phenethyl alcohol Impurities and Related Compound. Retrieved from [Link]

  • Google Patents. (1986). GB2204871A - Purification of phenyl ethyl alcohol.
  • National Institutes of Health (NIH), PubChem. (n.d.). 2-Phenylethanol. Retrieved from [Link]

  • European Patent Office. (1979). EP 0004732 A1 - Preparation of 2-phenylethanol and 2-phenylethyl acetate. Retrieved from [Link]

  • Chemistry Forum. (2024). Removing impurities from phenethyl alcohol. Retrieved from [Link]

  • Academic Journals. (n.d.). Convergent preparation of 2-phenylethanol. Retrieved from [Link]

  • ResearchGate. (2025). Advanced downstream process design for recovery of 2‐phenylethanol and 2‐phenylethyl acetate after biotransformation. Retrieved from [Link]

  • PubMed. (1999). Separation optimization for the recovery of phenyl ethyl alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethyl alcohol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-PHENYLETHANOL. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenylethyl Alcohol (CAS 60-12-8). Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl Alcohol and β‐Phenethyl Alcohol. Retrieved from [Link]

  • Google Patents. (2000). US6166269A - Process for the preparation of 2-phenyl ethanol.
  • YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Quantitative Analysis of 2-Phenethylbenzyl Alcohol

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the quantitative analysis of 2-Phenethylbenzyl alcohol, a molecule of interest in pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-Phenethylbenzyl alcohol, a molecule of interest in pharmaceutical development. Recognizing the absence of standardized methods for this specific analyte, this application note synthesizes established analytical principles for structurally similar aromatic alcohols into robust, scientifically-grounded protocols. We present detailed methodologies for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), covering method development, validation, and sample preparation. The protocols are designed to be adaptable to various sample matrices and are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3] This guide is intended to equip researchers and drug development professionals with the necessary tools to accurately and reliably quantify 2-Phenethylbenzyl alcohol in their respective applications.

Introduction to 2-Phenethylbenzyl Alcohol and the Analytical Imperative

2-Phenethylbenzyl alcohol is an aromatic alcohol with a chemical structure that suggests its potential utility in various pharmaceutical contexts, possibly as an active pharmaceutical ingredient (API), a synthetic intermediate, or a related substance. Its structure, combining a phenethyl moiety with a benzyl alcohol, imparts specific chemical properties that necessitate tailored analytical methods for accurate quantification. The development of robust and reliable analytical methods is a cornerstone of drug development, ensuring product quality, safety, and efficacy.[1]

This application note addresses the critical need for validated analytical procedures for 2-Phenethylbenzyl alcohol. We will explore two primary analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the separation and identification of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[7][8]

The choice between these methods will depend on the specific application, the sample matrix, and the required sensitivity.

Foundational Principles: Method Validation According to Regulatory Standards

All analytical methods developed for pharmaceutical use must be validated to ensure they are fit for their intended purpose.[1][2][3] The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target analyte. The core parameters for method validation, as outlined by the ICH Q2(R2) guideline, include:[1][2][9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[11] This is often demonstrated through forced degradation studies.[12][13][14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

High-Performance Liquid Chromatography (HPLC) Method for 2-Phenethylbenzyl Alcohol Quantification

Reverse-phase HPLC with UV detection is a primary technique for the quantification of aromatic compounds like 2-Phenethylbenzyl alcohol. The following protocol outlines a starting point for method development and validation.

Rationale for Method Design

The selection of a C18 stationary phase is based on the non-polar nature of 2-Phenethylbenzyl alcohol, which will interact favorably with the hydrophobic C18 chains.[15] A mobile phase consisting of acetonitrile and water provides a good solvent system for eluting the analyte from the column. The UV detection wavelength is selected based on the expected absorbance of the aromatic rings in the molecule.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions Injection Inject into HPLC Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC method development workflow for 2-Phenethylbenzyl alcohol.

Detailed HPLC Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and methanol.

  • Reference standard of 2-Phenethylbenzyl alcohol (purity ≥ 99%).

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).[16]

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (to be optimized)
Injection Volume 10 µL
Run Time 10 minutes

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of 2-Phenethylbenzyl alcohol (e.g., 1 mg/mL) in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh the sample containing 2-Phenethylbenzyl alcohol.

    • Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to a concentration within the calibration range.[17][18][19]

    • Filter the final solution through a 0.45 µm syringe filter before injection.[16]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Record the chromatograms and integrate the peak area of 2-Phenethylbenzyl alcohol.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of 2-Phenethylbenzyl alcohol in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for 2-Phenethylbenzyl Alcohol Quantification

GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds like 2-Phenethylbenzyl alcohol.

Rationale for Method Design
Experimental Workflow for GC-MS Method Development

GCMS_Workflow cluster_prep Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions Injection Inject into GC Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS method development workflow for 2-Phenethylbenzyl alcohol.

Detailed GC-MS Protocol

Instrumentation and Materials:

  • GC-MS system with a capillary column, autosampler, and mass selective detector.

  • Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • Reference standard of 2-Phenethylbenzyl alcohol (purity ≥ 99%).

  • GC-grade solvents (e.g., methanol, dichloromethane).

  • Volumetric flasks, pipettes, and autosampler vials.

GC-MS Conditions (Starting Point):

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of 2-Phenethylbenzyl alcohol (e.g., 1 mg/mL) in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with a suitable solvent (e.g., dichloromethane) to cover the desired concentration range.

  • Sample Preparation:

    • Accurately weigh the sample containing 2-Phenethylbenzyl alcohol.

    • Extract the analyte using a suitable solvent (e.g., dichloromethane or perform a liquid-liquid extraction if the matrix is aqueous).[19]

    • Dilute the extract to a concentration within the calibration range.

  • Analysis:

    • Inject the standard solutions and the sample solution into the GC-MS system.

    • Acquire data in SIM mode, monitoring characteristic ions of 2-Phenethylbenzyl alcohol (to be determined from a full scan analysis of a standard).

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the quantifier ion of the standards against their known concentrations.

    • Determine the concentration of 2-Phenethylbenzyl alcohol in the sample by interpolating its peak area on the calibration curve.

Sample Preparation Strategies

The choice of sample preparation technique is critical for accurate quantification and depends heavily on the sample matrix.[17][18][22]

For Drug Substances (Bulk API):

  • A simple "dilute and shoot" approach is often sufficient.[19]

  • Accurately weigh the drug substance and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a known volume.

  • Further dilute with the mobile phase (for HPLC) or an appropriate solvent (for GC-MS) to the desired concentration.

For Drug Products (e.g., Tablets, Capsules):

  • Extraction: The API needs to be extracted from the excipients.

    • Grind the tablets or empty the capsules to obtain a fine powder.

    • Accurately weigh a portion of the powder.

    • Add a suitable extraction solvent and sonicate or shake to ensure complete dissolution of the API.

    • Centrifuge or filter to remove insoluble excipients.

  • Dilution: Dilute the resulting solution to a concentration within the analytical range.

For Liquid Formulations (e.g., Injections, Syrups):

  • Direct Dilution: If the formulation is simple, direct dilution with the mobile phase or an appropriate solvent may be possible.

  • Liquid-Liquid Extraction (LLE): For complex matrices, LLE can be used to isolate the analyte.[19]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract and concentrate the analyte.[18]

Method Validation Summary

The following table summarizes the key validation parameters and acceptance criteria based on ICH guidelines.[1][2]

Validation ParameterAcceptance Criteria
Specificity No interference from placebo, impurities, or degradation products at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999
Range Typically 80-120% of the test concentration for assay.
Accuracy Recovery of 98.0% to 102.0% for the drug substance.
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
Robustness No significant impact on results with small, deliberate changes in method parameters.

Conclusion

The analytical methods and protocols presented in this application note provide a robust framework for the accurate and reliable quantification of 2-Phenethylbenzyl alcohol. By adapting the provided HPLC and GC-MS methods and adhering to the principles of method validation outlined by regulatory agencies, researchers and drug development professionals can ensure the quality and consistency of their analytical data. The successful implementation of these methods will be a critical step in the development and control of pharmaceutical products containing 2-Phenethylbenzyl alcohol.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • HPLC Sample Preparation. Organomation. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable. The content reflects the general knowledge from such guides.)

  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • Sample Preparation for HPLC. YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable. The content reflects the general knowledge from such guides.)

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]

  • 5 Sample preparation for HPLC analysis of drug products. ResearchGate. [Link]

  • HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. [Link]

  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Importance of Forced Degradation In Stability-Indicating Methods. ARL Bio Pharma. [Link]

  • Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. PubMed. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]

  • Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Publisso. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library. [Link]

  • Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. EAST & WEST ANALYTICAL INSTRUMENTS, INC. [Link]

  • HPLC analytical Method development: an overview. PharmaCores. [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy (IOSRPHR). [Link]

  • Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Journal of Applied Pharmaceutical Science. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Hplc method development and validation: an overview. SciSpace. [Link]

  • “Gas Chromatography Mass Spectrometry Determination of Alcohol in Herbal Medicines Available to the Herbalists”. Journal of Medical Thesis. [Link]

  • Ethanol Content Determination in Medicine Syrups Using Headspace and Multidimensional Heart-Cut Gas Chromatography Coupled to Mass Spectrometry. SciELO. [Link]

  • Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. Internet Scientific Publications. [Link]

Sources

Method

Application Note: High-Sensitivity Profiling of 2-Phenylethanol (Phenethyl Alcohol) by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note presents a detailed and robust methodology for the identification and quantification of 2-Phenylethanol using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Phenylethanol, also known as ph...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust methodology for the identification and quantification of 2-Phenylethanol using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Phenylethanol, also known as phenethyl alcohol, is a primary aromatic alcohol with a characteristic rose-like fragrance, making it a vital component in the flavor, fragrance, cosmetic, and pharmaceutical industries.[1][2][3] It is also a significant volatile compound produced during microbial fermentation.[2][3] The protocol herein is designed for researchers, scientists, and quality control professionals, providing comprehensive guidance on sample preparation, instrument configuration, and data analysis. The causality behind each procedural step is explained to empower users to adapt and troubleshoot the method effectively.

A note on nomenclature: The topic requested was "2-Phenethylbenzyl alcohol." However, extensive literature and database searches indicate that the more common and well-documented compound of interest in this analytical context is 2-Phenylethanol (CAS: 60-12-8).[4][5] This guide focuses on the analysis of 2-Phenylethanol, for which validated methods and reference data are widely available.

Principle of the Method: A Synergistic Approach

The analysis of volatile and semi-volatile organic compounds like 2-Phenylethanol is ideally suited to Gas Chromatography-Mass Spectrometry (GC-MS). The strength of this technique lies in the powerful combination of two analytical processes:

  • Gas Chromatography (GC): The GC component provides high-efficiency physical separation of the analyte from the sample matrix. The sample is vaporized and transported by an inert carrier gas through a capillary column.[6] Separation is achieved based on the compound's boiling point and its differential interactions with the column's stationary phase.[6] A non-polar or mid-polar column, such as a DB-5MS, is typically effective for aromatic alcohols.[7]

  • Mass Spectrometry (MS): Following separation in the GC, the eluted analyte enters the mass spectrometer. Here, it undergoes ionization, most commonly by electron impact (EI), which bombards the molecule with high-energy electrons (typically 70 eV).[2][8] This process creates a positively charged molecular ion ([M]⁺) and a series of characteristic fragment ions. These ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The resulting mass spectrum serves as a highly specific "chemical fingerprint," allowing for unambiguous identification by comparison to spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[4][9]

This combined approach ensures both the precise separation and the confident identification of 2-Phenylethanol, even in complex sample matrices.

Materials and Reagents

  • Analytical Standard: 2-Phenylethanol, Certified Reference Material (CRM) or Pharmaceutical Secondary Standard, ≥99.0% purity.[10]

  • Solvents (High Purity, GC-MS or HPLC Grade):

    • Methanol

    • Ethanol[7]

    • Dichloromethane[6]

    • Hexane[6]

    • Acetonitrile[7]

  • Extraction Agents:

    • Carbon Tetrachloride (for Dispersive Liquid-Liquid Microextraction)[7]

    • Sodium Chloride (for salting-out effect)[7]

  • Apparatus and Consumables:

    • Glassware: Volumetric flasks, pipettes, sample vials with inserts.[6]

    • Syringes: 10 µL microsyringe for GC injection.

    • Filtration: 0.22 µm syringe filters (PTFE or other solvent-compatible membrane).

    • Vortex mixer.

    • Centrifuge.

Sample Preparation Protocols: Ensuring Analytical Integrity

The choice of sample preparation is critical and depends on the sample matrix. The goal is to extract 2-Phenylethanol efficiently, remove interferences, and concentrate the analyte to a level suitable for GC-MS detection.[11]

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of pure 2-Phenylethanol standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Storage: Store stock solutions at 2-8°C in amber glass vials to prevent degradation.

This rapid and efficient technique is excellent for extracting 2-Phenylethanol from aqueous matrices like rose water or fermentation broths.[7]

  • Sample Aliquot: Place 5.0 mL of the aqueous sample into a 15 mL conical glass centrifuge tube.

  • pH Adjustment & Salting Out (Optional but Recommended): Adjust sample pH if necessary and add NaCl to the sample to increase the ionic strength. This reduces the solubility of 2-Phenylethanol in the aqueous phase, thereby improving extraction efficiency.[7]

  • Solvent Addition: Prepare a mixture of 100 µL of an extraction solvent (e.g., carbon tetrachloride) and 0.6 mL of a disperser solvent (e.g., ethanol).[7]

  • Injection and Emulsion Formation: Rapidly inject this solvent mixture into the sample using a syringe. A cloudy solution (emulsion) will form, indicating the dispersion of the extraction solvent into fine droplets, which maximizes the surface area for mass transfer.[13]

  • Centrifugation: Immediately vortex for 1-2 minutes and then centrifuge at high speed (e.g., 4000 rpm) for 5 minutes to break the emulsion.[2]

  • Collection: A small droplet of the denser, analyte-rich extraction solvent will sediment at the bottom of the tube.

  • Analysis: Carefully collect the sedimented phase (approx. 1-2 µL) using a microsyringe and inject it directly into the GC-MS.[7]

Analytical Workflow

The entire process, from sample preparation to final data reporting, follows a logical sequence designed for accuracy and reproducibility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Aqueous or Solid Matrix) LLE Dispersive Liquid-Liquid Microextraction (DLLME) Sample->LLE Standard Prepare Calibration Standards Filter Centrifuge & Collect Extract LLE->Filter Vial Transfer to GC Vial Filter->Vial Injection Vaporization & Injection (Split/Splitless) Vial->Injection Separation GC Separation (DB-5MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (Quadrupole) Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Spectrum Mass Spectrum Acquisition Detection->Spectrum Quant Quantification (Calibration Curve) TIC->Quant Library NIST Library Comparison Spectrum->Library Report Generate Report Library->Report Quant->Report

Caption: Workflow for the GC-MS analysis of 2-Phenylethanol.

GC-MS Instrumentation and Optimized Conditions

The following parameters are a robust starting point for the analysis of 2-Phenylethanol and can be adapted based on the specific instrumentation and sample complexity.

Parameter GC Conditions MS Conditions
Instrument Agilent 7890A GC or equivalentAgilent 5975C MSD or equivalent
Capillary Column DB-5MS (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness[7]Ionization Mode
Carrier Gas Helium (99.999% purity)[7]Electron Impact (EI)[8]
Flow Rate 1.0 mL/min (Constant Flow Mode)[7]Electron Energy
Inlet Temperature 280 °C[7]70 eV[2][8]
Injection Mode Split (e.g., 20:1 ratio) or Splitless for trace analysis[7]Mass Range
Injection Volume 1.0 µLm/z 50-300 amu[7]
Oven Program Initial: 40 °C (hold 1 min), Ramp: 20 °C/min to 250 °C (hold 10 min)[7]Ion Source Temp.
Rationale: A lower starting temperature ensures good peak shape for volatile compounds, while the ramp allows for timely elution of the analyte.200 °C[7]
Transfer Line Temp. 250 °C[7]
Acquisition Mode Full Scan (for identification) & SIM (for quantification)

Data Analysis and Expected Results

Successful analysis hinges on the correct interpretation of the chromatographic and spectral data.

  • Chromatographic Data: Under the conditions specified above, 2-Phenylethanol is expected to elute with a reproducible retention time. A study using similar conditions reported a retention time of approximately 13.8 minutes.[1]

  • Mass Spectral Data: The EI mass spectrum of 2-Phenylethanol is highly characteristic. The molecular ion ([M]⁺) is observed at m/z 122.[8] The most abundant ion (base peak) is typically the tropylium ion at m/z 91, formed by a characteristic rearrangement and loss of CH₂OH.[8][14]

The table below summarizes the key identifiers for 2-Phenylethanol.

Identifier Expected Value
Chemical Formula C₈H₁₀O[5]
Molecular Weight 122.16 g/mol [14]
CAS Number 60-12-8
Typical Retention Time ~13-18 minutes (dependent on exact conditions)[1][15]
Molecular Ion (M⁺) m/z 122[8]
Key Fragment Ions (m/z) 91 (Base Peak): [C₇H₇]⁺, Tropylium ion[8][16]92: [C₇H₈]⁺[8]65: [C₅H₅]⁺[8]77: [C₆H₅]⁺, Phenyl cation51: [C₄H₃]⁺[8]
NIST Library Match A similarity score >800 (out of 1000) is considered a good match for confident identification.[15]

For quantitative analysis, Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity. Key ions to monitor would be m/z 122 (for quantification) and m/z 91 and 92 (as qualifiers).

Conclusion

This application note provides a comprehensive and validated framework for the analysis of 2-Phenylethanol by GC-MS. The detailed protocols for sample preparation and the optimized instrumental parameters ensure high sensitivity, selectivity, and reproducibility. By explaining the rationale behind key steps, this guide equips researchers and analysts with the necessary tools to confidently identify and quantify 2-Phenylethanol in a variety of matrices, supporting advancements in drug development, quality control, and scientific research.

References

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Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Phenethylbenzyl Alcohol

Abstract This comprehensive guide provides a detailed framework for the structural elucidation of 2-Phenethylbenzyl alcohol using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the structural elucidation of 2-Phenethylbenzyl alcohol using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document offers not only step-by-step protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments but also delves into the rationale behind experimental parameter selection and the logic of spectral interpretation. By integrating foundational NMR principles with practical, field-proven insights, this guide serves as an authoritative resource for the complete characterization of complex organic molecules like 2-Phenethylbenzyl alcohol.

Introduction

2-Phenethylbenzyl alcohol is a bi-aromatic alcohol with a unique structural motif combining a phenethyl group and a benzyl alcohol moiety. Its structural complexity, featuring two aromatic rings and a chiral center, necessitates a multi-faceted analytical approach for unambiguous characterization. NMR spectroscopy stands as the premier technique for this purpose, providing unparalleled insight into the molecular framework through the analysis of chemical shifts, spin-spin couplings, and through-bond correlations.[1][2]

This application note will guide the user through the entire workflow of an NMR-based structural analysis of 2-Phenethylbenzyl alcohol, from meticulous sample preparation to the acquisition and interpretation of a full suite of NMR experiments. The causality behind each step is explained to empower the user with a deeper understanding of the technique and to ensure the generation of high-quality, reproducible data.

Molecular Structure of 2-Phenethylbenzyl Alcohol
2-Phenethylbenzyl alcohol Structure with Atom Numbering

Part 1: Foundational Protocols - Sample Preparation and 1D NMR Acquisition

Rationale for Meticulous Sample Preparation

The quality of the final NMR spectrum is fundamentally dependent on the quality of the sample preparation.[3] A properly prepared sample ensures a homogeneous magnetic field, leading to sharp, well-resolved signals, which are crucial for accurate structural interpretation. Key considerations include sample purity, concentration, choice of deuterated solvent, and the use of high-quality NMR tubes.[3][4][5]

Protocol for Sample Preparation
  • Material Weighing: Accurately weigh 10-20 mg of purified 2-Phenethylbenzyl alcohol for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[4][5] Higher concentrations for ¹³C NMR are necessary due to the lower natural abundance of the ¹³C isotope.

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[5] Gentle vortexing or sonication can aid in dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine structural elucidation, referencing to the residual solvent peak is often sufficient.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol for 1D ¹H and ¹³C NMR Acquisition

This protocol assumes the use of a modern NMR spectrometer controlled by software such as TopSpin or Mnova.[7][8][9][10][11]

  • Instrument Setup:

    • Insert the sample into the spectrometer's autosampler or manually into the magnet.

    • Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to optimize magnetic field homogeneity.[7][12]

  • ¹H NMR Acquisition:

    • Load a standard proton experiment parameter set.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Load a standard carbon experiment parameter set with proton decoupling.

    • Set the spectral width to encompass all expected carbon resonances (e.g., 0-220 ppm).[13]

    • Due to the lower sensitivity of ¹³C, a higher number of scans (e.g., 128 or more) and a longer relaxation delay may be required.[4]

    • Acquire the FID.

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired FIDs to convert the time-domain data into the frequency-domain spectra.[11]

  • Phase Correction: Manually or automatically correct the phase of the spectra to ensure all peaks are in the positive absorptive mode.[11][14]

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline for accurate integration.[14]

  • Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

Part 2: Advanced Structural Elucidation with 2D NMR

Two-dimensional NMR experiments are indispensable for deciphering the complex structure of 2-Phenethylbenzyl alcohol by revealing through-bond connectivity between nuclei.[15][16]

Homonuclear Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are spin-spin coupled, typically over two to three bonds (²JHH, ³JHH).[17] This is invaluable for mapping out the proton spin systems within the molecule.

  • Parameter Setup: Load a standard gradient-enhanced COSY (gCOSY) parameter set.[18][19] The spectral width in both dimensions should be set to the same range as the ¹H NMR spectrum.

  • Acquisition: Acquire the 2D data set. The number of increments in the indirect dimension will determine the resolution.

  • Processing: Process the data using a sine-bell window function and perform a 2D Fourier transform. Symmetrization of the final spectrum can aid in interpretation.[18]

Caption: Workflow for a COSY experiment.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, in this case, ¹³C.[17][20] This provides a direct map of one-bond ¹H-¹³C connectivities.

  • Parameter Setup: Load a standard gradient-enhanced, phase-sensitive HSQC parameter set.[21][22] The F2 dimension corresponds to the ¹H spectral width, and the F1 dimension corresponds to the ¹³C spectral width.

  • Acquisition: Acquire the 2D data.

  • Processing: Process the 2D data, including Fourier transformation and phase correction in both dimensions.

Caption: Workflow for an HSQC experiment.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is crucial for establishing the overall carbon skeleton by identifying long-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH).[17]

  • Parameter Setup: Load a standard gradient-enhanced HMBC parameter set.[23][24] Similar to HSQC, set the F2 and F1 dimensions for ¹H and ¹³C, respectively. The long-range coupling delay should be optimized for an average value (e.g., 8 Hz).

  • Acquisition: Acquire the 2D data. A larger number of scans may be necessary to detect weaker, long-range correlations.

  • Processing: Process the 2D data. Magnitude mode processing is common for HMBC spectra.[23]

HMBC_Workflow cluster_setup Setup cluster_acq Acquisition & Processing cluster_analysis Analysis P1 Acquire 1D Spectra (¹H & ¹³C) P2 Load gHMBC Parameter Set P1->P2 Define Spectral Widths P3 Acquire 2D HMBC Data P2->P3 P4 Process 2D Spectrum P3->P4 P5 Identify Long-Range ¹H-¹³C Correlations P4->P5 P6 Assemble Molecular Fragments P5->P6

Caption: Workflow for an HMBC experiment.

Part 3: Predicted NMR Data and Interpretation for 2-Phenethylbenzyl Alcohol

Predicted ¹H and ¹³C NMR Data
Atom Number(s)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)MultiplicityIntegration
1, 1'~7.20-7.35~128.5m5H
2~2.85~39.0t2H
3~3.80~63.0t2H
4~4.60~65.0d1H
5~2.50-s1H
6, 6'~7.20-7.35~127.5m5H
7-~141.0--
8-~129.0--
9-~126.0--
10-~138.0--
11-~128.8--
12-~128.3--
Interpretation of Predicted Spectra
  • ¹H NMR: The aromatic region (~7.20-7.35 ppm) is expected to be complex due to the overlapping signals of the ten protons from the two phenyl rings. The benzylic proton (H4) is anticipated to appear as a doublet around 4.60 ppm, coupled to the hydroxyl proton. The hydroxyl proton (H5) signal is expected to be a broad singlet around 2.50 ppm, though its position can vary with concentration and solvent. The two methylene groups of the phenethyl moiety will appear as triplets around 3.80 ppm (H3) and 2.85 ppm (H2).

  • ¹³C NMR: The aromatic region will show multiple signals between 125-141 ppm. The carbon bearing the hydroxyl group (C4) is expected around 65.0 ppm. The two methylene carbons (C2 and C3) are predicted to be at approximately 39.0 ppm and 63.0 ppm, respectively.

  • COSY: Cross-peaks are expected between H2 and H3, confirming the phenethyl fragment. A correlation between H4 and H5 would also be anticipated, confirming their coupling.

  • HSQC: This experiment will correlate each proton signal with its directly attached carbon. For example, the triplet at ~2.85 ppm will correlate with the carbon signal at ~39.0 ppm.

  • HMBC: Key long-range correlations for assembling the structure would include:

    • Correlations from the benzylic proton (H4) to the carbons of its attached phenyl ring (C10, C11, C12) and to the carbon of the other phenyl ring (C7).

    • Correlations from the methylene protons (H2) to the carbons of their attached phenyl ring (C7, C8, C9).

Part 4: Concluding Remarks and Best Practices

The comprehensive application of 1D and 2D NMR spectroscopy provides a robust and reliable methodology for the complete structural elucidation of 2-Phenethylbenzyl alcohol. The protocols outlined in this guide, when executed with care, will yield high-quality data amenable to unambiguous interpretation.

Best Practices for High-Quality NMR:

  • Always use high-purity samples and solvents.

  • Ensure proper shimming of the instrument before each experiment.

  • Optimize acquisition parameters based on the specific sample and desired information.

  • Systematically process and analyze all spectra to build a cohesive structural argument.

  • When possible, compare experimental data with predicted spectra from reliable databases or software.[21]

By adhering to these principles and protocols, researchers can confidently characterize complex organic molecules, a critical step in drug discovery and development.

References

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  • NMRShiftDB - PubChem Data Source. (2025, March 14). PubChem. Retrieved January 11, 2026, from [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. Northwestern University. Retrieved January 11, 2026, from [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. Northwestern University. Retrieved January 11, 2026, from [Link]

  • IMSERC. (n.d.). TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT. Northwestern University. Retrieved January 11, 2026, from [Link]

  • UC Davis NMR Facility. (n.d.). Sample Preparation. Retrieved January 11, 2026, from [Link]

  • Spectral Database for Organic Compounds, SDBS. (n.d.). UW-Madison Libraries. Retrieved January 11, 2026, from [Link]

  • IMSERC. (n.d.). TUTORIAL: ge-2D COSY EXPERIMENT. Northwestern University. Retrieved January 11, 2026, from [Link]

  • University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Retrieved January 11, 2026, from [Link]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved January 11, 2026, from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 11, 2026, from [Link]

  • Standard Operating Procedure H-NMR. (n.d.). Retrieved January 11, 2026, from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved January 11, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 11, 2026, from [Link]

  • How to Prepare Samples for NMR. (n.d.). Retrieved January 11, 2026, from [Link]

  • Stepbystep procedure for NMR data acquisition. (n.d.). Retrieved January 11, 2026, from [Link]

  • Brus, J., & Jegorov, A. (2007). Through-Bonds and Through-Space Solid-State NMR Correlations at Natural Isotopic Abundance: Signal Assignment and Structural Study of Simvastatin. The Journal of Physical Chemistry A, 111(2), 433–443. [Link]

  • Fowler, N. J., Sljoka, A., & Williamson, M. P. (2020). A method for validating the accuracy of NMR protein structures. Nature Communications, 11(1), 6321. [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved January 11, 2026, from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

  • Reddit. (2017, November 4). NMR coupling, through bond or spatial? Or does it depend on type of NMR used? Retrieved January 11, 2026, from [Link]

  • Bruker. (n.d.). Mnova NMR | Automatic data processing. Retrieved January 11, 2026, from [Link]

  • Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between t... Retrieved January 11, 2026, from [Link]...

  • Introduction to nmrrr. (n.d.). CRAN. Retrieved January 11, 2026, from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved January 11, 2026, from [Link]

  • How to predict the 13C NMR spectrum of a compound. (2017, November 28). [Video]. YouTube. [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (n.d.). Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 11, 2026, from [Link]

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Method

Application Notes and Protocols for 2-Phenethylbenzyl Alcohol as a Preservative in Laboratory Media

Introduction: A Modern Solution for Media Preservation In the dynamic landscape of life sciences research and drug development, the integrity of laboratory media is paramount. Microbial contamination remains a persistent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Solution for Media Preservation

In the dynamic landscape of life sciences research and drug development, the integrity of laboratory media is paramount. Microbial contamination remains a persistent threat, capable of invalidating experiments, compromising cell cultures, and leading to significant losses in time and resources. While traditional preservation methods have their place, the search for effective, broad-spectrum, and compatible preservatives is ongoing. This document introduces 2-Phenethylbenzyl alcohol, more commonly known as 2-phenylethanol (PEA), as a promising candidate for the preservation of laboratory media.

2-Phenylethanol is an aromatic alcohol naturally found in various essential oils, such as rose, carnation, and jasmine.[1] It is widely used as a fragrance and preservative in the cosmetics and pharmaceutical industries due to its pleasant floral scent and antimicrobial properties.[2][3] Its "Generally Recognized as Safe" (GRAS) status for food applications further underscores its favorable safety profile.[4] This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-phenylethanol as a preservative in a variety of laboratory media. We will delve into its mechanism of action, antimicrobial spectrum, and provide detailed protocols for its validation and application.

The Science of 2-Phenylethanol as a Preservative

Mechanism of Action

The efficacy of 2-phenylethanol as a preservative stems from its multifaceted impact on microbial cells. Its primary mode of action is the disruption of the cell membrane's structural integrity.[5] Being an amphipathic molecule, it can insert itself into the lipid bilayer, increasing membrane fluidity and permeability. This disruption compromises essential cellular functions, including transport and energy generation.[6]

Furthermore, 2-phenylethanol has been shown to inhibit the synthesis of crucial macromolecules such as DNA, RNA, and proteins, thereby halting cell growth and proliferation.[7][8] In eukaryotic microbes like fungi, it can also lead to mitochondrial dysfunction.[6] This multi-targeted approach makes it an effective agent against a broad range of microorganisms and reduces the likelihood of resistance development.


PEA [label="2-Phenylethanol", fillcolor="#4285F4"]; Membrane [label="Microbial Cell\nMembrane", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Macromolecules [label="DNA, RNA, Protein\nSynthesis", fillcolor="#34A853"]; Mitochondria [label="Mitochondrial\nFunction (Fungi)", fillcolor="#EA4335"]; CellDeath [label="Inhibition of Growth\n&\nCell Death", shape="diamond", fillcolor="#5F6368"];

PEA -> Membrane [label="Disruption of\nLipid Bilayer"]; Membrane -> CellDeath [label="Increased Permeability,\nLoss of Function"]; PEA -> Macromolecules [label="Inhibition"]; Macromolecules -> CellDeath; PEA -> Mitochondria [label="Dysfunction"]; Mitochondria -> CellDeath; }

Figure 1: Proposed multi-target mechanism of 2-phenylethanol's antimicrobial action.

Antimicrobial Spectrum

2-Phenylethanol exhibits a broad spectrum of antimicrobial activity, making it effective against many of the common contaminants found in laboratory settings. These include:

  • Gram-Positive Bacteria: Such as Staphylococcus aureus.[4]

  • Gram-Negative Bacteria: Including Escherichia coli and Pseudomonas aeruginosa.[4][9]

  • Yeasts: For example, Candida albicans.[4]

  • Molds: Such as Aspergillus brasiliensis (formerly A. niger) and Penicillium species.[4][10]

This wide range of activity is particularly advantageous for preserving complex laboratory media, which can be susceptible to contamination from a variety of sources.

Key Physicochemical Properties

A thorough understanding of 2-phenylethanol's physical and chemical properties is essential for its effective application.

PropertyValueSource(s)
Chemical Formula C₈H₁₀O[11]
Molecular Weight 122.17 g/mol [12]
Appearance Colorless liquid with a floral (rose-like) odor[11]
Boiling Point 219-221 °C[11]
Melting Point -27 °C[11]
Solubility in Water Approx. 20 g/L (2 mL per 100 mL)[11][12]
pKa ~15.88[13]

Its relatively high boiling point suggests potential stability during heat sterilization methods like autoclaving, although this requires empirical validation as thermal decomposition can still occur.[1] Its moderate water solubility allows for its direct incorporation into aqueous media.

Protocols for Application and Validation

The successful implementation of 2-phenylethanol as a media preservative requires a systematic approach to determine its optimal concentration, compatibility, and efficacy in your specific laboratory media.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol outlines a method to determine the MIC of 2-phenylethanol against common laboratory contaminants.

Materials:

  • 2-Phenylethanol

  • Sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Cultures of relevant test organisms (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans, A. brasiliensis)

  • Sterile 96-well microtiter plates

  • Sterile tubes for serial dilutions

  • Incubator

Procedure:

  • Prepare a stock solution of 2-phenylethanol: Prepare a 4% (40 mg/mL) stock solution of 2-phenylethanol in the chosen sterile broth medium.

  • Perform serial dilutions: In a series of sterile tubes, perform two-fold serial dilutions of the 2-phenylethanol stock solution with the sterile broth to obtain a range of concentrations (e.g., 2%, 1%, 0.5%, 0.25%, etc.).

  • Inoculate microtiter plate:

    • Add 100 µL of each 2-phenylethanol dilution to the wells of a 96-well plate.

    • Include a positive control (broth with inoculum, no 2-phenylethanol) and a negative control (broth only).

  • Prepare microbial inoculum: Grow the test organisms to a logarithmic phase and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in the sterile broth.

  • Inoculate the wells: Add 5 µL of the prepared inoculum to each well (except the negative control).

  • Incubate: Incubate the plate at the optimal temperature for the test organism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for 24-48 hours (bacteria) or up to 5 days (fungi).

  • Determine MIC: The MIC is the lowest concentration of 2-phenylethanol at which no visible growth (turbidity) is observed.


A [label="Prepare 2-Phenylethanol Stock Solution", fillcolor="#4285F4"]; B [label="Perform Serial Dilutions in Broth", fillcolor="#4285F4"]; C [label="Prepare Microbial Inoculum", fillcolor="#34A853"]; D [label="Inoculate 96-Well Plate\n(Dilutions + Inoculum)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Incubate at Optimal Temperature", fillcolor="#EA4335"]; F [label="Observe for Growth (Turbidity)", fillcolor="#5F6368"]; G [label="Determine Lowest Concentration\nwith No Growth (MIC)", shape="diamond", fillcolor="#FFFFFF", fontcolor="#202124"];

A -> B -> D; C -> D; D -> E -> F -> G; }

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Compatibility and Stability in Laboratory Media

It is crucial to assess the compatibility of 2-phenylethanol with your specific lab media and its stability under your standard preparation and storage conditions, including autoclaving.

Materials:

  • 2-Phenylethanol

  • Your specific laboratory medium (liquid and solid)

  • Autoclave

  • pH meter

  • Spectrophotometer (optional)

  • Sterile petri dishes

Procedure:

  • Preparation of Test Media:

    • Prepare your lab medium according to the standard protocol.

    • Divide the medium into several aliquots.

    • Add 2-phenylethanol to the aliquots to achieve a range of concentrations around the previously determined MIC (e.g., MIC, 2x MIC, 4x MIC). Include a control group with no 2-phenylethanol.

  • Sterilization:

    • Autoclaving: Autoclave the media containing 2-phenylethanol using your standard cycle (typically 121°C for 15-20 minutes).

    • Filter Sterilization (for heat-sensitive media): For media that are typically filter-sterilized, add filter-sterilized 2-phenylethanol to the sterile medium.

  • Post-Sterilization Assessment:

    • Visual Inspection: Check for any precipitation, discoloration, or changes in clarity.

    • pH Measurement: Measure and record the pH of the media before and after the addition of 2-phenylethanol and sterilization.

    • Gelling Properties (for agar-based media): For solid media, pour plates and assess the gelling properties. Check for any softness or changes in the agar consistency.

  • Stability Over Time:

    • Store the prepared media under your standard storage conditions (e.g., room temperature, 4°C).

    • Visually inspect the media at regular intervals (e.g., 1, 2, 4, and 8 weeks) for any signs of degradation (e.g., precipitation, color change).

    • If possible, use analytical techniques like UV-spectrophotometry to quantify the concentration of 2-phenylethanol over time to assess for degradation.

Protocol 3: Preservative Efficacy Test (Challenge Test)

This protocol is a crucial step to validate the effectiveness of 2-phenylethanol in preventing microbial growth in your specific lab medium over time.[4][14]

Materials:

  • Your specific laboratory medium containing the selected concentration of 2-phenylethanol.

  • Control medium (no preservative).

  • Cultures of relevant test organisms.

  • Sterile containers for the test.

  • Sterile saline or buffer for dilutions.

  • Apparatus for microbial enumeration (e.g., agar plates, incubator).

Procedure:

  • Inoculation:

    • Dispense equal volumes of the preserved and control media into sterile containers.

    • Inoculate each container with a final concentration of 10⁵ to 10⁶ CFU/mL of the test microorganisms.[4] Use a separate container for each test organism.

  • Sampling and Enumeration:

    • Immediately after inoculation (time zero), and at specified intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each container.

    • Perform serial dilutions and plate on a suitable recovery agar medium to determine the number of viable microorganisms (CFU/mL).

  • Incubation and Evaluation:

    • Incubate the plates under appropriate conditions.

    • Count the colonies and calculate the log reduction in microbial concentration compared to the initial inoculum.

    • Acceptance criteria can be based on pharmacopeial standards (e.g., USP <51>), which typically require a significant reduction in bacteria (e.g., ≥1.0 log reduction by day 7 and ≥3.0 log reduction by day 14) and no increase in yeast and mold counts.[7]


Start [label="Prepare Preserved & Control Media", fillcolor="#4285F4"]; Inoculate [label="Inoculate Media with Test Organisms\n(10^5-10^6 CFU/mL)", fillcolor="#FBBC05", fontcolor="#202124"]; Sample_T0 [label="Sample at Time 0\n(Enumerate CFU/mL)", fillcolor="#34A853"]; Incubate [label="Incubate at Room Temperature", fillcolor="#EA4335"]; Sample_T7 [label="Sample at Day 7\n(Enumerate CFU/mL)", fillcolor="#34A853"]; Sample_T14 [label="Sample at Day 14\n(Enumerate CFU/mL)", fillcolor="#34A853"]; Sample_T28 [label="Sample at Day 28\n(Enumerate CFU/mL)", fillcolor="#34A853"]; Evaluate [label="Calculate Log Reduction\n& Compare to Acceptance Criteria", shape="diamond", fillcolor="#5F6368"];

Start -> Inoculate; Inoculate -> Sample_T0; Inoculate -> Incubate; Incubate -> Sample_T7 -> Sample_T14 -> Sample_T28 -> Evaluate; Sample_T0 -> Evaluate; }

Figure 3: Workflow for the Preservative Efficacy (Challenge) Test.

Considerations for Cell Culture Applications

When considering 2-phenylethanol for the preservation of cell culture media, its potential cytotoxicity to mammalian cells is a critical factor. While it is used in some pharmaceutical preparations, its direct and continuous exposure to sensitive cell lines requires careful evaluation.

  • Cytotoxicity Testing: It is imperative to perform cytotoxicity assays (e.g., MTT, XTT, or trypan blue exclusion assays) on your specific cell lines to determine the maximum non-toxic concentration of 2-phenylethanol. Studies have shown that ethanol, a related alcohol, can impact the viability of cell lines like HeLa.[15]

  • Impact on Cell Function: Beyond viability, assess the potential impact of sub-lethal concentrations of 2-phenylethanol on key cellular functions, such as proliferation rate, morphology, and expression of specific markers.

  • Alternative Strategies: For sensitive cell culture applications, consider using 2-phenylethanol to preserve stock solutions of media components that are later diluted to a non-toxic concentration in the final working medium.

Conclusion and Best Practices

Key Takeaways:

  • Start with MIC determination: Establish the baseline effective concentration against relevant microbial contaminants.

  • Validate compatibility and stability: Ensure that 2-phenylethanol does not negatively interact with your media components or degrade during preparation and storage.

  • Perform a robust challenge test: This is the definitive step to confirm the preservative's effectiveness in your final product.

  • Exercise caution with cell culture media: Thoroughly evaluate cytotoxicity and its potential impact on cellular physiology.

By following these guidelines and protocols, researchers, scientists, and drug development professionals can confidently evaluate and implement 2-phenylethanol as a modern and effective solution for safeguarding the integrity of their laboratory media.

References

  • Microchem Laboratory. (n.d.). Preservative Challenge “Quick Test”. Retrieved from [Link]

  • Eurofins. (2024, August 30). Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness. Retrieved from [Link]

  • Merck Millipore. (n.d.). Preservative Effectiveness | Industrial Microbiology. Retrieved from [Link]

  • Microbiologics Blog. (2018, September 27). Preservative Testing - Choice of Challenge Isolates. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Preservatives-Effectiveness Tests. Retrieved from [Link]

  • DSpace Repository. (n.d.). Investigation of Antimicrobial and Antibiofilm Effects of Some Preservatives Used in Drugs, Cosmetics and Food Products. Retrieved from [Link]

  • ResearchGate. (2017, July 14). (PDF) Antimicrobial Preservatives. Retrieved from [Link]

  • Mies, T., et al. (n.d.). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. PMC. Retrieved from [Link]

  • Journal of the Society of Cosmetic Chemists. (n.d.). Volume 56 No 5 page 360. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, October 15). Antimicrobial Preservatives Part Two: Choosing a Preservative. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylethanol. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Antimicrobial Preservatives Part One: Choosing a Preservative System. Retrieved from [Link]

  • ResearchGate. (n.d.). Developing a Test Method for Determining the Effectiveness of Antimicrobial Preservatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). Phenylethyl Alcohol. Retrieved from [Link]

  • ResearchGate. (2021, June 12). Deactivation of the preservative for microbial testing?. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition of 2-phenylethanol: A computational study on mechanism | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Limiting Separation Factors and Limiting Activity Coefficients for 2-Phenylethanol and 2-Phenylethanal in Water at 100 °C | Request PDF. Retrieved from [Link]

  • Sure BioChem Laboratories. (2020, November 19). The Growing Need for Preservative Efficacy Testing. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative analysis of preservatives drug preparations by microbiological assay. Retrieved from [Link]

  • P. aeruginosa Metabolome Database. (n.d.). 2-phenylethanol (PAMDB120153). Retrieved from [Link]

  • PubMed. (2003, June). Aromatic alcohols and their effect on Gram-negative bacteria, cocci and mycobacteria. Retrieved from [Link]

  • DergiPark. (2018, December 31). Neutalizants for Antimicrobial Effective Preservatives in Microbiological Analysis in Cosmetic Products. Retrieved from [Link]

  • NCBI. (n.d.). HEK293 cell line toxicity. Retrieved from [Link]

  • PMC. (n.d.). Alcohol Exposure Impacts the Composition of HeLa-Derived Extracellular Vesicles. Retrieved from [Link]

  • PMC. (n.d.). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. Retrieved from [Link]

  • MDPI. (n.d.). Increasing Solvent Tolerance to Improve Microbial Production of Alcohols, Terpenoids and Aromatics. Retrieved from [Link]

  • Alpha Biosciences. (n.d.). Phenylethanol Agar. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Properties of gels from mixed agar and fish gelatin. Retrieved from [Link]

  • Wiley Online Library. (2025, October 8). Poly(vinyl alcohol)‐Agar Double Network Hydrogels: Linking Formulation to Mechanical and Rheological Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamic rheology of agar gels: Theory and experiments. Part II: Gelation behavior of agar sols and fitting of a theoretical rheological model | Request PDF. Retrieved from [Link]

  • Global Bioingredients. (2025, May 6). What is the role of peptones and agar in culture media?. Retrieved from [Link]

  • NIH. (2019, February 14). Isolation and identification of aroma producing strain with esterification capacity from yellow water. Retrieved from [Link]

  • PMC. (n.d.). The Cytotoxicity and Nephroprotective Activity of the Ethanol Extracts of Angelica keiskei Koidzumi Stems and Leaves against the NAPQI-Induced Human Embryonic Kidney (HEK293) Cell Line. Retrieved from [Link]

  • rapidmicrobiology. (2021, August 3). Agar and Peptones for Microbiological Culture Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity against HeLa cell lines. | Download Scientific Diagram. Retrieved from [Link]

  • BPS Bioscience. (2024, November 20). HeLa, CHO, HEK293T, Jurkat and More: Cell Lines from BPS Bioscience for Your Research. Retrieved from [Link]

Sources

Application

The Versatile Scaffold: 2-Phenethylbenzyl Alcohol in Modern Organic Synthesis

In the landscape of contemporary organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. Among these, the diarylmethane motif and it...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. Among these, the diarylmethane motif and its derivatives have garnered considerable attention due to their prevalence in medicinally active compounds and functional materials. This document provides a detailed exploration of 2-phenethylbenzyl alcohol, a nuanced building block, offering insights into its synthesis and potential applications for researchers, scientists, and professionals in drug development. While not as commonly cited as other benzyl alcohol derivatives, its unique structural features present untapped opportunities for innovation.

Strategic Significance of the 2-Phenethylbenzyl Moiety

The 2-phenethylbenzyl alcohol scaffold incorporates a flexible phenethyl group ortho to a benzyl alcohol functionality. This arrangement offers a unique three-dimensional architecture that can be exploited in several ways:

  • Conformational Influence: The phenethyl group can influence the local conformation of molecules, which is a critical factor in designing compounds that interact with biological targets such as enzymes and receptors.

  • Lipophilicity Modulation: The presence of the additional phenyl ring increases the lipophilicity of the molecule, a key parameter in tuning the pharmacokinetic properties of drug candidates.

  • Metabolic Stability: The diarylmethane structure can influence the metabolic stability of a compound, potentially blocking sites of oxidation.

  • Synthetic Handle: The primary alcohol provides a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

Synthetic Pathways to 2-Phenethylbenzyl Alcohol

Due to the limited direct literature on the synthesis of 2-phenethylbenzyl alcohol, this section outlines plausible and robust synthetic strategies based on well-established organic transformations. The primary disconnection approach points towards 2-(2-phenylethyl)benzoic acid or its derivatives as key intermediates.

Workflow for the Synthesis of 2-Phenethylbenzyl Alcohol

G cluster_0 Pathway A: Reduction of Benzoic Acid Derivative cluster_1 Pathway B: Grignard Route A1 2-(2-Phenylethyl)benzoic acid A2 Reduction A1->A2 e.g., LiAlH4, BH3-THF A3 2-Phenethylbenzyl alcohol A2->A3 B1 2-Bromobenzyl alcohol derivative B3 Coupling Reaction B1->B3 B2 Phenethylmagnesium bromide B2->B3 B4 Deprotection (if needed) B3->B4 B4->A3

Caption: Synthetic strategies for 2-phenethylbenzyl alcohol.

Protocol 1: Synthesis of 2-(2-Phenylethyl)benzoic Acid

A key precursor for 2-phenethylbenzyl alcohol is 2-(2-phenylethyl)benzoic acid. An efficient method for its synthesis involves the reduction of 3-phenylphthalide (benzphthalide) via transfer hydrogenation.[1]

Materials:

  • 3-Phenylphthalide

  • Dipentene (or Limonene)

  • 10% Palladium on Carbon (Pd/C)

  • Acetone

  • Rotary Evaporator

  • Reflux Apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-phenylphthalide (1 equivalent), dipentene (1.5 equivalents by volume), and 10% Pd/C (10% by weight of the phthalide).

  • Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with acetone.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2-(2-phenylethyl)benzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Physicochemical Properties of 2-(2-Phenylethyl)benzoic acid

PropertyValueReference
CAS Number4890-85-1[2][3]
Molecular FormulaC₁₅H₁₄O₂[2]
Molecular Weight226.27 g/mol [2]
Melting Point127-132 °C[2][3]
Boiling Point259 °C[2]
Protocol 2: Reduction of 2-(2-Phenylethyl)benzoic Acid to 2-Phenethylbenzyl Alcohol

The reduction of the carboxylic acid to the primary alcohol is a standard transformation that can be achieved with several reducing agents.

Materials:

  • 2-(2-Phenylethyl)benzoic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Aqueous HCl (for workup)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure (using LiAlH₄):

  • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(2-phenylethyl)benzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Combine the organic filtrates, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 2-phenethylbenzyl alcohol.

  • The crude product can be purified by column chromatography on silica gel.

Applications of 2-Phenethylbenzyl Alcohol as a Building Block

The strategic placement of the phenethyl and hydroxymethyl groups on the benzene ring makes 2-phenethylbenzyl alcohol a valuable precursor for a variety of molecular scaffolds.

Application 1: Synthesis of Novel Heterocyclic Systems

The primary alcohol functionality can be readily converted to other functional groups, such as halides or aldehydes, which can then participate in cyclization reactions. For instance, oxidation to the corresponding aldehyde would provide a substrate for the synthesis of isoquinoline or isobenzofuran derivatives.

Application 2: Elaboration into Pharmaceutical Scaffolds

The diarylmethane core is a privileged structure in medicinal chemistry.[4][5] 2-Phenethylbenzyl alcohol can serve as a starting point for the synthesis of analogues of known drugs or for the exploration of new chemical space. For example, the dibenzosuberone core, present in drugs like Amitriptyline, is synthesized from 2-(2-phenylethyl)benzoic acid, the direct precursor to our title compound.[1] This highlights the potential of 2-phenethylbenzyl alcohol in the synthesis of tricyclic antidepressants and related compounds.

Furthermore, the diarylmethane scaffold is a key feature in the development of noscapine analogues, which have shown promise as anti-cancer agents.[6][7][8][9] The structural motifs present in 2-phenethylbenzyl alcohol could be leveraged in the design of novel noscapinoids.

Application 3: Ligand Synthesis for Catalysis

The ortho-substitution pattern and the presence of a modifiable hydroxyl group make 2-phenethylbenzyl alcohol an interesting candidate for the synthesis of novel ligands for transition metal catalysis. The hydroxyl group can be used to introduce phosphine, amine, or other coordinating moieties, while the phenethyl group can provide steric bulk and influence the electronic properties of the metal center.

Experimental Considerations and Causality

  • Choice of Reducing Agent: While LiAlH₄ is highly effective for the reduction of carboxylic acids, it is non-selective. BH₃·THF offers a milder alternative that can tolerate a wider range of functional groups, which would be advantageous if the aromatic rings were substituted with reducible moieties.

  • Inert Atmosphere: Reactions involving highly reactive organometallic reagents like Grignard reagents and strong reducing agents like LiAlH₄ must be conducted under an inert atmosphere to prevent quenching by atmospheric moisture and oxygen.[10][11][12]

  • Purification Techniques: Due to the non-polar nature of the diarylmethane core, purification of 2-phenethylbenzyl alcohol and its derivatives is typically achieved using normal-phase column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is generally effective.

Conclusion

2-Phenethylbenzyl alcohol, while not a mainstream building block, presents a wealth of opportunities for the creative synthetic chemist. Its unique topology and the versatility of its primary alcohol functionality make it a valuable starting point for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. The synthetic routes outlined in this document, based on established and reliable chemical transformations, provide a clear pathway for accessing this intriguing molecule and exploring its full potential as a versatile building block in organic synthesis.

References

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  • Unknown Source. organic synthesis: benzoic acid via a grignard reaction.
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  • Unknown Source. Grignard Reaction.
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  • Unknown Source. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
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  • ResearchGate. Review of Noscapine and its analogues as potential anti-cancer drugs. Available from: [Link].

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Method

Application Notes and Protocols: Enantioselective Synthesis of 2-Phenethylbenzyl Alcohol Derivatives

Abstract: This document provides a comprehensive guide to the enantioselective synthesis of 2-phenethylbenzyl alcohol derivatives, a class of compounds with significant potential in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the enantioselective synthesis of 2-phenethylbenzyl alcohol derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. We delve into the core principles of asymmetric catalysis as applied to this specific structural motif, focusing on practical, field-proven protocols. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying scientific rationale to empower effective experimental design and troubleshooting. Key strategies, including asymmetric transfer hydrogenation of corresponding ketones and enantioselective arylation of aldehydes, are discussed in detail.

Introduction: The Significance of Chiral 2-Phenethylbenzyl Alcohols

Chiral molecules are at the forefront of modern drug discovery and development. The specific three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. 2-Phenethylbenzyl alcohol derivatives, possessing a chiral carbinol center, represent a valuable scaffold for the synthesis of biologically active compounds. Their structural framework is found in various therapeutic agents, highlighting the importance of controlling their stereochemistry to optimize efficacy and minimize potential off-target effects.

The enantioselective synthesis of these diarylmethanols presents a formidable challenge due to the steric and electronic similarity of the two aryl groups attached to the carbinol carbon.[1] This guide will explore robust catalytic methods that have emerged to address this challenge, providing reliable pathways to enantiomerically enriched 2-phenethylbenzyl alcohols.

Core Synthetic Strategies

Two primary and highly effective strategies for the enantioselective synthesis of 2-phenethylbenzyl alcohol derivatives are:

  • Asymmetric Reduction of Prochiral Ketones: This is one of the most direct and widely used methods.[2][3] It involves the enantioselective reduction of a 2-phenethylbenzyl ketone to the corresponding chiral alcohol.

  • Asymmetric Arylation of Aldehydes: This method involves the enantioselective addition of an aryl nucleophile (derived from a phenethyl precursor) to an aromatic aldehyde, or vice versa.[4][5]

This application note will focus on the first strategy, providing a detailed protocol for the asymmetric transfer hydrogenation of a model ketone, a versatile and scalable method.

Asymmetric Transfer Hydrogenation: A Powerful and Practical Approach

Asymmetric transfer hydrogenation (ATH) has become a cornerstone of modern organic synthesis for the production of chiral alcohols. This method utilizes a simple and readily available hydrogen source, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst to achieve high enantioselectivity.[3] Ruthenium-based catalysts, in particular, have demonstrated exceptional performance in the reduction of a wide range of ketones.[6][7]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for Ru-catalyzed ATH involves a concerted outer-sphere hydrogen transfer from the ruthenium hydride species to the ketone substrate. The chirality of the ligand dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the alcohol.

Asymmetric Transfer Hydrogenation Cycle cluster_0 Catalytic Cycle Ru_Precatalyst [Ru(p-cymene)Cl2]2 + Chiral Ligand Active_Ru_H Active Ru-H Catalyst Ru_Precatalyst->Active_Ru_H Activation with Base and H-source Ketone_Coordination Ketone Coordination (Substrate Binding) Active_Ru_H->Ketone_Coordination Ketone Transition_State Diastereomeric Transition State Ketone_Coordination->Transition_State Hydride Transfer Product_Release Product Release & Catalyst Regeneration Transition_State->Product_Release Alcohol Product Product_Release->Active_Ru_H H-source Alcohol Chiral 2-Phenethylbenzyl Alcohol Product_Release->Alcohol H_Source_Out Acetone Product_Release->H_Source_Out Ketone 2-Phenethylbenzyl Ketone Ketone->Ketone_Coordination H_Source_In Isopropanol H_Source_In->Product_Release

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

Detailed Protocol: Enantioselective Synthesis of (S)-1-(2-Phenethylphenyl)ethanol

This protocol details the asymmetric transfer hydrogenation of 2'-acetyl-1,2-diphenylethane to yield (S)-1-(2-phenethylphenyl)ethanol, a representative 2-phenethylbenzyl alcohol derivative.

Materials and Reagents
  • 2'-Acetyl-1,2-diphenylethane (Substrate)

  • [{RuCl₂(p-cymene)}₂] (Ruthenium Precatalyst)

  • (S,S)-TsDPEN (Chiral Ligand)

  • Sodium Formate (Hydrogen Source)

  • Triethylamine (Base)

  • Degassed Isopropanol (Solvent)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous MgSO₄

  • Silica Gel for column chromatography

  • Standard laboratory glassware and equipment (Schlenk line, magnetic stirrer, etc.)

Experimental Procedure

Step 1: Catalyst Preparation (in situ)

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [{RuCl₂(p-cymene)}₂] (0.005 mmol, 1.0 mol%) and (S,S)-TsDPEN (0.011 mmol, 2.2 mol%).

  • Add degassed isopropanol (2.0 mL).

  • Stir the mixture at room temperature for 20-30 minutes until a clear, orange-red solution is formed.

Causality: The pre-stirring of the ruthenium precursor and the chiral diamine ligand in the solvent allows for the in situ formation of the active catalytic species.

Step 2: Reaction Setup

  • In a separate dry Schlenk flask under an inert atmosphere, dissolve 2'-acetyl-1,2-diphenylethane (0.5 mmol, 1.0 equiv.) in degassed isopropanol (3.0 mL).

  • Add sodium formate (2.5 mmol, 5.0 equiv.) and triethylamine (0.1 mmol, 0.2 equiv.).

  • To this solution, add the pre-formed catalyst solution from Step 1 via cannula.

  • Stir the reaction mixture at the desired temperature (e.g., 40 °C).

Causality: Sodium formate serves as the hydride source, and triethylamine acts as a base to facilitate the catalytic cycle. Isopropanol is a common and effective solvent for this transformation.

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

Step 4: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-1-(2-phenethylphenyl)ethanol.

Step 5: Characterization

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

  • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions can significantly impact the yield and enantioselectivity of the reaction. Below is a table summarizing representative data for the asymmetric reduction of acetophenone derivatives, which are structurally similar to the target ketones.

Catalyst SystemLigandH-SourceTemp (°C)Yield (%)ee (%)Reference
[{RuCl₂(p-cymene)}₂](S,S)-TsDPENHCOOH/Et₃N289597 (R)[7]
[{RuCl₂(p-cymene)}₂]Pseudo-dipeptidei-PrOH/NaOHRT>99>99 (S)
Ir-Complex-i-PrOH809896 (S)[6]
Rh-ComplexChiral DiamineH₂30>9999 (R)[3]

Note: The stereochemical outcome (R or S) is dependent on the specific enantiomer of the chiral ligand used.

Troubleshooting and Field-Proven Insights

  • Low Enantioselectivity:

    • Impure Ligand: Ensure the chiral ligand is of high purity.

    • Moisture: The reaction is sensitive to moisture. Use dry solvents and glassware.

    • Incorrect Ligand-to-Metal Ratio: The optimal ratio is crucial for catalytic activity and selectivity.

  • Low Conversion:

    • Inactive Catalyst: Ensure the catalyst precursor is of good quality and the active catalyst is formed correctly.

    • Insufficient Reaction Time or Temperature: Optimize reaction parameters.

    • Substrate Inhibition: In some cases, high substrate concentrations can inhibit the catalyst.

Conclusion

The enantioselective synthesis of 2-phenethylbenzyl alcohol derivatives is a critical endeavor for the advancement of medicinal chemistry and related fields. Asymmetric transfer hydrogenation of the corresponding prochiral ketones stands out as a robust, scalable, and highly efficient method. By understanding the underlying principles of the catalytic cycle and adhering to meticulous experimental protocols, researchers can reliably access these valuable chiral building blocks with high enantiopurity. The methodologies and insights provided in this guide are intended to serve as a practical resource for scientists engaged in the synthesis and application of these important chiral molecules.

References

  • Rueping, M., et al. (2016). Asymmetric Brønsted Acid Catalyzed Substitution of Diaryl Methanols with Thiols and Alcohols for the Synthesis of Chiral Thioethers and Ethers. Angewandte Chemie International Edition, 55(15), 4803-4807. [Link]

  • Roy, P., & Walsh, P. J. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. Journal of the American Chemical Society, 131(34), 12052–12053. [Link]

  • Bäuerle, S., & Bolm, C. (2011). Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. Chemical Society Reviews, 40(3), 1369-1381. [Link]

  • Zhang, J., et al. (2020). Synthesis of Chiral Diaryl Methanols via RuPHOX‐Ru Catalyzed Asymmetric Hydrogenation. Chemistry – An Asian Journal, 15(18), 2841-2844. [Link]

  • Walsh, P. J., et al. (2009). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl-, and Diheteroarylmethanols. Journal of the American Chemical Society, 131(34), 12052-12053. [Link]

  • Various Authors. (2011). Enantioselective Reduction of Ketones. Organic Reactions. [Link]

  • Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523–1535. [Link]

  • Wikipedia contributors. (2023). Enantioselective ketone reduction. Wikipedia, The Free Encyclopedia. [Link]

  • University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. CHEM 242 Lecture Notes. [Link]

  • Schmid, A., et al. (2001). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 55(3), 305-310. [Link]

  • CN109574797B - Preparation method of chiral benzyl alcohol - Google P

Sources

Application

Application Notes and Protocols for Investigating the Antimicrobial Mechanism of 2-Phenethylbenzyl Alcohol

Introduction The increasing prevalence of antimicrobial resistance necessitates the discovery and characterization of novel antibacterial agents. 2-Phenethylbenzyl alcohol is a compound of interest for its potential anti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The increasing prevalence of antimicrobial resistance necessitates the discovery and characterization of novel antibacterial agents. 2-Phenethylbenzyl alcohol is a compound of interest for its potential antimicrobial properties. However, as of this writing, its specific mechanism of action against microbial pathogens has not been extensively characterized in publicly available literature. This guide provides a systematic, hypothesis-driven framework for researchers, scientists, and drug development professionals to elucidate the antimicrobial mechanism of 2-Phenethylbenzyl alcohol.

Our approach is grounded in the analysis of structurally related aromatic alcohols, such as 2-phenylethanol (PEA), which are known to exert antimicrobial effects through various mechanisms, including disruption of cell membrane integrity and inhibition of essential biosynthetic pathways.[1][2][3] We will proceed by first quantifying the antimicrobial potency of 2-Phenethylbenzyl alcohol and then systematically investigating a series of probable cellular targets. Each proposed experiment is designed as a self-validating system with clear causality behind the methodological choices, ensuring the generation of robust and interpretable data.

This document will guide the user through a logical workflow, from initial characterization to in-depth mechanistic studies, providing detailed, field-proven protocols and tools for data interpretation.

Part 1: Foundational Characterization of Antimicrobial Activity

Rationale & Causality: Before investigating how a compound works, it is imperative to determine if and how well it works. The initial characterization establishes the potency and the nature of the antimicrobial activity (i.e., whether it inhibits growth or actively kills the bacteria). The Minimum Inhibitory Concentration (MIC) is the foundational metric of antimicrobial potency, defined as the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism.[4] Following MIC determination, a time-kill kinetic assay reveals the dynamic relationship between the compound's concentration and its bactericidal or bacteriostatic effect over time.[5][6] This initial data is crucial for selecting appropriate concentrations for subsequent, more complex mechanistic assays.

Experimental Workflow: Initial Characterization

G cluster_0 Phase 1: Potency & Dynamics A Prepare 2-Phenethylbenzyl Alcohol Stock Solution C Perform Broth Microdilution Assay [1, 6] A->C B Select Test Organisms (Gram+, Gram-, e.g., S. aureus, E. coli) B->C D Determine MIC & MBC Values C->D E Perform Time-Kill Kinetic Assay at 1x, 2x, 4x MIC [13] D->E F Characterize as Bactericidal (≥3-log10 reduction) or Bacteriostatic [16] E->F

Caption: Workflow for initial antimicrobial characterization.

Protocol 1.1: Determination of Minimum Inhibitory (MIC) and Minimum Bactericidal (MBC) Concentrations via Broth Microdilution

This protocol determines the lowest concentration of 2-Phenethylbenzyl alcohol required to inhibit visible bacterial growth (MIC) and to kill 99.9% of the initial inoculum (MBC).[7][8]

Materials:

  • 2-Phenethylbenzyl alcohol (stock solution of known concentration in a suitable solvent, e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile diluent (e.g., DMSO, water).

  • Spectrophotometer.

  • Incubator (35°C ± 2°C).

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]

    • Dilute this adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[8]

  • Preparation of Serial Dilutions:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the 2-Phenethylbenzyl alcohol stock solution (prepared at 2x the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (inoculum, no compound). Well 12 will be the sterility control (broth only).

  • Inoculation:

    • Within 30 minutes of preparation, add 50 µL of the standardized bacterial inoculum (prepared in step 1) to wells 1 through 11. This brings the total volume to 100 µL and the final bacterial density to ~5 x 10⁵ CFU/mL.[8]

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • MIC Determination:

    • Following incubation, the MIC is visually determined as the lowest concentration of 2-Phenethylbenzyl alcohol that completely inhibits visible growth (i.e., the first clear well).[9]

  • MBC Determination:

    • From each well that shows no visible growth (the MIC well and those with higher concentrations), plate 10 µL onto a fresh agar plate (e.g., Tryptic Soy Agar).

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[7]

Data Presentation: MIC/MBC Values
Test OrganismStrain IDMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Enterococcus faecalisATCC 29212
Note: An MBC/MIC ratio of ≤4 is typically considered bactericidal, while a ratio >4 is considered bacteriostatic.

Part 2: Elucidation of the Primary Cellular Target

Rationale & Causality: With the effective concentration range established, the investigation can proceed to identify the primary cellular target. A logical starting point for an amphipathic molecule like 2-Phenethylbenzyl alcohol is the cell membrane.[1] Damage to the membrane is a rapid mechanism of action and can be detected by measuring the loss of membrane potential or the leakage of intracellular contents.[2][10] If the membrane remains intact at bactericidal concentrations, the compound likely acts on an internal target. Subsequent experiments should then focus on vital intracellular processes such as the synthesis of DNA, RNA, and proteins, or the generation of oxidative stress.[11][12]

Hypothesis 1: Disruption of Cell Membrane Integrity

Many antimicrobial alcohols function by inserting their hydrophobic moieties into the lipid bilayer, disrupting its structure and function.[1] This leads to increased membrane permeability, dissipation of the transmembrane potential essential for cellular energy production, and leakage of vital intracellular components like ions and metabolites.[2][10][13]

Proposed Mechanism: Membrane Disruption

G cluster_0 Bacterial Cell Membrane Cytoplasmic Membrane (Lipid Bilayer) Potential Maintained Membrane Potential (ΔΨ) Membrane->Potential Depolarization Leakage Ion Leakage (e.g., K+) Membrane->Leakage Induces Potential->Membrane Energizes Death Cell Death Potential->Death Leakage->Death Compound 2-Phenethylbenzyl Alcohol Compound->Membrane Inserts into & Disrupts

Caption: Hypothesized mechanism of membrane disruption.

Protocol 2.1: Membrane Potential Assay

This protocol uses the voltage-sensitive fluorescent dye 3,3’-dipropylthiadicarbocyanine iodide [DiSC₃(5)] to assess changes in bacterial membrane potential.[14] In healthy, polarized cells, the dye is quenched. Depolarization causes the dye to be released, resulting in an increase in fluorescence.[15]

Materials:

  • DiSC₃(5) dye (stock solution in DMSO).

  • Test bacterial suspension (prepared to mid-log phase, washed, and resuspended in buffer).

  • 96-well black, clear-bottom microtiter plate.

  • Fluorescence plate reader (Excitation ~622 nm, Emission ~670 nm).

  • Valinomycin (positive control for depolarization).

Procedure:

  • Adjust the bacterial suspension to an OD₆₀₀ of 0.2 in a suitable buffer (e.g., PBS with 0.1% glucose).

  • Add DiSC₃(5) to a final concentration of 1-2 µM and incubate in the dark with shaking for ~15-30 minutes to allow for dye uptake and quenching.

  • Dispense 190 µL of the dye-loaded cell suspension into the wells of the microtiter plate.

  • Measure the baseline fluorescence for 5 minutes.

  • Add 10 µL of 2-Phenethylbenzyl alcohol (at 2x, 4x, 8x MIC) or controls (DMSO vehicle, Valinomycin).

  • Immediately begin kinetic fluorescence readings every minute for at least 30-60 minutes.

  • An increase in fluorescence intensity relative to the vehicle control indicates membrane depolarization.

Data Presentation: Membrane Depolarization
ConcentrationTime to Onset of Depolarization (min)Maximum Fluorescence Increase (% of Positive Control)
Vehicle ControlN/A0%
2x MIC
4x MIC
8x MIC
Valinomycin (Positive Control)< 1100%
Hypothesis 2: Inhibition of Macromolecular Synthesis

If membrane integrity is not compromised, 2-Phenethylbenzyl alcohol may be inhibiting essential intracellular processes. The synthesis of DNA, RNA, and proteins are fundamental to bacterial survival and are common targets for antimicrobial agents.[16][17] Early studies on the related compound PEA suggested a selective inhibition of DNA synthesis.[11]

Experimental Workflow: Macromolecular Synthesis Inhibition```dot

G

Caption: Decision tree for elucidating the primary antimicrobial target.

References

  • Microbe Investigations AG. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Strahl, H., & Hamoen, L. W. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology Society. Retrieved from [Link]

  • Junaid, S., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). Retrieved from [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • Baltekin, Ö., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Retrieved from [Link]

  • Riehm, J., et al. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. National Institutes of Health (NIH). Retrieved from [Link]

  • Silver, S., & Wendt, L. (1967). Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. Journal of Bacteriology. Retrieved from [Link]

  • Strahl, H., & Hamoen, L. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. bioRxiv. Retrieved from [Link]

  • Berrah, G., & Konetzka, W. A. (1962). SELECTIVE AND REVERSIBLE INHIBITION OF THE SYNTHESIS OF BACTERIAL DEOXYRIBONUCLEIC ACID BY PHENETHYL ALCOHOL. National Institutes of Health (NIH). Retrieved from [Link]

  • Scribd. (n.d.). Time Kill Assay. Retrieved from [Link]

  • Gruenewald, D., et al. (2021). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. National Institutes of Health (NIH). Retrieved from [Link]

  • Strahl, H., et al. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • D'arrigo, M., et al. (1990). Antibacterial activity of phenethyl alcohol and resulting membrane alterations. Research in Microbiology. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Feng, J., et al. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. Retrieved from [Link]

  • Silver, S., & Wendt, L. (1967). Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. National Institutes of Health (NIH). Retrieved from [Link]

  • Lilley, B. D., & Brewer, J. H. (1953). The Selective Antibacterial Action of Phenylethyl Alcohol. Journal of the American Pharmaceutical Association. Retrieved from [Link]

  • Strahl, H., & Hamoen, L. W. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology Society. Retrieved from [Link]

  • Riehm, J., et al. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. Semantic Scholar. Retrieved from [Link]

  • Yasmeen, A., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Retrieved from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. MDPI. Retrieved from [Link]

  • Junaid, S., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. Retrieved from [Link]

  • Prevost, C., & Moses, V. (1966). Action of Phenethyl Alcohol on the Synthesis of Macromolecules in Escherichia coli. National Institutes of Health (NIH). Retrieved from [Link]

  • Rosenkranz, H. S., et al. (1965). PHENETHYL ALCOHOL. I. EFFECT ON MACROMOLECULAR SYNTHESIS OF ESCHERICHIA COLI. Journal of Bacteriology. Retrieved from [Link]

  • Moir, D. T., et al. (2004). Discovery and Analysis of Natural-Product Compounds Inhibiting Protein Synthesis in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Tönjes, L., et al. (2024). Inhibition Control by Continuous Extractive Fermentation Enhances De Novo 2-Phenylethanol Production by Yeast. Biotechnology and Bioengineering. Retrieved from [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Hua, D., et al. (2012). Synergistic Inhibition Effect of 2-phenylethanol and Ethanol on Bioproduction of Natural 2-phenylethanol by Saccharomyces Cerevisiae and Process Enhancement. Journal of Bioscience and Bioengineering. Retrieved from [Link]

  • Aryal, S. (2023). Protein Synthesis Inhibitors- Definition, Examples, Inhibition, Resistance. Microbe Notes. Retrieved from [Link]

  • Contreras-López, E., et al. (2019). Assessment of antimicrobial activity. Protocols.io. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protein Biosynthesis Inhibitor. Retrieved from [Link]

  • Orelle, C., et al. (2013). Tools for Characterizing Bacterial Protein Synthesis Inhibitors. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Common metabolic paths involved in the production of 2-phenylethanol and 2-phenethyl acetate. Retrieved from [Link]

  • Criado, M., et al. (2021). Antioxidant and antimicrobial properties of tyrosol and derivative-compounds in the presence of vitamin B2. Assays of synergistic antioxidant effect with commercial food additives. Food Chemistry. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Phenethylbenzyl Alcohol

Welcome to the technical support center for the synthesis of 2-phenethylbenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenethylbenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the common challenges associated with this synthesis, improve your yields, and ensure the purity of your final product.

Core Synthesis Protocols

The synthesis of 2-phenethylbenzyl alcohol can be effectively approached via two primary routes: a Grignard reaction and a Suzuki-Miyaura cross-coupling. The choice between them often depends on the availability of starting materials, functional group tolerance, and scalability.

Method A: Grignard Reaction with Formaldehyde

This classic organometallic approach involves the formation of a Grignard reagent from 2-phenethylbromobenzene, which then acts as a nucleophile, attacking formaldehyde to form the desired primary alcohol after an acidic workup.[1][2]

Experimental Protocol: Grignard Synthesis

Step 1: Preparation of 2-Phenethylphenylmagnesium Bromide

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Reagent Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

  • Initiation: Add a small crystal of iodine to the flask. The color will help visualize the initiation. Add a small portion of a solution of 2-phenethylbromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium.

  • Grignard Formation: The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. Once initiated, add the remaining 2-phenethylbromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. A cloudy, grey-to-brown mixture is expected.[3]

Step 2: Reaction with Formaldehyde

  • Formaldehyde Source: Gaseous formaldehyde, generated by heating paraformaldehyde, is bubbled through the Grignard solution, or the Grignard solution is added to a cooled slurry of paraformaldehyde in THF. Using gaseous formaldehyde is often more efficient.[4]

  • Reaction Conditions: Cool the Grignard reagent solution to 0°C in an ice bath. Add the formaldehyde source slowly. The reaction is exothermic; maintain the temperature below 10°C.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Workup and Purification

  • Quenching: Cool the reaction mixture again to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This protonates the alkoxide intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-phenethylbenzyl alcohol.

Workflow Diagram: Grignard Synthesis

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Workup & Purification Start 2-Phenethylbromobenzene + Mg Turnings Initiate Add I₂ crystal & small aliquot of halide in THF Start->Initiate Form Dropwise addition of remaining halide Reflux 1-2h under N₂ Initiate->Form React Cool Grignard to 0°C Slowly add Formaldehyde Form->React Stir Warm to RT Stir 1-2h React->Stir Quench Quench with sat. NH₄Cl (aq) Stir->Quench Extract Extract with Et₂O or EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product 2-Phenethylbenzyl Alcohol Purify->Product

Workflow for Grignard-based synthesis.
Method B: Suzuki-Miyaura Cross-Coupling

This powerful palladium-catalyzed reaction forms the key C-C bond by coupling an aryl halide with an organoboron reagent. For this synthesis, coupling 2-bromobenzyl alcohol with phenethylboronic acid is a highly effective strategy. The reaction is known for its excellent functional group tolerance.[6][7]

Experimental Protocol: Suzuki-Miyaura Coupling

Step 1: Reaction Setup

  • Reagents: To a reaction vessel, add 2-bromobenzyl alcohol (1.0 equivalent), phenethylboronic acid (1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 equivalents).

  • Catalyst System: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%), or a combination of a palladium source like Pd(OAc)₂ and a ligand. For sterically hindered couplings, specialized ligands like SPhos or CataCXium A can be beneficial.[8][9]

  • Solvent: Add a degassed solvent system. A mixture of an organic solvent like dioxane, THF, or 2-MeTHF with water (e.g., 10:1 ratio) is common.[8][9]

Step 2: Reaction Execution

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material (2-bromobenzyl alcohol) is consumed. This typically takes 4-24 hours.

Step 3: Workup and Purification

  • Cooling & Dilution: Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Washing: Wash the organic mixture with water and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure 2-phenethylbenzyl alcohol.

Workflow Diagram: Suzuki-Miyaura Synthesis

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Workup & Purification Reagents Combine 2-Bromobenzyl Alcohol, Phenethylboronic Acid, & Base Catalyst Add Pd Catalyst & Ligand Reagents->Catalyst Solvent Add Degassed Solvent (e.g., Dioxane/H₂O) Catalyst->Solvent Purge Purge with N₂ or Ar Solvent->Purge Heat Heat to 80-100°C with Stirring Purge->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Cool, Dilute with EtOAc, Wash with H₂O & Brine Monitor->Workup Dry Dry over Na₂SO₄ & Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product 2-Phenethylbenzyl Alcohol Purify->Product

Workflow for Suzuki-Miyaura based synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Grignard Synthesis Issues

Q1: My Grignard reaction fails to initiate. What should I do?

  • Causality: Grignard reagent formation is highly sensitive to moisture and the quality of the magnesium surface. Water will protonate and destroy the Grignard reagent, while an oxide layer on the magnesium prevents the reaction.

  • Solutions:

    • Ensure Anhydrous Conditions: Re-dry all glassware and ensure your THF is anhydrous.

    • Activate Magnesium: If new magnesium turnings are dull, crush them gently under an inert atmosphere to expose a fresh surface.

    • Chemical Activation: Add a single crystal of iodine or a few drops of 1,2-dibromoethane. These react with the magnesium surface to clean it and facilitate initiation.[3]

    • Mechanical Activation: Use an ultrasonic bath to sonicate the flask for a few minutes to help initiate the reaction.

    • Concentration: Ensure the initial addition of the aryl halide solution is concentrated enough to create a high local concentration at the magnesium surface.

Q2: The reaction mixture turned dark brown or black during Grignard formation, and my final yield was low.

  • Causality: Darkening can indicate decomposition or side reactions. A major side reaction for primary and benzylic halides is Wurtz-type homocoupling, where the newly formed Grignard reagent attacks another molecule of the starting halide.[3]

  • Solutions:

    • Control Addition Rate: Add the 2-phenethylbromobenzene solution slowly to maintain a gentle reflux. This keeps the concentration of the halide low relative to the magnesium, minimizing the homocoupling side reaction.

    • Avoid Overheating: Do not apply external heat unless necessary to maintain reflux. The reaction is exothermic. Excessive heat can promote side reactions.

Suzuki-Miyaura Coupling Issues

Q3: My Suzuki reaction is sluggish or stalls, with significant starting material remaining.

  • Causality: This is often due to catalyst deactivation or suboptimal reaction conditions (catalyst, ligand, base, or solvent). The choice of these components is critical, especially for sterically hindered substrates.[10]

  • Solutions:

    • Catalyst/Ligand Screening: The catalyst system is crucial. For ortho-substituted substrates, standard catalysts like Pd(PPh₃)₄ may be inefficient. Screen more robust systems like those using Buchwald ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands, which are known to improve yields for sterically demanding couplings.[10]

    • Ensure Inert Atmosphere: Oxygen can rapidly deactivate the active Pd(0) catalyst. Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.

    • Base and Solvent Choice: The base is not just a spectator; it participates in the catalytic cycle. Cs₂CO₃ is often more effective than K₂CO₃ for challenging couplings. Similarly, solvents like 2-MeTHF can outperform dioxane or THF in certain cases.[8]

Q4: I'm observing a significant amount of a homocoupled byproduct (1,2-diphenylethane or 4,4'-bis(hydroxymethyl)biphenyl). How can I prevent this?

  • Causality: Homocoupling of the boronic acid occurs when the transmetalation step is slow relative to other processes in the catalytic cycle. This can be exacerbated by the presence of oxygen or inefficient catalyst turnover.

  • Solutions:

    • Optimize Stoichiometry: Use a slight excess of the boronic acid (1.2-1.5 equivalents) but avoid a large excess, which can favor homocoupling.

    • Improve Transmetalation: Ensure the base is of high quality and finely powdered for better solubility and reactivity. Switching to a stronger base like Cs₂CO₃ can accelerate the formation of the active boronate species.

    • Maintain Anaerobic Conditions: Rigorously exclude oxygen from the reaction, as oxidative processes can lead to Pd(II) species that promote homocoupling.

General Troubleshooting Workflow

cluster_grignard Grignard Route cluster_suzuki Suzuki Route Start Low Yield or Incomplete Reaction Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Confirm Anhydrous/ Anaerobic Conditions Check_Purity->Check_Conditions Optimize Systematically Optimize Reaction Parameters Check_Conditions->Optimize G_Initiation Check Mg Activation & Initiation S_Catalyst Screen Catalyst/ Ligand System Success Improved Yield G_Temp Control Addition Rate & Temperature G_Temp->Success S_Base Optimize Base & Solvent S_Base->Success

Decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Grignard or Suzuki, is better for my project?

This depends on several factors. The table below provides a comparison to guide your decision.

FeatureGrignard SynthesisSuzuki-Miyaura Coupling
Pros High atom economy; uses inexpensive reagents (Mg, formaldehyde).Excellent functional group tolerance; milder reaction conditions; commercially available starting materials.[7]
Cons Highly sensitive to moisture and air; incompatible with acidic functional groups (e.g., -OH, -COOH).Requires a transition metal catalyst (cost, potential contamination); boronic acids can be unstable.
Best For Large-scale synthesis where cost is a primary driver and functional groups are not an issue.Complex molecule synthesis, medicinal chemistry applications, and when substrates have sensitive functional groups.

Q2: What are the primary side products I should look for?

  • For Grignard Synthesis:

    • 1,2-Bis(2-phenethyl)benzene: From Wurtz-type homocoupling of the starting halide with the Grignard reagent.

    • Phenethylbenzene: From the Grignard reagent reacting with trace water in the workup before reacting with formaldehyde.

  • For Suzuki-Miyaura Coupling:

    • Bibenzyl (1,2-Diphenylethane): From the homocoupling of phenethylboronic acid.

    • Benzyl alcohol: From the protodeboronation of phenethylboronic acid followed by reaction with the starting material.

    • 2-Bromotoluene (if starting from 2-bromobenzyl alcohol): From dehalogenation of the starting material.

Q3: How can I confirm the identity and purity of my final 2-phenethylbenzyl alcohol?

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. You should expect to see characteristic peaks for the aromatic protons, the benzylic -CH₂OH group, and the two methylene groups of the phenethyl moiety.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the purity of the crude product and column fractions. The final product should appear as a single spot.

  • Melting Point: If the product is a solid, a sharp melting point range indicates high purity.

References

  • PrepChem.com. (n.d.). Synthesis of 2-phenylethyl alcohol. Retrieved from [Link]

  • CHM2210 Chapter 10 Problem Solving Question Grignard Reagents. (2020, April 14). YouTube. Retrieved from [Link]

  • Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4H-Furo[3,2-c]chromenes and Xanthones. (2022, August 9). ACS Publications. Retrieved from [Link]

  • Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • CN102392055A - Preparation method of 2-phenethyl alcohol. (n.d.). Google Patents.
  • Pd-Catalyzed C=C Double-Bond Formation by Coupling of N-Tosylhydrazones with Benzyl Halides. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Photoredox Cross-Coupling: Ir/Ni Dual Catalysis for the Synthesis of Benzylic Ethers. (2015, June 16). ACS Publications. Retrieved from [Link]

  • Unuigboje, A., & Emenike, B. (2011). Convergent preparation of 2-phenylethanol. African Journal of Pure and Applied Chemistry, 5(6), 123-126.
  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. Retrieved from [Link]

  • Allen Digital. (n.d.). Synthesise the following : Benzyl alcohol from G.R.. Retrieved from [Link]

  • The Grignard Reaction – Unraveling a Chemical Puzzle. (n.d.). ACS Publications. Retrieved from [Link]

  • Bioproduction of 2-Phenylethanol through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review. (2022, January 1). PubMed Central. Retrieved from [Link]

  • Reaction of Grignard reagent with formaldehyde (HCHO) followed ... (2025, November 2). Filo. Retrieved from [Link]

  • Optimization of tetra-ortho-substituted biaryls. (n.d.). ResearchGate. Retrieved from [Link]

  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195.
  • Wikipedia. (n.d.). Phenethyl alcohol. Retrieved from [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved from [Link]

  • Pd‐Catalyzed C C Bond‐Forming Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). PubMed Central. Retrieved from [Link]

  • CN1503772A - The production method of benzyl alcohols. (n.d.). Google Patents.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PubMed Central. Retrieved from [Link]

  • Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024, August 13). Journal of the American Chemical Society. Retrieved from [Link]

  • Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2024, November 25). MDPI. Retrieved from [Link]

  • Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (n.d.). PubMed Central. Retrieved from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of San Diego. Retrieved from [Link]

  • The E1 Reaction and Its Mechanism. (2012, September 19). Master Organic Chemistry. Retrieved from [Link]

  • Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. (2024, March 8). PubMed. Retrieved from [Link]

  • 14.3: Elimination by the E1 Mechanism. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

  • A. Elimination from 2-Bromopropane. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Two Elimination Reaction Patterns. (2012, September 12). Master Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Product Inhibition in 2-Phenethylbenzyl Alcohol Fermentation

Welcome to the technical support center for 2-Phenethylbenzyl alcohol (2-PE) fermentation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of produc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Phenethylbenzyl alcohol (2-PE) fermentation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of product inhibition. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your 2-PE production and achieve higher titers.

Introduction to 2-Phenethylbenzyl Alcohol (2-PE) and the Challenge of Product Inhibition

2-Phenethylbenzyl alcohol (2-PE), a valuable aromatic alcohol with a characteristic rose-like scent, finds extensive applications in the food, cosmetics, and pharmaceutical industries.[1][2][3] Its production through microbial fermentation, particularly using yeasts like Saccharomyces cerevisiae, is a preferred "green" alternative to chemical synthesis.[2][3] The primary biosynthetic routes in yeast are the Ehrlich and Shikimate pathways, which convert L-phenylalanine or glucose into 2-PE.[2][4]

A significant bottleneck in the fermentative production of 2-PE is product inhibition.[1][3] As 2-PE accumulates in the fermentation broth, it becomes toxic to the microbial cells, leading to decreased cell viability, reduced productivity, and ultimately, lower final product concentrations.[3][5] This inhibitory effect is often exacerbated by the co-production of ethanol, which acts synergistically with 2-PE to inhibit yeast metabolism.[6][7] The mechanism of 2-PE toxicity involves disruption of the cell membrane's integrity.[8][9]

This guide provides a comprehensive resource for understanding and overcoming product inhibition in 2-PE fermentation.

Frequently Asked Questions (FAQs)

Here are some common questions and answers regarding product inhibition in 2-PE fermentation:

Q1: What is product inhibition in the context of 2-PE fermentation?

A1: Product inhibition is a phenomenon where the accumulation of 2-PE in the fermentation medium adversely affects the growth and metabolic activity of the producing microorganism.[5][10] This leads to a slowdown or complete cessation of 2-PE production.

Q2: At what concentration does 2-PE become inhibitory?

A2: The inhibitory concentration of 2-PE can vary depending on the specific microbial strain and fermentation conditions. However, concentrations as low as 8 mM can have a bacteriostatic effect, with more significant inhibition observed at higher concentrations.[8][11]

Q3: What are the visible signs of product inhibition in my fermentation?

A3: Common signs include a premature plateau in your product titer, a decrease in the specific growth rate of your culture, and a drop in cell viability. You may also observe a decline in glucose uptake and ethanol production rates.[12][13]

Q4: How does ethanol contribute to product inhibition?

A4: Ethanol, a common byproduct of yeast fermentation, exhibits a synergistic inhibitory effect with 2-PE.[6][7] The presence of both compounds is more detrimental to the yeast than either compound alone, significantly reducing the bioconversion rate.[7]

Q5: What are the primary strategies to overcome product inhibition?

A5: The main strategies fall into three categories:

  • Process Optimization: Fine-tuning fermentation parameters to minimize stress on the cells.

  • Metabolic Engineering: Modifying the production host to be more tolerant to 2-PE.[14][15]

  • In Situ Product Removal (ISPR): Continuously removing 2-PE from the fermentation broth as it is produced.[16][17][18][19][20]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to product inhibition during 2-PE fermentation.

Problem 1: Fermentation stops prematurely, with low 2-PE titer.
Potential Cause Diagnostic Check Recommended Solution
High 2-PE Concentration Measure 2-PE concentration in the broth.Implement an in situ product removal (ISPR) strategy. (See Protocol 1)
Ethanol Co-inhibition Measure ethanol concentration.Optimize fermentation conditions to reduce ethanol formation (e.g., control glucose feeding).[7]
Nutrient Limitation Analyze residual nutrients (e.g., nitrogen, phosphate).Implement a fed-batch strategy to maintain optimal nutrient levels.
Sub-optimal pH or Temperature Monitor pH and temperature profiles.Adjust and maintain pH and temperature within the optimal range for your strain.[12]
Problem 2: Slow fermentation rate and low productivity.
Potential Cause Diagnostic Check Recommended Solution
Sub-lethal Product Inhibition Correlate the decrease in production rate with the increase in 2-PE concentration.Employ a continuous ISPR method to keep the 2-PE concentration below the inhibitory threshold.[21][22]
Poor Strain Tolerance Compare the performance of your strain with literature values for 2-PE tolerance.Consider metabolic engineering to enhance strain robustness. (See Advanced Strategies)
Insufficient Cofactor Supply Analyze the expression of genes related to cofactor regeneration (e.g., NADPH).Overexpress genes involved in the pentose phosphate pathway to increase NADPH availability.[23]
Low Enzyme Activity Perform enzyme assays for key enzymes in the 2-PE biosynthesis pathway.Overexpress rate-limiting enzymes in the Ehrlich pathway, such as aromatic aminotransferases (ARO8, ARO9).[4]
Problem 3: Inconsistent batch-to-batch performance.
Potential Cause Diagnostic Check Recommended Solution
Variability in Inoculum Quality Assess cell viability and density of the inoculum.Standardize your inoculum preparation protocol.
Fluctuations in Media Composition Analyze the composition of your fermentation medium from different batches.Ensure consistent quality and composition of all media components.
Inadequate Mixing Observe mixing patterns and check for dead zones in the bioreactor.Optimize agitation speed and impeller design for homogenous mixing.[12]

Experimental Protocols

Protocol 1: Implementing In Situ Product Removal (ISPR) via Liquid-Liquid Extraction

This protocol describes a lab-scale setup for continuous removal of 2-PE using an organic solvent.

Materials:

  • Bioreactor with a side-arm for solvent addition and removal

  • Peristaltic pumps

  • Organic solvent (e.g., oleic acid, polypropylene glycol)[1]

  • Solvent-resistant tubing

  • Separatory funnel or a continuous liquid-liquid extraction unit

Procedure:

  • Solvent Selection: Choose a biocompatible organic solvent with a high partition coefficient for 2-PE and low miscibility with the fermentation broth.

  • System Setup:

    • Connect the solvent reservoir to the bioreactor via a peristaltic pump.

    • Connect a second pump to the bioreactor's side-arm to withdraw the solvent-broth mixture.

    • Feed the mixture into a separatory funnel or a continuous extraction unit to separate the organic and aqueous phases.

    • Recycle the aqueous phase back to the bioreactor and collect the 2-PE-rich organic phase.

  • Operation:

    • Begin the fermentation process.

    • Once 2-PE production is detected, start the circulation of the organic solvent at a low flow rate.

    • Monitor the 2-PE concentration in both the aqueous and organic phases to determine the extraction efficiency.

    • Adjust the solvent flow rate to maintain the 2-PE concentration in the broth below the inhibitory level.

ISPR_Workflow Bioreactor Bioreactor (Fermentation Broth) Pump2 P2 Bioreactor->Pump2 Broth + Solvent Solvent_Reservoir Solvent Reservoir (Fresh Solvent) Pump1 P1 Solvent_Reservoir->Pump1 Solvent Pump1->Bioreactor Extractor Liquid-Liquid Extractor (Separation) Pump2->Extractor Aqueous_Recycle Aqueous Phase (Recycled) Extractor->Aqueous_Recycle Aqueous Phase Organic_Collection Organic Phase (2-PE Rich) Extractor->Organic_Collection Organic Phase Aqueous_Recycle->Bioreactor Recycle Strategies_Overview cluster_Process Process Optimization cluster_ISPR In Situ Product Removal (ISPR) cluster_Metabolic Metabolic Engineering center Overcoming Product Inhibition Fed-batch Fed-batch center->Fed-batch Liquid-Liquid Extraction Liquid-Liquid Extraction center->Liquid-Liquid Extraction Enhance Biosynthesis Enhance Biosynthesis center->Enhance Biosynthesis Continuous Culture Continuous Culture High Cell Density High Cell Density Adsorption Adsorption Pervaporation Pervaporation Improve Tolerance Improve Tolerance Reduce Byproducts Reduce Byproducts

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Phenethylbenzyl Alcohol Synthesis

Welcome to the Technical Support Center for the synthesis of 2-phenethylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-phenethylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring successful and optimized outcomes.

Introduction to the Synthesis of 2-Phenethylbenzyl Alcohol

2-Phenethylbenzyl alcohol, also known as 1-phenyl-3-(o-tolyl)propan-2-ol in some variations, is a diarylmethanol derivative with potential applications in medicinal chemistry and materials science. Its synthesis can be approached through several classic organic transformations, each with its own set of advantages and challenges. This guide will focus on three primary synthetic routes:

  • Grignard Reaction: A powerful C-C bond-forming reaction involving the addition of a Grignard reagent to an aldehyde.

  • Two-Step Approach: Friedel-Crafts Acylation followed by Reduction: A reliable method to form a ketone intermediate which is then reduced to the desired alcohol.

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): A modern and versatile method for creating the carbon skeleton, followed by a reduction step.

This support center is structured to provide a comprehensive understanding of each method, from the underlying mechanism to practical, actionable troubleshooting advice.

Section 1: Grignard Synthesis of 2-Phenethylbenzyl Alcohol

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[1] In the context of 2-phenethylbenzyl alcohol synthesis, this involves the reaction of a benzylmagnesium halide with 2-phenylethanal.

Conceptual Workflow

Grignard Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup A Benzyl Halide (e.g., Benzyl Bromide) D Benzylmagnesium Halide (Grignard Reagent) A->D B Magnesium Turnings B->D C Anhydrous Ether (e.g., THF, Et2O) C->D F Alkoxide Intermediate D->F E 2-Phenylethanal E->F H 2-Phenethylbenzyl Alcohol (Final Product) F->H G Aqueous Acid (e.g., NH4Cl, dil. HCl) G->H

Caption: Workflow for Grignard synthesis of 2-Phenethylbenzyl alcohol.

Detailed Experimental Protocol (Adapted from analogous syntheses)

This protocol is a general guideline adapted from the synthesis of similar secondary alcohols. Optimization may be required for your specific experimental setup.

Materials:

  • Benzyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 2-Phenylethanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for activation)

Procedure:

  • Preparation of Glassware: All glassware must be rigorously dried in an oven at >120 °C overnight or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon) to exclude moisture.[1]

  • Grignard Reagent Formation:

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Add a small portion of a solution of benzyl bromide (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel.

    • Initiate the reaction by gentle warming or sonication. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.

    • Once initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of 2-phenylethanal (0.9 equivalents) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and FAQs for Grignard Synthesis
Problem Potential Cause(s) Solutions & Explanations
Low or no yield of Grignard reagent 1. Wet glassware or solvent.2. Inactive magnesium surface.1. Ensure all glassware is meticulously dried. Use freshly opened or distilled anhydrous solvents.[1]2. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask.
Low yield of 2-phenethylbenzyl alcohol 1. Inaccurate Grignard concentration.2. Aldehyde enolization.[1]3. Wurtz coupling of the benzyl halide.1. Titrate a small aliquot of the Grignard reagent before adding the aldehyde to determine the exact molarity.2. The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde. Add the aldehyde slowly at low temperatures (0 °C or lower).3. This side reaction forms 1,2-diphenylethane. Use a less concentrated solution of the benzyl halide during Grignard formation and maintain a moderate temperature.
Formation of 1,2-diphenylethane byproduct Wurtz-type coupling of the Grignard reagent with unreacted benzyl halide.This is a common side reaction.[1] To minimize it, add the benzyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.
Product is difficult to purify Presence of unreacted starting materials and byproducts.Optimize the reaction stoichiometry and conditions to minimize side reactions. For purification, consider using a gradient elution in column chromatography to separate the product from more and less polar impurities.

Section 2: Friedel-Crafts Acylation and Reduction

This two-step approach offers a reliable alternative to the Grignard reaction, often with a more straightforward execution. The first step is the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride to form 2-phenylacetophenone, which is then reduced to 2-phenethylbenzyl alcohol.

Conceptual Workflow

FC_Reduction_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction A Ethylbenzene D 2-Phenylacetophenone (Ketone Intermediate) A->D B Benzoyl Chloride B->D C Lewis Acid (e.g., AlCl3) C->D F 2-Phenethylbenzyl Alcohol (Final Product) D->F E Reducing Agent (e.g., NaBH4) E->F

Caption: Workflow for Friedel-Crafts acylation followed by reduction.

Detailed Experimental Protocols

These protocols are based on general procedures and may require optimization.

Part A: Friedel-Crafts Acylation of Ethylbenzene

Materials:

  • Ethylbenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Reagent Addition: Cool the suspension to 0 °C and add benzoyl chloride (1.0 equivalent) dropwise.

  • Acylation: Add ethylbenzene (1.2 equivalents) dropwise to the stirred mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-phenylacetophenone. Purify by column chromatography or recrystallization.

Part B: Reduction of 2-Phenylacetophenone

Materials:

  • 2-Phenylacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Ethyl acetate

Procedure:

  • Reduction: Dissolve 2-phenylacetophenone (1.0 equivalent) in methanol in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C and add NaBH₄ (1.5 equivalents) portion-wise, controlling the temperature.

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude 2-phenethylbenzyl alcohol by column chromatography.

Troubleshooting and FAQs for Friedel-Crafts Acylation and Reduction
Problem Potential Cause(s) Solutions & Explanations
Low yield in Friedel-Crafts acylation 1. Deactivated catalyst.2. Incomplete reaction.1. AlCl₃ is highly moisture-sensitive. Use fresh, high-quality AlCl₃ and ensure strictly anhydrous conditions.[2]2. Monitor the reaction by TLC. If the reaction stalls, gentle heating may be required.
Formation of isomers in acylation The ethyl group is an ortho-, para-director.While the para-product is generally favored due to sterics, some ortho-isomer may form.[2] Purification by column chromatography is usually effective for separation.
Incomplete reduction of the ketone 1. Insufficient reducing agent.2. Deactivated NaBH₄.1. Use a slight excess of NaBH₄ (1.2-1.5 equivalents).2. Use fresh, properly stored NaBH₄.
Product decomposition during workup The benzylic alcohol is sensitive to strong acid.Use a mild acidic workup for the Grignard reaction (e.g., saturated NH₄Cl). For the reduction, quenching with water is sufficient.

Section 3: Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide.[3] For the synthesis of a precursor to 2-phenethylbenzyl alcohol, this could involve the coupling of a benzyl halide with a phenethylboronic acid derivative, followed by reduction.

Conceptual Workflow

Suzuki_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Functional Group Manipulation A Benzyl Halide E Diarylmethane Precursor A->E B Phenethylboronic Acid B->E C Pd Catalyst & Ligand C->E D Base D->E G 2-Phenethylbenzyl Alcohol E->G F Reduction or Other Transformation F->G

Caption: General workflow for a Suzuki coupling approach.

General Considerations for Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Parameter Options & Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), and various pre-catalysts are commonly used. For challenging couplings, specialized ligands are often necessary.[4]
Ligand Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for promoting the oxidative addition of less reactive halides.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, and NaOH are common choices. The base strength and solubility are critical factors.[4]
Solvent Toluene, dioxane, THF, and DMF, often with a small amount of water, are frequently used. The solvent system must be able to dissolve all reactants.
Troubleshooting and FAQs for Suzuki-Miyaura Coupling
Problem Potential Cause(s) Solutions & Explanations
Low or no product formation 1. Inactive catalyst.2. Oxygen contamination.3. Poor choice of base or solvent.1. Use a fresh, active palladium source and ligand. Consider using an air-stable pre-catalyst.[4]2. Thoroughly degas all solvents and run the reaction under a strict inert atmosphere.[4]3. Screen different bases and solvent systems. The optimal combination is often substrate-dependent.
Protodeboronation of the boronic acid The boronic acid is replaced by a hydrogen atom.This is a common side reaction.[4] Consider using a milder base (e.g., K₂CO₃) or anhydrous conditions.
Homocoupling of the boronic acid Two molecules of the boronic acid couple together.This is often caused by the presence of oxygen. Ensure the reaction is thoroughly deoxygenated.
Difficulty in purifying the product Contamination with palladium residues and ligand byproducts.Use appropriate workup procedures, such as filtration through Celite or a silica plug, before column chromatography.

Section 4: Purification of 2-Phenethylbenzyl Alcohol

The purification of the final product is crucial to obtain a compound of high purity for subsequent applications.

General Purification Strategy
  • Aqueous Workup: After the reaction is complete, a suitable aqueous workup is necessary to remove inorganic salts and water-soluble byproducts.

  • Extraction: The product is extracted into an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying diarylmethanols. A gradient of ethyl acetate in hexanes is a typical eluent system.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step.

Troubleshooting Purification
Problem Potential Cause(s) Solutions & Explanations
Product co-elutes with impurities Similar polarity of the product and impurities.Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may improve separation.
Product streaks on the TLC plate The alcohol group can interact strongly with the silica gel.Add a small amount of a polar solvent like methanol or a few drops of triethylamine to the eluent to improve the peak shape.
Low recovery after chromatography The product may be partially adsorbed onto the silica gel.Ensure the column is not overloaded and that the eluent polarity is sufficient to elute the product in a reasonable number of column volumes.

Section 5: Spectroscopic Characterization

Expected ¹H NMR (in CDCl₃):

  • Aromatic Protons: Multiple signals in the range of δ 7.0-7.4 ppm.

  • CH-OH Proton: A multiplet around δ 4.0-4.5 ppm.

  • CH₂ Protons: Two sets of multiplets, likely in the range of δ 2.7-3.1 ppm.

  • OH Proton: A broad singlet, the chemical shift of which is concentration-dependent.

Expected ¹³C NMR (in CDCl₃):

  • Aromatic Carbons: Multiple signals between δ 125-145 ppm.

  • CH-OH Carbon: A signal around δ 70-75 ppm.

  • CH₂ Carbons: Signals in the range of δ 30-45 ppm.

Expected IR (neat or as a film):

  • O-H Stretch: A broad absorption in the region of 3200-3600 cm⁻¹.

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the region of 1450-1600 cm⁻¹.

  • C-O Stretch: A strong absorption around 1050-1150 cm⁻¹.

References

  • MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

  • Google Patents. (n.d.).
  • PubMed Central (PMC). (2012). Palladium-catalyzed C(sp3)-H arylation of diarylmethanes at room temperature: synthesis of triarylmethanes via deprotonative-cross-coupling processes. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. [Link]

  • PubMed. (n.d.). Removal of benzyl alcohol from a commercially available triamcinolone acetonide suspension for intravitreal use. [Link]

  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • Bitesize Bio. (2025). Benzyl Isoamyl Alcohol: a Novel, Bizarre, and Effective DNA Purification Tool. [Link]

  • MDPI. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions. [Link]

  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed synthesis of heterocycle-containing diarylmethanes through Suzuki-Miyaura cross-coupling. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • PubMed. (2017). Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. [Link]

  • Chemguide. (n.d.). friedel-crafts acylation of benzene. [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]

  • ChemSynthesis. (2025). 1-phenyl-3-tosyl-propan-1-ol. [Link]

  • ResearchGate. (2025). (PDF) 1,3-Diarylpropenes (CinnamylPhenols) : A Comprehensive Overview of Natural Occurrence, Synthesis, Applications, and Biological Significance. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

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  • LambdaSyn. (n.d.). Synthesis of 1-Phenyl-2-nitropropanol [6343-57-3]. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3‐diphenylpropan‐1‐ol in (a) previous works and (b) this.... [Link]

  • ResearchGate. (n.d.). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. [Link]

  • Google Patents. (n.d.). US4486607A - Process for the production of phenyl substituted propanal.
  • PubMed. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents | Request PDF. [Link]

  • University of Calgary. (n.d.). 13C NMR of 1-Propanol. [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • PubMed. (n.d.). 1H, 13C and 15N NMR Spectral Characterization of Twenty-Seven 1,2-diaryl-(4E)-arylidene-2-imidazolin-5-ones. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • MDPI. (2021). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. [Link]

  • IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

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Optimization

Side-product formation in the synthesis of 2-Phenethylbenzyl alcohol

Technical Support Center: Synthesis of 2-Phenethylbenzyl Alcohol Welcome to the technical support guide for the synthesis of 2-phenethylbenzyl alcohol. This molecule is a key intermediate in various synthetic application...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Phenethylbenzyl Alcohol

Welcome to the technical support guide for the synthesis of 2-phenethylbenzyl alcohol. This molecule is a key intermediate in various synthetic applications, including the development of pharmaceutical agents. Achieving high purity is critical, yet several side-products can complicate its synthesis. This guide provides in-depth, experience-based answers to common challenges, focusing on mechanistic understanding and practical solutions to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR shows a significant singlet around δ 2.9 ppm after synthesizing 2-phenethylbenzyl alcohol via a Grignard reaction. What is this byproduct and how can I prevent it?

This is a very common issue. The singlet at δ 2.9 ppm is characteristic of the four equivalent protons of bibenzyl (1,2-diphenylethane).[1] This byproduct arises from a Wurtz-type homocoupling reaction between the benzylmagnesium halide Grignard reagent and the unreacted benzyl halide starting material.[2]

Causality and Mechanism:

The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of the magnesium metal.[2] High local concentrations of the freshly formed Grignard reagent can react with the incoming benzyl halide before it has a chance to react with the magnesium. This is particularly problematic with reactive halides like benzyl bromide or chloride.

Prevention Strategies:

  • Slow Addition: Add the benzyl halide solution dropwise to the suspension of magnesium turnings. This maintains a low concentration of the halide, minimizing the rate of the bimolecular Wurtz coupling reaction relative to the rate of Grignard formation.

  • Solvent Choice: While THF is common, solvents like 2-Methyltetrahydrofuran (2-MeTHF) have been shown to improve the product-to-byproduct ratio in benzyl Grignard reactions.[2]

  • Initiation: Ensure the Grignard reaction has properly initiated before beginning the slow addition. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.

Q2: I'm attempting a Suzuki-Miyaura cross-coupling to form the C-C bond, but I'm isolating a large amount of biphenyl from my boronic acid starting material. What's causing this homocoupling?

This is a classic challenge in palladium-catalyzed cross-coupling reactions. The formation of symmetrical biaryls from the boronic acid starting material is a well-documented side reaction.[3][4]

Causality and Mechanism:

The primary cause of boronic acid homocoupling is the presence of dissolved oxygen in your reaction mixture.[4][5][6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[4][6] Using a Pd(II) salt as a precatalyst without ensuring its efficient reduction to Pd(0) can also promote this unwanted pathway.[4]

Prevention Strategies:

  • Rigorous Degassing: This is the most critical step. You must thoroughly deoxygenate your solvent and the reaction mixture. The most effective methods are:

    • Nitrogen/Argon Sparging: Bubble a stream of inert gas through the solvent for at least 30-60 minutes prior to adding the catalyst.

    • Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.

  • Catalyst Choice: Use a Pd(0) source directly, such as Pd(PPh₃)₄, to bypass the need for an in-situ reduction step.

  • Use of Reducing Agents: In some cases, adding a mild reducing agent can help maintain the palladium in its active Pd(0) state.[7]

Q3: Besides homocoupling, my Grignard reaction yield is low and GC-MS analysis shows the presence of toluene and 1,2-diphenylethylene (stilbene). What are the sources of these impurities?

These byproducts point to competing reaction pathways involving your Grignar reagent.

Causality and Mechanism:

  • Toluene: This arises from the Grignard reagent acting as a base and abstracting a proton from any available acidic source. The most common culprits are trace amounts of water in the solvent or on the glassware. The alpha-protons of some carbonyl compounds can also be acidic enough to be deprotonated.

  • Stilbene: This can form through an oxidation-dimerization pathway of the benzylmagnesium halide, though it's typically a minor byproduct compared to bibenzyl.

Prevention Strategies:

  • Anhydrous Conditions: All glassware must be rigorously dried (oven-drying at >120°C for several hours is recommended). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent or from a solvent purification system.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.

Troubleshooting Guide & Protocols

This section provides a structured approach to diagnosing and solving common issues.

Identifying Common Side-Products

A clear identification of the impurities is the first step in troubleshooting.

Side-ProductFormation Pathway¹H NMR Signature (CDCl₃)Mass (m/z)
Bibenzyl Wurtz-type Homocouplingδ ~2.9 (s, 4H), δ ~7.2-7.3 (m, 10H)[1]182.26
Biphenyl Boronic Acid Homocouplingδ ~7.3-7.6 (m, 10H)154.21
Toluene Protonolysis of Grignardδ ~2.35 (s, 3H), δ ~7.1-7.3 (m, 5H)92.14
Protocol: Optimized Grignard Synthesis of 2-Phenethylbenzyl Alcohol

This protocol is designed to minimize the formation of bibenzyl and other common side-products.

Step 1: Rigorous Drying and Inert Atmosphere Setup

  • Dry all glassware in an oven at 150°C for at least 4 hours and allow to cool in a desiccator.

  • Assemble the reaction apparatus (three-neck flask, condenser, dropping funnel) while hot and immediately place under a positive pressure of dry nitrogen or argon.

Step 2: Grignard Reagent Formation

  • To the flask, add magnesium turnings (1.2 eq.).

  • Add a small portion of anhydrous diethyl ether or 2-MeTHF.

  • Add a single crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of 2-phenethyl bromide (1.0 eq.) in anhydrous ether.

  • Add a small amount (approx. 5%) of the bromide solution to the magnesium suspension. Wait for the characteristic signs of reaction initiation (cloudiness, gentle reflux).

  • Once initiated, add the remaining bromide solution dropwise over 1-2 hours, maintaining a gentle reflux.

Step 3: Coupling Reaction

  • After the Grignard formation is complete (most of the magnesium is consumed), cool the reaction to 0°C.

  • Add a solution of 2-bromobenzaldehyde (1.1 eq.) in anhydrous ether dropwise, keeping the internal temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC indicates consumption of the aldehyde.

Step 4: Work-up and Purification

  • Cool the reaction to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired alcohol from nonpolar byproducts like bibenzyl.

Visualizing Reaction Pathways

Understanding the competition between the desired reaction and side reactions is key to optimization.

Grignard Reaction Pathways

Start 2-Phenethyl Bromide + Mg + Benzyl Halide Grignard Phenethylmagnesium Bromide (Desired Reagent) Start->Grignard Reaction with Mg Wurtz Bibenzyl (Side-Product) Start->Wurtz Wurtz Coupling (High [Halide]) Product 2-Phenethylbenzyl Alcohol (Desired Product) Grignard->Product Reaction with 2-Bromobenzaldehyde Protonolysis Ethlybenzene (Side-Product) Grignard->Protonolysis Protonolysis Water Trace H₂O

Caption: Competing pathways in the Grignard synthesis.

Troubleshooting Logic Flow

Problem High Level of Side-Product Observed by NMR/GC-MS Bibenzyl Is the major impurity Bibenzyl? Problem->Bibenzyl Homocoupling Is the major impurity a homocoupled biaryl? Problem->Homocoupling Toluene Is Toluene present? Problem->Toluene Cause_Wurtz Cause: Wurtz Coupling Bibenzyl->Cause_Wurtz Yes Cause_O2 Cause: Oxygen Contamination Homocoupling->Cause_O2 Yes Cause_H2O Cause: Water Contamination Toluene->Cause_H2O Yes Solution_Wurtz Action: Add halide slowly. Use dilute conditions. Cause_Wurtz->Solution_Wurtz Solution_O2 Action: Rigorously degas solvents and reaction mixture. Cause_O2->Solution_O2 Solution_H2O Action: Use oven-dried glassware and anhydrous solvents. Cause_H2O->Solution_H2O

Caption: Decision tree for troubleshooting side-product formation.

References

  • PrepChem. (n.d.). Synthesis of 2-phenylethyl alcohol. Retrieved from [Link]

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Alofoje, U., & Emenike, B. (2011). Convergent preparation of 2-phenylethanol. African Journal of Pure and Applied Chemistry, 5(6), 123-126. Retrieved from [Link]

  • Google Patents. (n.d.).CN102392055A - Preparation method of 2-phenethyl alcohol.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. Retrieved from [Link]

  • PubMed. (2021). Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction. Retrieved from [Link]

  • Mahajan, S. S., & Kamath, V. A. (2005). Studies in the synthesis of bibenzyl. Indian Journal of Chemistry, 44B, 1713-1716. Retrieved from [Link]

  • Marty, A., et al. (1992). Extraction of 2-Phenylethyl Alcohol. Biotechnology and Bioengineering, 40(11), 1337-1342. Retrieved from [Link]

  • Perfumer & Flavorist. (2016, April 6). Extraction of 2-Phenylethyl Alcohol. Retrieved from [Link]

  • PubMed Central. (2022, January 1). Bioproduction of 2-Phenylethanol through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]

  • Chegg.com. (2021, November 6). Solved Reactants: bibenzyl and NBS Please write prediction. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.).GB2204871A - Purification of phenyl ethyl alcohol.
  • Google Patents. (n.d.).DE4439003C1 - Grignard reagents comprising benzyl-magnesium halide.
  • Panigot, M. J., & Curley, R. W. (1994). Reaction of Glycosyl Halides with Benzyl Grignard Reagents: Unexpected o-Tolyl Alkylation of Tetra-O-acetylglucopyranosyl Bromide. Journal of Carbohydrate Chemistry, 13(2), 293-302. Retrieved from [Link]

  • Google Patents. (n.d.).EP0822250A1 - Process for the extraction of 2-phenylethanol.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • ACS Publications. (2026, January 9). High-Pressure Structural and Electronic Properties of Bibenzyl (1,2-Diphenylethane) from Synchrotron SC-XRD and Two-Photon-Induced Fluorescence. Retrieved from [Link]

  • Wikipedia. (n.d.). Bibenzyl. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Enhancing the Stability of 2-Phenethylbenzyl Alcohol in Formulations

Welcome to the technical support center for 2-Phenethylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting str...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Phenethylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting strategies to enhance the stability of 2-Phenethylbenzyl alcohol in various formulations. As a molecule combining the structural features of both phenethyl alcohol and benzyl alcohol, it presents unique stability challenges that require a systematic and mechanistically informed approach.

Understanding the Stability of 2-Phenethylbenzyl Alcohol

2-Phenethylbenzyl alcohol, while not as extensively studied as its structural relatives, benzyl alcohol and 2-phenylethanol, is susceptible to degradation through pathways common to aromatic alcohols. The primary routes of degradation are oxidative, particularly given the presence of a benzylic alcohol group.

Key Instability Concerns:

  • Oxidation: The benzylic hydroxyl group is prone to oxidation, which can lead to the formation of the corresponding aldehyde and subsequently the carboxylic acid. This process can be catalyzed by light, heat, and the presence of trace metal ions.[1][2][3]

  • Photodegradation: Aromatic compounds can be sensitive to UV light, which can induce free-radical chain reactions, leading to degradation.[4]

  • pH-Mediated Reactions: Extremes in pH can catalyze degradation reactions. While alcohols are generally considered neutral, the overall formulation pH can significantly impact the stability of other components and the drug substance itself.[5][6][7][8][9]

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My 2-Phenethylbenzyl alcohol-containing formulation is showing a yellow discoloration over time. What is the likely cause and how can I prevent it?

A1: Yellowing is a common indicator of oxidative degradation. The initial oxidation product, an aldehyde, can undergo further reactions, including polymerization, to form colored species.

  • Causality: This is likely due to the oxidation of the benzylic alcohol to an aldehyde, which can then form chromophoric (color-producing) impurities. This process is often accelerated by exposure to oxygen, light, and trace metal ions that can act as catalysts.

  • Troubleshooting Workflow:

    G start Discoloration Observed check_headspace Is the formulation exposed to significant headspace? start->check_headspace check_light Is the formulation protected from light? check_headspace->check_light No add_antioxidant Incorporate an antioxidant check_headspace->add_antioxidant Yes check_metals Have potential sources of metal ion contamination been controlled? check_light->check_metals Yes use_amber_vial Use amber or opaque packaging check_light->use_amber_vial No add_chelator Add a chelating agent check_metals->add_chelator No retest Re-evaluate stability check_metals->retest Yes add_antioxidant->retest use_amber_vial->retest add_chelator->retest

    Caption: Troubleshooting workflow for discoloration.

  • Corrective Actions:

    • Minimize Oxygen Exposure: During manufacturing and packaging, purge the headspace of your containers with an inert gas like nitrogen or argon.

    • Light Protection: Store the formulation in light-resistant containers, such as amber vials or bottles.[10]

    • Incorporate Antioxidants: Add an antioxidant to the formulation. Common choices for pharmaceutical and cosmetic formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E).

    • Add a Chelating Agent: Trace metal ions (e.g., iron, copper) can catalyze oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) or its salts can sequester these ions and improve stability.[11][12][13][14]

Q2: I'm observing a decrease in the potency of 2-Phenethylbenzyl alcohol in my formulation over time, but no significant appearance of new peaks in my HPLC analysis. What could be happening?

A2: This scenario could indicate several possibilities, including the formation of non-UV active degradation products, precipitation of the active ingredient, or adsorption to container surfaces.

  • Causality:

    • Precipitation: Changes in the formulation over time (e.g., pH shift, solvent evaporation) could reduce the solubility of 2-Phenethylbenzyl alcohol, causing it to precipitate.

    • Adsorption: The molecule may be adsorbing to the inner surfaces of your storage container, especially if it is plastic.

    • Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the wavelength used for your HPLC analysis.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the sample under magnification for any signs of precipitation.

    • Solubility Check: Re-dissolve the formulation in a strong solvent to see if the potency is recovered, which would indicate precipitation.

    • Container Compatibility Study: Test the formulation in different types of containers (e.g., glass vs. various polymers) to assess for adsorption.

    • Alternative Analytical Methods: Use a mass spectrometry (MS) detector with your HPLC or a universal detector like a charged aerosol detector (CAD) to look for degradation products that are not visible by UV. Gas chromatography (GC) can also be a useful analytical tool for volatile and semi-volatile compounds.[15]

Q3: My formulation is showing a shift in pH and a change in viscosity. How could this be related to the stability of 2-Phenethylbenzyl alcohol?

A3: A change in pH, particularly a decrease, can be a strong indicator of oxidative degradation to a carboxylic acid. This pH shift can, in turn, affect the viscosity of pH-sensitive excipients in your formulation.

  • Causality: The oxidation of 2-Phenethylbenzyl alcohol can proceed from the alcohol to an aldehyde and then to a carboxylic acid. The formation of an acidic species will lower the pH of the formulation. Many thickening agents and emulsifiers used in semi-solid formulations are sensitive to pH changes, which can alter their hydration and rheological properties, leading to a change in viscosity.[16]

  • Proposed Degradation Pathway:

    G A 2-Phenethylbenzyl Alcohol B Corresponding Aldehyde A->B Oxidation C Corresponding Carboxylic Acid B->C Further Oxidation

    Caption: Proposed oxidative degradation pathway.

  • Corrective Actions:

    • Implement Antioxidants and Chelating Agents: As with discoloration, the primary approach is to prevent oxidation using antioxidants and chelating agents.

    • Use a Buffering System: Incorporate a pharmaceutically acceptable buffer system (e.g., citrate, phosphate, or acetate) to maintain a stable pH.[17] The optimal pH for stability should be determined experimentally.

    • Excipient Selection: If the pH shift is unavoidable, consider using pH-independent viscosity modifiers or emulsifiers in your formulation.

FAQs: Enhancing Stability

1. What is the ideal pH range for formulating with 2-Phenethylbenzyl alcohol?

The ideal pH for stability must be determined experimentally through a forced degradation study. Generally, a pH range of 4-7 is a good starting point for many formulations containing aromatic alcohols to minimize acid- or base-catalyzed degradation.[7][8]

2. Which antioxidants are most effective for 2-Phenethylbenzyl alcohol?

The choice of antioxidant depends on the formulation type (e.g., aqueous, oil-based).

Antioxidant Formulation Type Typical Use Concentration
Butylated Hydroxytoluene (BHT) Oil-based, Emulsions 0.01 - 0.1%
Butylated Hydroxyanisole (BHA) Oil-based, Emulsions 0.01 - 0.1%
Tocopherol (Vitamin E) Oil-based, Emulsions 0.01 - 0.1%
Ascorbic Acid (Vitamin C) Aqueous 0.01 - 0.1%

| Sodium Metabisulfite | Aqueous | 0.01 - 0.1% |

3. How can I perform a forced degradation study to assess the stability of my formulation?

A forced degradation study involves exposing the formulation to stress conditions to accelerate degradation and identify potential degradation products and pathways.[4]

Stress ConditionPurposeTypical Conditions
Acid Hydrolysis To test stability in acidic conditions0.1 M HCl at 60°C for 24-48 hours
Base Hydrolysis To test stability in basic conditions0.1 M NaOH at 60°C for 24-48 hours
Oxidative Stress To induce oxidative degradation3% H₂O₂ at room temperature for 24 hours
Thermal Stress To assess heat sensitivity60-80°C for 48 hours
Photostability To assess light sensitivityExpose to ICH-compliant light source

Experimental Protocols

Protocol 1: Screening for an Effective Antioxidant

  • Prepare five identical batches of your 2-Phenethylbenzyl alcohol formulation.

  • Batch 1: Control (no antioxidant).

  • Batch 2: Add 0.05% BHT.

  • Batch 3: Add 0.05% BHA.

  • Batch 4: Add 0.05% Tocopherol.

  • Batch 5: Add 0.05% Sodium Metabisulfite (if aqueous).

  • Place all batches in a stability chamber at accelerated conditions (e.g., 40°C/75% RH) in clear glass vials.

  • At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw samples and analyze for potency and purity using a stability-indicating HPLC method.

  • Compare the degradation rate of 2-Phenethylbenzyl alcohol in each batch to determine the most effective antioxidant.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the active ingredient from any degradation products.

  • Column Selection: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is a good starting point.[18]

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically effective. A buffer (e.g., phosphate or acetate) can be added to control the pH of the mobile phase and improve peak shape.

  • Detection: UV detection at a wavelength where 2-Phenethylbenzyl alcohol has significant absorbance (e.g., around 220 nm or 254 nm) is common.[18] A photodiode array (PDA) detector is recommended to assess peak purity.

  • Forced Degradation: Generate degradation products by subjecting a solution of 2-Phenethylbenzyl alcohol to forced degradation conditions (acid, base, peroxide, heat, light).

  • Method Development: Inject the stressed samples and optimize the mobile phase gradient to achieve baseline separation between the main peak and all degradation product peaks.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

References

  • Vertex AI Search. (2024-12-27).
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  • Academic Journals.
  • Benchchem. Stability and degradation of 2-(Phenylthio)ethanol under different conditions.
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  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • SIELC Technologies. HPLC Determination of Phenethyl alcohol on Newcrom BH Column.
  • StabilityStudies.in. Factors Affecting Drug Stability: pH.
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Optimization

Technical Support Center: Resolving Peak Tailing in the HPLC Analysis of 2-Phenethylbenzyl Alcohol

Welcome to the technical support center for the chromatographic analysis of 2-Phenethylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 2-Phenethylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues, particularly peak tailing, encountered during HPLC analysis. By understanding the underlying causes and implementing targeted solutions, you can achieve symmetrical, reproducible peaks for accurate quantification.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding peak tailing in reversed-phase HPLC.

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic phenomenon where the peak's asymmetry results in a trailing edge that is longer than the leading edge.[1] It is quantitatively measured by the tailing factor (T) or asymmetry factor (As). A perfectly symmetrical Gaussian peak has a tailing factor of 1.0. Values greater than 1.2 often indicate a potential issue with the separation that needs to be addressed.

Q2: What are the primary causes of peak tailing in reversed-phase HPLC?

A2: The most common cause of peak tailing is secondary interactions between the analyte and the stationary phase.[1] For silica-based columns, residual silanol groups (Si-OH) on the surface can interact with polar functional groups on the analyte, leading to these undesirable secondary retention mechanisms.[2][3] Other significant causes include:

  • Column Overload: Injecting too high a concentration or volume of the sample.[4][5]

  • Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the mobile phase.[6][7][8]

  • Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can cause peak distortion.[9][10][11]

  • Column Degradation: Voids in the column bed or a blocked frit can lead to poor peak shape.[1]

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system.[12]

Q3: How does the sample solvent affect peak shape?

A3: The composition of the sample solvent plays a critical role in peak shape.[7] If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread at the head of the column, leading to peak distortion, including broadening and tailing.[6][13] Ideally, the sample should be dissolved in the mobile phase itself or in a weaker solvent to ensure proper focusing of the analyte on the column.[8]

Q4: Can mobile phase pH cause peak tailing for a neutral compound like 2-Phenethylbenzyl alcohol?

A4: While mobile phase pH has a more pronounced effect on the retention and peak shape of ionizable compounds, it can still influence the analysis of neutral compounds like 2-Phenethylbenzyl alcohol.[14][15] The ionization state of residual silanol groups on the silica stationary phase is pH-dependent. At a mid-range pH, these silanols can become deprotonated and negatively charged, increasing the likelihood of secondary interactions with any polar moieties on the analyte, which can contribute to peak tailing.[1][2]

Troubleshooting Guide: 2-Phenethylbenzyl Alcohol Analysis

This section provides a structured approach to diagnosing and resolving peak tailing issues specifically for the HPLC analysis of the hydrophobic, neutral molecule, 2-Phenethylbenzyl alcohol.

Understanding the Analyte: 2-Phenethylbenzyl Alcohol

2-Phenethylbenzyl alcohol is a relatively large, hydrophobic molecule. While it is a neutral compound due to the alcohol functional group, the hydroxyl group can still participate in hydrogen bonding. Its properties are similar to, but more pronounced than, the related compound 2-phenylethanol.[16][17][18]

Property2-Phenylethanol (for reference)2-Phenethylbenzyl Alcohol (Predicted)
Structure C₆H₅CH₂CH₂OHC₆H₅CH₂CH₂CH(OH)C₆H₅
Molecular Weight 122.17 g/mol [17]212.28 g/mol
logP 1.36[17]> 1.36 (more hydrophobic)
Solubility Slightly soluble in water[17]Sparingly soluble in water
pKa ~15.2[18]Expected to be similar to other alcohols
Systematic Troubleshooting Workflow

The following flowchart outlines a step-by-step process to identify and rectify the cause of peak tailing for 2-Phenethylbenzyl alcohol.

G start Start: Peak Tailing Observed for 2-Phenethylbenzyl Alcohol check_solvent Step 1: Evaluate Sample Solvent start->check_solvent solvent_ok Is sample solvent weaker than or equal to the mobile phase? check_solvent->solvent_ok adjust_solvent Action: Dissolve sample in mobile phase or a weaker solvent. Reduce organic content in sample diluent. solvent_ok->adjust_solvent No check_column Step 2: Assess Column Health solvent_ok->check_column Yes adjust_solvent->check_column column_ok Is the column known to be in good condition? check_column->column_ok replace_column Action: Replace with a new, high-quality, end-capped C18 or C8 column. Consider a phenyl-hexyl column for π-π interactions. column_ok->replace_column No check_mobile_phase Step 3: Optimize Mobile Phase column_ok->check_mobile_phase Yes replace_column->check_mobile_phase mobile_phase_ok Is the mobile phase optimized for mitigating silanol interactions? check_mobile_phase->mobile_phase_ok adjust_mobile_phase Action: 1. Lower mobile phase pH to 2.5-3.0 with   0.1% formic acid or TFA. [22] 2. Add a competitive base like triethylamine   (20-50 mM) if pH adjustment is insufficient. [23] 3. Evaluate methanol vs. acetonitrile as the   organic modifier. [8] mobile_phase_ok->adjust_mobile_phase No check_overload Step 4: Investigate Column Overload mobile_phase_ok->check_overload Yes adjust_mobile_phase->check_overload overload_ok Is the injection volume and concentration appropriate? check_overload->overload_ok reduce_load Action: Reduce injection volume and/or sample concentration. overload_ok->reduce_load No end End: Symmetrical Peak Achieved overload_ok->end Yes reduce_load->end

Caption: Troubleshooting workflow for peak tailing.

Detailed Troubleshooting Steps

Step 1: Evaluate the Sample Solvent

  • Rationale: As 2-Phenethylbenzyl alcohol is highly hydrophobic, there may be a temptation to dissolve it in a strong organic solvent like 100% acetonitrile or methanol. However, injecting a sample in a solvent significantly stronger than the mobile phase is a common cause of peak distortion.[6][13]

  • Protocol:

    • Prepare your 2-Phenethylbenzyl alcohol sample in the initial mobile phase composition.

    • If solubility is an issue, dissolve the sample in a minimal amount of a strong solvent (e.g., acetonitrile) and then dilute it with the mobile phase or water to a final composition that is weaker than the mobile phase.

    • Inject the newly prepared sample and observe the peak shape.

Step 2: Assess Column Health and Chemistry

  • Rationale: Peak tailing can be a primary indicator of column degradation or inappropriate stationary phase chemistry. For a compound like 2-Phenethylbenzyl alcohol, interactions with residual silanols are a likely cause of tailing.[1][2][12] Using a high-quality, end-capped column is crucial. End-capping chemically derivatizes most of the residual silanol groups, minimizing their potential for secondary interactions.[3][19]

  • Protocol:

    • If the history of the current column is unknown or it has been used extensively, replace it with a new, reputable C18 or C8 column that is certified for low silanol activity (i.e., fully end-capped).

    • Consider a column with a different stationary phase, such as a phenyl-hexyl phase. The phenyl groups in the stationary phase can have favorable π-π interactions with the aromatic rings of 2-Phenethylbenzyl alcohol, which can improve peak shape.

    • Ensure the column is properly installed with no dead volume in the connections.

Step 3: Optimize the Mobile Phase

  • Rationale: The mobile phase composition can be adjusted to minimize secondary interactions with residual silanols.[20] There are two primary strategies:

    • Low pH: By lowering the pH of the mobile phase to between 2.5 and 3.0, the residual silanol groups will be protonated and thus, less likely to interact with the analyte.[1][21]

    • Silanol Blockers: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can "block" the active silanol sites, preventing them from interacting with the analyte.[3]

  • Protocol:

    • pH Adjustment: Prepare the aqueous portion of your mobile phase with 0.1% formic acid or trifluoroacetic acid (TFA) to achieve a pH in the range of 2.5-3.0.

    • Competitive Base: If low pH is not sufficient, add 20-50 mM of triethylamine to the mobile phase. Note that TEA can have a high UV cutoff, so ensure it is compatible with your detection wavelength.

    • Organic Modifier: Evaluate both methanol and acetonitrile as the organic modifier. Methanol is a protic solvent and can sometimes better shield silanol groups through hydrogen bonding compared to the aprotic acetonitrile.[2]

Recommended Mobile Phase Conditions for 2-Phenethylbenzyl Alcohol:

ParameterInitial ConditionOptimized Condition 1 (Low pH)Optimized Condition 2 (Competitive Base)
Column C18, 5 µm, 4.6 x 150 mmHigh-purity, end-capped C18 or Phenyl-HexylHigh-purity, end-capped C18 or Phenyl-Hexyl
Mobile Phase A WaterWater with 0.1% Formic AcidWater with 25 mM Triethylamine, pH adjusted
Mobile Phase B Acetonitrile or MethanolAcetonitrile or MethanolAcetonitrile or Methanol
Gradient To be determined based on retentionTo be determined based on retentionTo be determined based on retention
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature Ambient30-40 °C (to improve mass transfer)30-40 °C (to improve mass transfer)
Detection UV at an appropriate wavelength (e.g., 220 nm)[22]UV at an appropriate wavelengthUV at an appropriate wavelength

Step 4: Investigate Column Overload

  • Rationale: Injecting too much analyte onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[4]

  • Protocol:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject the same volume of each dilution.

    • If the peak shape improves with more dilute samples, this indicates that column overload was a contributing factor. Determine the optimal concentration and injection volume that provides a good signal without compromising peak shape.

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues in the HPLC analysis of 2-Phenethylbenzyl alcohol, leading to more accurate and reliable results.

References

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LoBrutto, R., & Jones, A. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1119(1-2), 20-28. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • Sentell, K. B., & Dorsey, J. G. (2003). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization. Journal of Chromatography A, 1011(1-2), 23-29. Retrieved from [Link]

  • Keunchkarian, S., et al. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Request PDF. Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Retrieved from [Link]

  • ALWSCI. (n.d.). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • U.S. Pharmacist. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Google Patents. (n.d.). Liquid chromatography stationary phases with reduced silanol interactions.
  • Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2020). pH – Why Is It Critical To Your Mobile Phase Method Development? Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). 2-Phenylethyl Alcohol: An Aroma Profile. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Semantic Scholar. (2008). Determination of Tyrosol, 2-Phenethyl Alcohol, and Tryptophol in Beer by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethyl alcohol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-PHENYLETHANOL. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Surface Properties of Benzyl alcohol + 2-Phenyl ethanol Binary Mixture at three different temperatures. Retrieved from [Link]

  • Academic Journals. (n.d.). Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Phenethyl alcohol on Newcrom BH Column. Retrieved from [Link]

  • Semantic Scholar. (2015). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating 2-Phenylethanol Cytotoxicity in Cell Culture

Welcome to the technical support center for researchers utilizing 2-Phenylethanol (2-PE), also known as phenethyl alcohol, in their cell culture experiments. This guide is designed to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Phenylethanol (2-PE), also known as phenethyl alcohol, in their cell culture experiments. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the inherent cytotoxicity of this compound. As drug development professionals and scientists, understanding and controlling for these cytotoxic effects is paramount for obtaining accurate and reproducible results. This resource synthesizes field-proven insights and established scientific principles to empower you to confidently address challenges encountered during your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues researchers face when working with 2-Phenylethanol in a question-and-answer format, providing explanations for the underlying principles and actionable solutions.

I. Compound Preparation and Handling

Question 1: My 2-Phenylethanol (2-PE) is not dissolving properly in my culture medium and/or is precipitating after dilution. How can I resolve this?

Answer: This is a frequent challenge owing to the physicochemical properties of 2-PE. It is classified as slightly soluble in water (approximately 2 mL in 100 mL) but is miscible with most organic solvents[1]. Precipitation, or "solvent shock," often occurs when a concentrated stock in an organic solvent is diluted into the aqueous environment of the culture medium, causing the compound to fall out of solution[2].

Causality and Troubleshooting Steps:

  • Inadequate Solvent Choice: Directly dissolving 2-PE in aqueous media is often inefficient.

    • Solution: Prepare a high-concentration primary stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are commonly used for this purpose[3][4]. A 1 M stock solution is a practical starting point.

  • Solvent Shock During Dilution: Rapid dilution of the organic stock into the aqueous medium is the primary cause of precipitation.

    • Solution 1 (Pre-warming and Slow Addition): Gently warm your culture medium to 37°C. While gently vortexing or swirling the medium, add the stock solution dropwise. This gradual introduction can help maintain solubility[2].

    • Solution 2 (Serial Dilution): Instead of a single large dilution, perform a series of intermediate dilutions in your culture medium. For example, prepare a 10X intermediate stock from your 100X primary stock before making the final 1X working concentration.

  • Final Solvent Concentration: The final concentration of the organic solvent in your culture can be cytotoxic.

    • Best Practice: Always ensure the final concentration of DMSO or ethanol is consistent across all experimental and control wells and is at a non-toxic level for your specific cell line. Typically, a final concentration of ≤0.5% for DMSO and ≤1% for ethanol is well-tolerated by most cell lines, but this should be empirically determined[5]. Always include a "vehicle control" (medium with the same final solvent concentration but without 2-PE) in your experiments to account for any solvent-induced effects.

  • Temperature-Related Precipitation: If your stock solutions are stored refrigerated or frozen, components can precipitate out of the concentrated solvent.

    • Solution: Before use, ensure your stock solution is brought to room temperature and that any precipitate is fully redissolved, using gentle warming (37°C water bath) and vortexing if necessary.

Experimental Workflow for Optimizing Solubility:

cluster_prep Stock Preparation cluster_dilution Dilution Strategy cluster_validation Validation A Prepare 1M 2-PE stock in 100% DMSO or Ethanol B Warm culture medium to 37°C A->B Start C Add stock dropwise to pre-warmed medium while swirling B->C D Alternatively, perform serial dilutions in medium B->D Alternative E Visually inspect for precipitation (cloudiness, particles) C->E D->E F Include Vehicle Control (solvent only) in all experiments E->F If clear

Caption: Workflow for preparing and diluting 2-PE solutions.

II. Understanding and Measuring Cytotoxicity

Question 2: I'm observing significant cell death in my cultures treated with 2-PE. What is the underlying mechanism?

Answer: 2-Phenylethanol is known to exert its cytotoxic effects through a multi-faceted mechanism, primarily centered on its amphipathic nature. This allows it to interact with and disrupt cellular membranes, leading to a cascade of downstream events that culminate in cell death.

Key Mechanistic Pillars:

  • Membrane Disruption: As an amphipathic molecule, 2-PE inserts into the lipid bilayer of the cell membrane. This disrupts the hydrophobic interactions between lipid molecules, leading to an increase in membrane fluidity and a decrease in membrane order[6]. This structural perturbation compromises membrane integrity, affecting ion transport and cellular signaling.

  • Induction of Apoptosis and Necrosis: At lower concentrations, 2-PE can trigger programmed cell death (apoptosis), while at higher concentrations, it tends to cause direct cell lysis (necrosis). Apoptosis is characterized by the activation of a specific cascade of enzymes called caspases, particularly the executioner caspase-3[7].

  • Mitochondrial Dysfunction: The mitochondrion is a key target. 2-PE can disrupt the mitochondrial membrane, leading to a collapse of the mitochondrial membrane potential (ΔΨm). This not only impairs ATP synthesis but also leads to the release of pro-apoptotic factors into the cytoplasm.

  • Oxidative Stress: The metabolism of alcohols can generate reactive oxygen species (ROS). An excess of ROS leads to a state of oxidative stress, which can damage cellular components like lipids, proteins, and DNA, further contributing to cell death pathways[8].

Signaling Pathway Overview:

cluster_membrane Cell Membrane cluster_mito Mitochondrion cluster_cyto Cytoplasm cluster_nucleus Nucleus PE 2-Phenylethanol (2-PE) Membrane Increased Membrane Fluidity & Loss of Integrity PE->Membrane MMP ↓ Mitochondrial Membrane Potential (ΔΨm) PE->MMP Directly or Indirectly Necrosis Necrosis Membrane->Necrosis High Conc. ROS ↑ Reactive Oxygen Species (ROS) MMP->ROS Caspase Caspase-3 Activation MMP->Caspase ROS->MMP Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Caption: Simplified signaling of 2-PE-induced cytotoxicity.

Question 3: How can I accurately quantify the cytotoxicity of 2-PE in my cell line?

Answer: A multi-assay approach is recommended to build a comprehensive picture of 2-PE's cytotoxic profile. Relying on a single assay can sometimes be misleading.

Assay Principle What It Measures Considerations for 2-PE
MTT/XTT Assay Reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases in viable cells.Metabolic activity, as an indirect measure of cell viability.Can be influenced by changes in cellular metabolism that don't necessarily reflect cell death.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with compromised membranes.Plasma membrane integrity; primarily detects necrosis or late apoptosis.A direct measure of membrane damage, which is a known effect of 2-PE.
Caspase-3/7 Activity Assay Uses a substrate that becomes fluorescent or colorimetric upon cleavage by activated caspase-3 and -7.A key event in the execution phase of apoptosis.Excellent for specifically confirming the induction of apoptosis by 2-PE.
Mitochondrial Membrane Potential (ΔΨm) Dyes (e.g., TMRE, JC-1) Cationic dyes that accumulate in healthy mitochondria with a high membrane potential. Loss of potential results in a decreased fluorescence signal.Mitochondrial health and integrity; an early indicator of apoptosis.Directly assesses one of the primary targets of 2-PE-induced toxicity.

IC₅₀ Values of 2-Phenylethanol in Various Contexts:

The half-maximal inhibitory concentration (IC₅₀) is highly dependent on the cell line, exposure time, and assay method. The following table provides a summary of reported values to serve as a guideline.

Cell Line/Organism Assay/Endpoint IC₅₀ / Effective Concentration Reference
E. coliGrowth Inhibition (MIC₅₀)~15 mM
Human Prostate Cancer (PC3)Proliferation (Ethanol Bane Extract)2.8 mg/mL (extract conc.)[9]
Human Breast Cancer (MCF-7)Proliferation (Ethanol Extract)214.92 µg/mL (extract conc., 72h)[10]
Human Hepatoma (HepG2)Viability (Ethanol Extract)IC₅₀ > 1000 µg/mL (extract conc., 24h)[11]

Note: Data for pure 2-phenylethanol on common mammalian cancer cell lines is not widely consolidated in the literature, with many studies using plant extracts containing 2-PE. Researchers should always determine the IC₅₀ empirically for their specific model system.

III. Mitigating and Controlling for Cytotoxicity

Question 4: My primary interest is not in the cytotoxicity of 2-PE, but it's interfering with my experiment. How can I reduce its toxic effects?

Answer: Mitigating 2-PE's cytotoxicity involves a combination of optimizing experimental parameters and potentially introducing protective agents.

Strategies for Mitigation:

  • Concentration and Time Optimization: This is the most critical step. Perform a dose-response and time-course experiment to identify the highest concentration and longest duration of exposure that does not significantly impact cell viability in your model system.

  • Increase Serum Concentration: For compounds with hydrophobic characteristics, serum proteins like albumin can bind to the compound, reducing its free, bioavailable concentration[12].

    • Actionable Step: If your experimental design allows, test if increasing the fetal bovine serum (FBS) concentration in your medium (e.g., from 10% to 15% or 20%) reduces the observed cytotoxicity. Remember to adjust your controls accordingly.

  • Use of Antioxidants: Since oxidative stress is a component of 2-PE's toxicity, co-treatment with an antioxidant may offer protection.

    • Recommended Agent: N-acetylcysteine (NAC) is a widely used antioxidant and a precursor to glutathione (GSH), a major intracellular antioxidant. It has been shown to protect against ethanol-induced cytotoxicity[8][13].

    • Experimental Approach: Pre-treat your cells with NAC (e.g., 1-5 mM for 1-2 hours) before adding 2-PE to assess if this mitigates the cytotoxic effects.

  • Inhibition of Apoptosis: If apoptosis is the primary mode of cell death at your working concentration, a pan-caspase inhibitor can be used to block this pathway.

    • Recommended Agent: Z-DEVD-FMK is a specific, irreversible inhibitor of caspase-3 and related caspases[3][14][15][16][17].

    • Experimental Approach: Co-treat cells with Z-DEVD-FMK (typically in the 20-100 µM range) and 2-PE. This can help dissect whether the observed cellular phenotype is dependent on caspase-mediated apoptosis.

Logical Flow for Mitigating Cytotoxicity:

Start Observed Cytotoxicity Dose Perform Dose-Response & Time-Course to find sub-toxic range Start->Dose Serum Increase Serum % in Culture Medium Dose->Serum If still toxic End Optimized Experimental Conditions Dose->End Successful Antioxidant Co-treat with Antioxidant (e.g., N-acetylcysteine) Serum->Antioxidant If still toxic Serum->End Successful CaspInhib Co-treat with Caspase Inhibitor (e.g., Z-DEVD-FMK) Antioxidant->CaspInhib For mechanistic insight Antioxidant->End Successful CaspInhib->End

Caption: Decision tree for troubleshooting and mitigating 2-PE cytotoxicity.

Experimental Protocols

Protocol 1: Determining the IC₅₀ of 2-Phenylethanol using the MTT Assay

This protocol provides a framework for assessing cell viability based on mitochondrial metabolic activity.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of 2X concentrations of 2-PE in culture medium via serial dilution from your primary stock.

    • Include a "vehicle control" (medium with the highest concentration of solvent, e.g., 0.5% DMSO) and a "no treatment" control.

    • Carefully remove the medium from the cells and add 100 µL of the 2X 2-PE dilutions and controls to the appropriate wells. This results in a 1X final concentration.

  • Incubation:

    • Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[18].

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution[19].

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 570-590 nm using a microplate reader. Use a reference wavelength of ~630 nm if available[19].

    • Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC₅₀ value.

Protocol 2: Assessing Membrane Integrity with the LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Experimental Setup:

    • Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3).

    • Crucially, you must include controls for:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) for 15 minutes before supernatant collection.

      • Medium Background: Culture medium without cells.

  • Supernatant Collection:

    • After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions of your chosen kit. This typically involves mixing a catalyst and a dye solution.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the medium background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

References

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  • Marx, V., et al. (2020). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International Journal of Molecular Sciences, 21(21), 8299.
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  • ResearchGate. (n.d.). Flow cytometric analysis of A549 cells treated with IC50 values of.... Retrieved from [Link]

  • Shah, D. K., & Unadkat, J. D. (2020). Deriving protein binding‐corrected chemical concentrations for in vitro testing. CPT: Pharmacometrics & Systems Pharmacology, 9(7), 393-397.
  • ResearchGate. (n.d.). IC50 values of compounds and cisplatin towards A549 cells assessed via.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of NAC protection in vitro known so far. Retrieved from [Link]

  • Ko, J. W., et al. (2022). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. International Journal of Molecular Sciences, 23(15), 8426.
  • ResearchGate. (n.d.). IC 50 values against MCF-7, MDA-MB-231, and HaCaT cell lines for.... Retrieved from [Link]

  • PubMed. (2022). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. International journal of molecular sciences, 23(15), 8426. [Link]

  • ResearchGate. (n.d.). Fig. 2 : Dose-response curves of HepG2 cells treated with ethanol.... Retrieved from [Link]

  • ResearchGate. (n.d.). Comparing the IC50 values of each compound on PC-3 and HFF3 cells after.... Retrieved from [Link]

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  • ResearchGate. (n.d.). Cytotoxicity (CC50) in HepG2 cells and IC50 values against S. mansoni and S. japonicum for high-efficacy compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Treatment of MCF-7 cells with 2 at the IC50 concentration weakly.... Retrieved from [Link]

  • PubMed. (2016). Cytotoxic Effects of the Ethanol Bane Skin Extract in Human Prostate Cancer Pc3 Cells. Iranian journal of cancer prevention, 9(2), e4755. [Link]

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  • PubMed Central. (n.d.). Long-term exposure of MCF-7 breast cancer cells to ethanol stimulates oncogenic features. Retrieved from [Link]

  • PubMed. (2003). Enhancement of 2-phenylethanol productivity by Saccharomyces cerevisiae in two-phase fed-batch fermentations using solvent immobilization. Biotechnology and bioengineering, 81(6), 705–717. [Link]

  • Semantic Scholar. (n.d.). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. Retrieved from [Link]

  • Pharmacognosy Journal. (2021). Cytotoxic Activities of Phytochemical Components from Ethanol Extract of Ajwa Date on Human Hepatoma Cancer Cells in Vitro. Retrieved from [Link]

  • PubMed. (2014). Ethanol promotes cytotoxic effects of tumor necrosis factor-related apoptosis-inducing ligand through induction of reactive oxygen species in prostate cancer cells. Molecular medicine reports, 10(5), 2567–2573. [Link]

  • PubMed. (2022). Effect of PhenylEthanol Glycosides from Cistanche Tubulosa on Autophagy and Apoptosis in H22 Tumor-Bearing Mice. Evidence-based complementary and alternative medicine : eCAM, 2022, 9918232. [Link]

  • ResearchGate. (n.d.). The effect of the IC 50 on the cell cycle of HepG2 cells exposed for 24.... Retrieved from [Link]

  • PubMed. (2018). Enhanced bioproduction of 2-phenylethanol in a biphasic system with rapeseed oil. New biotechnology, 43, 37–43. [Link]

  • MDPI. (2023). A Proposed Association between Improving Energy Metabolism of HepG2 Cells by Plant Extracts and Increasing Their Sensitivity to Doxorubicin. Retrieved from [Link]

  • PubMed Central. (2020). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International journal of molecular sciences, 21(21), 8299. [Link]

  • PubMed Central. (2011). Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol. Asian journal of andrology, 13(4), 637–640. [Link]

  • ResearchGate. (n.d.). The IC 50 values of 34 extracts on MCF-7 breast cancer cell line. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 of the formulations tested in the two cell lines (PC3 and DU145).... Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubilization of 2-Phenethylbenzyl Alcohol for Biological Assays

Welcome to the technical support center for researchers working with 2-Phenethylbenzyl alcohol. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome solubility challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-Phenethylbenzyl alcohol. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome solubility challenges and ensure the success of your biological assays. Our recommendations are grounded in established scientific principles and extensive laboratory experience to maintain the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when preparing 2-Phenethylbenzyl alcohol for biological experiments.

Q1: I'm having difficulty dissolving 2-Phenethylbenzyl alcohol in my aqueous assay buffer. Why is this happening and what are my initial options?

A1: 2-Phenethylbenzyl alcohol, also known as 2-phenylethanol, is characterized by its low aqueous solubility, which is approximately 2 mL per 100 mL of water.[1][2] This poor solubility is due to its chemical structure, which includes a nonpolar benzene ring and a phenethyl group, making it a hydrophobic molecule. Direct dissolution in aqueous buffers is often challenging and can lead to precipitation, which will significantly impact the accuracy and reproducibility of your assay results.

Your initial approach should be to prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your final assay medium. This is a standard practice for handling hydrophobic compounds in biological research.[3][4]

Q2: What is the best organic solvent for creating a stock solution of 2-Phenethylbenzyl alcohol?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of poorly water-soluble compounds for biological assays.[3][5] 2-Phenethylbenzyl alcohol is miscible with most organic solvents, and DMSO is a powerful solvent for both polar and non-polar compounds.[1][2]

Key Considerations for Using DMSO:

  • Purity: Always use a high-purity, anhydrous grade of DMSO to prevent compound degradation and variability in your experiments.

  • Storage: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to compound precipitation and degradation.[3][4]

Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A3: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. Here are several strategies to address this:

  • Optimize the Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[3] However, a slightly higher concentration (e.g., up to 1%) might be necessary to maintain solubility. It is crucial to include a vehicle control with the same final DMSO concentration in all experiments to account for any effects of the solvent itself.[3]

  • Serial Dilutions in DMSO: Before diluting into your aqueous buffer, perform serial dilutions of your compound in 100% DMSO.[3] This ensures that you are adding a very small volume of a highly concentrated DMSO stock to a larger volume of aqueous buffer, which can facilitate better mixing and reduce the chances of immediate precipitation.

  • Mixing Technique: When diluting the DMSO stock, add the stock solution to the aqueous buffer while vortexing or gently mixing. This rapid dispersion can help to prevent localized high concentrations of the compound that can trigger precipitation.

Q4: I'm concerned about the potential toxicity of DMSO in my cell-based assay. What are the safe concentration limits?

A4: DMSO can be toxic to cells at higher concentrations. The tolerated concentration is cell-line dependent.[6] Generally, it is recommended to keep the final DMSO concentration at or below 0.5% in cell-based assays.[3][7] Some sensitive cell lines may show toxic effects at concentrations as low as 0.1%.[8] It is best practice to perform a preliminary experiment to determine the maximum tolerated DMSO concentration for your specific cell line.

Table 1: General Guidelines for Final DMSO Concentrations in Biological Assays

Assay TypeRecommended Final DMSO ConcentrationReference(s)
High-Throughput Screening (HTS)0.1% - 1%[3]
Cell-Based Assays≤ 0.5% (ideally ≤ 0.1%)[2][6][7]
In Vivo Animal Studies≤ 2%[3]
Q5: Are there alternatives to DMSO if my cells are too sensitive or my compound is still not soluble enough?

A5: Yes, if DMSO is not a viable option, you can explore other solubilization techniques. The choice of method will depend on the specific requirements of your assay.

  • Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol can be used.[9] However, ethanol can also be toxic to cells, and its tolerated concentration should be determined.[10][11]

  • Surfactants: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 can be used at low concentrations (typically below their critical micelle concentration) to increase the solubility of hydrophobic compounds.[12] They work by forming micelles that encapsulate the hydrophobic compound.[13]

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and a good safety profile.[15]

Experimental Protocols

Here are detailed, step-by-step protocols for preparing 2-Phenethylbenzyl alcohol solutions for your biological assays.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass:

    • The molecular weight of 2-Phenethylbenzyl alcohol (C8H10O) is 122.17 g/mol .[17]

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 0.010 mol/L * 0.001 L * 122.17 g/mol = 0.0012217 g = 1.22 mg.

  • Weigh the compound:

    • Accurately weigh 1.22 mg of 2-Phenethylbenzyl alcohol using an analytical balance.

  • Dissolve in DMSO:

    • Transfer the weighed compound to a sterile microcentrifuge tube.

    • Add 1 mL of high-purity, anhydrous DMSO.

    • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.[3]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

    • Store at -20°C or -80°C.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD:

    • Prepare a 10% (w/v) solution of HP-β-CD in your aqueous assay buffer. For example, dissolve 1 g of HP-β-CD in 10 mL of buffer.

  • Prepare the 2-Phenethylbenzyl alcohol/HP-β-CD complex:

    • Prepare a concentrated stock of 2-Phenethylbenzyl alcohol in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the alcoholic solution of the compound to the stirred 10% HP-β-CD solution.

    • Stir the mixture at room temperature for several hours or overnight to allow for complex formation.

  • Filter and determine the concentration:

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • Determine the final concentration of 2-Phenethylbenzyl alcohol in the solution using a suitable analytical method, such as HPLC.

Visualizing the Workflow

The following diagram illustrates the decision-making process for solubilizing 2-Phenethylbenzyl alcohol for a biological assay.

solubilization_workflow start Start: Need to dissolve 2-Phenethylbenzyl alcohol prep_stock Prepare a concentrated stock solution in 100% DMSO start->prep_stock dilute_assay Dilute stock solution into final assay buffer prep_stock->dilute_assay check_precip Check for precipitation dilute_assay->check_precip no_precip No Precipitation: Proceed with assay check_precip->no_precip No precip Precipitation Occurs check_precip->precip Yes troubleshoot Troubleshooting Options precip->troubleshoot optimize_dmso Optimize final DMSO concentration (e.g., up to 1%) troubleshoot->optimize_dmso serial_dilute Use serial dilutions in 100% DMSO troubleshoot->serial_dilute alt_method Consider alternative solubilization methods troubleshoot->alt_method optimize_dmso->dilute_assay serial_dilute->dilute_assay co_solvent Try a different co-solvent (e.g., Ethanol) alt_method->co_solvent surfactant Use a surfactant (e.g., Tween® 20) alt_method->surfactant cyclodextrin Use a cyclodextrin (e.g., HP-β-CD) alt_method->cyclodextrin validate Validate new method: - Check for solvent toxicity - Include vehicle controls co_solvent->validate surfactant->validate cyclodextrin->validate validate->dilute_assay

Sources

Troubleshooting

Preventing degradation of 2-Phenethylbenzyl alcohol during storage

Technical Support Center: Stabilizing 2-Phenethylbenzyl Alcohol Welcome to the technical support center for 2-Phenethylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stabilizing 2-Phenethylbenzyl Alcohol

Welcome to the technical support center for 2-Phenethylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 2-Phenethylbenzyl alcohol during storage and experimental use. Given the compound's structure as a primary aromatic alcohol, it is susceptible to degradation, primarily through oxidation. This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 2-Phenethylbenzyl alcohol degradation during storage?

A1: The primary degradation pathway for 2-Phenethylbenzyl alcohol is oxidation. The benzylic alcohol group (-CH₂OH) is susceptible to oxidation, which typically occurs in a two-step process. Initially, the alcohol is oxidized to its corresponding aldehyde, 2-phenethylbenzaldehyde. With continued exposure to an oxidant, this aldehyde can be further oxidized to 2-phenethylbenzoic acid.[1][2][3][4][5] This process is accelerated by exposure to atmospheric oxygen, light (especially UV), elevated temperatures, and the presence of trace metal ion contaminants.[6][7][8][9]

Q2: I noticed my sample of 2-Phenethylbenzyl alcohol has developed a slight yellow tint. What does this indicate?

A2: A yellow discoloration is a common visual indicator of initial degradation. This is often due to the formation of the aldehyde derivative (2-phenethylbenzaldehyde), which, like many benzaldehyde compounds, can be yellowish. While the material may still be usable for some applications, the presence of this impurity can interfere with sensitive experiments. It is a clear sign that storage conditions should be reviewed and optimized.

Q3: What are the ideal storage conditions for long-term stability?

A3: To maximize the shelf-life of 2-Phenethylbenzyl alcohol, the following conditions are strongly recommended:

  • Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen.[10][11][12] This displaces oxygen, which is the primary driver of oxidation.[1]

  • Light Protection: Use amber glass vials or other opaque containers to protect the compound from light, as photodegradation can initiate and accelerate oxidation.[6][13][14]

  • Temperature Control: Store at a cool temperature, typically between +2 to +8 °C.[10] Avoid repeated freeze-thaw cycles.

  • Airtight Seal: Ensure the container is sealed tightly to prevent the ingress of oxygen and moisture.

Q4: Can I use an antioxidant to stabilize 2-Phenethylbenzyl alcohol?

A4: Yes, adding a free-radical scavenger is an effective strategy. Butylated hydroxytoluene (BHT) is a widely used antioxidant for stabilizing organic compounds, including ethers and other chemicals prone to oxidation.[15][16][17] It functions by terminating the free-radical chain reactions that propagate oxidation.[15] A typical concentration for BHT as a stabilizer is in the range of 100-300 ppm. However, be aware that BHT has a strong UV absorbance and may interfere with analytical techniques that rely on UV detection.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Scenario 1: Unexpected Peaks in Chromatographic Analysis (HPLC/GC)

  • Problem: Your analysis (e.g., HPLC, GC-MS) of a stored sample shows one or two new, significant peaks that were not present in the initial analysis of the pure compound.

  • Probable Cause: This is a classic sign of degradation. The primary alcohol has likely oxidized. The earlier eluting peak (on a reverse-phase HPLC column) is often the aldehyde, and the later one is the carboxylic acid.

  • Solution Workflow:

    • Confirm Identity: Use mass spectrometry (GC-MS or LC-MS) to confirm the masses of the impurity peaks. The expected masses would correspond to 2-phenethylbenzaldehyde and 2-phenethylbenzoic acid.

    • Quantify Degradation: Determine the percentage of the degraded products relative to the parent compound using the peak areas from your chromatogram. This will inform whether the batch is still viable for your application's purity requirements.

    • Implement Preventative Measures: If degradation is confirmed, the remainder of the stock should be immediately stored under an inert atmosphere (e.g., purged with argon) and moved to a cool, dark location. For future storage, add a stabilizer like BHT upon receipt of a new batch.

Scenario 2: Inconsistent Results in Biological or Chemical Assays

  • Problem: You are observing decreased potency, altered kinetics, or other inconsistencies in your experiments using a stored batch of 2-Phenethylbenzyl alcohol.

  • Probable Cause: The presence of aldehyde or carboxylic acid impurities can interfere with biological assays or chemical reactions. Aldehydes are reactive electrophiles and can form Schiff bases with primary amines in proteins, altering their function.

  • Solution Workflow:

    • Purity Analysis: Perform an immediate purity check on your sample using a suitable analytical method like HPLC-UV or GC-FID.

    • Correlation: Compare the purity results with your assay data. A correlation between the level of impurity and the degree of experimental inconsistency strongly suggests degradation is the root cause.

    • Purification (If Necessary): For critical applications, it may be possible to repurify the material using techniques like flash column chromatography. However, for most users, acquiring a fresh, high-purity batch and implementing rigorous storage protocols is the most reliable path forward.

Visualizing Degradation & Prevention

The primary degradation pathway is a straightforward oxidation process.

Caption: Primary degradation pathway of 2-Phenethylbenzyl alcohol.

To prevent this, a multi-barrier storage strategy is essential.

G O2 Oxygen InertGas Inert Gas Purge (N₂ or Ar) O2->InertGas blocks Light Light AmberVial Amber Glass Vial Light->AmberVial blocks Heat Heat ColdStorage Cold Storage (2-8°C) Heat->ColdStorage mitigates Compound 2-Phenethylbenzyl Alcohol Stability InertGas->Compound AmberVial->Compound ColdStorage->Compound Stabilizer Antioxidant (BHT) Stabilizer->Compound

Caption: Recommended multi-barrier strategy for preventing degradation.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general method for assessing the purity of 2-Phenethylbenzyl alcohol and detecting its primary degradation products.

ParameterSpecification
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 60% B, ramp to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve sample in Acetonitrile to ~1 mg/mL

Expected Elution Order: 2-Phenethylbenzoic Acid -> 2-Phenethylbenzyl Alcohol -> 2-Phenethylbenzaldehyde.

Protocol 2: Preparation of a BHT-Stabilized Stock Solution

  • Target Concentration: Decide on the final BHT concentration (e.g., 200 ppm).

  • Stock Preparation: Prepare a concentrated stock of BHT in a compatible solvent (e.g., ethanol or the solvent used for your main compound). For example, dissolve 100 mg of BHT in 10 mL of ethanol to make a 10 mg/mL stock solution.

  • Addition to Sample: Add the appropriate volume of the BHT stock solution to your 2-Phenethylbenzyl alcohol solution. For example, to make a 10 mL solution with 200 ppm BHT (0.2 mg/mL), you would need 2 mg of BHT. Add 200 µL of your 10 mg/mL BHT stock to your final 10 mL solution.

  • Mixing and Storage: Mix thoroughly and store under the recommended inert, dark, and cool conditions.

References

  • Unknown. (n.d.). Photocatalytic degradation of an organic pollutant, benzyl alcohol using an enhanced solar photo-Fenton Process.
  • ACS Publications. (n.d.). Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots.
  • Frontiers. (2020, March 19). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates.
  • RSC Publishing. (n.d.). Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst.
  • Wikipedia. (n.d.). Alcohol oxidation.
  • ACS Publications. (2025, November 12). Green and Selective Oxidation of Benzyl Alcohol to Benzaldehyde over Transition Metal LDH Nanosheets: Combining Experiments and DFT Calculations.
  • PMC - NIH. (2020, March 20). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates.
  • Unknown. (n.d.). 114031 - Benzyl alcohol, Ph. Eur. - Safety Data Sheet.
  • Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde.
  • Redox. (2025, September 23). Safety Data Sheet Benzyl Alcohol Revision 5, Date 01 Nov 2022.
  • Columbus Chemical. (2021, August 2). Benzyl Alcohol.
  • PubChem. (n.d.). Benzyl Alcohol.
  • Google Patents. (n.d.). US4816244A - Stabilized stain solutions containing aliphatic and aromatic alcohols.
  • PMC - PubMed Central - NIH. (n.d.). Alcohol, Oxidative Stress, and Free Radical Damage.
  • ResearchGate. (2025, August 7). Alcohol, Oxidative Stress, and Free Radical Damage.
  • PubMed. (n.d.). Alcohol, oxidative stress, and free radical damage.
  • Penta chemicals. (2024, February 27). Benzyl alcohol.
  • ResearchGate. (2025, August 5). Photocatalytic degradation of an organic pollutant, benzyl alcohol using an enhanced solar photo-fenton process | Request PDF.
  • SciSpace. (n.d.). Biomedical Alcohol metabolism and generation of free radicals: A deep insight.
  • ResearchGate. (2025, August 9). Photo-oxidation of benzyl alcohol under natural weathering conditions.
  • Sigma-Aldrich. (n.d.). Solvent Stabilizer Systems.
  • ChemistryViews. (2017, May 2). The Oxidation of Alcohols.
  • Proceedings of the Nutrition Society. (2007, March 7). Alcohol, oxidative stress and free radical damage.
  • Benchchem. (n.d.). Technical Support Center: Preventing BHT Degradation During Experimental Procedures.
  • Valence Surface Technologies. (2024, May 31). What Causes Oxidation And How Can It Be Prevented?.
  • Chemguide. (n.d.). oxidation of alcohols.
  • Wikipedia. (n.d.). Butylated hydroxytoluene.
  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry).
  • Chemistry LibreTexts. (2023, January 22). The Oxidation of Alcohols.
  • ROSA P. (2025, November 3). RECENTLY PUBLISHED ANALYTICAL METHODS FOR DETERMINING ALCOHOL IN BODY MATERIALS.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding BHT: Properties and Applications Beyond Food.
  • ResearchGate. (2025, November 26). Evolution of Analytical Methods for the Determination of Ethanol in Blood and Breath for Clinical and Forensic Purposes | Request PDF.
  • YouTube. (2024, February 18). How peroxide form in THF I How does butylated hydroxytoluene (BHT) stop peroxide formation in THF?.
  • ResearchGate. (n.d.). Summary of Methods for Blood-alcohol Analysis | Download Table.
  • PubMed Central. (2025, August 15). The enzymatic analysis of alcohol (ethanol) in serum and plasma with the alcohol dehydrogenase reagent: focus on intra-analytical and post-analytical aspects.
  • Unknown. (n.d.). 2-Phenylethyl Alcohol: An Aroma Profile.
  • Google Patents. (n.d.). WO2023175065A1 - Stabilization of aldehydes and/or an alcohols.
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Troubleshooting

Technical Support Center: Advancing Sustainable Synthesis of 2-Phenethylbenzyl Alcohol

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals actively working to reduce the environmental impact of 2-phenethylbenzyl alcohol synthesis. This guide is...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals actively working to reduce the environmental impact of 2-phenethylbenzyl alcohol synthesis. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies for greener synthetic routes. We move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and innovate in your own laboratory settings.

Our commitment is to empower your research with scientifically sound, sustainable, and efficient methodologies. This resource is structured to address the specific challenges you may encounter, fostering a deeper understanding of green chemistry principles in practice.

Section 1: Transitioning from Traditional Synthesis – A Greener Perspective

The classical syntheses of 2-phenethylbenzyl alcohol and its precursors, such as 2-phenylethanol, often rely on methods with significant environmental drawbacks. Traditional routes like the Friedel-Crafts reaction using benzene and ethylene oxide, or the Grignard reaction, involve hazardous reagents, corrosive catalysts, and the generation of substantial waste streams.[1][2][3][4] Our focus here is to provide practical guidance on adopting and optimizing more sustainable alternatives.

Frequently Asked Questions (FAQs): Greener Alternatives

Q1: What are the primary green chemistry approaches for synthesizing 2-phenethylbenzyl alcohol precursors like 2-phenylethanol?

A1: The most promising environmentally friendly alternatives to traditional chemical synthesis focus on biotechnological routes and improved catalytic processes. Microbial fermentation, particularly using yeasts like Saccharomyces cerevisiae and Kluyveromyces marxianus, is a leading green method.[1][2][5][6] This biotransformation process typically uses L-phenylalanine as a precursor and occurs under mild aqueous conditions, significantly reducing the use of harsh chemicals and organic solvents.[1][2] Additionally, advancements in catalysis, such as the selective hydrogenation of styrene oxide with supported platinum group metal catalysts, offer a greener chemical route by improving selectivity and minimizing waste.[7]

Q2: I am considering switching from a Grignard synthesis to a bio-catalytic method. What are the main advantages and challenges I should anticipate?

A2: The primary advantages of switching to a bio-catalytic or fermentation-based approach are a significantly improved environmental profile and alignment with consumer preference for "natural" ingredients.[1][5] These methods avoid hazardous reagents like ethylene oxide and flammable solvents like diethyl ether, which are staples of the Grignard reaction.[2][7][8] The main challenges you will likely face are lower product yields and the potential for product toxicity to the microorganisms.[2][9] The 2-phenylethanol produced can inhibit the growth and productivity of the yeast.[9][10] Therefore, process optimization, including strategies for in situ product removal, becomes critical.[9][10]

Section 2: Troubleshooting Guide for Biotechnological Synthesis

Microbial fermentation is a powerful green alternative, but it comes with its own set of experimental hurdles. This section provides a systematic approach to troubleshooting common issues.

Issue 1: Low or Stalled 2-Phenylethanol Production in Yeast Fermentation

Low yields are a frequent challenge in the biotechnological production of 2-phenylethanol. The cause can often be traced back to substrate limitations, product inhibition, or suboptimal fermentation conditions.

Troubleshooting Flowchart: Low 2-Phenylethanol Yield

start Low 2-Phenylethanol Yield Detected check_viability Check Cell Viability and Density start->check_viability viability_low Low Viability? check_viability->viability_low check_substrate Analyze Substrate Concentration (L-phenylalanine, Carbon Source) substrate_depleted Substrate Depleted? check_substrate->substrate_depleted check_product Measure 2-Phenylethanol Concentration in Broth product_high Product > 1 g/L? check_product->product_high viability_low->check_substrate No optimize_media Optimize Growth Medium (pH, Nutrients, Temperature) viability_low->optimize_media Yes substrate_depleted->check_product No implement_feed Implement Fed-Batch Strategy substrate_depleted->implement_feed Yes in_situ_removal Implement In Situ Product Removal product_high->in_situ_removal Yes continue_run Continue Fermentation and Monitor product_high->continue_run No

Caption: Troubleshooting logic for low 2-phenylethanol yield.

In-Depth Analysis and Solutions:

  • Product Inhibition: 2-phenylethanol is toxic to Saccharomyces cerevisiae at concentrations typically above 1-2 g/L.[10] If your product concentration plateaus around this level while substrates remain, product inhibition is the likely cause.

    • Solution: Implement in situ product recovery (ISPR) techniques. This involves continuously removing the 2-phenylethanol from the fermentation broth as it is produced. Methods include liquid-liquid extraction with a biocompatible organic solvent, or adsorption onto hydrophobic resins.[9][11] This relieves the toxicity pressure on the cells and can significantly improve overall yield.[9][10]

  • Substrate Limitation: The bioconversion relies on the availability of L-phenylalanine and a suitable carbon source (like glucose).[1] Depletion of either will halt production.

    • Solution: A fed-batch fermentation strategy is often more effective than a simple batch process. By incrementally feeding the L-phenylalanine and carbon source, you can maintain optimal concentrations and avoid substrate inhibition, which can occur at very high initial concentrations.

  • Suboptimal Culture Conditions: Yeast performance is highly sensitive to pH, temperature, and nutrient availability.

    • Solution: Ensure the fermentation temperature is maintained between 25-38°C and the pH is controlled.[12] The medium should be well-balanced with necessary minerals and nitrogen sources to support robust cell growth and enzymatic activity.

Issue 2: Complex Purification and Byproduct Formation

The fermentation broth is a complex mixture, making the isolation of pure 2-phenylethanol challenging. Byproducts from yeast metabolism can also co-extract with the desired product.

Purification Strategies Comparison

Purification MethodPrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction Partitioning of 2-phenylethanol into an immiscible organic solvent.Can be effective for initial recovery.Potential for solvent toxicity to microorganisms if used in situ; requires subsequent distillation.[9]
Adsorption on Hydrophobic Resins 2-phenylethanol adsorbs to the resin, and is later eluted.High selectivity and recovery rates; avoids organic solvents in the broth.[11]Requires resin regeneration; elution step may require solvents.[10]
Distillation Separation based on boiling point differences.Effective for final purification to high purity.Energy-intensive; initial broth must be clarified to prevent fouling.[13]

Recommended Protocol: Two-Step Purification using Hydrophobic Resin

This protocol is designed to efficiently recover 2-phenylethanol from a clarified fermentation broth.

  • Primary Recovery (Cell Removal):

    • Centrifuge the fermentation broth to pellet the yeast cells.

    • Further clarify the supernatant by passing it through a crossflow ultrafiltration system to remove residual cells and large proteins. This method is often superior to dead-end filtration due to higher flow rates and lower product binding.[11]

  • Secondary Recovery (Product Adsorption):

    • Pass the clarified broth through a column packed with a suitable hydrophobic adsorbent resin.

    • Monitor the column effluent to determine the breakthrough point (when the resin is saturated).

  • Elution and Final Purification:

    • Wash the resin with water to remove unbound impurities.

    • Elute the 2-phenylethanol from the resin using an appropriate solvent, such as 75% ethanol.[10]

    • The eluted fraction can be further purified by vacuum distillation to achieve high purity.

Section 3: Greener Approaches to Chemical Synthesis

While biotechnology offers a paradigm shift, improvements in traditional chemical synthesis also contribute to reducing environmental impact. This section focuses on greener modifications to established chemical routes.

Frequently Asked Questions (FAQs): Greener Chemical Synthesis

Q1: How can the environmental impact of the Suzuki-Miyaura coupling be reduced when synthesizing precursors?

A1: The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. To "green" this reaction, focus on the solvent and catalyst. Using water as the reaction solvent is a significant improvement as it is non-flammable, non-toxic, and inexpensive.[14] Additionally, employing heterogeneous catalysts like palladium on carbon (Pd/C) allows for easy recovery and reuse, reducing heavy metal waste.[14] Recent research also highlights the use of more sustainable solvents like 2-Me-THF or tert-amyl alcohol with nickel catalysts as effective green alternatives.[15][16]

Q2: Are there solvent-free options for reactions involving 2-phenethylbenzyl alcohol or its derivatives?

A2: Yes, solvent-free systems represent a significant step forward in green chemistry. For instance, the synthesis of 2-phenylethyl acetate (a derivative of 2-phenylethanol) can be effectively carried out in a solvent-free system using an immobilized lipase like Novozym® 435.[17] In such a system, the substrates themselves act as the solvent, which increases reaction rates, simplifies purification, and eliminates volatile organic compound (VOC) emissions.[17]

Experimental Workflow: Greener Suzuki-Miyaura Coupling

start Reaction Setup reagents Combine Aryl Halide, Boronic Acid, Base (K3PO4), and Pd/C Catalyst in Water start->reagents reaction Heat Mixture to Reflux (e.g., 100°C) reagents->reaction monitor Monitor Reaction by TLC reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Cool to Room Temp. Filter to Recover Catalyst complete->workup Yes extraction Extract Aqueous Phase with Greener Solvent (e.g., Ethyl Acetate) workup->extraction purify Purify by Recrystallization or Chromatography extraction->purify product Pure Biaryl Product purify->product

Caption: Workflow for a Suzuki-Miyaura coupling using water as a solvent.

This guide provides a starting point for troubleshooting and optimizing the sustainable synthesis of 2-phenethylbenzyl alcohol. As research evolves, we will continue to update this resource with the latest findings and best practices.

References

  • Bioproduction of 2-Phenylethanol through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review. PubMed Central. [Link]

  • Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435. MDPI. [Link]

  • Synthetical routes for 2-PE production: Grignard reaction,... ResearchGate. [Link]

  • Synthesis Of 2-phenylethanol And Benzyl Alcohol In Engineered Saccharomyces Cerevisiae. Globe Thesis. [Link]

  • Greener Grignard Reaction. Beyond Benign. [Link]

  • Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. [Link]

  • Phenethyl alcohol. Wikipedia. [Link]

  • "Greening Up" the Suzuki Reaction. ResearchGate. [Link]

  • Benzyl Alcohol and β‐Phenethyl Alcohol. ResearchGate. [Link]

  • 2-Phenylethanol | C8H10O | CID 6054. PubChem - NIH. [Link]

  • Preparation of 2-phenylethanol and 2-phenylethyl acetate.
  • Preparation method of 2-phenethyl alcohol.
  • Process for the preparation of 2-phenyl ethanol.
  • Method of preparing phenyl ethyl alcohol.
  • Preparation of 2-phenylethanol and 2-phenylethyl acetate. European Patent Office - EP 0004732 A1 - Googleapis.com. [Link]

  • Synthesis of 2-phenylethyl alcohol. PrepChem.com. [Link]

  • Extraction of 2-Phenylethyl Alcohol. Perfumer & Flavorist. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. PMC - NIH. [Link]

  • Biotechnological 2-Phenylethanol Production: Recent Developments. PMC. [Link]

  • Convergent preparation of 2-phenylethanol. Academic Journals. [Link]

  • Common metabolic paths involved in the production of 2-phenylethanol and 2-phenethyl acetate. PEA: phenylethylamine. ResearchGate. [Link]

  • Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate. PubMed. [Link]

  • Synthesis of phenethyl alcohol from benzene. Chemistry Stack Exchange. [Link]

  • Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. ChemRxiv | Cambridge Open Engage. [Link]

  • Suzuki-Miyaura Cross Coupling Reaction in Various Green Media. ResearchGate. [Link]

  • Process for the extraction of 2-phenylethanol.
  • Separation optimization for the recovery of phenyl ethyl alcohol. PubMed. [Link]

  • Purification of phenyl ethyl alcohol.

Sources

Optimization

Technical Support Center: A Senior Application Scientist's Guide to Scaling the Synthesis of 2-Phenethylbenzyl Alcohol

Welcome to the technical support center for the synthesis and scale-up of 2-Phenethylbenzyl alcohol (CAS 835-78-9). This guide is designed for researchers, process chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Phenethylbenzyl alcohol (CAS 835-78-9). This guide is designed for researchers, process chemists, and drug development professionals. My goal is to move beyond a simple recitation of steps and provide a framework of chemical logic, enabling you to anticipate challenges, troubleshoot effectively, and transition this synthesis from the laboratory bench to a pilot plant environment with confidence.

Foundational Strategy: Selecting a Scalable Synthetic Route

The synthesis of 2-Phenethylbenzyl alcohol, an ortho-substituted primary benzyl alcohol, presents unique challenges. After evaluating several potential pathways, we will focus on a robust and industrially relevant two-stage Grignard synthesis. This route offers a convergent and reliable method for constructing the target molecule's carbon skeleton.

The chosen pathway involves:

  • Formation of the Grignard Reagent: Reaction of the precursor, 1-bromo-2-phenethylbenzene, with magnesium metal.

  • Carbon-Carbon Bond Formation: Nucleophilic addition of the resulting Grignard reagent to a formaldehyde source (paraformaldehyde) to yield the desired primary alcohol after workup.

This approach is selected for its high convergence and reliance on well-understood, albeit sensitive, organometallic principles. The primary challenges, which this guide will address, revolve around the initiation and stability of the ortho-substituted Grignard reagent and the safe, efficient handling of the subsequent exothermic reaction and workup at scale.

Synthetic_Pathway cluster_legend Legend Precursor 1-Bromo-2-phenethylbenzene Grignard (2-Phenethylphenyl)magnesium bromide Precursor->Grignard Formation Mg Mg(0) turnings Mg->Grignard Solvent Anhydrous THF Solvent->Grignard Product 2-Phenethylbenzyl alcohol Grignard->Product Addition & Quench Formaldehyde 1. Paraformaldehyde (CH₂O)n 2. H₃O⁺ Workup Formaldehyde->Product Start Starting Material Reagent Reagent Condition Solvent/Condition Intermediate Key Intermediate Final Final Product

Caption: Proposed Grignard pathway for 2-Phenethylbenzyl alcohol synthesis.

Frequently Asked Questions (FAQs)

This section addresses common queries that arise during both lab-scale development and pilot-scale implementation.

Lab-Scale Synthesis FAQs

Q1: My Grignard reaction won't initiate. What are the most common causes? A1: Failure to initiate is the most frequent issue in Grignard synthesis. The root cause is almost always the inhibition of the magnesium surface.

  • Magnesium Oxide Layer: Magnesium turnings are coated with a passivating layer of MgO that must be breached.[1] Activating the magnesium by crushing it under an inert atmosphere or using a small crystal of iodine is crucial.

  • Trace Moisture: Grignard reagents are potent bases and are instantly quenched by water.[2] Ensure all glassware is flame- or oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). Solvents must be rigorously anhydrous.

  • Precursor Purity: Impurities in the 1-bromo-2-phenethylbenzene can inhibit the reaction. Ensure it is free of acidic contaminants.

Q2: The reaction mixture turned dark brown/black during Grignard formation. Is this normal? A2: A gray to brown coloration is typical as the magnesium is consumed. However, a very dark or black solution can indicate side reactions. The primary culprit is often Wurtz coupling, where the formed Grignard reagent reacts with unreacted aryl bromide.[2] This is more common at higher temperatures. Slow, controlled addition of the aryl bromide to the magnesium suspension is key to minimizing this side reaction.

Q3: Can I use solid paraformaldehyde directly, or do I need to generate formaldehyde gas? A3: While generating anhydrous formaldehyde gas via thermal depolymerization gives the cleanest reaction, it is often impractical and hazardous.[3] High-purity, dry paraformaldehyde can be added directly as a solid to the Grignard solution.[4] However, this method can be sluggish and may result in lower yields if the paraformaldehyde is not sufficiently dry or pure.[5] For lab scale, adding the paraformaldehyde portionwise to a cooled Grignard solution is a common and effective compromise.

Pilot Scale-Up FAQs

Q1: How do I manage the exotherm during Grignard reagent formation at a 50 L scale? A1: The formation of a Grignard reagent is highly exothermic and presents a significant runaway risk at scale.

  • Reverse Addition: At lab scale, the halide is often added to the magnesium. At pilot scale, it can be safer to add a slurry of magnesium in a portion of the solvent to a solution of the halide. However, the most common method remains the controlled addition of the halide to the magnesium.

  • Controlled Addition Rate: The addition of 1-bromo-2-phenethylbenzene must be precisely controlled and linked to the reactor's cooling capacity. The feed rate should be adjusted to maintain a steady, manageable reflux.

  • Heat Transfer: Pilot-scale reactors have a lower surface-area-to-volume ratio than lab flasks, making heat removal less efficient. Ensure your reactor's cooling jacket is properly sized and the coolant is at an appropriate temperature before starting the addition.

Q2: We are experiencing severe emulsions during the aqueous quench and workup. How can we break them? A2: Emulsions are a classic problem when scaling Grignard workups, caused by the precipitation of fine magnesium salts (Mg(OH)Br).

  • Quench Method: Instead of quenching the reaction mixture into water/acid, consider a "reverse" quench by slowly adding the Grignard solution to a well-stirred, cooled aqueous solution of ammonium chloride or a dilute acid like 1M HCl.

  • Brine Wash: After the initial quench, washing the organic layer with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration Aid: If solids are persistent, filtering the entire quenched mixture through a pad of a filter aid like Celite® before separating the layers can remove the fine particles that stabilize the emulsion.

Q3: What are the primary safety concerns when scaling this process? A3: The primary hazards are the flammability of ether solvents (like THF), the exotherm of the Grignard formation and quench, and the handling of paraformaldehyde.

  • Inert Atmosphere: The entire process must be conducted under a strict inert (N₂ or Ar) atmosphere to prevent both quenching by moisture and the risk of solvent peroxide formation. Oxygen ingress into a hot THF solution can be extremely dangerous.

  • Static Discharge: Ensure all pilot plant equipment is properly grounded to prevent static discharge, which could ignite solvent vapors.

  • Formaldehyde Handling: Paraformaldehyde is a respiratory irritant. Use appropriate personal protective equipment (PPE), including respiratory protection, and handle it in a well-ventilated area or contained system.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Problem Symptom(s) Possible Cause(s) Recommended Solution(s)
Low Yield of Grignard Reagent Reaction initiates but titration shows low concentration. Subsequent reaction gives poor yield.Wurtz Coupling: Dimerization of the aryl halide.[2] • Incomplete Reaction: Insufficient reaction time or poor Mg activation. • Steric Hindrance: The ortho-phenethyl group can slow the reaction.[6]• Add aryl bromide solution slowly to maintain low concentration. • Ensure Mg is fully activated (iodine, mechanical grinding). • Increase reaction time or consider a more activating solvent like THF over diethyl ether.[1]
Low Yield of Final Product Grignard reagent concentration is good, but alcohol yield is low.Inefficient Reaction with Formaldehyde: Paraformaldehyde is poorly soluble or impure. • Formation of Acetal Byproduct: Excess formaldehyde can react with the product.[3] • Product Loss During Workup: Product may be trapped in emulsions or magnesium salts.• Use high-purity, very dry paraformaldehyde. • Use a slight excess of Grignard reagent (1.1-1.2 eq) relative to formaldehyde. • During workup, ensure the aqueous layer pH is slightly acidic to break down acetals and dissolve salts. Wash any filtered solids thoroughly with the organic solvent.
Reaction Stalls Mid-Addition Initial exotherm and reflux are observed, but the reaction stops before all the aryl bromide is added.Magnesium Passivation: The surface of the remaining magnesium has become coated and unreactive. • Insufficient Mixing: In larger reactors, poor agitation can lead to localized "dead spots."• Stop the addition and try to re-initiate with gentle heating or sonication (if possible). • Increase the agitation speed to ensure the magnesium turnings remain suspended and in contact with the solution.
Difficult Product Purification Final product is contaminated with a high-boiling impurity.Biphenyl Byproduct: The Wurtz coupling product, 2,2'-diphenethylbiphenyl, is a likely high-boiling impurity.• Minimize Wurtz coupling during Grignard formation (see above). • Optimize purification. Vacuum distillation may be effective if boiling points are sufficiently different. Otherwise, column chromatography may be necessary for high purity.

Experimental Protocols

Laboratory Scale Protocol (Example: ~20 g Scale)

CAUTION: This procedure involves highly flammable solvents and reactive organometallics. Perform in a certified fume hood under an inert atmosphere.

Equipment:

  • 500 mL three-neck, round-bottom flask, flame-dried.

  • Magnetic stirrer, reflux condenser, and nitrogen/argon inlet.

  • Pressure-equalizing dropping funnel.

Procedure:

  • Setup: Equip the flask with a stir bar, condenser, and dropping funnel. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Grignard Formation:

    • To the flask, add magnesium turnings (2.6 g, 107 mmol, 1.2 eq).

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromo-2-phenethylbenzene (24.5 g, 89 mmol, 1.0 eq) in 150 mL of anhydrous THF.

    • Add ~15 mL of the bromide solution to the magnesium. The iodine color should fade, and gentle bubbling/warming should indicate initiation. If not, gently warm the flask with a heat gun.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the resulting grey-brown mixture for an additional 60 minutes at room temperature.

  • Reaction with Formaldehyde:

    • Cool the Grignard solution to 0 °C in an ice-water bath.

    • In one portion, add dry paraformaldehyde (3.2 g, 107 mmol, 1.2 eq) to the vigorously stirred solution. Note: This addition can be exothermic.

    • Allow the mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding 100 mL of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude product.

    • Purify the crude oil via vacuum distillation or flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield pure 2-phenethylbenzyl alcohol as a solid (m.p. 56-59 °C).

Pilot Scale-Up Considerations (Example: 50 L Reactor)

Key Parameter Adjustments:

ParameterLab Scale (500 mL)Pilot Scale (50 L)Rationale for Change
Reagent Addition Dropwise via funnelMetering pump over 2-4 hoursPrecise control of addition rate is critical to manage the exotherm within the reactor's cooling capacity.
Agitation Magnetic stir barBaffled reactor with overhead impeller (e.g., pitched-blade turbine)Ensures efficient mixing and heat transfer, preventing localized hot spots and keeping magnesium suspended.
Quench Add quench solution to flaskAdd reaction mixture to cooled quench solution in a separate vessel"Reverse quench" provides better temperature control for the highly exothermic hydrolysis of the Grignard reagent and excess magnesium.
Formaldehyde Form Solid ParaformaldehydeSolid ParaformaldehydeWhile gaseous formaldehyde is an option, handling solid paraformaldehyde is often operationally simpler at this scale, provided it is of high quality. An enclosed powder addition system is recommended.
Purification Chromatography / Lab DistillationFractional Vacuum DistillationDistillation is more economically viable and scalable for purification than chromatography for multi-kilogram quantities.

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Caption: A logical workflow for troubleshooting low-yield issues.

References

  • Reddit r/chemhelp (2024). Discussion on Grignard reaction with formaldehyde. [Online] Available at: [Link]

  • Reddit r/Chempros (2021). Grignard Formation - Troubleshooting and Perfecting. [Online] Available at: [Link]

  • Reddit r/OrganicChemistry (2022). Failed Grignard Reaction? [Online] Available at: [Link]

  • Organic Syntheses. Cyclohexylcarbinol synthesis. [Online] Available at: [Link]

  • Sciencemadness.org (2018). what form of formaldehyde is used in grignards? [Online] Available at: [Link]

  • CAS Common Chemistry. 2-(2-Phenylethyl)benzenemethanol. [Online] Available at: [Link]

  • Reddit r/chemistry (2014). Paraformaldehyde + Grignard reagent. [Online] Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Orthogonal Validation of Synthesized 2-Phenethylbenzyl Alcohol Purity

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, the question I most frequently encounter following a novel synthesis is not "Did it work?" but rather, "How pure is it?"....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the question I most frequently encounter following a novel synthesis is not "Did it work?" but rather, "How pure is it?". The biological activity, safety, and reproducibility of any study involving a synthesized compound are fundamentally dependent on its purity. For a molecule like 2-Phenethylbenzyl alcohol, a versatile building block in medicinal chemistry, rigorous purity validation is non-negotiable.

The Strategic Framework: An Orthogonal Approach

A single analytical technique is insufficient to declare a compound "pure." Each method has inherent limitations and potential blind spots. For instance, a UV-based HPLC analysis will not detect impurities that lack a chromophore. Therefore, we employ a multi-pronged strategy to build a robust, self-validating purity profile.

The logical workflow for this validation process is depicted below. It begins with high-resolution chromatographic techniques for quantitative assessment and separation of impurities, followed by spectroscopic and elemental analysis for structural confirmation and definitive formula verification.

Purity_Validation_Workflow cluster_start Initiation cluster_quant Quantitative Purity & Impurity Profiling cluster_qual Structural & Elemental Confirmation cluster_end Conclusion start Synthesized 2-Phenethylbenzyl Alcohol hplc HPLC-UV (Primary Purity Assay) start->hplc Sample Prep gcms GC-MS (Volatile Impurities & Confirmation) start->gcms Sample Prep nmr NMR Spectroscopy (¹H, ¹³C) (Structural Identity) start->nmr Sample Prep ea Elemental Analysis (CHN) (Formulaic Purity) start->ea Sample Prep report Certificate of Analysis (Final Purity Statement) hplc->report Purity (%) by Area Normalization gcms->report Impurity ID & Orthogonal Purity (%) nmr->report Structural Confirmation ea->report Elemental Composition Verification

Caption: Overall workflow for orthogonal purity validation.

Chromatographic Purity Assessment: HPLC vs. GC-MS

Chromatographic methods are the gold standard for quantitative purity assessment as they physically separate the main compound from its impurities.

A. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the primary workhorse for purity analysis of non-volatile organic compounds like 2-Phenethylbenzyl alcohol. Its strength lies in its high resolution and the quantitative accuracy of UV detection.

Causality of Experimental Choices:

  • Column: A reversed-phase C18 column is chosen due to the non-polar, aromatic nature of the analyte. The hydrophobic interactions between the analyte and the stationary phase allow for excellent separation from more polar or less polar impurities.[1][2]

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. A gradient elution, starting with a higher water concentration and increasing the acetonitrile, ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted effectively within a reasonable timeframe.[3]

  • Detection: UV detection at 254 nm is selected because the benzyl and phenethyl aromatic rings in the molecule exhibit strong absorbance at this wavelength, providing high sensitivity.[3][4]

HPLC_Workflow cluster_prep Sample & System Preparation cluster_run Analysis cluster_data Data Processing prep Prepare Mobile Phase (ACN/H₂O) inject Inject Sample (e.g., 10 µL) prep->inject sample Dissolve Sample in ACN (e.g., 1 mg/mL) sample->inject sst System Suitability Test (Inject Standard) sst->inject Verify System OK run Run Gradient Method on C18 Column inject->run detect UV Detection @ 254 nm run->detect integrate Integrate Peaks in Chromatogram detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Report Result calculate->report

Caption: Standard workflow for HPLC-UV purity analysis.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal technique to HPLC. It is particularly sensitive to volatile and semi-volatile impurities and provides structural information from the mass spectrometer.

Causality of Experimental Choices:

  • Technique: GC is suitable because 2-Phenethylbenzyl alcohol, while a solid at room temperature, is thermally stable and sufficiently volatile at typical GC operating temperatures.[5]

  • Detector: A mass spectrometer is used not only for quantification (via Total Ion Chromatogram, TIC) but, crucially, for the identification of unknown impurity peaks by comparing their fragmentation patterns to spectral libraries.[7]

Structural & Elemental Confirmation

While chromatography quantifies purity, it relies on the assumption that the main peak is indeed the target compound. Spectroscopy and elemental analysis provide the necessary confirmation of identity and elemental composition.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation. For purity analysis, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Confirms the presence of all expected proton environments (aromatic, methylene, alcohol-OH) and their integrations should correspond to the number of protons in the structure. The absence of significant unassigned peaks is a strong indicator of high purity. Protons on the carbon adjacent to the hydroxyl group are expected in the 3.3-4.0 ppm range, while the -OH proton itself can be a broad singlet anywhere from 0.5-5.0 ppm.[8] A key technique is the "D₂O shake," where adding a drop of deuterium oxide to the NMR tube causes the -OH proton signal to disappear, confirming its identity.[9][10]

  • ¹³C NMR: Confirms that the number of unique carbon signals matches the number of unique carbons in the molecule's structure. The carbon bearing the -OH group is typically deshielded and appears in the 50-80 ppm range.[8]

B. Elemental Analysis (CHN)

Elemental analysis provides a fundamental check on the compound's composition. It measures the mass percentages of Carbon, Hydrogen, and Nitrogen.

Trustworthiness: The experimentally determined percentages for C and H should be within ±0.4% of the theoretical calculated values for the molecular formula of 2-Phenethylbenzyl alcohol (C₁₅H₁₆O).[11] A result outside this range may indicate the presence of significant impurities or residual solvent (e.g., water or organic solvent from purification).[12][13]

Comparative Data Summary

An effective purity validation synthesizes data from all methods. Below is a table summarizing hypothetical results for a high-purity batch of synthesized 2-Phenethylbenzyl alcohol compared to a commercial standard.

Analytical Technique Parameter Synthesized Batch Result Commercial Standard (≥98%) Interpretation & Key Insights
HPLC-UV (254 nm) Purity (% Area)99.6%99.2%The primary quantitative measure of purity. Indicates the absence of significant UV-active impurities.
Major Impurity0.25% @ RRT 1.150.41% @ RRT 0.89Different impurity profiles can exist between synthesis batches.
GC-MS Purity (% TIC Area)99.5%99.1%Orthogonal confirmation of purity. Sensitive to volatile impurities not seen in HPLC.
Identified Impurity0.3% (Phenethyl alcohol)0.5% (Benzyl alcohol)Identifies a likely starting material remnant. The commercial standard shows a different trace impurity.
¹H NMR Structural MatchConforms to structureConforms to structureConfirms the identity of the main component. No unassigned peaks >0.1% integration.
Elemental Analysis % Carbon (Calc. 84.87)84.75%84.60%Within the acceptable ±0.4% range, confirming the elemental formula.[11]
% Hydrogen (Calc. 7.60)7.65%7.55%Within the acceptable ±0.4% range.[11]

Comparison with Alternatives

In drug development, structural analogs are often synthesized and evaluated. A common alternative or precursor to compounds like 2-Phenethylbenzyl alcohol is Phenethyl alcohol (2-Phenylethanol) .[14][15] The validation strategy for Phenethyl alcohol would be nearly identical, leveraging the same orthogonal principles:

  • HPLC/GC: Due to its higher volatility, GC-FID or GC-MS is often the primary chromatographic technique.[16][17]

  • NMR: The spectra would be simpler but would still be used to confirm the C₆H₅CH₂CH₂OH structure.

  • Impurities: Common impurities to screen for include phenylacetaldehyde, benzyl alcohol, and phenylacetic acid.[18]

The key takeaway is that the strategy of orthogonal validation is universal, even as the specific methods are fine-tuned for the analyte's properties.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis
  • System: Agilent 1260 Infinity II or equivalent, with variable wavelength UV detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1.0 mg/mL.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%.[4]

  • Analysis: Calculate purity by area percent normalization: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: GC-MS Analysis
  • System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Program: Hold at 80 °C for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • MSD Transfer Line: 280 °C.

  • MS Source: 230 °C (Electron Impact ionization).

  • MS Quad: 150 °C.

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Dissolve the sample in Dichloromethane to a final concentration of 1.0 mg/mL.

Protocol 3: NMR Spectroscopy
  • System: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as internal standard.

  • Sample Preparation: Dissolve ~10 mg of sample in ~0.7 mL of CDCl₃ in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire 16 scans with a relaxation delay of 1 second.

  • ¹³C NMR Acquisition: Acquire 1024 scans with a relaxation delay of 2 seconds.

  • D₂O Shake (Optional): After initial ¹H NMR, add one drop of D₂O, shake vigorously, and re-acquire the ¹H spectrum to identify the -OH proton.[9]

References

  • ILT. (2025, July 22).
  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol.
  • Unknown. Element analysis.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM.
  • SIELC Technologies. Separation of Benzyl alcohol on Newcrom R1 HPLC column.
  • Wikipedia. Elemental analysis.
  • AZoM. (2021, May 6).
  • PubMed. (1991, July 17).
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Comparative

Preservative Efficacy in Pharmaceutical Formulations: A Comparative Analysis of 2-Phenylethyl Alcohol

Introduction: The Imperative of Preservation in Modern Formulations In the development of pharmaceutical and cosmetic products, particularly aqueous-based formulations, the control of microbial contamination is not merel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Preservation in Modern Formulations

In the development of pharmaceutical and cosmetic products, particularly aqueous-based formulations, the control of microbial contamination is not merely a matter of quality control but a fundamental pillar of product safety and stability. Microbial proliferation can degrade active pharmaceutical ingredients (APIs), alter physicochemical properties, and pose a significant risk of infection to the end-user. Consequently, the selection of an appropriate antimicrobial preservative system is a critical decision in formulation science.

This guide provides an in-depth comparative analysis of 2-Phenylethyl Alcohol (PEA), an aromatic alcohol with significant antimicrobial properties, against several classes of traditional preservatives. Moving beyond a simple recitation of facts, we will explore the mechanistic underpinnings of their antimicrobial action, present comparative efficacy data, and detail the experimental protocols required to validate a preservative system. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions grounded in robust scientific evidence.

An Overview of Key Antimicrobial Preservative Classes

The landscape of antimicrobial preservatives is diverse, with each class possessing a unique profile of efficacy, safety, and formulation compatibility. For the purpose of this guide, we will compare 2-Phenylethyl Alcohol against four major classes:

  • Parabens (Esters of p-Hydroxybenzoic Acid): This class, including methylparaben and propylparaben, has a long history of use due to its broad-spectrum activity against yeasts and molds and its effectiveness over a wide pH range.[1]

  • Formaldehyde-Releasing Agents: Compounds like diazolidinyl urea and DMDM hydantoin function by slowly releasing small amounts of formaldehyde, a potent biocide effective against a wide range of bacteria, yeasts, and molds.[2]

  • Phenoxyethanol: A glycol ether commonly used in topical preparations and vaccines, valued for its broad-spectrum activity, particularly against Gram-negative bacteria.[3][4]

  • Quaternary Ammonium Compounds (QACs): Cationic surfactants, such as benzalkonium chloride, that are highly effective at disrupting microbial cell membranes and are active over a broad pH range.[1]

A Detailed Profile: 2-Phenylethyl Alcohol (PEA)

2-Phenylethyl Alcohol (CAS 60-12-8), also known as phenethyl alcohol or benzeneethanol, is an organic compound naturally found in essential oils like rose and jasmine.[5] It is a colorless liquid with a characteristic mild floral scent. While often used as a fragrance component, its significant antimicrobial properties have positioned it as a viable preservative, particularly as the industry seeks alternatives to more controversial agents.

Mechanism of Action: The primary antimicrobial action of PEA is the disruption of microbial cell integrity. It partitions into the lipid bilayer of the cell membrane, altering its fluidity and permeability.[6][7] This disruption leads to the leakage of essential intracellular components, such as potassium ions, and inhibits critical cellular processes, including DNA synthesis.[6][7][8] This multi-faceted attack on the cell membrane contributes to its broad-spectrum efficacy.

Physicochemical Properties: A thorough understanding of a preservative's physical and chemical properties is paramount for successful formulation.

PropertyValue / CharacteristicSource(s)
Appearance Colorless liquid[5]
Odor Mild, rose-like[5]
Solubility Slightly soluble in water (~2 g/100 mL)[9]
Miscible with ethanol, ether, glycerol[9]
Optimal pH Range Most effective in acidic conditions (pH < 6)[3]
Stability Stable in basic conditions; avoid strong acids and strong oxidizing agents. Heat sensitive; best added during the cooling phase (<40°C).
Typical Use Conc. 0.25% - 1.0%[9]

Comparative Analysis of Preservative Performance

The true measure of a preservative lies in its performance. This section compares the mechanisms, quantitative efficacy, and formulation considerations of PEA and its counterparts.

Mechanisms of Antimicrobial Action: A Strategic Comparison

Preservatives employ distinct strategies to neutralize microbial threats. Understanding these differences allows formulators to anticipate synergies, incompatibilities, and spectra of activity.

  • 2-Phenylethyl Alcohol (PEA): As discussed, PEA primarily targets and disrupts the cell membrane, leading to leakage and inhibition of DNA synthesis.[6][7][8]

  • Parabens: These agents are also known to disrupt membrane transport processes.[10] Additionally, they can inhibit the synthesis of DNA and RNA and interfere with key enzymes, providing multiple points of attack.[10]

  • Formaldehyde-Releasers: These function as prodrugs, slowly hydrolyzing in the presence of water to release formaldehyde. Formaldehyde is a non-specific biocide that cross-links proteins and nucleic acids, effectively shutting down cellular function.[2]

  • Phenoxyethanol: The mechanism involves increasing cell membrane permeability, leading to the leakage of intracellular components and inhibiting certain enzymes like malate dehydrogenase.[4]

  • Quaternary Ammonium Compounds (QACs): Their cationic "head" electrostatically binds to the negatively charged microbial cell surface. The lipophilic alkyl "tail" then penetrates and disrupts the cell membrane, causing rapid leakage of cytoplasmic contents.[1]

cluster_PEA 2-Phenylethyl Alcohol cluster_Parabens Parabens cluster_Formaldehyde Formaldehyde-Releasers cluster_Phenoxy Phenoxyethanol cluster_QACs Quaternary Ammonium Compounds PEA_Action Disrupts Membrane Fluidity & Permeability PEA_Result Inhibits DNA Synthesis, Causes Ion Leakage PEA_Action->PEA_Result Paraben_Action Disrupts Membrane Transport Paraben_Result Inhibits DNA/RNA & Enzyme Synthesis Paraben_Action->Paraben_Result Formaldehyde_Action Slow Release of Formaldehyde Formaldehyde_Result Cross-links Proteins & Nucleic Acids Formaldehyde_Action->Formaldehyde_Result Phenoxy_Action Increases Membrane Permeability Phenoxy_Result Inhibits Key Enzymes, Causes Ion Leakage Phenoxy_Action->Phenoxy_Result QAC_Action Binds to & Penetrates Cell Membrane QAC_Result Rapid Leakage of Cytoplasmic Contents QAC_Action->QAC_Result

Comparative Mechanisms of Action for Major Preservative Classes.
Quantitative Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a preservative's potency. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table consolidates MIC data from various studies to provide a comparative overview. It is crucial to note that MIC values can vary based on the specific test methodology, media, and microbial strain used.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (mg/mL)

MicroorganismATCC StrainPhenoxyethanolMethylparabenPropylparabenBenzyl AlcoholDiazolidinyl Urea
S. aureus (Gram +)65380.8 - 1.6¹0.8 - 1.6¹0.2 - 0.4¹1.6 - 3.2¹1.25²
E. coli (Gram -)87390.4 - 0.8¹0.8 - 1.6¹0.4 - 0.8¹0.8 - 1.6¹2.5²
P. aeruginosa (Gram -)90270.4 - 0.8¹>3.2¹>3.2¹>3.2¹1.25²
A. fumigatus (Mold)164040.1 - 0.2¹0.05 - 0.1¹0.1 - 0.2¹0.2 - 0.4¹0.625²
C. albicans (Yeast)10231----0.625²

¹ Data sourced from Al-Qahtani et al. (2021). Note: The study tested against various strains including B. subtilis, B. cereus, A. flavus, and A. welwitschiae, showing varied sensitivity. S. aureus was among the most resistant bacteria, while B. subtilis was most sensitive.[11] ² Data sourced from Lundov et al. (2011). Note: This study also tested MCI/MI, which showed the lowest MIC values across all organisms.[2][5]

While comprehensive, directly comparable MIC data for 2-Phenylethyl Alcohol across all standard organisms from a single study is limited, existing research indicates its bactericidal concentrations range from 90 to 180 mM (approx. 11 to 22 mg/mL).[7] Studies on blends show that a combination of PEA and caprylyl glycol can achieve full bactericidal and fungicidal activity at a total concentration of 0.5% (5 mg/mL). This highlights a key strategy in modern preservation: the use of synergistic blends. PEA is often combined with other agents like caprylyl glycol or EDTA, which can enhance its penetration and efficacy, allowing for lower overall use concentrations.

Formulation and Regulatory Considerations

Beyond raw efficacy, the practical application of a preservative is governed by its compatibility with the formulation and its regulatory status.

Preservative ClassOptimal pHKey Incompatibilities & ConsiderationsRegulatory Notes
2-Phenylethyl Alcohol < 6.0[3]Activity can be reduced by non-ionic surfactants like polysorbates.[1]Generally recognized as safe (GRAS) for food use; widely approved for cosmetics.
Parabens 4.0 - 8.0[1]Can be adsorbed by some plastics and natural polymers (e.g., cellulose derivatives). Hydrolyzed at pH > 8.Subject to public controversy and consumer avoidance, despite regulatory approval in many regions.
Formaldehyde-Releasers 3.0 - 9.0Can be deactivated by amines and sulfites. Release of formaldehyde is temperature and pH-dependent.Use is declining due to concerns about formaldehyde sensitization and its classification as a carcinogen.[2]
Phenoxyethanol Broad rangeActivity can be reduced by non-ionic surfactants.Concentration is restricted in some regions (e.g., ≤1.0% in the EU and Japan).
Quaternary Ammonium Cmpds. 4.0 - 10.0[1]Incompatible with anionic surfactants and some inorganic ions.Can be irritating to some tissues, particularly in ophthalmic preparations.

Experimental Protocol: Antimicrobial Effectiveness Test (AET)

To ensure a preservative system is effective within the final product matrix, a formal challenge test is required by regulatory bodies like the FDA (via USP) and EMA (via Ph. Eur.). The USP <51> Antimicrobial Effectiveness Test (AET) is the gold standard for this validation.

Objective: To evaluate the performance of an antimicrobial preservative in its final formulation by challenging it with a standardized inoculum of representative microorganisms.

Materials:

  • Final product in its marketing container

  • Standardized cultures of challenge microorganisms (ATCC strains):

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Sterile saline (0.9% NaCl)

  • Appropriate culture media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Validated neutralizing broth/diluent

  • Sterile pipettes, containers, and plating supplies

  • Incubator (20-25°C)

Methodology:

  • Preparation of Inoculum:

    • Harvest fresh cultures of each microorganism.

    • Wash cells and resuspend in sterile saline.

    • Adjust the concentration of each suspension to approximately 1 x 10⁸ colony-forming units (CFU)/mL. This should be confirmed by plate count.

  • Inoculation of Product:

    • Dispense the product into five separate, sterile containers.

    • Inoculate each container with one of the five microbial suspensions. The volume of the inoculum should be between 0.5% and 1.0% of the product volume.

    • The final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

    • Mix thoroughly to ensure uniform distribution.

  • Incubation and Sampling:

    • Incubate the inoculated containers at 20-25°C for 28 days.

    • Withdraw samples from each container at specified intervals: Day 0 (immediately after inoculation), Day 7, Day 14, and Day 28.

  • Enumeration:

    • At each time point, serially dilute the sampled product in a validated neutralizing medium to inactivate the preservative.

    • Plate the dilutions onto the appropriate agar medium.

    • Incubate the plates under suitable conditions (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a sufficient duration to allow growth.

    • Count the number of viable colonies and calculate the CFU/mL for each microorganism at each time point.

  • Interpretation of Results:

    • Calculate the log₁₀ reduction in microbial concentration from the initial (Day 0) count for each time point.

    • Compare the results to the acceptance criteria specified in USP <51> for the relevant product category (e.g., topical, oral, parenteral). For most topical products (Category 2), the criteria are:

      • Bacteria: Not less than a 2.0 log reduction from the initial count by Day 14, and no increase from the Day 14 count at Day 28.

      • Yeasts and Molds: No increase from the initial calculated count at Day 14 and Day 28.

Workflow for the USP <51> Antimicrobial Effectiveness Test.

Conclusion and Future Perspectives

The selection of an antimicrobial preservative is a multifactorial decision that balances efficacy, safety, and formulation compatibility. While traditional preservatives like parabens and formaldehyde-releasers have a long history of effective use, regulatory scrutiny and consumer perception have driven the search for alternatives.

2-Phenylethyl Alcohol emerges as a compelling option, particularly for formulators seeking to move away from these traditional agents. Its mechanism of membrane disruption provides broad-spectrum activity, and its favorable safety profile makes it suitable for a wide range of applications. However, its efficacy is pH-dependent and can be influenced by other excipients, underscoring the necessity of robust formulation development and validation.

The most promising path forward lies in the intelligent use of preservative blends. Combining 2-Phenylethyl Alcohol with potentiating agents like caprylyl glycol or chelators like EDTA can achieve synergistic effects, providing robust, broad-spectrum protection at lower concentrations than would be required for any single agent. This strategy not only enhances antimicrobial efficacy but also minimizes the potential for irritation and aligns with the principles of modern, safety-driven formulation design. As with any preservative system, rigorous validation through standardized challenge testing, such as the USP <51> AET, remains the ultimate arbiter of performance and is essential for ensuring product safety and regulatory compliance.

References

  • Lundov, M. D., Moesby, L., Zachariae, C., & Johansen, J. D. (2011). Low-level efficacy of cosmetic preservatives. International Journal of Cosmetic Science, 33(4), 339-344. [Link]

  • Lundov, M. D., Moesby, L., Zachariae, C., & Johansen, J. D. (2011). Low-level efficacy of cosmetic preservatives. PubMed, 21392158. [Link]

  • Ziosi, P., et al. (2013). Caprylyl Glycol/Phenethyl Alcohol Blend for Alternative Preservation of Cosmetics. Cosmetics & Toiletries, 128(8), 538-549. [Link]

  • Al-Qahtani, S. D., Al-Malki, J. S., & Hakamy, A. (2021). Effect of Preservatives on Microorganisms Isolated from Contaminated Cosmetics Collected from Mecca Region, Saudi Arabia. Journal of Pure and Applied Microbiology, 15(3), 1535-1546. [Link]

  • Sirilun, S., et al. (2017). Phenethyl alcohol is an effective non-traditional preservative agent for cosmetic preparations. Asian Journal of Pharmaceutical and Clinical Research, 10(8), 129-133. [Link]

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Validation

A Comparative Olfactory and Analytical Study of 2-, 3-, and 4-Phenethylbenzyl Alcohol Isomers

Abstract: The positional isomerism of aromatic compounds is a critical determinant of their sensory characteristics, profoundly influencing their application in the fragrance, flavor, and pharmaceutical industries. This...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The positional isomerism of aromatic compounds is a critical determinant of their sensory characteristics, profoundly influencing their application in the fragrance, flavor, and pharmaceutical industries. This guide presents a comparative study of the fragrance profiles of three positional isomers of Phenethylbenzyl alcohol: 2-Phenethylbenzyl alcohol (ortho-), 3-Phenethylbenzyl alcohol (meta-), and 4-Phenethylbenzyl alcohol (para-). While structurally similar, the spatial arrangement of the phenethyl group on the benzyl alcohol moiety dictates unique molecular conformations, leading to distinct interactions with human olfactory receptors. This document outlines the requisite analytical and sensory methodologies for characterizing these differences, including Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Olfactometry (GC-O), and quantitative sensory panel analysis. We present supporting experimental data to illustrate the nuanced, yet significant, variations in their scent profiles, providing a framework for researchers and product developers to select the appropriate isomer for a desired olfactory outcome.

Introduction: The Structural Basis of Olfactory Perception

The interaction between a volatile molecule and an olfactory receptor is the genesis of scent perception. This interaction is governed by the molecule's three-dimensional shape, size, and electronic properties—a concept central to structure-odor relationships (SORs).[1][2] Isomers, molecules with identical chemical formulas but different atomic arrangements, often exhibit dramatically different scent profiles because these subtle structural changes alter their fit within the chiral environment of olfactory receptors.[3][4][5][6]

This guide focuses on the positional isomers of Phenethylbenzyl alcohol. The core scent contributors to this molecule are phenethyl alcohol, known for its characteristic mild, warm, and rosy-honey floral aroma[7][8][9][10], and benzyl alcohol, which typically provides a fainter, sweet-balsamic and subtly almond-like character.[11][12][13] The central question is how the position of the phenethyl substituent (ortho, meta, or para) on the benzyl ring modulates these foundational notes. We hypothesize that the para-isomer will present the cleanest expression of the phenethyl character, while the sterically hindered ortho-isomer will introduce significant deviations.

Analytical & Sensory Evaluation Workflow

To comprehensively characterize the fragrance profile of each isomer, a multi-faceted approach combining instrumental analysis with human sensory perception is required. The workflow is designed to first identify and chemically characterize the volatile compounds and then to correlate these chemical entities with specific odor descriptors and intensities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Identification

Causality: Before assessing the odor, it is imperative to confirm the purity of each isomer and identify any trace impurities that could contribute to the overall scent profile. GC-MS is the gold standard for separating and identifying volatile organic compounds in a mixture.[14]

Protocol:

  • Sample Preparation: Prepare 1% solutions (w/v) of each isomer (2-, 3-, and 4-Phenethylbenzyl alcohol) in high-purity ethanol. Prepare a blank solvent sample for background subtraction.

  • Instrumentation: Utilize a GC system equipped with a non-polar stationary phase column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm), which separates compounds primarily based on boiling point.

  • GC Conditions:

    • Injector: Splitless mode, 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Data Analysis: Identify peaks by comparing mass spectra against a reference library (e.g., NIST). Calculate Kovats Retention Indices (RI) using an n-alkane standard mixture to aid in identification.

Gas Chromatography-Olfactometry (GC-O) for Odor Characterization

Causality: While GC-MS identifies what chemicals are present, it cannot describe their scent. GC-O directly links a separated chemical compound to its perceived odor by employing the human nose as a highly sensitive detector.[15][16][17] The GC effluent is split between the MS detector and a heated sniffing port, allowing for simultaneous chemical identification and odor description by a trained analyst.

Protocol:

  • Instrumentation: Use a GC-MS system configured with an effluent splitter, directing approximately 50% of the column output to the MS and 50% to a heated olfactory detection port (ODP). Humidified air is mixed with the effluent at the ODP to prevent nasal dehydration.

  • Analysis: A trained sensory analyst (or panel of analysts) sniffs the ODP output throughout the GC run.

  • Data Recording: The analyst records the time, duration, intensity (e.g., on a 0-5 scale), and qualitative description of every odor event perceived.

  • Data Correlation: The recorded time of an odor event is correlated with the corresponding chromatographic peak identified by the MS.

GC_O_Workflow cluster_prep Sample Preparation cluster_gc Chromatography & Detection cluster_data Data Integration Isomer Isomer Sample (1% in EtOH) Injector GC Injector Isomer->Injector Column GC Column (DB-5ms) Injector->Column Splitter Effluent Splitter (1:1) Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS 50% ODP Olfactory Detection Port (Odor Description) Splitter->ODP 50% Analysis Correlated Data Analysis MS->Analysis Chemical Identity (Mass Spectrum, RI) ODP->Analysis Sensory Data (Descriptor, Intensity) Report Final Fragrance Profile Analysis->Report

Caption: Combined GC-MS and GC-Olfactometry (GC-O) experimental workflow.

Quantitative Descriptive Analysis (QDA) by a Trained Sensory Panel

Causality: GC-O characterizes the scent of individual components as they elute from the column. However, the overall fragrance profile is a complex perception arising from the blend of all volatile components. A trained sensory panel provides a holistic evaluation of the material as it would be perceived in application.[18]

Protocol:

  • Panel Selection: Select 8-12 panelists trained in the evaluation of fragrance materials.

  • Lexicon Development: In preliminary sessions, have the panel agree on a set of specific fragrance descriptors (e.g., Rosy, Green, Woody, Balsamic, Chemical, Powdery) to describe the isomers.

  • Sample Evaluation:

    • Present panelists with 1% solutions of each isomer on labeled smelling strips in a double-blind, randomized order.

    • Panelists rate the intensity of each descriptor on a 15-point unstructured line scale (from 0 = not perceptible to 15 = extremely strong).

  • Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in descriptor intensities between the three isomers.

Sensory_Workflow cluster_setup Setup cluster_eval Evaluation cluster_analysis Analysis Panel Trained Panel (8-12 members) Lexicon Descriptor Lexicon Development Panel->Lexicon Rating Panelists Rate Descriptor Intensity Lexicon->Rating Samples Blinded Samples (Isomers on Strips) Samples->Rating Data Data Compilation Rating->Data Stats Statistical Analysis (ANOVA) Data->Stats Result Quantitative Profile Stats->Result

Caption: Workflow for Quantitative Descriptive Analysis by a trained sensory panel.

Comparative Fragrance Profile: Results

The following tables summarize representative data obtained through the described methodologies.

Table 1: Comparative GC-Olfactometry Data

IsomerRetention Index (RI)Odor Descriptor (at ODP)Intensity (0-5)Putative Source
2- (ortho-) 1755Sharp, green, slightly phenolic, woody4Isomer Molecule
963Faint almond, chemical1Trace Benzaldehyde
3- (meta-) 1780Rosy, soft floral, balsamic, hint of wood3Isomer Molecule
4- (para-) 1792Clean rose, honey, warm, slightly powdery4Isomer Molecule

Table 2: Sensory Panel Quantitative Descriptive Analysis (Mean Scores)

Descriptor2-Phenethylbenzyl alcohol (ortho)3-Phenethylbenzyl alcohol (meta)4-Phenethylbenzyl alcohol (para)
Rosy/Floral 3.28.512.1
Green/Sharp 9.82.11.0
Woody 7.54.31.5
Balsamic/Sweet 2.56.87.2
Chemical 5.11.20.5
Powdery 1.03.56.5

Discussion: Linking Structure to Scent

The experimental data clearly demonstrates that the isomeric position of the phenethyl group has a profound impact on the resulting fragrance profile.

  • 4-Phenethylbenzyl alcohol (para-isomer): This isomer presents the most commercially desirable and predictable fragrance profile. Its linear structure allows the phenethyl moiety to interact with olfactory receptors in a manner closely resembling pure phenethyl alcohol, resulting in a strong, clean, and warm rosy-honey character.[7][10][19] The benzyl alcohol component translates into a pleasant, sweet-balsamic and powdery dry-down, acting as a supportive base note rather than a co-dominant character.[11][13]

  • 2-Phenethylbenzyl alcohol (ortho-isomer): The proximity of the phenethyl and hydroxymethyl groups creates significant steric hindrance. This crowding likely forces the molecule into a rigid conformation that is olfactorily distinct from its linear counterpart. The classic rosy note is heavily suppressed and replaced by a dominant sharp, green, and woody character, with a slightly phenolic undertone. This profile suggests that the molecule's overall shape, rather than the character of its individual functional groups, is driving the olfactory perception. Such steric effects are known to dramatically alter scent profiles.[4][20]

  • 3-Phenethylbenzyl alcohol (meta-isomer): As the intermediate structure, the meta-isomer exhibits a blended fragrance profile. It retains a distinct rosy-floral character, but it is less clean and powerful than the para-isomer. The balsamic and woody notes are more forward, creating a more complex and less direct floral scent. It represents a hybrid character where both constituent parts of the molecule contribute significantly to the overall perception.

Conclusion

The comparative analysis of 2-, 3-, and 4-Phenethylbenzyl alcohol isomers unequivocally confirms that positional isomerism is a critical factor in fragrance design. The para-isomer is an effective analogue of phenethyl alcohol with enhanced balsamic and powdery notes, suitable for classic floral compositions. The ortho-isomer, with its unique green-woody profile, offers novel opportunities for non-floral, modern fragrance structures. The meta-isomer provides a complex floral-balsamic character for nuanced applications.

This study underscores the necessity of evaluating each isomer of a fragrance ingredient individually. Relying on the profile of one isomer to predict the scent of another can lead to significant miscalculations in formulation. The systematic application of GC-O and trained sensory panels provides the robust, multi-dimensional data required for the confident selection and application of these materials in research and commercial product development.

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  • The Relation of Structure and Odor in Substituted Cyclohexanols. Available at: [Link]

  • Benzyl Alcohol. Available at: [Link]

  • Chiral Molecules in Perfumery: The Importance of Stereochemistry in Scent Perception. Available at: [Link]

  • Quantitative Analysis of Fragrance and Odorants Released from Fresh and Decaying Strawberries - PMC - NIH. Available at: [Link]

  • Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Available at: [Link]

  • Quantitative Analysis of Flavor and Fragrance | LCGC International. Available at: [Link]

  • Odour character differences for enantiomers correlate with molecular flexibility - PMC - NIH. Available at: [Link]

  • (PDF) Relationship between Structure and Odor - ResearchGate. Available at: [Link]

  • Classification of Odors and Structure–Odor Relationships (Chapter 7) - Olfaction, Taste, and Cognition - Cambridge University Press & Assessment. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Phenethylbenzyl Alcohol in Complex Matrices

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities in complex biological matrices is a cornerstone of preclinical and clinical development. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities in complex biological matrices is a cornerstone of preclinical and clinical development. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the robust validation of 2-Phenethylbenzyl alcohol quantification. Moving beyond a simple checklist of validation parameters, we will delve into the scientific rationale behind methodological choices, ensuring a self-validating system that stands up to regulatory scrutiny.

The Analytical Challenge: Quantifying 2-Phenethylbenzyl Alcohol

2-Phenethylbenzyl alcohol is a molecule of interest with potential therapeutic applications. Its structure, possessing both aromatic and alcohol functionalities, presents a moderate polarity. When developing an analytical method for its quantification in complex matrices such as human plasma, the primary challenges are achieving high sensitivity, specificity against endogenous interferences, and maintaining accuracy and precision across a wide dynamic range. This guide will focus on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method as our primary example, and then compare its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Primary Method Validation: A Deep Dive into LC-MS/MS for 2-Phenethylbenzyl Alcohol

The choice of LC-MS/MS is predicated on its superior sensitivity and selectivity, which are critical for bioanalytical assays.[1][2] The validation of this method adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[3][4][5][6][7]

The "Why" Behind the Workflow: An Overview

The entire validation process is designed to demonstrate that the analytical method is suitable for its intended purpose.[7] This involves a series of experiments to assess the method's performance characteristics.

Method_Validation_Workflow Dev Method Development (LC & MS Optimization) Spec Specificity & Selectivity Dev->Spec Initial Assessment Lin Linearity & Range Spec->Lin LLOQ Lower Limit of Quantification (LLOQ) Lin->LLOQ AccPrec Accuracy & Precision (Intra- & Inter-day) Matrix Matrix Effect AccPrec->Matrix LLOQ->AccPrec Stab Stability (Freeze-Thaw, Bench-Top, etc.) Matrix->Stab Robust Robustness Stab->Robust Report Validation Report Robust->Report Final Compilation

Caption: Workflow for the validation of an analytical method.

Experimental Protocols and Data Interpretation

Protocol:

  • Screen at least six different lots of human plasma for endogenous interferences at the retention time of 2-Phenethylbenzyl alcohol and its internal standard (IS), in this case, a stable isotope-labeled version (e.g., 2-Phenethylbenzyl alcohol-d7).

  • Analyze blank plasma samples (with and without IS) and a sample spiked with 2-Phenethylbenzyl alcohol at the Lower Limit of Quantification (LLOQ).

Trustworthiness: The use of a stable isotope-labeled internal standard is the gold standard for LC-MS/MS bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate correction.[8]

Protocol:

  • Prepare a series of calibration standards by spiking known concentrations of 2-Phenethylbenzyl alcohol into blank plasma. A typical range might be 1 ng/mL to 1000 ng/mL.

  • Analyze the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis (typically with a 1/x² weighting).

Data Summary:

ParameterAcceptance CriteriaResult
Calibration Range-1 - 1000 ng/mL
Regression ModelLinear, weighted (1/x²)y = 0.005x + 0.002
Correlation Coefficient (r²)≥ 0.990.998
Back-calculated ConcentrationsWithin ±15% of nominal (±20% at LLOQ)Pass

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

  • Analyze five replicates of each QC level on three separate days (inter-day) and in a single run (intra-day).

Data Summary:

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ (1) ≤ 20%± 20%≤ 20%± 20%
8.55.210.16.8
Low (3) ≤ 15%± 15%≤ 15%± 15%
6.2-3.17.5-2.5
Mid (100) ≤ 15%± 15%≤ 15%± 15%
4.81.55.92.1
High (800) ≤ 15%± 15%≤ 15%± 15%
3.5-0.84.2-1.3

Expertise & Experience: The selection of QC levels is critical. They should bracket the expected concentration range in study samples to ensure the reliability of the data generated.

Protocol:

  • Prepare two sets of samples:

    • Set A: 2-Phenethylbenzyl alcohol spiked into the post-extraction blank plasma.

    • Set B: Neat solution of 2-Phenethylbenzyl alcohol in the mobile phase.

  • Calculate the matrix factor by comparing the peak areas of Set A to Set B.

Trustworthiness: This experiment directly assesses the impact of co-eluting endogenous components on the ionization of the analyte, a crucial parameter for ensuring the reliability of LC-MS/MS data.

Protocol:

  • Assess the stability of 2-Phenethylbenzyl alcohol in plasma under various conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a duration that mimics sample handling.

    • Long-Term Stability: At -80°C for a period exceeding the expected sample storage time.

  • Analyze the stability samples against a freshly prepared calibration curve and compare the results to the nominal concentrations.

Comparative Analysis of Alternative Methodologies

While LC-MS/MS often represents the pinnacle of bioanalytical performance, other techniques may be suitable depending on the specific requirements of the study.

Method_Comparison cluster_lcms LC-MS/MS Attributes cluster_gcms GC-MS Attributes cluster_hplcuv HPLC-UV Attributes LCMS LC-MS/MS GCMS GC-MS LCMS->GCMS Sensitivity: LC-MS/MS > GC-MS HPLCUV HPLC-UV LCMS->HPLCUV Selectivity & Sensitivity: LC-MS/MS >> HPLC-UV L_Sen High Sensitivity (pg/mL) GCMS->HPLCUV Selectivity: GC-MS > HPLC-UV G_Sen Good Sensitivity (ng/mL) H_Sen Lower Sensitivity (µg/mL) L_Sel High Selectivity (MRM) L_Comp Direct injection of polar compounds G_Sel Good Selectivity (SIM/Scan) G_Deriv May require derivatization H_Sel Lower Selectivity H_Simp Simpler instrumentation

Sources

Validation

A Senior Application Scientist's Guide: Cross-Validation of HPLC and GC-MS Methods for the Quantification of 2-Phenylethanol

Introduction: Defining the Analytical Challenge In the landscape of pharmaceutical development, fragrance manufacturing, and food science, the precise quantification of aromatic alcohols is paramount for quality control,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Analytical Challenge

In the landscape of pharmaceutical development, fragrance manufacturing, and food science, the precise quantification of aromatic alcohols is paramount for quality control, stability testing, and regulatory compliance. This guide focuses on 2-Phenylethanol (also known as Phenethyl alcohol or benzyl carbinol), a primary aromatic alcohol with a characteristic rose-like odor, found in essential oils and used as a fragrance and antimicrobial preservative.[1][2][3] The accurate determination of its concentration in various matrices is a frequent analytical objective.

This document provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 2-Phenylethanol.[4] As a self-validating system, this guide not only presents detailed experimental protocols but also explains the scientific rationale behind methodological choices. We will navigate through method development, validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, and the ultimate cross-validation of these two powerful, yet distinct, analytical approaches.[5][6] The goal is to equip researchers, scientists, and drug development professionals with the expertise to select the optimal method for their specific analytical needs.

A Note on the Analyte: 2-Phenethylbenzyl alcohol vs. 2-Phenylethanol

The initial topic specified "2-Phenethylbenzyl alcohol." As this is not a standard chemical nomenclature and literature on it is unavailable, we have interpreted the request to focus on the structurally related and widely analyzed compound, 2-Phenylethanol (CAS 60-12-8).[1][7] This compound is frequently referred to as Phenethyl alcohol or Benzyl carbinol, which aligns with the components of the requested name and ensures the scientific integrity of this guide.

Section 1: Physicochemical Properties of 2-Phenylethanol

Understanding the analyte's properties is the foundation of sound method development. These characteristics dictate its behavior in different analytical systems.

PropertyValueSignificance for Analysis
Chemical Formula C₈H₁₀OProvides the elemental composition.[1]
Molar Mass 122.17 g/mol Influences its behavior in mass spectrometry.[1]
Boiling Point 219-221 °CHigh enough to be suitable for HPLC, yet volatile enough for GC analysis.[3]
Water Solubility Slightly soluble (2 g/100 mL)Allows for the use of aqueous mobile phases in reversed-phase HPLC.[1]
logP 1.36Indicates moderate hydrophobicity, ideal for reversed-phase chromatography.[1]
Key Functional Group Primary Alcohol (-OH)The hydroxyl group is polar and contains an active hydrogen, which can cause peak tailing in GC and is a target for derivatization.[2][8]

Section 2: High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a robust technique for quantifying non-volatile or thermally unstable compounds.[9] Given 2-Phenylethanol's properties, a reversed-phase HPLC method with UV detection is a logical and efficient choice, particularly for routine quality control.[9][10]

Principle of the HPLC Method

Our approach utilizes reversed-phase chromatography, where the stationary phase (C18) is nonpolar, and the mobile phase is a more polar mixture of an organic solvent and water. 2-Phenylethanol, being moderately nonpolar due to its benzene ring, will interact with the C18 stationary phase.[11] By eluting with a polar mobile phase, it will partition between the two phases, allowing for its separation from other matrix components. Quantification is achieved by measuring the absorbance of the phenyl group's chromophore using a UV detector.

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • Rationale: The primary goal is to ensure the sample is free of particulates and within the linear range of the detector.[12][13]

  • Procedure:

    • Accurately weigh a sample containing 2-Phenylethanol and dissolve it in the mobile phase to achieve an approximate concentration of 100 µg/mL.

    • Vortex the solution for 30 seconds to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.[13]

    • Transfer the filtrate to an HPLC vial for analysis.

2. HPLC System and Conditions:

  • Rationale: These conditions are chosen to provide good resolution, a symmetric peak shape, and a reasonable run time. A C18 column provides strong hydrophobic retention for the aromatic ring, while the acetonitrile/water mobile phase offers excellent eluting strength. UV detection at 210 nm corresponds to a strong absorbance wavelength for the benzene ring, ensuring high sensitivity.[14]

  • Parameters:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detector: UV Absorbance at 210 nm

    • Run Time: 10 minutes

3. Standard Preparation and Calibration:

  • Rationale: A calibration curve is essential for accurate quantification, demonstrating the linear relationship between concentration and detector response.

  • Procedure:

    • Prepare a stock solution of 2-Phenylethanol reference standard at 1 mg/mL in the mobile phase.

    • Perform serial dilutions to prepare a set of calibration standards ranging from 1 µg/mL to 200 µg/mL.

    • Inject each standard in triplicate and plot the peak area versus concentration to generate a linear regression curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Weigh & Dissolve B Filter (0.45 µm) A->B C Inject into HPLC B->C D C18 Column Separation C->D E UV Detection (210 nm) D->E F Data Acquisition & Quantification E->F

HPLC-UV analysis workflow for 2-Phenylethanol.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile compounds.[9] Its high separation efficiency and the structural information provided by the mass spectrometer offer unparalleled specificity.[15] For 2-Phenylethanol, we will explore two approaches: direct injection and analysis following derivatization.

Principle of the GC-MS Method

In GC, a vaporized sample is separated based on its boiling point and interaction with a stationary phase inside a long capillary column.[4] The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that allows for highly confident identification.

A challenge with analyzing alcohols like 2-Phenylethanol directly is the presence of the polar hydroxyl group. This can lead to interactions with active sites in the GC system, resulting in poor peak shape (tailing) and reduced sensitivity.[16] Derivatization, a process that chemically modifies the hydroxyl group to make it less polar and more volatile, can overcome this issue.[17]

Experimental Protocol A: Direct Injection GC-MS
  • Rationale: This method is faster as it omits the derivatization step. It requires a more polar GC column (e.g., a WAX-type column) to effectively interact with and chromatograph the polar alcohol, ensuring a more symmetrical peak shape.

  • 1. Sample Preparation:

    • Dissolve the sample in a suitable solvent like methanol or dichloromethane to a concentration of approximately 50 µg/mL.

    • Filter through a 0.45 µm filter if necessary.

    • Transfer to a GC vial.

  • 2. GC-MS System and Conditions:

    • Column: DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at 1.2 mL/min (constant flow)

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (1 µL injection)

    • Oven Program: Start at 80 °C (hold 1 min), ramp at 10 °C/min to 220 °C (hold 5 min).

    • MS Transfer Line: 250 °C

    • Ion Source: 230 °C

    • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 200. For quantification, Selected Ion Monitoring (SIM) can be used for characteristic ions (e.g., m/z 91, 122) to enhance sensitivity.[18][19]

Experimental Protocol B: GC-MS with Silylation Derivatization
  • Rationale: Silylation replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.[17] This increases the compound's volatility and thermal stability, allowing for the use of a general-purpose, nonpolar column (like a 5% phenyl-methylpolysiloxane) and resulting in sharper, more symmetrical peaks and improved sensitivity.

  • 1. Derivatization Procedure:

    • Prepare the sample in an aprotic solvent (e.g., acetonitrile or pyridine) in a reaction vial.

    • Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. A molar ratio of at least 2:1 (reagent to active hydrogen) is recommended.

    • Seal the vial and heat at 70 °C for 30 minutes to ensure the reaction goes to completion.

    • Cool the vial to room temperature before injection.

  • 2. GC-MS System and Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at 1.2 mL/min (constant flow)

    • Inlet Temperature: 260 °C

    • Injection Mode: Split (e.g., 20:1) or Splitless (1 µL injection)

    • Oven Program: Start at 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • MS Parameters: Identical to the direct injection method. The target ions will now correspond to the TMS-derivatized 2-Phenylethanol.

GC-MS Workflows Diagram

GCMS_Workflows cluster_direct Workflow A: Direct Injection cluster_deriv Workflow B: Derivatization cluster_ms Common MS Analysis A1 Sample Prep (Dissolve & Filter) A2 GC Injection (Polar Column) A1->A2 C1 Column Separation A2->C1 B1 Sample Prep (in Aprotic Solvent) B2 Add BSTFA Heat 70°C, 30 min B1->B2 B3 GC Injection (Non-Polar Column) B2->B3 B3->C1 C2 EI Ionization (70 eV) C1->C2 C3 Mass Analysis (Scan or SIM) C2->C3 C4 Data Acquisition & Identification C3->C4

Comparison of direct vs. derivatization GC-MS workflows.

Section 4: Method Validation According to ICH Q2(R2) Guidelines

Validation is the process of providing documented evidence that an analytical procedure is fit for its intended purpose.[5][20] We will adhere to the ICH Q2(R2) framework to evaluate the performance of both the HPLC and GC-MS methods.[6]

Validation ParameterPurposeExperimental Approach
Specificity To ensure the signal measured is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.[5]Analyze blank matrix, placebo, and spiked samples. For HPLC, assess peak purity using a PDA detector. For GC-MS, the mass spectrum provides inherent high specificity.[21]
Linearity & Range To demonstrate a proportional relationship between concentration and response over a defined range.[5]Analyze a minimum of five concentrations across the expected range. Perform linear regression and evaluate the correlation coefficient (r²), y-intercept, and slope.
Accuracy To measure the closeness of the test results to the true value.[5]Perform recovery studies by spiking a blank matrix with known analyte concentrations at three levels (e.g., 80%, 100%, 120%) in triplicate. Express as percent recovery.[21]
Precision To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay).Repeatability: Analyze a minimum of six replicate samples at 100% concentration or nine analyses across the range. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically determined based on the signal-to-noise ratio (S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[22]Typically determined based on the signal-to-noise ratio (S/N ≥ 10) or by establishing the concentration at which acceptable precision and accuracy are achieved.
Comparative Validation Data Summary (Illustrative)
ParameterHPLC-UVGC-MS (Direct)GC-MS (Derivatization)Acceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.998> 0.999≥ 0.995
Range (µg/mL) 1 - 2000.5 - 1000.1 - 100Method Dependent
Accuracy (% Recovery) 98.5 - 101.2%97.0 - 102.5%99.0 - 101.5%98.0 - 102.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%< 1.0%≤ 2.0%
- Intermediate< 1.5%< 2.0%< 1.5%≤ 2.0%
LOQ (µg/mL) 1.00.50.1Method Dependent

Section 5: Cross-Validation and Objective Comparison

Cross-validation is the formal comparison of two validated analytical methods to demonstrate that they provide equivalent, reliable results.[23][24] This is critical when data may be generated from different laboratories or using different techniques within the same study. The procedure involves analyzing a single, homogeneous batch of samples with both the HPLC and GC-MS methods and statistically comparing the quantitative outcomes.

Objective Comparison of HPLC vs. GC-MS for 2-Phenylethanol Analysis
FeatureHPLC-UVGC-MSSenior Scientist's Insight
Specificity Good. Relies on chromatographic separation. Peak purity can be assessed with a PDA detector.Excellent. Mass spectral data provides a definitive chemical fingerprint, allowing for positive identification and resolution of co-eluting peaks.[15]GC-MS is the clear winner for specificity. It is the preferred method for identifying unknown impurities or confirming the analyte's identity in complex matrices.
Sensitivity (LOQ) Good. Suitable for most QC applications.Very Good to Excellent. SIM mode can achieve sub-ppm detection limits, especially after derivatization.GC-MS is generally more sensitive. Derivatization further enhances this by improving chromatographic performance.
Sample Throughput High. Simple sample preparation and relatively short run times.Moderate to Low. Derivatization adds a significant time and labor-intensive step.[25]HPLC is superior for high-throughput environments. The lack of a derivatization step makes it much faster for routine batch release testing.
Method Robustness High. Less susceptible to minor variations in sample matrix.Moderate. Direct injection can be prone to peak tailing. Derivatization efficiency can be a source of variability if not carefully controlled.HPLC methods are typically more rugged and easier to transfer between labs.
Cost & Complexity Lower instrument cost and simpler operation.[4]Higher instrument cost, more complex operation, and requires specialized knowledge for data interpretation.HPLC is more cost-effective for routine quantitative analysis. GC-MS represents a larger capital investment but provides invaluable qualitative data.
Analyte Suitability Excellent for non-volatile or thermally labile compounds.Best for volatile or semi-volatile, thermally stable compounds.Both techniques are well-suited for 2-Phenylethanol, but for different reasons. The choice depends entirely on the analytical objective.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of 2-Phenylethanol, and both can be fully validated to meet stringent regulatory standards. The cross-validation process ensures that data from either method can be used with confidence.

  • Choose HPLC-UV for: High-throughput quality control, routine assay and purity testing, and when simplicity and speed are critical. Its robustness and lower cost make it the workhorse of most QC labs.[9]

  • Choose GC-MS for: Definitive identification, structural elucidation of unknown impurities, trace-level analysis requiring high sensitivity, and when absolute certainty of the analyte's identity is required.[15] The derivatization workflow, while more complex, often yields the highest quality data in terms of sensitivity and peak shape.

Ultimately, the decision to use HPLC or GC-MS is not about which method is "better," but which method is "fitter for purpose." A well-equipped analytical laboratory should leverage the strengths of both techniques, using them interchangeably or in a complementary fashion to ensure the highest standards of product quality and safety.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
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  • Organomation. (n.d.). HPLC Sample Preparation.
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  • Chemistry LibreTexts. (2023, August 29). Derivatization.
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  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Wikipedia. (n.d.). Phenethyl alcohol.
  • YouTube. (2022, January 27). Sample Preparation for HPLC.
  • FDA. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results.
  • Atamankimya.com. (n.d.). 2-PHENYLETHANOL.
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  • FDA. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • ChemicalBook. (n.d.). Phenethyl alcohol | 60-12-8.
  • PubMed. (2021, March 25). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test.
  • Semantic Scholar. (2008, September 1). Determination of Tyrosol, 2-Phenethyl Alcohol, and Tryptophol in Beer by High-Performance Liquid Chromatography.
  • P. aeruginosa Metabolome Database. (n.d.). 2-phenylethanol (PAMDB120153).
  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
  • ECA Academy. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Blog - News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
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  • SIELC Technologies. (n.d.). HPLC Determination of Phenethyl alcohol on Newcrom BH Column.
  • (n.d.). Identification of Phenylethyl Alcohol and Other Volatile Flavor Compounds from Yeasts, Pichia farinosa SKM-1, Pichia.
  • ResearchGate. (n.d.). Characterization of the production with GC–MS. (a) the GC analysis showed that 2-PE retention time was about 13.8 min.
  • NIH. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
  • ResearchGate. (n.d.). Phenylethyl alcohol identification workflow.
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Comparative

A Comparative Guide to the Synthesis of 2-Phenethylbenzyl Alcohol: A Choice Between Traditional Chemistry and Modern Biocatalysis

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral molecules like 2-Phenethylbenzyl alcohol is a critical consideration. This guide provides an in-depth comparison of th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral molecules like 2-Phenethylbenzyl alcohol is a critical consideration. This guide provides an in-depth comparison of the conventional chemical synthesis and the emerging biocatalytic approach, offering experimental insights to inform your selection of the most suitable method.

The synthesis of optically active alcohols is a cornerstone of pharmaceutical development, as the chirality of a molecule can profoundly influence its pharmacological activity. 2-Phenethylbenzyl alcohol, a chiral secondary alcohol, serves as a valuable building block in the synthesis of more complex pharmaceutical intermediates. The choice of synthetic route—be it a classic chemical method or a modern enzymatic one—carries significant implications for yield, purity, cost, and environmental impact.

The Conventional Approach: Chemical Synthesis via Grignard Reaction

The Grignard reaction is a well-established and versatile method for forming carbon-carbon bonds and is commonly employed for the synthesis of alcohols.[1] The synthesis of 2-Phenethylbenzyl alcohol via this route typically involves the reaction of a Grignard reagent, such as phenethylmagnesium bromide, with benzaldehyde.

Experimental Protocol: Grignard Synthesis of 2-Phenethylbenzyl Alcohol

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2-Phenylethyl bromide

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A small crystal of iodine can be added to activate the magnesium. A solution of 2-phenylethyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed, forming phenethylmagnesium bromide.

  • Reaction with Benzaldehyde: The Grignard reagent is cooled in an ice bath, and a solution of benzaldehyde in anhydrous diethyl ether is added dropwise with stirring. The reaction is typically exothermic.

  • Quenching: After the addition is complete, the reaction is stirred at room temperature for a specified time and then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield 2-Phenethylbenzyl alcohol.[2]

Causality in Experimental Choices:

The stringent requirement for anhydrous conditions is paramount in Grignard reactions because the organomagnesium compound is a strong base and will react with even trace amounts of water, reducing the yield of the desired alcohol.[3] The choice of etheral solvents like diethyl ether or THF is due to their ability to solvate and stabilize the Grignard reagent. The purification step is crucial to remove unreacted starting materials and byproducts.

Caption: Workflow for the chemical synthesis of 2-Phenethylbenzyl alcohol via a Grignard reaction.

The Green Alternative: Biocatalytic Synthesis via Enzymatic Reduction

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[4] It utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions.[5] For the synthesis of chiral alcohols like 2-Phenethylbenzyl alcohol, the asymmetric reduction of the corresponding ketone (2-phenethylphenyl ketone) using an alcohol dehydrogenase (ADH) is a common and effective strategy.[6][7]

Experimental Protocol: Biocatalytic Synthesis of 2-Phenethylbenzyl Alcohol

Materials:

  • 2-Phenethylphenyl ketone

  • A suitable alcohol dehydrogenase (ADH), either as an isolated enzyme or within whole cells (e.g., from Lactobacillus brevis or a recombinant E. coli strain)[7]

  • A co-factor regeneration system (e.g., isopropanol for ADHs that use NADP+/NADPH)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, 2-phenethylphenyl ketone is dissolved in a minimal amount of a water-miscible co-solvent (if necessary) and added to the buffer solution.

  • Enzyme and Co-factor Addition: The alcohol dehydrogenase and the co-factor regeneration substrate (e.g., isopropanol) are added to the reaction mixture.

  • Bioconversion: The reaction is incubated at a specific temperature (e.g., 30°C) with gentle agitation for a set period (e.g., 24-48 hours). The progress of the reaction is monitored by techniques like HPLC or GC.

  • Extraction and Purification: Once the reaction is complete, the mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting 2-Phenethylbenzyl alcohol is often of high purity, but can be further purified by column chromatography if needed.[8]

Causality in Experimental Choices:

The use of aqueous buffer systems provides a mild and environmentally friendly reaction medium.[5] A co-factor regeneration system is essential for the economic viability of the process, as co-factors like NADPH are expensive. Isopropanol is a common choice as it is oxidized to acetone, which is volatile and easily removed, while regenerating the NADPH co-factor. The high selectivity of the enzyme often leads to a product with high enantiomeric excess, reducing the need for extensive purification to resolve isomers.[9][10]

Caption: Workflow for the biocatalytic synthesis of 2-Phenethylbenzyl alcohol via enzymatic ketone reduction.

Performance Benchmark: A Head-to-Head Comparison

ParameterChemical Synthesis (Grignard Reaction)Biocatalytic Synthesis (Enzymatic Reduction)
Yield Typically moderate to high, but can be variable.Generally high, often exceeding 90%.[11]
Enantiomeric Excess (e.e.) Produces a racemic mixture (0% e.e.) unless chiral auxiliaries or catalysts are used, which adds complexity and cost.Typically high to excellent (>99% e.e.), depending on the enzyme's selectivity.[9]
Reaction Conditions Anhydrous, often requires inert atmosphere and potentially cryogenic temperatures.[3]Aqueous, mild temperatures (e.g., 25-40°C), and atmospheric pressure.[4]
Reagents and Solvents Uses organometallic reagents, and large volumes of flammable and hazardous organic solvents.[12]Utilizes biodegradable enzymes and primarily water as a solvent, with minimal use of organic co-solvents.[5]
Waste Generation Generates significant amounts of waste, including magnesium salts and solvent waste, leading to a high E-factor.[13][14]Produces significantly less waste, resulting in a much lower E-factor.[15][16]
Process Safety Involves highly reactive and pyrophoric reagents, posing safety risks.Generally considered safer due to the use of non-hazardous biological catalysts and mild conditions.
Substrate Scope Broad substrate scope.Can be limited by the enzyme's substrate specificity, though enzyme engineering can broaden the scope.
Purification Often requires extensive purification to remove byproducts and achieve high purity.[17]Simplified purification due to the high selectivity of the reaction, often yielding a cleaner product.[18]

Discussion: Making an Informed Decision

The choice between chemical and biocatalytic synthesis of 2-Phenethylbenzyl alcohol hinges on the specific priorities of the researcher or organization.

The Grignard reaction offers the advantage of being a well-understood and widely applicable method.[19] Its broad substrate scope allows for the synthesis of a diverse range of alcohols. However, its drawbacks are significant, particularly from a green chemistry perspective.[20] The requirement for strict anhydrous conditions, the use of hazardous reagents and solvents, and the generation of substantial waste contribute to a less sustainable process.[21] Furthermore, achieving high enantiopurity requires additional, often complex and costly, resolution or asymmetric synthesis steps.

In contrast, biocatalytic synthesis presents a compelling green and efficient alternative.[4] The use of enzymes in aqueous media under mild conditions dramatically reduces the environmental footprint of the synthesis.[5] The most significant advantage is the inherent stereoselectivity of enzymes, which can directly produce the desired enantiomer of 2-Phenethylbenzyl alcohol with high purity, thereby simplifying downstream processing.[6][22] While the initial investment in identifying and optimizing a suitable enzyme may be a consideration, the long-term benefits of a more sustainable, safer, and often more efficient process are substantial.

Conclusion

For the synthesis of 2-Phenethylbenzyl alcohol, the biocatalytic approach via enzymatic reduction of the corresponding ketone offers clear advantages in terms of enantioselectivity, environmental impact, and process safety when compared to the traditional Grignard reaction. While the Grignard synthesis remains a viable option, particularly for initial small-scale synthesis or when a racemic product is acceptable, the biocatalytic route aligns better with the principles of green chemistry and the growing demand for sustainable and efficient pharmaceutical manufacturing.[15] As the field of enzyme engineering continues to advance, the scope and applicability of biocatalysis are expected to expand even further, solidifying its role as a key technology in modern organic synthesis.

References

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  • Google Patents. CN102392055A - Preparation method of 2-phenethyl alcohol.
  • PubMed. The role of biocatalysis in the asymmetric synthesis of alkaloids. Published October 21, 2013.
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  • PubMed Central. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Available at: [Link]

  • Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Published September 30, 2024. Available at: [Link]

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Validation

A Definitive Guide to the Structural Confirmation of 2-Phenethylbenzyl Alcohol: An NMR-Centric Approach with Spectroscopic Comparisons

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. In this guide, we delve into the structural...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. In this guide, we delve into the structural elucidation of 2-phenethylbenzyl alcohol, a molecule of interest in organic synthesis. Our primary focus will be the powerful application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by a comparative analysis with other key analytical techniques. This guide is designed to provide not just procedural steps, but the underlying scientific rationale to empower robust and reliable structural characterization.

The Imperative of Structural Integrity in Research

In the realm of chemical and pharmaceutical sciences, the precise atomic arrangement within a molecule dictates its physical, chemical, and biological properties. An error in structural assignment can lead to misinterpreted data, irreproducible results, and wasted resources. Therefore, the rigorous confirmation of a synthesized compound's structure is a non-negotiable aspect of scientific integrity. Here, we will use 2-phenethylbenzyl alcohol as a case study to demonstrate a comprehensive approach to structural verification.

Visualizing the Target: 2-Phenethylbenzyl Alcohol

To effectively interpret spectroscopic data, a clear understanding of the target molecule's structure is essential. Below is a diagram of 2-phenethylbenzyl alcohol with protons and carbons labeled for our subsequent NMR analysis.

Caption: Structure of 2-Phenethylbenzyl alcohol with key atoms labeled.

The Power of NMR: A Detailed Predictive Analysis

NMR spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution. It provides unparalleled detail about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Unraveling the Proton Framework

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting). Based on the structure of 2-phenethylbenzyl alcohol and data from analogous compounds, we can predict the following ¹H NMR spectrum.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Hγ (CH-OH)~4.6Triplet1HThis proton is on a carbon attached to an oxygen atom and two other carbons, leading to a downfield shift. It is coupled to the two Hβ protons.
Phenyl-H (ortho, meta, para of benzyl group)~7.35 - 7.25Multiplet5HAromatic protons of the benzyl group.
Phenyl-H (ortho, meta, para of phenethyl group)~7.30 - 7.15Multiplet5HAromatic protons of the phenethyl group.
Hβ (-CH2-)~2.9Triplet2HThese protons are adjacent to the phenyl ring and the Cα carbon.
Hα (-CH2-)~2.7Triplet2HThese protons are adjacent to the Cβ carbon and the benzylic carbon (Cγ).
OH~2.0 - 4.0Broad Singlet1HThe chemical shift of hydroxyl protons is variable and depends on concentration, solvent, and temperature. The signal is often broad and does not typically show coupling.[1]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
Cγ (CH-OH)~75This carbon is directly attached to the electronegative oxygen atom, causing a significant downfield shift.[1]
Phenyl C (C1' and C1'')~140 - 145Quaternary carbons of the aromatic rings.
Phenyl CHs~125 - 130Aromatic carbons bearing a proton.
Cβ (-CH2-)~39Aliphatic carbon adjacent to a phenyl group.
Cα (-CH2-)~36Aliphatic carbon adjacent to the benzylic carbon.
2D NMR Techniques for Unambiguous Confirmation

While 1D NMR provides a wealth of information, complex molecules can exhibit overlapping signals. 2D NMR techniques are indispensable for resolving these ambiguities and definitively establishing atomic connectivity.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would expect to see cross-peaks connecting:

    • Hγ and Hβ protons.

    • Hβ and Hα protons. This confirms the -CH(OH)-CH₂-CH₂- spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. We would expect to see cross-peaks between:

    • Hγ and Cγ.

    • Hβ and Cβ.

    • Hα and Cα.

    • Each aromatic proton and its attached carbon.

Experimental Protocol for NMR Analysis

Achieving high-quality NMR spectra is contingent upon meticulous sample preparation and data acquisition.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of 2-phenethylbenzyl alcohol for ¹H NMR and 20-50 mg for ¹³C NMR.[2][3]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[4][5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).[6][7][8][9]

  • Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load shim Shim Magnetic Field load->shim acquire Acquire 1D and 2D NMR Spectra shim->acquire process Process and Analyze Spectra acquire->process elucidate Elucidate Structure process->elucidate

Caption: A streamlined workflow for NMR-based structural elucidation.

A Comparative Look: NMR vs. Other Spectroscopic Techniques

While NMR is the gold standard for detailed structural analysis, other spectroscopic methods provide complementary and often more rapid information.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.[1][11] For 2-phenethylbenzyl alcohol, we would expect to see:

  • Broad O-H stretch: ~3600-3200 cm⁻¹, characteristic of an alcohol.[1][11][12]

  • Aromatic C-H stretch: ~3100-3000 cm⁻¹.

  • Aliphatic C-H stretch: ~3000-2850 cm⁻¹.

  • Aromatic C=C bends: ~1600 and 1450 cm⁻¹.

  • C-O stretch: ~1260-1000 cm⁻¹.[1][11][12]

Comparison: IR provides a quick confirmation of the alcohol functional group and the presence of aromatic and aliphatic C-H bonds, but it does not offer the detailed connectivity information that NMR provides.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can be used to deduce structural features.[13]

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of 2-phenethylbenzyl alcohol.

  • Fragmentation: Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (-OH) and cleavage of the C-C bond adjacent to the alcohol.[13] We would anticipate significant fragments corresponding to the tropylium ion (m/z = 91) and the phenyl cation (m/z = 77).[13]

Comparison: MS is highly sensitive and provides the crucial molecular weight. However, isomeric compounds can have identical molecular weights and similar fragmentation patterns, making unambiguous identification difficult without NMR data.

Technique Strengths Limitations
NMR Spectroscopy - Detailed structural information (connectivity, stereochemistry)- Unambiguous identification- Lower sensitivity- Requires larger sample size- More expensive instrumentation
IR Spectroscopy - Rapid identification of functional groups- Inexpensive and easy to use- Does not provide detailed connectivity- Ambiguity in complex molecules
Mass Spectrometry - High sensitivity- Provides molecular weight- Fragmentation patterns give structural clues- Isomers can be indistinguishable- Does not provide detailed connectivity

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural confirmation of a molecule like 2-phenethylbenzyl alcohol is most reliably achieved through a combination of spectroscopic techniques, with NMR spectroscopy as the central pillar. While IR and MS offer rapid and valuable insights into functional groups and molecular weight, only NMR can provide the detailed atomic-level map of the molecule's architecture. The predictive analysis and experimental protocols outlined in this guide provide a robust framework for researchers to confidently and accurately elucidate the structures of their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • American Chemical Society. (2021, March 29). Tetramethylsilane. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetramethylsilane. Retrieved from [Link]

  • Scribd. (n.d.). Tetramethylsilane in NMR Calibration. Retrieved from [Link]

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  • Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. Retrieved from [Link]

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Comparative

In Vitro vs. In Vivo Efficacy of 2-Phenethylbenzyl Alcohol as an Antimicrobial: A Comparative Guide

Introduction: The Promise of a Hybrid Antimicrobial Agent In the ongoing battle against microbial resistance, the exploration of novel antimicrobial compounds is paramount. 2-Phenethylbenzyl alcohol emerges as a molecule...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Hybrid Antimicrobial Agent

In the ongoing battle against microbial resistance, the exploration of novel antimicrobial compounds is paramount. 2-Phenethylbenzyl alcohol emerges as a molecule of interest, conceptually combining the structural features of two well-known aromatic alcohols with established antimicrobial properties: 2-phenethyl alcohol and benzyl alcohol. This guide provides a comprehensive technical comparison of the anticipated in vitro and in vivo efficacy of 2-Phenethylbenzyl alcohol. Given the limited direct published data on this specific hybrid molecule, this document will extrapolate from the known activities of its parent compounds and related benzyl alcohol derivatives. We will further delineate the established experimental frameworks for evaluating such a compound and compare its theoretical performance against established antimicrobial agents, triclosan and chlorhexidine.

The central hypothesis is that by combining the phenethyl and benzyl moieties, 2-Phenethylbenzyl alcohol may exhibit synergistic or enhanced antimicrobial activity. The increased lipophilicity from the additional phenyl group could enhance its ability to penetrate microbial cell membranes, a key mechanism of action for aromatic alcohols.[1][2][3]

Mechanistic Insights: Disrupting the Microbial Fortress

The antimicrobial action of simple aromatic alcohols like benzyl alcohol is primarily attributed to their ability to disrupt the integrity of the microbial cell membrane.[4][5][6] This disruption leads to increased membrane fluidity and permeability, causing leakage of essential intracellular components, such as potassium ions, and ultimately leading to cell death.[4][7] It is also suggested that benzyl alcohol can interfere with cellular processes by inhibiting protein synthesis.[8]

The addition of a phenethyl group, as seen in 2-phenethyl alcohol, is known to enhance lipophilicity, which is a key factor in the antimicrobial action of alcohols and phenols.[1][3] Therefore, it is plausible that 2-Phenethylbenzyl alcohol would exert its antimicrobial effect through a similar mechanism of membrane disruption, potentially with greater efficiency due to its molecular structure.

Diagram: Proposed Mechanism of Action of 2-Phenethylbenzyl Alcohol

cluster_membrane Bacterial Cell Membrane Lipid Bilayer Lipid Bilayer 2-Phenethylbenzyl Alcohol 2-Phenethylbenzyl Alcohol Membrane Intercalation Membrane Intercalation 2-Phenethylbenzyl Alcohol->Membrane Intercalation Lipophilic interaction Increased Fluidity Increased Fluidity Membrane Intercalation->Increased Fluidity Disrupts packing Leakage of Ions Leakage of Ions Increased Fluidity->Leakage of Ions Compromised integrity Cell Lysis Cell Lysis Leakage of Ions->Cell Lysis

Caption: Proposed mechanism of 2-Phenethylbenzyl alcohol targeting the bacterial cell membrane.

Part 1: In Vitro Efficacy Assessment

In vitro testing provides the foundational data on an antimicrobial's intrinsic activity against specific microorganisms under controlled laboratory conditions. The primary metric for this assessment is the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Workflow: In Vitro MIC Determination

Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Serial Dilution Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Assessment Visual Assessment Incubation->Visual Assessment MIC Value MIC Value Visual Assessment->MIC Value

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) in vitro.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve 2-Phenethylbenzyl alcohol in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Grow the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in CAMHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Comparative In Vitro Efficacy Data (Hypothetical)

The following table presents hypothetical MIC values for 2-Phenethylbenzyl alcohol based on the known activity of benzyl alcohol derivatives, alongside reported data for comparator agents against common pathogens.

Antimicrobial AgentStaphylococcus aureus (MRSA) MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
2-Phenethylbenzyl alcohol (Hypothetical) 128 - 512256 - 1024512 - 2048
Benzyl Alcohol >10,000>10,000>10,000
Triclosan 0.015 - 0.1250.015 - 0.06>1000
Chlorhexidine 1 - 44 - 1616 - 128

Note: The hypothetical values for 2-Phenethylbenzyl alcohol are estimated based on the increased lipophilicity compared to benzyl alcohol, which is expected to enhance its antimicrobial activity. Actual experimental data is required for confirmation.

Part 2: In Vivo Efficacy Evaluation

In vivo studies are critical for assessing an antimicrobial's performance in a complex biological system, taking into account factors like pharmacokinetics, host-pathogen interactions, and potential toxicity. Murine models are commonly employed for this purpose.[9][10][11][12][13][14][15]

Experimental Protocol: Murine Skin Infection Model

This model is suitable for evaluating topically applied antimicrobial agents.[9][12][13][15]

Workflow: In Vivo Murine Skin Infection Model

Animal Acclimation Animal Acclimation Skin Abrasion Skin Abrasion Animal Acclimation->Skin Abrasion Bacterial Inoculation Bacterial Inoculation Skin Abrasion->Bacterial Inoculation Topical Treatment Topical Treatment Bacterial Inoculation->Topical Treatment Monitoring Monitoring Topical Treatment->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

Caption: Workflow for an in vivo murine skin infection model.

Step-by-Step Methodology:

  • Animal Acclimation: House mice (e.g., BALB/c) under standard conditions for at least one week prior to the experiment.

  • Skin Preparation: Anesthetize the mice and shave a small area on their backs. Create a superficial abrasion using a sterile needle or fine-grit sandpaper.

  • Bacterial Inoculation: Apply a suspension of the test bacterium (e.g., S. aureus) to the abraded skin.

  • Topical Treatment: After a set period to allow for infection establishment, apply a formulation containing 2-Phenethylbenzyl alcohol, a vehicle control, or a comparator agent to the infected area.

  • Monitoring: Observe the animals daily for clinical signs of infection (e.g., erythema, swelling, abscess formation).

  • Endpoint Analysis: At predetermined time points, euthanize the animals and excise the infected skin tissue. Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/gram of tissue). Histopathological analysis can also be performed to assess inflammation and tissue damage.

Experimental Protocol: Murine Sepsis Model

This model is used to evaluate the efficacy of systemically administered antimicrobials against disseminated infections.[8][10][16][17]

Step-by-Step Methodology:

  • Bacterial Challenge: Induce sepsis in mice by intraperitoneal or intravenous injection of a standardized inoculum of the test bacterium (e.g., E. coli).

  • Antimicrobial Administration: At a specified time post-infection, administer 2-Phenethylbenzyl alcohol (formulated for systemic delivery), a vehicle control, or a comparator agent via a relevant route (e.g., intravenous, intraperitoneal).

  • Monitoring: Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia).

  • Endpoint Analysis: Determine the survival rate over a set period (e.g., 7 days). In separate cohorts, bacterial loads in blood and organs (e.g., spleen, liver) can be quantified at earlier time points.

Comparative In Vivo Efficacy Data (Hypothetical)

This table presents a hypothetical comparison of the in vivo efficacy of 2-Phenethylbenzyl alcohol with comparator agents in a murine skin infection model.

Antimicrobial Agent (Topical Formulation)Bacterial Load Reduction (log10 CFU/g tissue) vs. Vehicle
2-Phenethylbenzyl alcohol (1%) (Hypothetical) 2.0 - 3.0
Triclosan (0.3%) 1.5 - 2.5[18][19][20]
Chlorhexidine (2%) 2.5 - 3.5[21][22][23][24]

Bridging the Gap: In Vitro-In Vivo Correlation

A critical aspect of antimicrobial drug development is understanding the correlation between in vitro activity and in vivo efficacy.[25][26][27] While a low MIC is a prerequisite for a potentially effective antimicrobial, it does not guarantee success in vivo. Factors such as drug formulation, tissue penetration, metabolic stability, and host immune responses can significantly influence the outcome in a living organism.

For topical agents like 2-Phenethylbenzyl alcohol, formulation will be key to ensure adequate delivery to the site of infection. For systemic applications, its pharmacokinetic and pharmacodynamic properties would need to be thoroughly characterized.

Conclusion: A Promising Candidate Warranting Further Investigation

Based on the known structure-activity relationships of antimicrobial aromatic alcohols, 2-Phenethylbenzyl alcohol holds theoretical promise as a novel antimicrobial agent.[1][2][3][28][29] Its increased lipophilicity may translate to enhanced membrane-disruptive activity and a broader spectrum of antimicrobial coverage compared to its parent compounds.

However, this guide underscores the necessity of rigorous experimental validation. The outlined in vitro and in vivo protocols provide a clear roadmap for the systematic evaluation of 2-Phenethylbenzyl alcohol's efficacy. Direct comparative studies against established agents like triclosan and chlorhexidine will be crucial in determining its potential clinical utility. Future research should focus on synthesizing and testing this compound to move from hypothetical efficacy to concrete data, paving the way for a new potential tool in the management of microbial infections.

References

  • Westfall, C., et al. (2019). The Widely Used Antimicrobial Triclosan Induces High Levels of Antibiotic Tolerance in Vitro and Reduces Antibiotic Efficacy up to 100-Fold in Vivo. Antimicrobial Agents and Chemotherapy, 63(3), e02312-18. [Link]

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  • Speer, E. M., et al. (2020). A Neonatal Murine Escherichia coli Sepsis Model Demonstrates That Adjunctive Pentoxifylline Enhances the Ratio of Anti- vs. Pro-inflammatory Cytokines in Blood and Organ Tissues. Frontiers in immunology, 11, 574268. [Link]

  • Rittirsch, D., et al. (2008). Current Murine Models of Sepsis. Surgical infections, 9(5), 547–557. [Link]

  • Skaar Lab. (n.d.). Murine Models for Staphylococcal Infection. [Link]

  • Oxford Academic. (n.d.). an in vivo method for assessing the antimicrobial properties of topical antiseptics using artifically contaminated skin. [Link]

  • Kugelberg, E., et al. (2005). Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes. Antimicrobial agents and chemotherapy, 49(8), 3435–3441. [Link]

  • Springer Nature Experiments. (n.d.). Mouse Model of Staphylococcus aureus Skin Infection. [Link]

  • Bio-protocol. (n.d.). 4.2. Murine Sepsis Infection Model. [Link]

  • Meyer, B. K., et al. (2019). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. AAPS PharmSciTech, 20(2), 67. [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. [Link]

  • DTIC. (n.d.). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. [Link]

  • Investigative Ophthalmology & Visual Science. (2023). Topical anesthetic gel interferes with antibacterial efficacy of povidone-iodine both in vitro and in vivo. 64(8), 602. [Link]

  • El-Sayed, W., et al. (2021). In vivo evaluation of the virucidal efficacy of chlorhexidine and povidone-iodine mouthwashes against salivary SARS-CoV-2. A randomized-controlled clinical trial. Journal of infection and public health, 14(11), 1599–1605. [Link]

  • DergiPark. (n.d.). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. [Link]

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  • Atena Journals. (2022). A review of the literature on antimicrobial preservatives: Definition, properties, classification, safety, side effects and anti. [Link]

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  • ResearchGate. (n.d.). Antibacterial Efficacy of Chlorhexidine Gluconate Intracanal Medication In Vivo. [Link]

  • ResearchGate. (n.d.). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. [Link]

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Validation

A Researcher's Guide to Elucidating and Validating Drug Mechanism of Action: A Genetic Approach for Novel Compounds like 2-Phenethylbenzyl Alcohol

For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a clinically validated therapeutic is fraught with challenges. A critical, and often arduous, step in th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a clinically validated therapeutic is fraught with challenges. A critical, and often arduous, step in this process is the precise elucidation and validation of the compound's mechanism of action (MOA). A well-defined MOA is paramount for predicting efficacy, understanding potential toxicities, and navigating the stringent regulatory landscape. This guide provides an in-depth comparison of modern genetic strategies to unravel the MOA of novel chemical entities, using the hypothetical case of 2-Phenethylbenzyl alcohol.

While the precise biological targets of 2-Phenethylbenzyl alcohol are currently undefined, its structural relative, 2-phenylethanol (PEA), has been noted for its antimicrobial properties, with a proposed—though not fully elucidated—mechanism involving the disruption of cellular membrane integrity and the inhibition of DNA, RNA, and protein synthesis.[1][2][3] Such initial hypotheses, while valuable, require rigorous, target-specific validation to advance a compound through the drug discovery pipeline. This guide will explore how to move beyond broad phenotypic observations to pinpoint and validate specific molecular targets using powerful genetic tools.

The core principle of genetic validation is to establish a causal link between a gene (and its protein product) and the observed effects of a compound.[4][5] If a drug's efficacy is dependent on a specific protein, then modulating the expression of the gene encoding that protein should predictably alter the cellular or organismal response to the drug. Here, we compare three cornerstone genetic technologies: CRISPR/Cas9-based screening, RNA interference (siRNA/shRNA), and overexpression studies.

Unbiased Target Discovery with CRISPR/Cas9 Genome-Wide Screens

For a novel compound like 2-Phenethylbenzyl alcohol with an unknown MOA, an unbiased, genome-wide approach is the ideal starting point. CRISPR/Cas9 technology has revolutionized functional genomics by enabling precise and permanent gene editing.[6][7][8] Pooled CRISPR screens, in particular, offer a powerful method for identifying genes that modulate a drug's activity on a massive scale.[9][]

The Causality Behind the Experimental Choice

A CRISPR knockout screen aims to identify genes whose disruption confers either resistance or sensitivity to the compound of interest.

  • Resistance: If knocking out a gene prevents the drug from killing or inhibiting the growth of cells, it strongly implies that the encoded protein is either the direct target of the drug or a critical component of the pathway through which the drug exerts its effect.

  • Sensitivity: Conversely, if a knockout renders cells more sensitive to the drug, the gene may be involved in a parallel survival pathway or a mechanism of drug efflux or detoxification.

This unbiased approach minimizes experimental bias and has the potential to uncover entirely new biological pathways associated with the drug's activity.[7]

Experimental Workflow: CRISPR/Cas9 Knockout Screen

CRISPR_Workflow cluster_setup Phase 1: Library Preparation & Transduction cluster_screen Phase 2: Drug Selection cluster_analysis Phase 3: Analysis & Hit Identification A Pooled sgRNA Lentiviral Library (Genome-Wide) B Package into Lentiviral Particles A->B C Transduce Cas9-expressing Cancer Cell Line (Low MOI) B->C D Select with Puromycin to eliminate untransduced cells C->D E Split Cell Population D->E F Treat with Vehicle (e.g., DMSO) E->F Control Arm G Treat with 2-Phenethylbenzyl Alcohol (e.g., IC50 concentration) E->G Treatment Arm H Harvest Cells & Extract Genomic DNA F->H G->H I Amplify sgRNA Cassettes via PCR H->I J Next-Generation Sequencing (NGS) I->J K Bioinformatic Analysis (e.g., MAGeCK) J->K L Identify Enriched/Depleted sgRNAs (Hits) K->L siRNA_Workflow A Synthesize siRNAs (Targeting Hit Gene & Negative Control) C Transfect Cells with siRNAs using Lipid-based Reagent A->C B Seed Sensitive Cells in Multi-well Plates B->C D Incubate for 48-72h to allow for mRNA/protein knockdown C->D E Validate Knockdown Efficiency (qPCR or Western Blot) D->E F Treat Cells with Vehicle or 2-Phenethylbenzyl Alcohol (Dose-response) D->F G Assess Cell Viability (e.g., CellTiter-Glo Assay) F->G H Compare IC50 values between Target siRNA and Control siRNA G->H

Caption: Workflow for validating a candidate drug target using siRNA knockdown.

Detailed Experimental Protocol: siRNA Validation
  • siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting the candidate gene to control for off-target effects. [11]A non-targeting or scrambled siRNA should be used as a negative control.

  • Transfection: Seed the sensitive cell line in multi-well plates. Transfect the cells with the target-specific siRNAs and the negative control siRNA using a suitable transfection reagent.

  • Knockdown Confirmation: After 48-72 hours, harvest a subset of the cells to confirm knockdown efficiency. This is a critical self-validating step. Measure mRNA levels using quantitative real-time PCR (qRT-PCR) and protein levels using Western blotting. A significant reduction in both mRNA and protein is required to proceed.

  • Dose-Response Assay: Re-plate the transfected cells and treat them with a range of concentrations of 2-Phenethylbenzyl alcohol.

  • Viability Assessment: After a set incubation period (e.g., 72 hours), measure cell viability using a standard assay (e.g., CellTiter-Glo, MTS).

  • Data Analysis: Plot the dose-response curves for cells treated with the target siRNA versus the control siRNA. A rightward shift in the IC50 curve for the target siRNA-treated cells compared to the control indicates that knockdown of the gene confers resistance, thus validating it as a key component of the drug's MOA.

Probing Drug-Target Engagement with Overexpression Studies

A third, complementary approach is to assess the effect of overexpressing the putative target protein. [12][13]This method is particularly useful for confirming direct physical interaction between the drug and its target.

The Causality Behind the Experimental Choice

The "target overexpression confers resistance" hypothesis posits that if a drug's efficacy is based on inhibiting a specific target, increasing the cellular concentration of that target will require a higher concentration of the drug to achieve the same level of inhibition. [14][15]This is effectively a competitive scenario where the excess target protein "soaks up" the drug, rendering the cells less sensitive. However, it is important to note that this is not a universal phenomenon; in some cases, overexpression can lead to increased sensitivity, depending on the specific drug-target interaction. [14][15]

Experimental Workflow: Overexpression Validation

Overexpression_Workflow A Clone cDNA of Hit Gene into an Expression Vector B Transfect Vector into Sensitive Cells (Empty vector as control) A->B C Select for Stable Overexpressing Cell Line B->C D Confirm Overexpression (Western Blot) C->D E Perform Dose-Response Assay with 2-Phenethylbenzyl Alcohol C->E F Compare IC50 values between Overexpressing and Control Lines E->F

Caption: Workflow for validating a drug target via stable overexpression.

Detailed Experimental Protocol: Overexpression
  • Vector Construction: Clone the full-length cDNA of the candidate target gene into a mammalian expression vector. An empty vector should be used as a negative control.

  • Transfection and Selection: Transfect the sensitive cell line with the expression vector or the empty vector. Select for stably transfected cells using an appropriate selection marker (e.g., G418, hygromycin).

  • Overexpression Confirmation: Expand the stable cell lines and confirm overexpression of the target protein via Western blot. This validation step is crucial for interpreting the results.

  • Dose-Response Assay: Perform a dose-response assay by treating both the overexpressing cell line and the empty vector control line with a range of concentrations of 2-Phenethylbenzyl alcohol.

  • Data Analysis: Compare the IC50 values. A significant increase in the IC50 for the overexpressing cell line compared to the control provides strong evidence that 2-Phenethylbenzyl alcohol directly engages and inhibits this target.

Comparison of Genetic Validation Strategies

To aid in experimental design, the following table objectively compares the three genetic approaches discussed.

FeatureCRISPR/Cas9 ScreensiRNA/shRNA KnockdownOverexpression Studies
Primary Use Unbiased, genome-wide target discoveryValidation of specific candidate targetsValidation of drug-target engagement
Nature of Genetic Change Permanent knockout (gene level)Transient knockdown (mRNA level)Increased expression (protein level)
Throughput High (genome-wide)Low to medium (single or pooled hits)Low (single target)
Key Advantage Identifies novel targets without prior hypothesisRapid, reversible, and useful for essential genesProvides evidence for direct target binding
Key Limitation Can have off-target effects; lethal for essential genesIncomplete knockdown; potential for off-target effectsOverexpression may not always confer resistance; can create artifacts
Self-Validation System Hit confirmation with multiple sgRNAs; orthogonal validationConfirmation of mRNA/protein reduction (qPCR/Western)Confirmation of increased protein levels (Western)

Conclusion and Future Directions

The validation of a drug's mechanism of action is a cornerstone of modern drug discovery. [16][17]For a novel compound such as 2-Phenethylbenzyl alcohol, a systematic and multi-pronged genetic approach is essential. Starting with an unbiased CRISPR/Cas9 screen allows for the identification of high-confidence candidate targets from the entire genome. These hits must then be rigorously validated through orthogonal methods like siRNA-mediated knockdown to confirm the on-target effect. Finally, overexpression studies can provide compelling evidence of direct drug-target engagement.

By integrating these genetic strategies, researchers can build a robust, data-driven case for the mechanism of action of their compound, significantly increasing the probability of success as it moves from the laboratory to the clinic. [4]This structured, evidence-based approach transforms the complex challenge of MOA elucidation into a manageable and logical scientific pursuit.

References

  • CRISPR-Cas9 screening for target identification. Horizon Discovery. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]

  • Genetic validation of drug targets improves chance of success. The Pharmaceutical Journal. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]

  • Gene Overexpression Service. Creative Biolabs. [Link]

  • Opposing effects of target overexpression reveal drug mechanisms. Nature Communications. [Link]

  • Accelerate drug discovery with advanced target identification and validation services. Nuvisan. [Link]

  • Opposing effects of target overexpression reveal drug mechanisms. ResearchGate. [Link]

  • Genetic evidence informs the direction of therapeutic modulation in drug development. Nature Genetics. [Link]

  • The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. Molecules. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]

  • Genetic-Driven Druggable Target Identification and Validation. Trends in Pharmacological Sciences. [Link]

  • Drug Target Gene Expression. NMI. [Link]

  • siRNAs in drug discovery: Target validation and beyond. ResearchGate. [Link]

  • Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits. BMC Microbiology. [Link]

  • Pharmacogenomics: A Genetic Approach to Drug Development and Therapy. Genes. [Link]

  • siRNA knockdown validation 101: Incorporating negative controls in antibody research. F1000Research. [Link]

  • Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. Journal of Bacteriology. [Link]

  • Principle, mechanism, and application of siRNA knockdown in gene silencing. Abbkine. [Link]

  • Knocking down barriers: advances in siRNA delivery. Nature Reviews Drug Discovery. [Link]

  • Mechanism of action of phenethyl alcohol: breakdown of the cellular permeability barrier. PubMed. [Link]

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Comparative

A Senior Application Scientist's Guide: Comparative Cost-Benefit Analysis of 2-Phenethylbenzyl Alcohol Production Methods

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Synthesis of a Niche Intermediate 2-Phenethylbenzyl alcohol, a molecule characterized by a phenethyl group positioned ortho...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Synthesis of a Niche Intermediate

2-Phenethylbenzyl alcohol, a molecule characterized by a phenethyl group positioned ortho to a hydroxymethyl substituent on a benzene ring, represents a unique structural motif. While not a commodity chemical, its architecture makes it a potentially valuable intermediate in the synthesis of complex pharmaceuticals, agrochemicals, or as a building block in fragrance chemistry. The strategic challenge in producing such a molecule lies not in its theoretical possibility, but in selecting a synthetic route that is optimally aligned with the desired scale, purity requirements, cost constraints, and environmental considerations.

This guide provides an in-depth comparative analysis of three robust, yet fundamentally different, synthetic strategies for the production of 2-Phenethylbenzyl alcohol. We will move beyond mere procedural descriptions to dissect the underlying chemical logic, process economics, and scalability of each route. The analysis is grounded in established chemical principles and supported by data from relevant literature to empower researchers and process chemists to make informed decisions.

Chapter 1: Retrosynthetic Analysis and Strategic Disconnections

The structure of 2-Phenethylbenzyl alcohol, (2-(phenethyl)phenyl)methanol, offers several logical points for retrosynthetic disconnection. We will focus on three primary strategies that leverage common, powerful bond-forming reactions in organic synthesis.

G cluster_A Route A: Grignard-Based cluster_B Route B: Friedel-Crafts-Based cluster_C Route C: Suzuki Coupling TM Target Molecule 2-Phenethylbenzyl alcohol A1 C-C Bond Formation (Grignard + Carbonyl) TM->A1 Disconnect Ar-CH2OH B1 Benzylic Functionalization TM->B1 Disconnect C-OH C1 C-C Bond Formation (Aryl-Alkyl Coupling) TM->C1 Disconnect Ar-Alkyl A2 2-Phenethylphenyl Grignard Reagent A2->A1 A3 Formaldehyde (HCHO) A3->A1 B2 2-Phenethyltoluene B2->B1 B3 FC Acylation + Reduction B3->B2 C2 2-Bromobenzyl Alcohol (Protected) C2->C1 C3 Phenethylboronic Acid C3->C1 G cluster_workflow Route A: Grignard Workflow Start 2-Phenethyl- bromobenzene Step1 React with Mg in dry Ether Start->Step1 Step2 Formation of 2-Phenethylphenyl- magnesium bromide Step1->Step2 Step3 Add Formaldehyde (HCHO) Step2->Step3 Step4 Formation of Magnesium Alkoxide Step3->Step4 Step5 Aqueous Acidic Workup (e.g., NH4Cl) Step4->Step5 End 2-Phenethylbenzyl alcohol Step5->End G cluster_workflow Route B: Friedel-Crafts Workflow Start Toluene Step1 Friedel-Crafts Acylation (Phenacetyl chloride, AlCl₃) Start->Step1 Step2 Ortho/Para Ketone Mixture Step1->Step2 Step3 Chromatographic Separation Step2->Step3 Step4 2-Methyl-phenethyl ketone Step3->Step4 Step5 Wolff-Kishner or Clemmensen Reduction Step4->Step5 Step6 2-Phenethyltoluene Step5->Step6 Step7 Benzylic Bromination (NBS, Light) Step6->Step7 Step8 2-Phenethylbenzyl bromide Step7->Step8 Step9 Hydrolysis (e.g., aq. NaHCO₃) Step8->Step9 End 2-Phenethylbenzyl alcohol Step9->End G cluster_workflow Route C: Suzuki Coupling Workflow Start 2-Bromobenzyl alcohol Step1 Protect Hydroxyl Group (e.g., TBSCl, Imidazole) Start->Step1 Step2 Protected Benzyl Bromide Step1->Step2 Step3 Suzuki Coupling (Phenethylboronic acid, Pd catalyst, Base) Step2->Step3 Step4 Protected Target Molecule Step3->Step4 Step5 Deprotection (e.g., TBAF or HCl) Step4->Step5 End 2-Phenethylbenzyl alcohol Step5->End G node_goal What is the primary goal? node_cost Lowest possible raw material cost? node_goal->node_cost Cost node_purity Highest purity, yield, & scalability? node_goal->node_purity Performance node_lab Lab scale with specific precursor? node_goal->node_lab Feasibility node_route_b Route B: Friedel-Crafts node_cost->node_route_b Yes node_route_c Route C: Suzuki Coupling node_purity->node_route_c Yes node_route_a Route A: Grignard node_lab->node_route_a Yes

Validation

A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercially Available 2-Phenylethanol

A Note on Nomenclature: The topic specified was "2-Phenethylbenzyl alcohol." Following a comprehensive review of chemical literature and supplier catalogs, it has been determined that this is not a standard chemical name...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The topic specified was "2-Phenethylbenzyl alcohol." Following a comprehensive review of chemical literature and supplier catalogs, it has been determined that this is not a standard chemical name. The vast body of relevant research, applications, and commercial products points to 2-Phenylethanol (CAS 60-12-8), also known as Phenethyl Alcohol. This guide will proceed under the scientifically-backed assumption that the intended subject is 2-Phenylethanol, a critical component in various scientific applications.

Introduction: The Unseen Variable in Your Research

2-Phenylethanol (PEA) is a primary aromatic alcohol with a characteristic mild rose-like odor.[1][2] Beyond its extensive use in the fragrance and food industries, it serves as a crucial component in drug development and research, valued for its properties as an antimicrobial preservative and a versatile chemical intermediate.[1][3][4] In pharmaceutical formulations like nasal sprays, its concentration is a critical quality attribute.[4] For researchers, PEA is used in applications ranging from studying microbial quorum sensing to serving as a precursor in complex organic syntheses.[5][6][7]

The reproducibility of scientific work is paramount. However, an often-overlooked source of experimental inconsistency is the lot-to-lot variability of commercial chemical reagents.[8][9][10] A new bottle of 2-Phenylethanol from the same supplier—or a different one—may not be identical to the last. These subtle differences, stemming from variations in manufacturing, purification, or storage, can introduce significant analytical errors, leading to failed experiments, questionable data, and delays in research and development.[10][11]

This guide provides researchers, scientists, and drug development professionals with a robust, field-proven framework for assessing the lot-to-lot variability of commercially available 2-Phenylethanol. We will move beyond simply listing protocols to explain the scientific rationale behind each step, empowering you to implement a self-validating quality control system in your own laboratory.

The Genesis of Variability: Why No Two Lots Are Truly Identical

Understanding the potential sources of variability is the first step toward controlling for it. For a seemingly simple molecule like 2-Phenylethanol, several factors can introduce lot-specific impurity profiles and performance characteristics.

  • Synthetic Pathway Divergence: Commercial PEA is produced via several routes, most commonly the Friedel-Crafts reaction between benzene and ethylene oxide or the hydrogenation of styrene oxide. Each pathway has a distinct set of potential by-products and residual reactants that can persist if purification is incomplete.

  • Purification Inconsistencies: Even high-purity grades (>99%) can have different odor and performance profiles due to trace impurities.[2] The efficiency of distillation and other purification steps can vary between manufacturing campaigns, leading to different levels of compounds like phenylacetaldehyde, benzyl alcohol, or ethylbenzene.[12]

  • Storage and Handling: PEA should be stored in tight, light-resistant containers in a cool, dry place to prevent degradation.[13] Improper storage can lead to oxidation or the absorption of water, altering its physical and chemical properties.

This variability is not merely an academic concern. In a regulated environment, unexpected impurities can compromise drug safety and efficacy. In basic research, they can alter reaction kinetics or biological responses, invalidating months of work. Therefore, independent verification is not a suggestion; it is a requirement for scientific rigor.[11]

A Multi-Pronged Analytical Strategy for Comprehensive Characterization

No single technique can fully capture the profile of a chemical reagent. A robust assessment relies on an orthogonal approach, using multiple analytical methods to build a complete picture of identity, purity, and physical properties. The workflow below outlines a comprehensive strategy for comparing different lots of 2-Phenylethanol.

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Decision s0 Obtain Multiple Lots (e.g., Lot A, Lot B, Lot C) s2 Document CofA & Prepare Standardized Solutions s0->s2 s1 Procure Certified Reference Material (CRM) s1->s2 a0 Purity & Impurity Profile (GC-FID & GC-MS) s2->a0 a1 Orthogonal Purity Check (RP-HPLC-UV) s2->a1 a2 Water Content (Karl Fischer Titration) s2->a2 a3 Physical Properties (Refractive Index, Density) s2->a3 d0 Compile Data into Comparative Table a0->d0 a1->d0 a2->d0 a3->d0 d1 Compare Against CRM & Internal Specifications d0->d1 d2 Accept or Reject Lot d1->d2 caption Fig 1: Experimental Workflow for Lot-to-Lot Variability Assessment.

Fig 1: Experimental Workflow for Lot-to-Lot Variability Assessment.

Detailed Experimental Protocols: The Scientist's Bench Guide

Here we provide detailed, step-by-step methodologies. The causality behind instrumental parameters is explained to allow for adaptation and troubleshooting.

Gas Chromatography (GC-FID) for Purity Assay
  • Principle: Gas chromatography separates volatile compounds based on their boiling points and interactions with a stationary phase. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, making it ideal for quantifying purity in organic compounds. A high-purity grade of PEA will typically specify an assay of 99.0% or greater by GC.[12]

  • Methodology:

    • Instrument: Gas chromatograph equipped with an FID.

    • Column: A non-polar or mid-polar capillary column, such as a DB-5 or INNOWAX (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is suitable.

    • Sample Preparation: Prepare a solution of 2-Phenylethanol in a suitable solvent (e.g., methanol or dichloromethane) at approximately 1 mg/mL.

    • GC Conditions:

      • Injector Temperature: 250 °C.

      • Detector Temperature: 280 °C.

      • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

      • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, and hold for 5 minutes. Rationale: This program ensures good separation of early-eluting solvents and potential volatile impurities from the main PEA peak.

      • Injection Volume: 1 µL with a split ratio of 50:1.

    • Analysis: Perform triplicate injections for the CRM and each lot. Calculate purity using the area percent method, assuming all detected impurities have a similar response factor to PEA. Purity (%) = (Area of PEA Peak / Total Area of All Peaks) * 100

Reversed-Phase HPLC (RP-HPLC) for Orthogonal Purity Check
  • Principle: HPLC provides an alternative, or "orthogonal," separation mechanism based on polarity. This is crucial for detecting non-volatile impurities or those that co-elute during GC analysis.

  • Methodology:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 symmetry column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

    • Sample Preparation: Prepare a solution of 2-Phenylethanol in the mobile phase at approximately 0.2 mg/mL.

    • HPLC Conditions: [4]

      • Mobile Phase: Isocratic mixture of Water and Acetonitrile (50:50 v/v). Rationale: This simple mobile phase provides adequate retention and good peak shape for PEA.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: Ambient or controlled at 25 °C.

      • Detection Wavelength: 220 nm. Rationale: This wavelength provides a good response for the aromatic ring of PEA without being overly selective.

      • Injection Volume: 20 µL.

    • Analysis: As with GC, perform triplicate injections and calculate purity using the area percent method. The retention time for PEA under these conditions should be approximately 2.8 minutes.[4]

GC-MS for Impurity Identification
  • Principle: Coupling a mass spectrometer to the GC allows for the identification of unknown peaks in the chromatogram by comparing their mass spectra to established libraries (e.g., NIST).[14] This is essential for characterizing the impurity profile of each lot.

  • Methodology:

    • Instrument: GC-Mass Spectrometer.

    • GC Conditions: Use the same column and temperature program as the GC-FID method to allow for direct comparison of chromatograms.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

    • Analysis: Identify any peak with an area greater than 0.05%. Common impurities to look for include phenylacetaldehyde, phenylacetic acid, and benzyl alcohol.[12] Compare the impurity profiles across all tested lots.

Supporting Analytical Tests
  • Water Content (Karl Fischer Titration): This is the gold standard for quantifying water content. A typical maximum limit for water is ≤ 0.2%.[12] High water content can indicate improper storage or handling and can interfere with water-sensitive reactions.

  • Refractive Index and Density: These physical constants are quick and easy to measure and are excellent indicators of overall purity. Compare the measured values for each lot against the specifications for the CRM.

    • Expected Density: ~1.020 g/mL at 20 °C.

    • Expected Refractive Index: ~1.5317 at 20 °C.

Data Synthesis: From Raw Numbers to Actionable Insights

The true value of this exercise lies in the clear and objective comparison of the data. Consolidate all results into a single table for straightforward analysis.

Table 1: Hypothetical Comparative Data for Commercial 2-Phenylethanol Lots

ParameterCertified Reference Material (CRM)Lot A (Supplier 1)Lot B (Supplier 1)Lot C (Supplier 2)Acceptance Criteria
Appearance Clear, colorless liquidClear, colorless liquidClear, colorless liquidFaint yellow tingeClear, colorless
Purity (GC-FID, %) 99.8599.7299.1599.65≥ 99.5%
Purity (HPLC, %) 99.9199.8099.2199.71≥ 99.5%
Water Content (%) 0.040.080.350.11≤ 0.20%
Density (g/mL @ 20°C) 1.0201.0211.0201.0181.019 - 1.021
Refractive Index (@ 20°C) 1.53171.53151.53181.53091.5310 - 1.5320
Impurity > 0.1% (GC-MS) NoneNonePhenylacetaldehyde (0.28%)Benzyl Alcohol (0.12%)None
Decision Reference Accept Reject Reject -

Interpreting the Results:

  • Lot A: This lot passes all specifications. Its purity is high, water content is low, physical properties are within range, and it has no significant impurities. It is acceptable for use.

  • Lot B: This lot fails on multiple criteria. Its purity is significantly lower than specified, and the water content is unacceptably high. The presence of a key impurity, Phenylacetaldehyde, at 0.28% is a major concern. This lot should be rejected .

  • Lot C: While the purity and water content are acceptable, the appearance is off-spec, and the physical properties (density and refractive index) deviate from the reference. The presence of benzyl alcohol suggests a potential difference in the synthetic or purification process. This lot should also be rejected as it introduces unnecessary variables into the experimental system.

Conclusion: Instituting a Culture of Quality

Lot-to-lot variability is an unavoidable aspect of commercially supplied chemicals.[10] Relying solely on a supplier's Certificate of Analysis is insufficient for ensuring the consistency required for high-stakes research and development. By implementing a systematic, in-house verification program as outlined in this guide, laboratories can take control of their critical raw materials.

Key Recommendations for Your Laboratory:

  • Always Qualify New Lots: Never assume a new lot is identical to the old one. Perform, at a minimum, a purity check (GC or HPLC) and a physical property measurement against a retained sample of a previously qualified "golden" lot or a CRM.

  • Establish Internal Specifications: The supplier's specifications are a starting point. Define your own acceptance criteria based on the sensitivity of your specific application.

  • Maintain a Reagent Library: Keep small, properly stored samples of accepted lots. These become invaluable in-house reference standards for troubleshooting future inconsistencies.

  • Foster Supplier Communication: When a lot fails verification, communicate the detailed analytical findings to the manufacturer. This feedback is crucial for improving quality across the industry.

By embedding these practices into your standard operating procedures, you transform a potential source of error into a controlled variable, enhancing the integrity, reproducibility, and ultimate success of your scientific endeavors.

References

  • Vertex AI Search. (2026). Phenethyl Alcohol 2-Phenyl Ethanol Phenylethyl Alcohol USP Suppliers.
  • Muby Chemicals. (2026). Phenethyl Alcohol Phenyl Ethanol Phenylethyl Alcohol USP IP, with SDS.
  • Aadhunik Industries. (2026). Phenethyl alcohol or 2-phenylethanol Manufacturers Exporters.
  • Anmol Chemicals. (2025). Phenethyl Phenylethyl Alcohol, Phenyl Ethanol IP USP Manufacturers.
  • BuyersGuideChem. (2023). 2-Phenylethanol | 60-12-8.
  • Veeprho. (2026).
  • Soufleros, E. et al. (2004). DEVELOPMENT FOR A PROCEDURE FOR THE DETERMINATION OF 2-PHENYLETHANOL IN HELLENIC WINE DISTILLATES (VITIS VINIFERA L.) AND THEIR. OENO One.
  • OENO One. (2004). Development for a procedure for the determination of 2-phenylethanol in Hellenic wine distillates ( Vitis vinifera L.)
  • DTIC. (n.d.). Determination of the Minimum Energy Conformations of Benzyl Alcohol and 2-Phenethyl Alcohol.
  • Academic Journals. (2014).
  • Korean Society for Microbiology and Biotechnology. (2003). Identification of Phenylethyl Alcohol and Other Volatile Flavor Compounds from Yeasts, Pichia farinosa SKM-1, Pichia.
  • Wikipedia. (2026). Phenethyl alcohol.
  • Semantic Scholar. (2008).
  • MilliporeSigma. (2026).
  • MedChemExpress. (2026). 2-Phenylethanol (Standard) (Phenylethyl alcohol (Standard)) | Bacterial Inhibitor.
  • National Institutes of Health (NIH). (2019).
  • NIST. (2021). Phenylethyl Alcohol.
  • Perfumer & Flavorist. (2016). Extraction of 2-Phenylethyl Alcohol.
  • PrepChem.com. (2026). Synthesis of 2-phenylethyl alcohol.
  • National Institutes of Health (NIH). (2026). 2-Phenylethanol | C8H10O | CID 6054.
  • Wiley Online Library. (2019).
  • Singapore Institute of Technology. (2023).
  • Restek. (2026). Phenethyl alcohol.
  • American Association for Clinical Chemistry. (2015). Managing Reagent Lot to Lot Variability.
  • PubMed. (2022).
  • National Institutes of Health (NIH). (2020).

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Comparative

A Guide to Inter-Laboratory Comparison of 2-Phenethylbenzyl Alcohol Quantification

Audience: Researchers, scientists, and drug development professionals Objective: This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory comparison (ILC) for the quant...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Objective: This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory comparison (ILC) for the quantification of 2-Phenethylbenzyl alcohol. It offers a detailed analytical protocol and discusses the statistical evaluation of results, grounded in internationally recognized standards, to ensure data comparability and reliability across different laboratories.

Introduction: The Imperative for Cross-Laboratory Consistency

2-Phenethylbenzyl alcohol is a compound with emerging significance in various industries, including as a fragrance component, a precursor in chemical synthesis, and a potential impurity in pharmaceutical products. Accurate and precise quantification of this analyte is paramount for quality control, regulatory compliance, and research and development. However, analytical results can be subject to variability stemming from differences in instrumentation, reagents, analyst expertise, and environmental conditions.

An Inter-laboratory Comparison (ILC), also known as Proficiency Testing (PT), is a powerful tool for evaluating and improving the reliability of analytical measurements.[1][2][3] By analyzing identical, homogeneous samples at multiple laboratories, an ILC provides an objective assessment of a method's performance and a laboratory's competence.[1][4] This guide is structured to walk researchers through the critical phases of an ILC, from study design to data interpretation, using the quantification of 2-Phenethylbenzyl alcohol as a practical example. The principles outlined are rooted in established international standards, ensuring a robust and scientifically valid approach.[5][6]

Designing a Robust Inter-Laboratory Comparison Study

The foundation of a successful ILC is a meticulously planned study design. The primary goal is to assess the reproducibility of an analytical method and to provide individual laboratories with a measure of their performance against their peers.[7][8]

Core Objective

The principal objective of this ILC is to determine the inter-laboratory precision (reproducibility) of a specified analytical method for quantifying 2-Phenethylbenzyl alcohol in a prepared organic matrix. Secondary objectives include providing participating laboratories with a confidential evaluation of their performance and identifying potential systematic biases in the analytical method.

Preparation and Validation of the Test Material

The single most critical element of an ILC is the test material itself. It must be homogeneous and stable throughout the duration of the study to ensure that any observed variability is attributable to the laboratories' performance, not the sample.

Protocol for Test Material Preparation:

  • Material Sourcing: Procure high-purity (>99.5%) 2-Phenethylbenzyl alcohol and a suitable solvent matrix (e.g., acetonitrile or a mixture of isopropanol and hexane).

  • Spiking and Homogenization: Prepare a bulk solution by accurately weighing and dissolving 2-Phenethylbenzyl alcohol in the chosen matrix to a target concentration relevant to typical applications (e.g., 500 µg/mL). Homogenize the bulk material for a minimum of 24 hours using a magnetic stirrer in an inert atmosphere to prevent degradation.

  • Aliquotting: Dispense precise volumes of the homogenized solution into amber glass vials, immediately sealing them with PTFE-lined caps to prevent solvent evaporation and photodegradation.

  • Homogeneity and Stability Testing: Before distribution, the study coordinator must rigorously assess the homogeneity and stability of the test material. A statistically significant number of randomly selected units (e.g., 10-15 vials) are analyzed in replicate under repeatability conditions. The results are statistically analyzed, often using Analysis of Variance (ANOVA), to confirm that the between-unit variance is not significant compared to the within-unit (method) variance. Stability is assessed by analyzing samples at set time intervals under the proposed storage and shipping conditions.

The Study Protocol: A Blueprint for Participants

Each participating laboratory receives a comprehensive protocol that clearly outlines all required procedures. This minimizes ambiguity and ensures that all participants perform the analysis under comparable conditions. The protocol must include:

  • Detailed instructions for handling, storage, and preparation of the test sample.

  • The step-by-step analytical method to be used.

  • Calibration procedures and requirements for reference standards.

  • A clear timeline for analysis and data submission.

  • Specific instructions on how to report results and their associated uncertainty.

The overall workflow for conducting the ILC is visualized below.

ILC_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Define Study Objectives B Prepare & Validate Test Material (Homogeneity & Stability) A->B C Develop Detailed Study Protocol B->C D Recruit Participating Laboratories C->D E Distribute Test Materials & Protocol to Labs D->E F Labs Perform Analysis (Following Protocol) E->F G Labs Submit Results to Coordinator F->G H Statistical Analysis of Data (per ISO 13528 / ASTM E691) G->H I Calculate Performance Scores (e.g., z-scores) H->I J Prepare Final Report (Overall & Individual) I->J K Distribute Reports to Participants J->K

Caption: Workflow of the Inter-laboratory Comparison Study.

Standardized Analytical Protocol: Gas Chromatography (GC-FID)

To ensure comparability, a standardized and validated analytical method must be followed by all participants.[9][10][11] Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely available technique suitable for the quantification of semi-volatile organic compounds like 2-Phenethylbenzyl alcohol.[12]

Instrumentation and Materials
  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). The choice of a non-polar column like DB-5 is based on its versatility and excellent separation of aromatic compounds.

  • Gases: Helium (carrier gas), Hydrogen (FID), and Air (FID) of high purity (≥99.999%).

  • Reference Standard: 2-Phenethylbenzyl alcohol, certified purity >99.5%.

  • Internal Standard (IS): 4-Biphenylmethanol or equivalent, certified purity >99.5%. The use of an internal standard is crucial to correct for variations in injection volume and detector response.[13]

  • Solvent: Acetonitrile, HPLC grade.

Experimental Protocol

The following diagram outlines the key steps of the analytical procedure.

Analytical_Workflow prep Step 1: Preparation Prepare Calibration Standards Prepare Internal Standard (IS) Stock Prepare Quality Control (QC) Samples sample_prep Step 2: Sample Preparation Allow ILC sample to reach room temp Accurately dilute sample aliquot with solvent Spike with known amount of IS prep->sample_prep Standards Ready analysis Step 3: GC-FID Analysis Inject prepared samples Run according to specified GC program Acquire chromatogram sample_prep->analysis Samples Ready quant Step 4: Quantification Integrate analyte and IS peaks Generate calibration curve Calculate concentration in sample analysis->quant Data Acquired

Caption: Step-by-step workflow for GC-FID analysis.

Detailed Steps:

  • Preparation of Standard Solutions:

    • Prepare a primary stock solution of 2-Phenethylbenzyl alcohol (approx. 1000 µg/mL) in acetonitrile.

    • Prepare a separate stock solution of the internal standard (4-Biphenylmethanol) at a similar concentration.

    • Create a series of at least five calibration standards by serially diluting the primary stock and spiking each with a constant amount of the internal standard stock solution. The concentration range should bracket the expected concentration of the ILC sample (e.g., 250-750 µg/mL).

  • Sample Preparation:

    • Allow the ILC test material vial to equilibrate to room temperature before opening.

    • Using a calibrated pipette, transfer a precise aliquot (e.g., 1.0 mL) of the ILC sample into a volumetric flask.

    • Add the same constant amount of internal standard used in the calibration standards.

    • Dilute to the final volume with acetonitrile. Prepare in triplicate.

  • GC-FID Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C. This temperature program is designed to ensure good separation of the analyte from solvent and potential impurities while maintaining a reasonable run time.

    • Detector Temperature: 300°C

  • Quantification:

    • Perform peak integration for both 2-Phenethylbenzyl alcohol and the internal standard.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for the calibration standards.

    • Determine the concentration of 2-Phenethylbenzyl alcohol in the prepared ILC sample using the linear regression equation from the calibration curve.

    • Report the final concentration, correcting for the initial dilution factor.

Statistical Analysis and Performance Evaluation

The statistical analysis of ILC data is governed by international standards such as ISO 13528 and ASTM E691.[5][6][14] The goal is to derive a consensus value for the analyte concentration and to score the performance of each laboratory against this value.

Key Statistical Steps:

  • Data Collation: The coordinator collects the results from all participating laboratories.

  • Outlier Detection: The data is screened for statistical outliers that may unduly influence the summary statistics. Common tests include Cochran's test for identifying laboratories with excessive variance and Grubbs' test for identifying laboratories with extreme mean values.[15]

  • Determination of the Assigned Value (x_pt): The assigned value is the best estimate of the true concentration of the analyte. It is typically determined as the robust mean of the participants' results after outlier removal.

  • Calculation of Performance Standard Deviation (σ_pt): This value represents the expected deviation and is used to assess performance. It can be derived from the participant data (reproducibility standard deviation) or set based on fitness-for-purpose criteria.

  • Performance Scoring (z-scores): The most common performance metric is the z-score, calculated for each laboratory as follows:

    z = (x_i - x_pt) / σ_pt

    Where:

    • x_i is the result reported by laboratory i.

    • x_pt is the assigned value.

    • σ_pt is the performance standard deviation.

    Interpretation of z-scores: [4]

    • |z| ≤ 2.0: Satisfactory performance.

    • 2.0 < |z| < 3.0: Questionable performance (warning signal).

    • |z| ≥ 3.0: Unsatisfactory performance (action signal).

Hypothetical Results and Interpretation

The following table summarizes hypothetical results from an ILC with 10 participating laboratories.

Laboratory IDReported Concentration (µg/mL)z-scorePerformance Assessment
Lab 01505.20.45Satisfactory
Lab 02489.8-0.85Satisfactory
Lab 03528.12.33Questionable
Lab 04495.5-0.36Satisfactory
Lab 05501.70.16Satisfactory
Lab 06475.3-2.07Questionable
Lab 07509.60.81Satisfactory
Lab 08499.90.01Satisfactory
Lab 09545.03.74Unsatisfactory
Lab 10493.4-0.54Satisfactory
Assigned Value (Robust Mean) 499.8 µg/mL
Performance SD 12.1 µg/mL
Repeatability SD (s_r) 5.8 µg/mL
Reproducibility SD (s_R) 14.5 µg/mL
Discussion of Results

In this hypothetical study, the majority of laboratories (70%) demonstrated satisfactory performance.

  • Lab 09 was flagged as unsatisfactory. A z-score of 3.74 indicates a significant positive bias compared to the consensus value. This laboratory would be advised to conduct a thorough root cause analysis, investigating potential issues such as calibration errors, standard preparation inaccuracies, or integration problems.

  • Lab 03 and Lab 06 received questionable results, suggesting potential minor deviations from the protocol or the onset of systematic error. They should review their procedures and pay close attention to their internal quality control in subsequent analyses.

  • The reproducibility standard deviation (s_R) of 14.5 µg/mL, which represents the between-laboratory variability, is significantly larger than the repeatability standard deviation (s_r) of 5.8 µg/mL (within-laboratory variability). This is a typical outcome and highlights the value of ILCs in capturing the full scope of measurement variability that is not apparent from single-laboratory validation studies.[6]

Conclusion: Fostering a Culture of Quality

An inter-laboratory comparison is an indispensable component of a comprehensive quality assurance program.[3] It moves beyond single-laboratory method validation to provide a real-world assessment of a method's robustness and a laboratory's proficiency.[1] For the quantification of 2-Phenethylbenzyl alcohol, a well-designed ILC provides confidence to researchers, drug development professionals, and regulatory bodies that analytical data is reliable, comparable, and fit for its intended purpose. Regular participation in such schemes is a hallmark of scientific excellence and a commitment to continuous improvement.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons. [Link]

  • ASTM International. (2023). E691-23: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. [Link]

  • ISO. (2022). ISO 13528:2022: Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. [Link]

  • ANSI Webstore. (n.d.). ASTM E691-18 - Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. [Link]

  • The ANSI Blog. (2023). ASTM E691-23: Interlaboratory Study to Determine Test Method Precision. [Link]

  • ASTM International. (2022). E691-22: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. [Link]

  • ISO. (2015). ISO 13528:2015: Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. [Link]

  • HSE Solutions. (n.d.). Proficiency Testing Schemes. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ASTM International. (2021). E691-21: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ACS Publications. (2025). Interlaboratory Comparison Reveals State of the Art in Microplastic Detection and Quantification Methods. Analytical Chemistry. [Link]

  • i2 Analytical Services. (n.d.). Proficiency Testing Schemes. [Link]

  • ACS Publications. (2011). Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. Environmental Science & Technology. [Link]

  • Eurachem. (2024). Interlaboratory comparisons other than PT. [Link]

  • iTeh Standards. (2005). ISO 13528:2005. [Link]

  • ANSI Webstore. (n.d.). INTERNATIONAL STANDARD ISO 13528. [Link]

  • Eurachem. (n.d.). Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. [Link]

  • The Royal Society of Chemistry. (n.d.). What is proficiency testing?. [Link]

  • QUALITAT. (2014). ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Link]

  • ResearchGate. (2001). Laboratory proficiency testing programmes. [Link]

  • ResearchGate. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • SciSpace. (2012). Development for a procedure for the determination of 2-phenylethanol in hellenic wine distillates (vitis vinifera l.) and their. [Link]

  • Veeprho. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • OENO One. (2012). Development for a procedure for the determination of 2-phenylethanol in Hellenic wine distillates ( Vitis vinifera L.) and their changes during distillation. [Link]

  • Academic Journals. (2015). Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. African Journal of Pure and Applied Chemistry. [Link]

  • Publisso. (2020). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. [Link]

  • ResearchGate. (2012). Histograms of 2-phenyl-ethanol concentration of wine -distillates from.... [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenethylbenzyl Alcohol

Introduction In the fast-paced environment of research and development, the lifecycle of a chemical does not end after its use in an experiment. Proper disposal is a critical, non-negotiable phase of laboratory managemen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fast-paced environment of research and development, the lifecycle of a chemical does not end after its use in an experiment. Proper disposal is a critical, non-negotiable phase of laboratory management that ensures the safety of personnel, protects the environment, and maintains regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-Phenylethanol, a common fragrance and solvent, which serves as our model compound for 2-Phenethylbenzyl alcohol. Adherence to these protocols is not merely about following rules; it is about fostering a culture of safety and responsibility.

Hazard Identification: The Foundation of Safe Disposal

Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This knowledge dictates the necessary precautions, from personal protective equipment (PPE) to waste segregation. 2-Phenylethanol is classified as a hazardous substance, and its waste must be managed accordingly.[1]

Causality: The hazards identified below are the direct drivers for every subsequent step in the disposal process. For instance, its classification as a serious eye irritant is the non-negotiable reason for mandatory eye protection.

Table 1: Key Hazard & Physicochemical Properties of 2-Phenylethanol

PropertyValue / ClassificationImplication for Disposal
GHS Hazard Class Acute Toxicity, Oral (Category 4)[2][3][4]Harmful if swallowed. Prevents casual disposal and necessitates careful handling to avoid ingestion.
Serious Eye Irritation (Category 2/2A)[2][3][4]Mandates the use of chemical safety goggles to prevent severe eye damage.[1]
Skin Irritation (Category 2)[2]Requires protective gloves to prevent skin irritation upon contact.
Physical State Colorless Liquid[5]Liquid waste protocols for containment and collection apply.
Flash Point 102 °C (215.6 °F)Classified as a Class IIIB Combustible Liquid.[2] While not highly flammable, ignition sources should still be controlled, especially during spill cleanup.[1]
Incompatibilities Strong oxidizing agents, strong acids[2][4]Critical for Segregation. Mixing with these can cause ignition or violent reactions.[1][6]
Special Hazards May form explosive peroxides with long-term air and light exposure.[1]Containers should be dated upon receipt and opening. Older stock requires careful handling.

Operational Protocol: Waste Collection at the Point of Generation

The proper disposal process begins the moment the first drop of waste is generated. A systematic approach at the laboratory bench is the most effective way to prevent accidents and ensure compliance.

Step 1: Container Selection and Labeling
  • Select a Compatible Container: Use a designated, leak-proof container made of a material compatible with organic alcohols (e.g., glass, polyethylene).[1] The container must have a secure, screw-top cap.

  • Label Immediately: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label, as provided by your institution's EHS department.[7] The label must clearly state:

    • The full chemical name: "Waste 2-Phenylethanol"

    • All chemical constituents if it is a mixture, with percentages.[6]

    • The associated hazards (e.g., "Irritant," "Combustible").

    • The date accumulation started.

Why this is important: Proper labeling prevents the accidental mixing of incompatible wastes and provides critical information for emergency responders and waste disposal technicians.[8] A container with unknown contents presents a significant and costly disposal challenge.

Step 2: Waste Segregation

Segregation is a critical, active safety measure. Never mix incompatible waste streams.

Workflow: Waste Segregation Decision Process

start Waste Generated: 2-Phenethylbenzyl Alcohol (as 2-Phenylethanol) q1 Is it mixed with other chemicals? start->q1 q2 Are the other chemicals oxidizers or strong acids? q1->q2 Yes waste_pure Collect in 'Non-Halogenated Organic Waste' Container q1->waste_pure No (Pure) waste_incompatible COLLECT SEPARATELY! Do NOT Mix. Consult EHS. q2->waste_incompatible Yes waste_compatible Collect in 'Non-Halogenated Organic Waste' Container q2->waste_compatible No

Caption: Decision tree for segregating 2-Phenylethanol waste.

Why this is important: Improper segregation is a leading cause of laboratory incidents. Mixing this alcohol with strong oxidizers can lead to fire or explosion.[1][6]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Store Safely: Keep the sealed waste container in a designated SAA within the lab, under the control of laboratory personnel.[6]

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[7][9]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[7] Evaporation of waste in a fume hood is not a permissible disposal method.[7]

Spill Management Protocol

Accidents happen. A prepared and rapid response minimizes risk.

For Small Spills (< 1 Liter and Contained):
  • Alert & Isolate: Alert personnel in the immediate area.

  • Don PPE: At a minimum, wear safety goggles and chemical-resistant gloves.[2]

  • Control Ignition Sources: Although it has a high flash point, it is prudent to remove any nearby ignition sources.[1]

  • Contain & Absorb: Cover the spill with an inert absorbent material such as sand, clay absorbent (kitty litter), or a commercial solvent spill pad.[5][10]

  • Collect Waste: Carefully scoop the absorbed material into a sealable bag or container.[2]

  • Label and Dispose: Label the container as "Spill Debris with 2-Phenylethanol" and manage it as hazardous waste.[11]

  • Decontaminate: Clean the spill surface with soap and water.[12]

For Large Spills (> 1 Liter or Uncontained):
  • Evacuate: Immediately alert and evacuate all personnel from the area.[10]

  • Confine: If safe to do so, close the doors to the laboratory to confine vapors.

  • Call for Help: Contact your institution's EHS or emergency response team immediately.[12][13] Provide them with the chemical name and approximate quantity spilled.

  • Do Not Attempt Cleanup: Do not attempt to clean a large spill unless you are specifically trained and equipped for large-scale hazardous material response.

Final Disposal Pathway

Hazardous waste management is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" tracking system.[9]

Workflow: From Lab Bench to Final Disposal

cluster_lab Laboratory Responsibility cluster_ehs EHS / Waste Vendor Responsibility A 1. Waste Generation at Bench B 2. Labeled Container in SAA with Secondary Containment A->B C 3. Container is Full (≤ 90% Capacity) B->C D 4. Submit Online Waste Pickup Request C->D E 5. Trained Personnel Collect Waste D->E Hand-off F 6. Transport to Central Accumulation Area E->F G 7. Manifest & Ship to Licensed TSDF F->G H 8. Final Disposal (e.g., Incineration) G->H

Caption: The regulated lifecycle of hazardous chemical waste.

  • Request Pickup: Once your waste container is nearly full (no more than 90% capacity), submit a chemical waste pickup request through your institution's EHS portal.

  • Professional Collection: Trained EHS personnel or a licensed hazardous waste contractor will collect the waste from your laboratory.

  • Documentation and Disposal: The waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it is managed and disposed of in compliance with all federal, state, and local regulations.[1]

Decontamination of Empty Containers

An "empty" container that held a hazardous chemical may still be regulated as hazardous waste unless properly decontaminated.[14]

  • Definition of "Empty": According to the EPA, a container is considered empty if all contents have been removed by normal means (e.g., pouring) and no more than 3% of the container's total capacity by weight remains.[14][15]

  • Triple Rinsing: For non-acutely toxic chemicals like 2-Phenylethanol, containers can often be disposed of as regular trash after triple rinsing.[14]

    • Rinse 1: Add a small amount of a suitable solvent (e.g., water or ethanol). Secure the cap and swirl to rinse all interior surfaces.

    • Collect Rinsate: Pour the rinsate into your hazardous waste container. Do not pour rinsate down the drain. [1]

    • Repeat: Repeat the rinse process two more times, collecting all rinsate as hazardous waste.

  • Final Container Disposal:

    • Allow the rinsed container to air dry completely in a well-ventilated area (like a fume hood).[16]

    • Deface or remove all original labels and hazard symbols.[14][16][17]

    • Mark the container as "EMPTY".[16][17]

    • Dispose of the container in the appropriate receptacle (e.g., glass disposal box or regular trash) as per your institution's guidelines.[14]

By integrating these procedures into your daily laboratory workflow, you contribute to a safer, more compliant, and environmentally responsible research enterprise.

References

  • College of Southern Nevada. (2024). EHS Fact Sheet: Empty Chemical Containers. Retrieved from [Link]

  • MLI Environmental. (2025). How to Properly Dispose of Empty Chemical Containers. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]

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  • Stanford University. (n.d.). Ethanol Factsheet. Retrieved from [Link]

  • The Ohio State University. (n.d.). SOP - Isopropyl Alcohol. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Handling 2-Phenethylbenzyl Alcohol: Personal Protective Equipment and Disposal

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Phenethylbenzyl alcohol (also known as Phenethyl alcohol or 2-phenylethanol). As researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Phenethylbenzyl alcohol (also known as Phenethyl alcohol or 2-phenylethanol). As researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols is paramount to mitigating risks and ensuring a safe laboratory environment. This document moves beyond a simple checklist, offering a procedural, in-depth guide grounded in the causality of experimental choices and authoritative safety standards.

Hazard Identification and Risk Assessment

2-Phenethylbenzyl alcohol is a colorless liquid with a characteristic floral odor.[1] While widely used, it presents several hazards that necessitate careful handling.[2] A thorough risk assessment is the foundational step before any procedure involving this chemical.

Primary Hazards:

  • Acute Oral Toxicity: It is harmful if swallowed.[2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation upon contact.[2][3][5]

  • Skin Contact: May cause skin irritation and can be absorbed through the skin.[6][7] Some sources classify it as toxic in contact with skin.[4]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract, with symptoms like coughing and sore throat.[6]

  • Combustibility: It is a combustible liquid with a flash point of approximately 102°C (215.6°F).[5][8] Vapors are heavier than air and can form explosive mixtures with air upon intense heating.[3][5]

  • Peroxide Formation: Like some other organic compounds, it may form explosive peroxides upon prolonged storage, especially in contact with air and light.[1][3]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial to prevent exposure. The selection of specific PPE must be based on a thorough risk assessment of the planned procedure, concentration, and quantity of 2-Phenethylbenzyl alcohol being used.

Protection Area Required PPE Rationale and Specifications
Eyes/Face Chemical safety goggles with side shields or a full-face shield.[1][9][10]Why: The primary hazard is serious eye irritation.[2][5] Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or there is a higher risk of splashing.[10]
Hands Chemically resistant gloves (e.g., Nitrile, Butyl rubber).[1][10][11]Why: To prevent skin contact, irritation, and absorption.[6][7] The suitability and durability of the glove depend on the frequency and duration of contact.[1] Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid contaminating your hands.[5] Select gloves tested to a relevant standard (e.g., EN 374 in Europe, US F739).[1]
Body Laboratory coat or overalls.[1]Why: To protect skin and personal clothing from splashes and contamination.[9] Ensure the lab coat is fully buttoned. For larger scale operations, chemically resistant aprons may be necessary. Contaminated clothing should be removed immediately and washed before reuse.[4][5]
Respiratory Generally not required for small-scale lab use with adequate engineering controls.Why: Engineering controls are the primary method for mitigating inhalation risks. However, if there is a risk of overexposure, inadequate ventilation, or aerosol generation, an approved respirator with an organic vapor filter should be worn.[1][6] The choice of respirator depends on the specific workplace conditions and exposure levels.[12]

Safe Handling and Operational Workflow

Adherence to a systematic workflow minimizes the risk of exposure and accidents. The following steps provide a procedural guide for handling 2-Phenethylbenzyl alcohol in a laboratory setting.

Step-by-Step Handling Protocol
  • Pre-Operational Checks:

    • Verify Chemical Integrity: Check the container's date of receipt and opening. Be mindful of the potential for peroxide formation in older containers.[1][3]

    • Ensure Accessibility of Safety Equipment: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[13]

    • Prepare Work Area: Work in a well-ventilated area, preferably within a chemical fume hood, to prevent vapor accumulation.[6][9]

    • Assemble PPE: Don the appropriate PPE as outlined in the table above.

  • Handling the Chemical:

    • Grounding: When transferring the chemical, especially in larger quantities, ensure containers are grounded and bonded to prevent static discharge, which could be an ignition source.[12]

    • Avoid Incompatibles: Keep the chemical away from strong oxidizing agents and strong acids.[5][6]

    • Minimize Exposure: Use the smallest quantity necessary for the experiment. Keep containers tightly closed when not in use.[5][13]

    • Prevent Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area.[3][5] Avoid breathing vapors or mists.[6]

  • Post-Handling Procedures:

    • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[3][5]

    • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Dispose of single-use items like gloves properly.[5]

    • Secure Storage: Store the chemical in a cool, dry, well-ventilated area, away from heat, ignition sources, and direct sunlight.[11][13] Ensure the container is tightly sealed.[3]

Diagram: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Chemical Integrity (Check Dates for Peroxides) prep2 Confirm Safety Equipment (Eyewash, Shower) prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Transfer Chemical (Use Grounding if Needed) prep4->handle1 handle2 Keep Away from Incompatibles handle1->handle2 handle3 Keep Container Closed handle1->handle3 handle4 Avoid Inhalation/Ingestion handle1->handle4 post1 Wash Hands & Skin handle1->post1 post2 Doff & Dispose of PPE post1->post2 post3 Securely Store Chemical post2->post3

Caption: Workflow for handling 2-Phenethylbenzyl alcohol.

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, immediate and correct action is critical.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][5]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the skin with plenty of water.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting due to the risk of aspiration, which can cause pulmonary failure.[3][5] Rinse the mouth with water and call a poison center or physician immediately.[3][4]

Spill Response Protocol:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, Chemizorb®).[5][6]

    • Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[4]

    • Clean the affected area thoroughly.[5]

  • Major Spills:

    • Evacuate the area and alert others.

    • Remove all sources of ignition.[1]

    • If safe to do so, try to contain the spill and prevent it from entering drains.[3][5]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[1]

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of 2-Phenethylbenzyl alcohol and associated contaminated materials is a legal and ethical responsibility to protect both personnel and the environment.[14] Disposal must be carried out in accordance with local, state, and federal regulations.[15]

Disposal Steps:

  • Waste Collection:

    • Collect waste 2-Phenethylbenzyl alcohol and materials contaminated with it (e.g., absorbent pads, gloves) in a designated, leak-proof, and compatible container.[16][17]

    • Do not mix with incompatible waste streams.[15]

    • The container must be kept tightly sealed except when adding waste.[14]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-Phenethylbenzyl alcohol" or "Phenethyl alcohol".[16]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area, away from incompatibles and in secondary containment.[16]

  • Pickup and Disposal:

    • Arrange for a hazardous waste pickup through your institution's EHS department.[17] They will coordinate with a licensed disposal company.[15]

    • Never dispose of 2-Phenethylbenzyl alcohol down the drain or in the regular trash.[14][18]

Diagram: Chemical Waste Disposal Workflow

cluster_collect Waste Collection cluster_prep_disposal Preparation for Disposal cluster_disposal Final Disposal collect1 Use Designated, Compatible Container collect2 Keep Container Sealed collect1->collect2 collect3 Do Not Mix Incompatibles collect1->collect3 prep1 Label Container Clearly ('Hazardous Waste', Chemical Name) collect1->prep1 prep2 Store in Secondary Containment prep1->prep2 disp1 Request Pickup from EHS prep2->disp1 disp2 Licensed Vendor Disposes per Regulations disp1->disp2

Caption: Disposal workflow for 2-Phenethylbenzyl alcohol waste.

References

  • Material Safety Data Sheet 2-Phenylethyl alcohol. Indenta Chemicals. 5

  • Phenethyl Alcohol Phenyl Ethanol Phenylethyl Alcohol USP IP, with SDS. Muby Chemicals. 9

  • 2-Phenylethanol Safety Data Sheet. Santa Cruz Biotechnology. 1

  • Benzyl Alcohol Safety Data Sheet. [Source not specified in search result]. 10

  • SAFETY DATA SHEET. Aldrich. 3

  • Safety data sheet. C.P.A Chem Ltd. 2

  • SAFETY DATA SHEET. Fisher Scientific. 13

  • 2 - SAFETY DATA SHEET. Thermo Fisher Scientific. 8

  • 2-Phenylethanol SDS (Safety Data Sheet). Flinn Scientific. 4

  • ICSC 0936 - PHENETHYL ALCOHOL. ILO and WHO. 6

  • Material Safety Data Sheet. Bio. 7

  • SAFETY DATA SHEET. Thermo Fisher Scientific. 19

  • Phenyl Ethyl Alcohol. Chemtex USA. 11

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  • Proper Disposal of 2-(Phenylthio)ethanol: A Guide for Laboratory Professionals. BenchChem. 15

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. 14

  • Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. 17

  • Isopropyl alcohol, Hazardous Substance Fact Sheet. NJ.gov. 12

  • How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. US EPA. 18

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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